Product packaging for 3-Methoxycarbonyl-5-methylbenzoic acid(Cat. No.:CAS No. 167299-68-5)

3-Methoxycarbonyl-5-methylbenzoic acid

Cat. No.: B063238
CAS No.: 167299-68-5
M. Wt: 194.18 g/mol
InChI Key: DJSIZJKPKTXMII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methoxycarbonyl-5-methylbenzoic acid is a high-purity benzoic acid derivative engineered for advanced chemical synthesis and pharmaceutical research. This compound features two distinct and differentially protected carboxyl groups: a methyl ester (methoxycarbonyl) and a free benzoic acid. This bifunctionality makes it an exceptionally versatile and valuable synthetic intermediate, allowing for sequential and selective derivatization. Researchers primarily utilize this molecule as a key building block in the construction of more complex organic frameworks, particularly in medicinal chemistry for the development of novel active pharmaceutical ingredients (APIs) and ligands. Its structure is conducive to further elaboration via reactions such as hydrolysis of the ester to the corresponding dicarboxylic acid, amidation of the free acid, or reduction to aldehydes and alcohols. The methyl group at the 5-position offers a site for further functionalization, enhancing its utility in structure-activity relationship (SAR) studies. It is commonly employed in the synthesis of polymers, liquid crystals, and metal-organic frameworks (MOFs) where precise control over molecular geometry and functionality is required. Supplied with comprehensive analytical data (including HPLC, NMR, and MS) to guarantee identity and purity, this compound is an essential reagent for accelerating innovation in organic chemistry and drug discovery pipelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O4 B063238 3-Methoxycarbonyl-5-methylbenzoic acid CAS No. 167299-68-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxycarbonyl-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6-3-7(9(11)12)5-8(4-6)10(13)14-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSIZJKPKTXMII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428416
Record name 3-methoxycarbonyl-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167299-68-5
Record name 3-methoxycarbonyl-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methoxycarbonyl)-5-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxycarbonyl-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-Methoxycarbonyl-5-methylbenzoic acid, identified by the CAS number 167299-68-5 , is a bespoke aromatic carboxylic acid of significant interest within the realms of medicinal chemistry and organic synthesis.[1][2] Structurally, it is a derivative of isophthalic acid, featuring a methyl group and a methoxycarbonyl group at the 5- and 3-positions of the benzene ring, respectively. This substitution pattern imparts a unique combination of steric and electronic properties, rendering it a valuable building block for the synthesis of complex molecular architectures. Notably, this compound has emerged as a potent inhibitor of xanthine oxidoreductase, an enzyme pivotal in purine metabolism and implicated in conditions such as gout.[3] Its ability to inhibit the production of uric acid in cellular assays underscores its potential as a lead scaffold for the development of novel therapeutics.[3] This guide provides a comprehensive overview of its chemical and physical properties, a proposed synthetic pathway with detailed experimental considerations, and an exploration of its current and potential applications in drug discovery.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research and development. The following table summarizes its key identifiers and properties. It is important to note that while some data is available, specific experimental values for properties such as melting and boiling points are not widely reported in the literature and may require experimental determination.

PropertyValueReference
CAS Number 167299-68-5[1][2]
Molecular Formula C₁₀H₁₀O₄[3]
Molecular Weight 194.18 g/mol
IUPAC Name 3-(Methoxycarbonyl)-5-methylbenzoic acid
Synonyms 5-Methylisophthalic acid monomethyl ester[3]
Appearance White to off-white solid (predicted)
Solubility Soluble in organic solvents such as methanol, ethanol, and acetone. Sparingly soluble in water.[3][4]
Melting Point Not reported
Boiling Point Not reported
Predicted XlogP 2.2

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (in CDCl₃):

  • δ ~2.5 ppm (s, 3H): Methyl protons (-CH₃).

  • δ ~3.9 ppm (s, 3H): Methyl ester protons (-COOCH₃).

  • δ ~8.0-8.5 ppm (m, 3H): Aromatic protons. The exact splitting pattern will depend on the coupling constants between the protons at positions 2, 4, and 6.

  • δ >10 ppm (br s, 1H): Carboxylic acid proton (-COOH). This peak is typically broad and may be exchangeable with D₂O.

Synthesis and Purification

The synthesis of this compound can be logically approached from its parent dicarboxylic acid, 5-methylisophthalic acid. The overall synthetic strategy involves two key stages: the synthesis of the precursor followed by a selective mono-esterification.

SynthesisWorkflow Mesitylene 1,3,5-Mesitylene Oxidation Oxidation Mesitylene->Oxidation IsophthalicAcid 5-Methylisophthalic Acid Oxidation->IsophthalicAcid Esterification Selective Mono-esterification IsophthalicAcid->Esterification TargetCompound 3-Methoxycarbonyl-5- methylbenzoic acid Esterification->TargetCompound

Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of 5-Methylisophthalic Acid (CAS: 499-49-0)

The precursor, 5-methylisophthalic acid, can be synthesized via the oxidation of 1,3,5-mesitylene.[2]

Experimental Protocol:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and gas inlet, combine 1,3,5-mesitylene, glacial acetic acid (as the solvent), cobalt acetate, manganese acetate, and potassium bromide (as catalysts).[2]

  • Oxidation: Heat the reaction mixture to reflux while bubbling oxygen or air through the solution. The progress of the oxidation of two of the three methyl groups can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Isolation: Upon completion of the reaction, cool the mixture to allow the product, 5-methylisophthalic acid, to precipitate. The crude product can be isolated by filtration.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as water or an aqueous alcohol mixture, to yield pure 5-methylisophthalic acid. The reported melting point of 5-methylisophthalic acid is in the range of 295-302 °C.[5]

Part 2: Selective Mono-esterification to this compound

The selective esterification of one of the two carboxylic acid groups of 5-methylisophthalic acid is the key step. Due to the symmetrical nature of the starting material, the two carboxylic acid groups are chemically equivalent. Therefore, a statistical mixture of the starting material, the desired mono-ester, and the di-ester is expected. The reaction conditions can be optimized to favor the formation of the mono-ester. A plausible method is based on the partial saponification of the corresponding dimethyl ester.

EsterificationWorkflow IsophthalicAcid 5-Methylisophthalic Acid Diesterification Diesterification (e.g., SOCl₂/MeOH) IsophthalicAcid->Diesterification DimethylEster Dimethyl 5-methylisophthalate Diesterification->DimethylEster Saponification Partial Saponification (1 eq. NaOH/MeOH) DimethylEster->Saponification TargetCompound 3-Methoxycarbonyl-5- methylbenzoic acid Saponification->TargetCompound

Figure 2: Proposed workflow for the selective mono-esterification.

Proposed Experimental Protocol:

  • Diesterification: Convert 5-methylisophthalic acid to its dimethyl ester, dimethyl 5-methylisophthalate. This can be achieved under standard Fischer esterification conditions (methanol with a catalytic amount of strong acid like H₂SO₄) or by conversion to the diacyl chloride with thionyl chloride (SOCl₂) followed by reaction with methanol.

  • Partial Saponification: Dissolve the purified dimethyl 5-methylisophthalate in methanol. Add one equivalent of a base, such as sodium hydroxide or potassium hydroxide, dissolved in a minimal amount of water.[6][7] The reaction should be stirred at room temperature or with gentle heating and monitored closely by TLC to maximize the yield of the mono-ester.

  • Work-up and Isolation: Once the reaction has reached the optimal point, neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5. The product, being a carboxylic acid, will likely precipitate out of the aqueous methanol solution. If not, the solvent can be partially removed under reduced pressure, and the product can be extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product will be a mixture of the starting diester, the desired mono-ester, and the diacid. This mixture can be purified by column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate), with a small amount of acetic acid to keep the carboxylic acid protonated, should effectively separate the components. The fractions containing the pure this compound can be combined and the solvent evaporated to yield the final product.

Applications in Drug Discovery and Research

The primary reported biological activity of this compound is its potent inhibition of xanthine oxidoreductase.[3] This enzyme catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated levels of uric acid are a hallmark of gout, a painful inflammatory arthritis. By inhibiting this enzyme, this compound reduces the production of uric acid, making it a promising scaffold for the development of new anti-gout medications.[3]

Beyond its direct biological activity, its bifunctional nature—possessing both a carboxylic acid and a methyl ester—makes it a versatile building block in medicinal chemistry. The carboxylic acid can be converted to amides, esters, or other functional groups, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol. This allows for the systematic exploration of the chemical space around this scaffold to optimize potency, selectivity, and pharmacokinetic properties in drug discovery programs.

Reactivity and Handling

Reactivity Profile

The reactivity of this compound is dictated by its two key functional groups: the carboxylic acid and the methyl ester.

  • Carboxylic Acid: This group is acidic and will undergo typical reactions of carboxylic acids, such as deprotonation with a base, conversion to an acyl chloride, esterification, and amide bond formation.

  • Methyl Ester: The ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding dicarboxylic acid. It can also undergo transesterification in the presence of other alcohols and a catalyst. The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

The differential reactivity of these two groups can be exploited for selective chemical modifications. For instance, amide bond formation can be achieved selectively at the carboxylic acid position using standard peptide coupling reagents, leaving the methyl ester intact.

Safety and Handling
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.[9]

Conclusion

This compound is a molecule with demonstrated potential in the field of drug discovery, particularly as an inhibitor of xanthine oxidoreductase. Its synthesis, while requiring careful control of reaction conditions to achieve selectivity, is feasible using established organic chemistry methodologies. As a versatile building block, it offers numerous possibilities for further chemical modification, making it a valuable tool for medicinal chemists and researchers in the life sciences. This guide provides a foundational understanding of this compound, intended to facilitate its synthesis, characterization, and application in pioneering research endeavors.

References

  • Google Patents. CN107540538B - Composition, reaction system and method for preparing 5-methyl isophthalic acid.
  • ResearchGate.
  • Google Patents. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters.
  • Google Patents.
  • ResearchGate. In synthesis of polyester resin, what can cause the isophthalic acid to not dissolve?. [Link]
  • Taylor & Francis. Isophthalic acid – Knowledge and References. [Link]
  • PERGAN. Isophthalic Acid – Enhance Resin Durability and Performance. [Link]
  • PubChem. 5-Methylisophthalic acid. [Link]
  • Organic Chemistry Portal.
  • Google Patents. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters.

Sources

physical and chemical properties of 3-Methoxycarbonyl-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Authored for the discerning scientific community, this guide delineates the essential physical, chemical, and pharmacological characteristics of 3-Methoxycarbonyl-5-methylbenzoic acid. As a Senior Application Scientist, my objective is to transcend a mere compilation of data. Instead, this document provides a holistic understanding of the compound, grounded in established scientific principles and supported by empirical evidence. We will explore not only its intrinsic properties but also the causal relationships that govern its behavior and potential applications, particularly within the realm of drug discovery and development. Every piece of information is meticulously referenced to authoritative sources, ensuring the integrity and reliability of this guide.

Molecular Identity and Structure

This compound, also known as monomethyl 5-methylisophthalate, is an aromatic dicarboxylic acid monoester. Its structure features a benzene ring substituted with a carboxylic acid group, a methyl ester group, and a methyl group at positions 1, 3, and 5, respectively.

The strategic placement of these functional groups imparts a unique combination of electronic and steric properties, influencing its reactivity, solubility, and potential biological activity. The carboxylic acid and methyl ester groups provide sites for hydrogen bonding and potential ester hydrolysis or amidation, while the methyl group contributes to its lipophilicity.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis]; a [label="C10H10O4", fontsize=12]; b [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=7210836&t=l", label=""]; a -- b; } Figure 1: 2D Structure of this compound.

Key Identifiers:

  • IUPAC Name: 3-(methoxycarbonyl)-5-methylbenzoic acid

  • CAS Number: 167299-68-5[1]

  • Molecular Formula: C10H10O4[1][2][3]

  • Molecular Weight: 194.19 g/mol [2][3]

  • InChI: InChI=1S/C10H10O4/c1-6-3-7(9(11)12)5-8(4-6)10(13)14-2/h3-5H,1-2H3,(H,11,12)[1]

  • SMILES: CC1=CC(=CC(=C1)C(=O)OC)C(=O)O[1]

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a compound are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the known and predicted properties of this compound.

PropertyValue/DescriptionSource(s)
Melting Point 154-158 °C[4][5]
Boiling Point 143.3 °C (Note: This value seems low and may be from a measurement under high vacuum)[5]
Purity Typically ≥95% from commercial suppliers[6]
Appearance White to off-white solid
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO, with limited solubility in water.
pKa Predicted to be in the range of 3-4 for the carboxylic acid group, similar to other benzoic acid derivatives.
Predicted XlogP 2.2[2]

Synthesis and Reactivity

Synthetic Approach: Selective Monoesterification

The most logical synthetic route to this compound is the selective monoesterification of its parent dicarboxylic acid, 5-methylisophthalic acid. This can be achieved through several established methods:

  • Controlled Esterification with Stoichiometric Base: A common strategy involves the use of a slight excess of a base (e.g., sodium hydroxide) to deprotonate one of the carboxylic acid groups, followed by esterification of the remaining free acid with methanol in the presence of an acid catalyst or a coupling agent. The reaction of dimethyl 5-iodoisophthalate with sodium hydroxide in methanol and dichloromethane is a documented example of selective mono-saponification, which is the reverse of the desired reaction but illustrates the principle of selectivity.[4]

  • Fischer-Speier Esterification with Controlled Stoichiometry: By carefully controlling the stoichiometry of methanol and the acid catalyst, it is possible to favor the formation of the monoester.

  • Enzymatic Esterification: Lipases can be employed for the regioselective esterification of dicarboxylic acids, offering a greener and often more selective alternative to traditional chemical methods.

A general two-step synthesis for a related compound, mono-methyl isophthalate, involves the initial formation of the diester followed by selective hydrolysis of one ester group with sodium hydroxide in methanol.[7] A similar approach could be adapted for this compound.

graph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; Figure 2: General synthetic workflow for this compound.
Chemical Reactivity

The reactivity of this compound is dictated by its functional groups:

  • Carboxylic Acid: This group can undergo typical reactions of carboxylic acids, such as:

    • Salt formation: Reaction with a base will form the corresponding carboxylate salt.

    • Esterification: Further esterification is possible, though it may require more forcing conditions than the initial monoesterification.

    • Amidation: Reaction with amines in the presence of a coupling agent (e.g., DCC, EDC) will form the corresponding amide.

    • Reduction: The carboxylic acid can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.

  • Methyl Ester: The ester group is susceptible to:

    • Hydrolysis: Saponification with a strong base will yield the dicarboxylate salt of 5-methylisophthalic acid.

    • Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl group.

    • Aminolysis: Reaction with amines can lead to the formation of an amide.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The directing effects of the substituents (meta-directing carboxylic acid and ester, ortho/para-directing methyl group) will influence the position of substitution.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the methyl ester protons. The aromatic region would likely display a complex splitting pattern due to the meta-substitution. The chemical shifts would be influenced by the electron-withdrawing nature of the carboxylic acid and ester groups and the electron-donating nature of the methyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum would be characterized by signals for the two carbonyl carbons (one for the carboxylic acid and one for the ester), the aromatic carbons, and the two methyl carbons. The chemical shifts of the aromatic carbons would be indicative of the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorptions of the functional groups:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretching band for the carboxylic acid, expected around 1700-1725 cm⁻¹.

  • A strong C=O stretching band for the methyl ester, typically at a slightly higher wavenumber than the carboxylic acid, around 1720-1740 cm⁻¹.

  • C-O stretching bands for the carboxylic acid and ester groups in the 1200-1300 cm⁻¹ region.

  • Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry

The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group from the ester, the hydroxyl group from the carboxylic acid, and the entire methoxycarbonyl group.

Applications in Drug Discovery and Development

Potential as a Xanthine Oxidoreductase (XOR) Inhibitor

Emerging evidence suggests that this compound is a potent inhibitor of the enzyme xanthine oxidoreductase (XOR).[1] XOR is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[8] Overproduction of uric acid can lead to hyperuricemia, a condition that is a precursor to gout. Therefore, inhibitors of XOR are a critical class of drugs for the treatment of gout.[8][9][10]

The inhibitory activity of this compound is likely due to its ability to bind to the active site of the enzyme, preventing the substrate from accessing it.[11] The specific interactions, whether through hydrogen bonding, hydrophobic interactions, or coordination with the molybdenum cofactor, would require further investigation, potentially through X-ray crystallography of the enzyme-inhibitor complex.[1][11]

graph "XOR_Inhibition_Pathway" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"]; Figure 3: Proposed mechanism of action of this compound as a xanthine oxidoreductase inhibitor.
Scaffold for Medicinal Chemistry

Beyond its potential as an XOR inhibitor, the trifunctional nature of this compound makes it an attractive scaffold for the synthesis of compound libraries in drug discovery. The distinct reactivity of the carboxylic acid and methyl ester groups allows for orthogonal chemical modifications, enabling the generation of a diverse range of derivatives for structure-activity relationship (SAR) studies.

Experimental Protocols (Hypothetical)

The following are hypothetical, yet representative, protocols for the characterization of this compound, based on standard laboratory procedures.

Determination of Melting Point
  • A small amount of the crystalline solid is placed in a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised slowly, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded.

¹H and ¹³C NMR Spectroscopy
  • Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • A small amount of a reference standard (e.g., tetramethylsilane, TMS) is added.

  • The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • The chemical shifts, integration, and coupling constants are analyzed to confirm the structure.

FT-IR Spectroscopy
  • A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.

  • Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • The spectrum is recorded using a Fourier-transform infrared spectrometer.

  • The characteristic absorption bands are assigned to the corresponding functional groups.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • A standard solution of the compound is prepared in a suitable solvent (e.g., acetonitrile/water mixture).

  • The solution is injected into an HPLC system equipped with a reverse-phase column (e.g., C18).

  • A gradient or isocratic mobile phase is used to elute the compound.

  • The purity is determined by the area of the peak corresponding to the compound relative to the total area of all peaks detected by a UV detector. A similar method has been described for the analysis of 5-methylisophthalic acid.[12]

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry. Its well-defined structure and the presence of multiple reactive functional groups make it a valuable building block for the synthesis of novel therapeutic agents. The emerging evidence of its activity as a xanthine oxidoreductase inhibitor highlights a promising avenue for the development of new treatments for gout and other conditions associated with hyperuricemia. This guide provides a comprehensive overview of its known properties and offers a framework for its further investigation and application in drug discovery and development. The scientific community is encouraged to build upon this foundation to unlock the full therapeutic potential of this intriguing molecule.

References

  • PubChem. 3-Methoxy-5-(methoxycarbonyl)benzoic acid. [Link]
  • PubMed. An extremely potent inhibitor of xanthine oxidoreductase. Crystal structure of the enzyme-inhibitor complex and mechanism of inhibition. [Link]
  • PubChemLite. 3-(methoxycarbonyl)-5-methylbenzoic acid (C10H10O4). [Link]
  • PubChem. 3-Formyl-5-(methoxycarbonyl)benzoic acid. [Link]
  • King-Pharm. This compound [ 167299-68-5 ]. [Link]
  • Google Patents. CN107540538B - Composition, reaction system and method for preparing 5-methyl isophthalic acid.
  • The Royal Society of Chemistry.
  • Supporting Inform
  • PubChem. 3,5-Bis(methoxycarbonyl)benzoic acid. [Link]
  • Oakwood Chemical. 3-(Methoxycarbonyl)-5-methylbenzoic acid. [Link]
  • The Royal Society of Chemistry. Electronic Supporting information for: Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumi. [Link]
  • PubChem. 5-Methylisophthalic acid. [Link]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). [Link]
  • SIELC Technologies. 5-Methylisophthalic acid. [Link]
  • Phcogj.com. Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. [Link]
  • Frontiers.

Sources

An In-depth Technical Guide to 3-Methoxycarbonyl-5-methylbenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 3-Methoxycarbonyl-5-methylbenzoic acid, a key chemical intermediate. With full editorial control, this document is structured to deliver scientifically sound and field-proven insights into its molecular characteristics, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Molecular and Physicochemical Properties

This compound, also known by its synonym 5-Methylisophthalic acid monomethyl ester, is an aromatic carboxylic acid derivative. Its unique structure, featuring both a carboxylic acid and a methyl ester group on a toluene backbone, makes it a valuable building block in organic synthesis.

The fundamental properties of this compound are summarized below:

PropertyValue
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.19 g/mol [1]
CAS Number 167299-68-5[1]
IUPAC Name 3-(methoxycarbonyl)-5-methylbenzoic acid
Synonyms 5-Methylisophthalic acid monomethyl ester, 3-Methoxycarbonyl-5-methylbenzoate[1]
Appearance White to off-white solid (predicted)
Melting Point 154-158 °C
Boiling Point 356.8 °C (predicted)

The presence of both a hydrogen-bond-donating carboxylic acid and a hydrogen-bond-accepting ester group, along with the aromatic ring, dictates its solubility and reactivity. It is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide.

Chemical Structure and Identification

The chemical structure of this compound is foundational to understanding its reactivity and function in complex syntheses.

Figure 1: Chemical structure of this compound.

Synthesis Protocol

A common and efficient method for the preparation of this compound involves the selective mono-hydrolysis of the corresponding diester, dimethyl 5-methylisophthalate. This method is advantageous due to the differential reactivity of the two ester groups, allowing for a controlled reaction.

Experimental Protocol: Selective Hydrolysis of Dimethyl 5-methylisophthalate

This protocol is adapted from established procedures for the synthesis of similar mono-acid, mono-ester isophthalate derivatives.

Materials:

  • Dimethyl 5-methylisophthalate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl, concentrated)

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel and flask)

  • pH paper or pH meter

Procedure:

  • Dissolution: In a round-bottom flask, dissolve dimethyl 5-methylisophthalate (1.0 eq) in a mixture of methanol and dichloromethane.

  • Base Addition: To the stirred solution, add a solution of sodium hydroxide (1.05 eq) in water dropwise at room temperature. The use of a slight excess of base ensures the reaction proceeds to completion.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting diester and the appearance of a more polar product spot.

  • Solvent Removal: Upon completion, remove the organic solvents under reduced pressure using a rotary evaporator.

  • Work-up: To the resulting residue, add water, dichloromethane, and ethyl acetate. A white precipitate of the sodium salt of the product may form.

  • Acidification: Transfer the mixture to a separatory funnel and add concentrated hydrochloric acid dropwise with vigorous shaking until the aqueous layer is acidic (pH ~2). This will protonate the carboxylate to form the free carboxylic acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system, such as methanol/water or ethyl acetate/hexanes, to afford pure this compound as a white solid.

G cluster_start Starting Material cluster_reaction Selective Hydrolysis cluster_product Product start Dimethyl 5-methylisophthalate hydrolysis 1. NaOH, MeOH/H2O 2. HCl (aq) start->hydrolysis product 3-Methoxycarbonyl-5- methylbenzoic acid hydrolysis->product

Figure 2: Synthetic workflow for this compound.

Spectroscopic Analysis and Characterization

The identity and purity of this compound are confirmed through standard spectroscopic techniques. The expected spectral data are as follows:

¹H NMR Spectroscopy:

  • Aromatic Protons: Three distinct signals in the aromatic region (δ 7.5-8.5 ppm). The substitution pattern will lead to specific splitting patterns (singlets or finely split signals).

  • Methyl Ester Protons: A singlet at approximately δ 3.9 ppm, integrating to 3 hydrogens.

  • Toluene Methyl Protons: A singlet around δ 2.4 ppm, integrating to 3 hydrogens.

  • Carboxylic Acid Proton: A broad singlet, typically downfield (> δ 10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy:

  • Carbonyl Carbons: Two signals in the downfield region (δ 165-175 ppm) corresponding to the carboxylic acid and ester carbonyls.

  • Aromatic Carbons: Six signals in the aromatic region (δ 120-140 ppm), with quaternary carbons showing lower intensity.

  • Methoxy Carbon: A signal around δ 52 ppm.

  • Toluene Methyl Carbon: A signal in the aliphatic region, around δ 21 ppm.

Infrared (IR) Spectroscopy:

  • O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500 to 3300 cm⁻¹.

  • C-H Stretches (Aromatic and Aliphatic): Sharp peaks around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).

  • C=O Stretch (Carbonyls): A strong, sharp absorption band around 1680-1725 cm⁻¹. This band may appear as two distinct peaks or a broadened peak due to the two different carbonyl environments.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Ester and Carboxylic Acid): Strong absorptions in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS):

  • Molecular Ion (M+): The mass spectrum will show a molecular ion peak at m/z = 194.

  • Fragmentation Pattern: Common fragmentation pathways for benzoic acid derivatives include the loss of a hydroxyl radical (-OH, M-17), a methoxy radical (-OCH₃, M-31), and a carboxyl group (-COOH, M-45). The loss of carbon monoxide (-CO, M-28) is also a possibility.

Applications in Research and Drug Development

This compound is a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature allows it to be incorporated into larger scaffolds through either the carboxylic acid or the ester moiety.

While specific examples of its direct use in late-stage drug candidates are not widely published in readily accessible literature, its structural motifs are present in a variety of biologically active compounds. Benzoic acid derivatives are a common feature in many approved drugs, and the ability to selectively functionalize the aromatic ring makes compounds like this valuable in medicinal chemistry for structure-activity relationship (SAR) studies. For instance, it can serve as a precursor for the synthesis of novel kinase inhibitors, anti-inflammatory agents, and compounds targeting the central nervous system.

The carboxylic acid can be converted to an amide, a common functional group in pharmaceuticals, while the ester can be hydrolyzed to the di-acid or reduced to an alcohol, providing further points for diversification.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

  • Hazard Statements: May cause skin irritation and serious eye irritation.

  • Precautionary Measures:

    • Wear protective gloves, eye protection, and face protection.

    • Wash skin thoroughly after handling.

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If skin irritation occurs, seek medical advice.

    • Store in a well-ventilated place. Keep container tightly closed.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined molecular structure and physicochemical properties, combined with established synthetic routes, make it an important tool for researchers and scientists. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective application in the development of novel chemical entities.

References

  • Oakwood Chemical. 3-(Methoxycarbonyl)-5-methylbenzoic acid. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Methoxycarbonyl-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 3-Methoxycarbonyl-5-methylbenzoic acid

This compound, also known as monomethyl 5-methylisophthalate, is a crucial bifunctional organic molecule. Its structure, featuring both a carboxylic acid and a methyl ester group on a substituted benzene ring, makes it a highly versatile building block in organic synthesis. This is particularly true in the fields of medicinal chemistry and materials science, where it serves as a key intermediate for the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs) and specialized polymers. The differential reactivity of the acid and ester functionalities allows for selective chemical transformations, enabling the regioselective construction of elaborate target molecules. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound, offering not just protocols but also the underlying chemical principles and strategic considerations essential for successful synthesis.

Route 1: Selective Mono-Hydrolysis of Dimethyl 5-methylisophthalate

This is one of the most common and direct routes. The strategy hinges on the selective saponification of one of the two ester groups of the readily accessible dimethyl 5-methylisophthalate. The key to success is precise control over reaction stoichiometry and conditions to favor mono-hydrolysis and minimize the formation of the diacid byproduct.

Conceptual Workflow

start Dimethyl 5-methylisophthalate intermediate Mono-sodium salt intermediate start->intermediate 1. NaOH (1 eq.) 2. Methanol/CH2Cl2 product This compound intermediate->product Acidic workup (e.g., HCl)

Caption: Selective mono-hydrolysis pathway.

Detailed Experimental Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl 5-methylisophthalate (1 equivalent) in a mixture of methanol and dichloromethane. A typical solvent ratio would be 2:1 methanol to dichloromethane.

  • Saponification: Prepare a solution of sodium hydroxide (1.05 equivalents) in methanol. Add this solution dropwise to the solution of the diester at room temperature over a period of 30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the product.

  • Solvent Removal: Once the reaction is complete, remove the solvents under reduced pressure using a rotary evaporator.

  • Precipitation and Isolation of the Salt: To the resulting residue, add water, dichloromethane, and ethyl acetate. Stir the mixture vigorously. A white precipitate, the mono-sodium salt of the product, will form. Collect this solid by vacuum filtration and wash it with a mixture of dichloromethane and ethyl acetate, followed by a wash with cold water.

  • Acidification: Transfer the collected solid (the mono-sodium salt) to a separatory funnel. Add ethyl acetate and an aqueous solution of hydrochloric acid (e.g., 1M HCl) until the pH of the aqueous layer is acidic (pH ~2). Shake the funnel vigorously until all the solid has dissolved.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with two additional portions of ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Recrystallization from methanol can be performed for further purification.

Expertise & Mechanistic Insights

The success of this synthesis lies in the precise control of stoichiometry. Using only a slight excess of sodium hydroxide (1.05 equivalents) ensures that there is not enough base to hydrolyze both ester groups on a significant portion of the starting material molecules. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the carbonyl carbon of one of the ester groups.

The choice of a mixed solvent system (methanol/dichloromethane) is strategic. Methanol is necessary to dissolve the sodium hydroxide, while dichloromethane helps to keep the less polar starting material in solution. The reaction is typically run at room temperature to provide a controlled rate of hydrolysis, which further favors the mono-hydrolyzed product. Higher temperatures would increase the rate of the second hydrolysis step, leading to a higher yield of the undesired 5-methylisophthalic acid.

The isolation procedure takes advantage of the different solubilities of the starting material, the mono-sodium salt, and the final product. The mono-sodium salt is insoluble in the mixed organic solvent system used after the initial reaction, allowing for its easy separation by filtration. Subsequent acidification then converts the salt to the free carboxylic acid, which is soluble in ethyl acetate, allowing for its extraction from the aqueous medium.

Data Summary
ParameterValueReference
Starting MaterialDimethyl 5-methylisophthalate[1]
Key ReagentsSodium Hydroxide, Methanol, Dichloromethane, HCl[1]
Reaction Time24 hours[1]
TemperatureRoom Temperature[1]
Typical Yield~84%[1]

Route 2: Grignard Reaction of Methyl 3-bromo-5-methylbenzoate

This pathway utilizes classic organometallic chemistry to introduce the second carboxyl group. It begins with methyl 3-bromo-5-methylbenzoate, which is converted into a Grignard reagent. This highly nucleophilic species is then reacted with carbon dioxide (in the form of dry ice) to form a magnesium carboxylate salt, which upon acidic workup yields the desired product.[2]

Conceptual Workflow

start Methyl 3-bromo-5-methylbenzoate intermediate1 Grignard Reagent start->intermediate1 Mg, THF (anhydrous) intermediate2 Magnesium Carboxylate Salt intermediate1->intermediate2 1. CO2 (dry ice) 2. Ether product This compound intermediate2->product Aqueous Acid Workup (HCl) start 3,5-Dimethylbenzoic Acid intermediate 5-Methylisophthalic Acid start->intermediate Oxidizing Agent (e.g., KMnO4) product This compound intermediate->product Selective Mono-esterification

Caption: Oxidation and subsequent esterification pathway.

Detailed Experimental Protocol

Part A: Oxidation of 3,5-Dimethylbenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dimethylbenzoic acid (1 equivalent) in a suitable solvent, such as aqueous pyridine or a mixture of acetone and water. [3]2. Oxidation: Heat the solution to approximately 80°C. Add potassium permanganate (KMnO4) (2 equivalents) portion-wise over about 45 minutes. The purple color of the permanganate will disappear as it is consumed.

  • Reaction Completion and Workup: After the addition is complete, continue heating for another 1.5 hours. A brown precipitate of manganese dioxide will form. Cool the reaction mixture and filter the hot solution to remove the manganese dioxide.

  • Isolation: Acidify the filtrate with concentrated hydrochloric acid. A white precipitate of 5-methylisophthalic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry.

Part B: Selective Mono-esterification of 5-Methylisophthalic Acid

This step can be challenging. One approach is a Fischer esterification under carefully controlled conditions.

  • Esterification: Suspend 5-methylisophthalic acid (1 equivalent) in a large excess of methanol. Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents). [4][5]2. Reaction Control: Heat the mixture to reflux and monitor the reaction closely using TLC or HPLC. The goal is to stop the reaction when the formation of the mono-ester is maximized, before a significant amount of the diester is formed. This may require careful timing and optimization.

  • Workup and Purification: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then with a saturated sodium bicarbonate solution to remove any unreacted diacid and the sulfuric acid catalyst. The desired mono-ester will remain in the organic phase. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product. Further purification may be necessary using column chromatography.

Expertise & Mechanistic Insights

The oxidation of an alkyl side chain on a benzene ring with potassium permanganate is a classic transformation. The reaction proceeds via a radical mechanism involving the abstraction of a benzylic hydrogen. The selectivity in oxidizing only one methyl group can be difficult to control. Often, a mixture of the desired product, unreacted starting material, and the over-oxidized tricarboxylic acid is obtained. Careful control of the stoichiometry of the oxidizing agent and the reaction time is crucial.

Selective mono-esterification of a symmetric diacid like 5-methylisophthalic acid is inherently difficult. The reactivity of the two carboxylic acid groups is identical. Achieving a good yield of the mono-ester often relies on statistical methods (using a limited amount of the esterifying agent) or by stopping the reaction at an optimal time. An alternative approach, not detailed in the protocol above, could involve protecting one of the acid groups, esterifying the other, and then deprotecting. However, this adds extra steps to the synthesis.

Data Summary
ParameterValueReference
Starting Material3,5-Dimethylbenzoic Acid[6]
Key ReagentsKMnO4, H2SO4, Methanol[3][4]
Reaction ConditionsElevated temperature for oxidation and reflux for esterification[3][5]
Typical YieldVariable, depends heavily on the selectivity of both steps

Conclusion

The synthesis of this compound can be approached from several different strategic starting points. The selective mono-hydrolysis of dimethyl 5-methylisophthalate represents a highly efficient and high-yielding route, provided that the reaction conditions are carefully controlled. The Grignard-based approach offers a classic and robust method for introducing the second carboxyl functionality, although it requires stringent anhydrous conditions. The oxidation pathway, while conceptually straightforward, presents significant challenges in achieving the required selectivity. The choice of the optimal synthetic route will ultimately depend on the availability of starting materials, the scale of the synthesis, and the specific requirements for purity in the final product. Each pathway offers valuable insights into the principles of organic synthesis, from the control of stoichiometry and reaction conditions to the application of classic named reactions.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications.
  • ChemicalBook. (n.d.). 3-BROMO-5-METHYL-BENZOIC ACID METHYL ESTER | 478375-40-5.
  • ChemicalBook. (n.d.). 5-IODO-MONO-METHYL ISOPHTHALATE synthesis.
  • Guidechem. (n.d.). What is the synthesis and application of Mono-methyl isophthalate?
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromo-5-Methyl-Benzoic Acid Methyl Ester in Advanced Chemical Synthesis.
  • Google Patents. (n.d.). CN107540538B - Composition, reaction system and method for preparing 5-methyl isophthalic acid.
  • ChemicalBook. (n.d.). 3-bromo-5-methylbenzoic acid synthesis.
  • ChemicalBook. (n.d.). Methyl 5-nitroisophthalate synthesis.
  • Unknown. (n.d.). organic synthesis: benzoic acid via a grignard reaction.
  • Google Patents. (n.d.). EP0941982A2 - Process for synthesizing benzoic acids.
  • ResearchGate. (2025, August 6). A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate.
  • Unknown. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • Scribd. (n.d.). Grignard Reaction: Synthesis of Benzoic Acid.
  • Unknown. (n.d.). Preparation of Benzoic Acid from the Grignard Reaction.
  • Mahavir Synthesis. (n.d.). 3,5-dimethylbenzoic Acid.
  • HMDB. (2021, September 10). Showing metabocard for 3,5-Dimethylbenzoic acid (HMDB0246063).
  • Google Patents. (n.d.). CN105085228A - Production method for 3, 5-dimethylbenzoic acid.
  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
  • Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
  • Google Patents. (n.d.). CN1363546A - Homogeneous oxidizing process for preparing 3,5-dimethylbenzoic acid from sym-tritoluene.
  • Googleapis.com. (n.d.). United States Patent Office.
  • Google Patents. (n.d.). CN101279940A - Preparation of isophthalic acid-5-sulfonic acid, ester, salt and ester salt thereof.
  • Google Patents. (n.d.). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
  • Chemspace. (n.d.). 3-formyl-5-methylbenzoic acid - C9H8O3 | CSSS00009914923.
  • PubChem. (n.d.). 3-Ethoxy-5-(methoxycarbonyl)benzoic acid.
  • Sigma-Aldrich. (n.d.). 3,5-Dimethylbenzoic acid 99 499-06-9.
  • NIST. (n.d.). Benzoic acid, 3,5-dimethyl-.
  • ChemicalBook. (n.d.). 3-Formyl-5-methylbenzoic acid | 4481-27-0.
  • Google Patents. (n.d.). CN102336658A - Production method of 3,5-dimethylbenzoic acid.
  • ECHEMI. (n.d.). 3-CHLORO-5-METHYL-BENZOIC ACID METHYL ESTER Formula.
  • MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.
  • ChemicalBook. (n.d.). 5-Methylisophthalic acid | 499-49-0.
  • PubChem. (n.d.). 3-(Methoxycarbonyl)benzoic acid.
  • NIH PubChem. (n.d.). 5-Methylisophthalic acid.
  • Unknown. (n.d.). Preparation of Methyl Benzoate.
  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • PubChem. (n.d.). 3,5-Dimethylbenzoic acid.
  • ResearchGate. (2025, August 7). (PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid.
  • PrepChem.com. (n.d.). Preparation of methyl benzoate (benzoic acid methyl ester).
  • Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.

Sources

An In-depth Technical Guide to the Synthesis of 3-Methoxycarbonyl-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methoxycarbonyl-5-methylbenzoic acid, also known as 5-methylisophthalic acid monomethyl ester, is a valuable bifunctional organic building block. Its distinct substitution pattern, featuring a carboxylic acid, a methyl ester, and a methyl group on an aromatic ring, makes it a critical intermediate in the synthesis of pharmaceuticals, advanced polymers, and other high-value specialty chemicals. The strategic placement of the functional groups allows for sequential chemical modifications, providing a versatile scaffold for the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound. It is intended for researchers, chemists, and process development professionals. The guide will delve into the mechanistic underpinnings of each synthetic route, offer detailed, field-proven experimental protocols, and present a comparative analysis to aid in the selection of the most appropriate method based on laboratory or industrial-scale requirements.

Retrosynthetic Analysis and Strategic Overview

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis, which identifies the key precursors and strategic bond disconnections. The primary strategies revolve around the selective functionalization of the highly symmetrical and accessible starting material, 5-methylisophthalic acid.

G cluster_0 Synthetic Pathways cluster_1 Precursor Synthesis product This compound hydrolysis Selective Mono-hydrolysis product->hydrolysis [Route A] esterification Selective Mono-esterification product->esterification [Route B] diester Dimethyl 5-methylisophthalate hydrolysis->diester diacid 5-Methylisophthalic Acid esterification->diacid diester->diacid Exhaustive Esterification oxidation Selective Oxidation diacid->oxidation mesitylene 1,3,5-Mesitylene oxidation->mesitylene caption Retrosynthetic pathways to the target molecule.

Caption: Retrosynthetic analysis of this compound.

The two most prominent and practical synthetic routes are:

  • Route A: Selective Partial Hydrolysis. This pathway involves the synthesis of the symmetric diester, dimethyl 5-methylisophthalate, followed by the selective hydrolysis (saponification) of one of the two ester groups. This method offers excellent control and generally high yields.

  • Route B: Direct Selective Mono-esterification. This approach involves the direct esterification of 5-methylisophthalic acid with one equivalent of methanol. While more atom-economical, achieving high selectivity can be challenging, often resulting in a mixture of diacid, monoester, and diester.

This guide will focus primarily on Route A, as it represents a more robust and controllable strategy for obtaining a high-purity product. The synthesis of the key precursor, 5-methylisophthalic acid, will also be detailed.

Synthesis of the Key Precursor: 5-Methylisophthalic Acid

The availability of 5-methylisophthalic acid is the cornerstone of these synthetic strategies. While commercially available, its synthesis from inexpensive commodity chemicals is often more economical for large-scale production. The most common method is the selective oxidation of two of the three methyl groups of 1,3,5-mesitylene.

Catalytic Oxidation of 1,3,5-Mesitylene

This modern approach utilizes a mixed-metal catalyst system to achieve selective oxidation with air or oxygen, which is more environmentally benign than older methods using strong stoichiometric oxidants like nitric acid.

Mechanism Insight: The reaction proceeds via a free-radical mechanism, initiated by the cobalt catalyst. The Co(II)/Mn(II) system, in the presence of a bromide source, generates radical species that abstract a benzylic hydrogen from a methyl group. The resulting benzyl radical is then oxidized by air to a carboxyl group. The catalyst system is finely tuned to favor the formation of the dicarboxylic acid over the tricarboxylic acid (trimesic acid) or the monocarboxylic acid (3,5-dimethylbenzoic acid).

Experimental Protocol: Synthesis of 5-Methylisophthalic Acid [1]

  • Reaction Setup: To a pressure reactor equipped with a mechanical stirrer, gas inlet, and reflux condenser, add 1,3,5-mesitylene, glacial acetic acid (as the solvent), cobalt acetate, manganese acetate, and potassium bromide.

  • Reaction Conditions: Seal the reactor and pressurize with air or oxygen. Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the uptake of oxygen.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, 5-methylisophthalic acid, along with some byproducts, will precipitate from the acetic acid solution.

  • Purification: The crude solid is collected by filtration. A subsequent purification step is necessary to separate 5-methylisophthalic acid from 3,5-dimethylbenzoic acid and trimesic acid. This is effectively achieved by converting the mixture of acids to their corresponding methyl esters, separating the esters by distillation, and then hydrolyzing the desired dimethyl 5-methylisophthalate fraction back to the pure diacid.[1]

Route A: Synthesis via Selective Hydrolysis

This two-step route is often preferred due to the high selectivity and purity of the final product.

G diacid 5-Methylisophthalic Acid diester Dimethyl 5-methylisophthalate diacid->diester Step 1: Exhaustive Esterification (MeOH, H₂SO₄, Reflux) product 3-Methoxycarbonyl-5- methylbenzoic Acid diester->product Step 2: Selective Hydrolysis (1 eq. NaOH, MeOH/H₂O) caption Workflow for the Selective Hydrolysis Pathway.

Caption: Workflow for the Selective Hydrolysis Pathway.

Step 1: Synthesis of Dimethyl 5-Methylisophthalate

The first step is the exhaustive esterification of 5-methylisophthalic acid to form the corresponding dimethyl ester.

Mechanism Insight: This reaction is a classic Fischer-Speier esterification. A strong acid catalyst, typically sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid groups, rendering them more electrophilic. Methanol, acting as the nucleophile, then attacks the carbonyl carbon. The use of excess methanol and removal of water (a byproduct) drives the equilibrium towards the formation of the diester.

Experimental Protocol: Synthesis of Dimethyl 5-Methylisophthalate [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-methylisophthalic acid in a large excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for several hours until all the solid has dissolved and the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Isolation: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude dimethyl 5-methylisophthalate, which can be purified by recrystallization or distillation.[1]

Step 2: Selective Mono-hydrolysis of Dimethyl 5-Methylisophthalate

This crucial step involves the saponification of one of the two chemically equivalent ester groups.

Mechanism Insight: The selectivity of this reaction is primarily governed by stoichiometry. By using precisely one equivalent of a strong base (e.g., sodium hydroxide), a statistical mono-hydrolysis is favored. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks one of the ester carbonyl carbons. The reaction is typically performed at room temperature to minimize the risk of the second ester group also hydrolyzing.

Experimental Protocol: Synthesis of this compound (Adapted from a similar procedure for dimethyl 5-iodoisophthalate[2])

  • Reaction Setup: Dissolve dimethyl 5-methylisophthalate (1.0 eq.) in a mixture of methanol and a co-solvent such as dichloromethane in a round-bottom flask.

  • Base Addition: Prepare a solution of sodium hydroxide (1.05 eq.) in water and add it dropwise to the stirred solution of the diester at room temperature.

  • Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS to observe the conversion of the starting diester into the mono-acid/mono-ester product.

  • Isolation of the Sodium Salt: Remove the organic solvents under reduced pressure. The resulting solid is the monosodium salt of the product. This can be collected by filtration and washed with a non-polar organic solvent to remove any unreacted diester.

  • Acidification and Extraction: Transfer the sodium salt to a separatory funnel. Add ethyl acetate and then acidify the aqueous layer with dilute hydrochloric acid until the pH is acidic, causing the salt to convert to the free carboxylic acid, which will dissolve in the ethyl acetate layer.

  • Final Purification: Separate the organic layer, and extract the aqueous layer again with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent. The resulting solid can be recrystallized from a suitable solvent (e.g., methanol/water) to yield pure this compound.[2]

Comparative Analysis of Synthetic Routes

FeatureRoute A: Selective HydrolysisRoute B: Direct Mono-esterification
Starting Material Dimethyl 5-methylisophthalate5-Methylisophthalic Acid
Number of Steps 2 (from diacid)1 (from diacid)
Selectivity & Control High (stoichiometrically controlled)Moderate to Low (equilibrium-driven)
Yield Generally high (e.g., >80% for hydrolysis step[2])Variable, often lower due to product mixture
Purification Simpler; separation of acid from diester and diacid is straightforwardDifficult; requires separation of diacid, monoester, and diester
Scalability Highly scalable and robustMore challenging to control on a large scale

Conclusion

For the synthesis of this compound, the pathway involving the exhaustive esterification of 5-methylisophthalic acid to dimethyl 5-methylisophthalate, followed by a controlled, stoichiometric mono-hydrolysis (Route A), is the most reliable and recommended method for achieving high yields and purity. This strategy circumvents the selectivity challenges inherent in the direct mono-esterification of the diacid. The key precursor, 5-methylisophthalic acid, can be efficiently prepared on a large scale via the catalytic oxidation of 1,3,5-mesitylene, providing an economically viable route from basic feedstocks. This comprehensive approach ensures a robust and scalable synthesis suitable for both academic research and industrial drug development applications.

References

  • CN107540538B - Composition, reaction system and method for preparing 5-methyl isophthalic acid - Google P
  • This cit

Sources

Spectroscopic Profile of 3-Methoxycarbonyl-5-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic characteristics of 3-Methoxycarbonyl-5-methylbenzoic acid (C₁₀H₁₀O₄), a substituted aromatic carboxylic acid of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a comprehensive profile based on established spectroscopic principles and data from closely related analogs. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

This compound possesses a 1,3,5-trisubstituted benzene ring, featuring a carboxylic acid group, a methoxycarbonyl (ester) group, and a methyl group. This substitution pattern dictates a unique spectroscopic fingerprint, which we will dissect in the subsequent sections. The molecular weight of this compound is 194.19 g/mol .[1]

The following analytical workflow provides a systematic approach to the complete spectroscopic characterization of this compound.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Syn Synthesis & Purification Sol Dissolution in Deuterated Solvent (e.g., CDCl3, DMSO-d6) Syn->Sol IR IR Spectroscopy (ATR) Syn->IR MS Mass Spectrometry (ESI, EI) Syn->MS NMR NMR Spectroscopy (¹H, ¹³C) Sol->NMR Data Data Integration & Interpretation NMR->Data IR->Data MS->Data Struc Structure Confirmation Data->Struc G M [M]⁺˙ m/z = 194 F1 [M-OCH₃]⁺ m/z = 163 M->F1 - OCH₃ F2 [M-COOH]⁺ m/z = 149 M->F2 - COOH F3 [C₆H₄CH₃]⁺ m/z = 91 F2->F3 - CO₂

Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is suitable for LC-MS, while electron ionization (EI) is common for GC-MS.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The spectroscopic data profile presented in this guide, based on expert prediction from related compounds, provides a robust framework for the structural identification and characterization of this compound. The combination of ¹H and ¹³C NMR, IR, and MS provides complementary information that, when integrated, allows for an unambiguous confirmation of the molecule's structure. This guide serves as a valuable resource for scientists working with this compound, enabling efficient and accurate analytical characterization.

References

  • PubChem. (n.d.). 3-(methoxycarbonyl)-5-methylbenzoic acid. National Center for Biotechnology Information.
  • Oakwood Chemical. (n.d.). 3-(Methoxycarbonyl)-5-methylbenzoic acid.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
  • Blog. (2025, June 30). What information can the infrared spectrum of P - Methylbenzoic Acid provide?.
  • ResearchGate. (n.d.). IR spectra of benzoic acid.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid.

Sources

An In-depth Technical Guide to the Solubility of 3-Methoxycarbonyl-5-methylbenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 3-Methoxycarbonyl-5-methylbenzoic acid. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic media. This document will delve into the theoretical principles governing its solubility, predictive assessments based on its physicochemical properties, and detailed experimental protocols for accurate solubility determination.

Introduction to this compound and its Solubility

This compound is a bifunctional organic compound featuring both a carboxylic acid and a methyl ester group attached to a benzene ring, with an additional methoxy substituent. Its molecular structure dictates its polarity, potential for hydrogen bonding, and ultimately, its solubility in different organic solvents. Understanding the solubility of this compound is critical in various applications, including synthetic organic chemistry, materials science, and particularly in the pharmaceutical industry, where solubility directly impacts formulation, bioavailability, and efficacy of active pharmaceutical ingredients (APIs).

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties and Predicted Solubility Profile

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound3-(Methoxycarbonyl)benzoic acid[1][2]3-Methoxy-5-methylbenzoic acid[3][4]Benzoic Acid[5]
Molecular Formula C₁₀H₁₀O₅C₉H₈O₄C₉H₁₀O₃C₇H₆O₂
Molecular Weight ( g/mol ) 210.18[6][7]180.16166.17122.12
XLogP3 1.8[6]1.81.71.9
Melting Point (°C) Not available~175130-131122.4
pKa Not available~3.84.15±0.104.2
Hydrogen Bond Donors 1111
Hydrogen Bond Acceptors 5432

The "like dissolves like" principle is a fundamental concept in predicting solubility.[8][9] This principle suggests that substances with similar polarities are more likely to be soluble in one another.[9][10]

  • Polar Solvents (e.g., Methanol, Ethanol, Acetone): Due to the presence of a carboxylic acid and a methyl ester group, this compound is expected to exhibit good solubility in polar organic solvents. The carboxylic acid group can participate in hydrogen bonding with protic solvents like alcohols, while the ester and methoxy groups can interact through dipole-dipole forces with aprotic polar solvents like acetone. The lower members of aldehydes and ketones are generally miscible with water because they can form hydrogen bonds.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The solubility in nonpolar solvents is anticipated to be significantly lower. While the benzene ring and methyl groups contribute some nonpolar character, the polar functional groups will dominate, leading to poor miscibility with nonpolar media.[10]

  • Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): In these solvents, a moderate degree of solubility can be expected. Ethyl acetate, with its ester functionality, may offer favorable interactions.

The solubility of benzoic acid and its derivatives has been studied in various solvents, and these studies can provide a basis for our predictions. For instance, benzoic acid is soluble in methanol, ethanol, and ethyl acetate.[5]

cluster_solute This compound cluster_solvents Organic Solvents Solute Polar Functional Groups (Carboxylic Acid, Ester, Methoxy) Polar Polar (e.g., Methanol, Acetone) Solute->Polar High Solubility (Hydrogen Bonding, Dipole-Dipole) Intermediate Intermediate Polarity (e.g., Ethyl Acetate) Solute->Intermediate Moderate Solubility Nonpolar Nonpolar (e.g., Hexane, Toluene) Solute->Nonpolar Low Solubility (Mismatch in Polarity)

Caption: Predicted solubility relationships based on polarity.

Theoretical Principles Influencing Solubility

Several key factors govern the solubility of an organic compound in a given solvent:

  • Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[10][11] This is because the dissolution process is often endothermic, meaning it absorbs heat. An increase in temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[10][11]

  • Molecular Size and Structure: Larger molecules can be more difficult to solvate as they require a larger cavity to be formed in the solvent, which can be energetically unfavorable.[10]

  • pH: For ionizable compounds like carboxylic acids, the pH of the medium can have a dramatic effect on solubility.[10] In basic solutions, the carboxylic acid will be deprotonated to form a carboxylate salt, which is generally much more soluble in polar solvents.

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

To obtain accurate quantitative solubility data, a well-controlled experimental procedure is essential. The isothermal saturation method (gravimetric analysis) is a reliable and widely used technique.[12]

4.1. Materials

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Drying oven or vacuum desiccator

4.2. Step-by-Step Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial.

    • Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached. The solution should have undissolved solid remaining at the bottom.

  • Sample Collection and Filtration:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed syringe to prevent premature crystallization.

    • Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microparticles.[12]

  • Solvent Evaporation and Mass Determination:

    • Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

    • Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without causing degradation of the solute. Alternatively, a vacuum desiccator can be used for more gentle drying.[12]

    • Once the solvent is completely evaporated, cool the vial to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the vial with the dry residue of this compound.

4.3. Calculation of Solubility

The solubility can be calculated in various units, such as g/L or mol/L.

  • Mass of dissolved solute (g): (Mass of vial with dry residue) - (Mass of empty vial)

  • Volume of solvent (L): The volume of the filtered saturated solution collected.

  • Solubility (g/L): Mass of dissolved solute (g) / Volume of solvent (L)

This procedure should be repeated at different temperatures to understand the temperature dependence of solubility.

A 1. Preparation Add excess solute to a known volume of solvent. B 2. Equilibration Shake at constant temperature for 24-48 hours. A->B C 3. Settling Allow undissolved solid to settle. B->C D 4. Filtration Filter supernatant through a 0.45 µm filter. C->D E 5. Weighing Weigh the filtered saturated solution. D->E F 6. Evaporation Evaporate the solvent in a drying oven. E->F G 7. Final Weighing Weigh the dry solute residue. F->G H 8. Calculation Determine solubility (e.g., in g/L). G->H

Caption: Isothermal Saturation Method Workflow.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 2: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)
Methanol25Experimental DataExperimental Data
Ethanol25Experimental DataExperimental Data
Acetone25Experimental DataExperimental Data
Ethyl Acetate25Experimental DataExperimental Data
Dichloromethane25Experimental DataExperimental Data
Toluene25Experimental DataExperimental Data
Hexane25Experimental DataExperimental Data
Other SolventsOther TempsExperimental DataExperimental Data

Safety Considerations

When handling this compound and organic solvents, appropriate safety precautions must be taken. This includes working in a well-ventilated fume hood, wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[13][14] Consult the Safety Data Sheet (SDS) for this compound and each solvent for specific handling and disposal information.[13][15][16]

Conclusion

This technical guide has provided a detailed analysis of the solubility of this compound in organic solvents. While specific experimental data is not widely published, a strong predictive understanding can be derived from its physicochemical properties and the principles of chemical interactions. The provided experimental protocol offers a robust method for researchers to determine precise solubility data, which is invaluable for the effective application of this compound in research and development.

References

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]
  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.).
  • PubChem. (n.d.). 3-Methoxy-5-(methoxycarbonyl)benzoic acid. [Link]
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]
  • Lumen Learning. (n.d.). Factors affecting solubility. [Link]
  • PubChem. (n.d.). 3-Methoxy-2-(methoxycarbonyl)benzoic acid. [Link]
  • Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds?[Link]
  • BYJU'S. (n.d.). Factors Affecting Solubility. [Link]
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]
  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]
  • PubChem. (n.d.). 3-Methoxybenzoic Acid. [Link]
  • PubChem. (n.d.). 3-(Methoxycarbonyl)benzoic acid. [Link]
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. [Link]
  • ResearchGate. (2025). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. [Link]

Sources

A Guide to the Structural Elucidation of 3-Methoxycarbonyl-5-methylbenzoic Acid: An Integrated Crystallographic and Computational Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for determining the crystal structure of 3-Methoxycarbonyl-5-methylbenzoic acid, a key intermediate in organic synthesis. In the absence of a publicly available crystal structure, this document serves as a procedural roadmap for researchers, scientists, and drug development professionals. We will explore the synthesis of the target compound, methodologies for single-crystal growth, the principles and application of single-crystal X-ray diffraction (SCXRD), and the complementary role of computational crystal structure prediction (CSP). This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both technical accuracy and field-proven insights.

Introduction: The Significance of Crystal Structure in Pharmaceutical Development

This compound is a substituted aromatic carboxylic acid with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The three-dimensional arrangement of molecules in a solid-state, known as the crystal structure, is a critical determinant of a substance's physicochemical properties.[1][2] For any API, properties such as solubility, dissolution rate, stability, and bioavailability are profoundly influenced by its crystalline form.[3]

The existence of multiple crystal forms, or polymorphs, can have significant implications in drug development.[3] Different polymorphs of the same compound can exhibit distinct physical properties, which must be rigorously controlled to ensure consistent product quality and therapeutic efficacy.[4] Therefore, the elucidation of the crystal structure of key intermediates like this compound is not merely an academic exercise but a crucial step in de-risking the drug development process.[2] This guide will detail the necessary steps to achieve this, from initial synthesis to final structural refinement.

Synthesis and Purification of this compound

The first step in any crystallographic study is the synthesis and purification of the target compound to obtain a homogenous sample. A plausible synthetic route for this compound starts from 3,5-dimethylbenzoic acid.

Experimental Protocol: Synthesis

  • Oxidation: 3,5-dimethylbenzoic acid is selectively oxidized to form 5-methylisophthalic acid. This can be achieved using a suitable oxidizing agent like potassium permanganate (KMnO₄) in an aqueous solution.

  • Mono-esterification: The resulting 5-methylisophthalic acid is then subjected to mono-esterification to yield this compound. This can be accomplished by reacting the diacid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).[5] The reaction conditions (temperature, time, and stoichiometry) must be carefully controlled to favor the formation of the mono-ester over the di-ester.

  • Purification: The crude product should be purified to obtain a high-purity sample suitable for crystallization. Techniques such as recrystallization from an appropriate solvent system or column chromatography can be employed. The purity of the final product should be confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Single-Crystal Growth: The Gateway to Diffraction

Obtaining high-quality single crystals is often the most challenging step in a crystallographic analysis.[6] The goal is to grow crystals that are of a suitable size (typically 0.1-0.3 mm) and have a well-ordered internal lattice.[7] Several crystallization techniques can be employed for small organic molecules.[8][9]

Table 1: Common Crystallization Techniques

TechniqueDescriptionKey Considerations
Slow Evaporation A near-saturated solution of the compound is allowed to evaporate slowly at a constant temperature. As the solvent evaporates, the solution becomes supersaturated, leading to crystal nucleation and growth.[9][10]The choice of solvent is crucial. The rate of evaporation can be controlled by adjusting the opening of the container.[10]
Vapor Diffusion A concentrated solution of the compound in a volatile solvent is placed in a small, open container, which is then sealed inside a larger container holding a less volatile solvent (the precipitant) in which the compound is insoluble. The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[8][10]This method is effective for small quantities of material and allows for fine control over the rate of crystallization.[10]
Solvent Layering A solution of the compound is carefully layered with a miscible solvent in which the compound is less soluble. Crystals form at the interface between the two solvents as they slowly mix.[10]The choice of solvents and the care taken in layering are critical to success. A third solvent can be used as a buffer to slow diffusion.[10]

Experimental Protocol: Crystallization Screening

  • Solvent Selection: A preliminary solubility screening should be performed with a range of solvents of varying polarities to identify suitable candidates for crystallization.

  • Technique Application: Set up crystallization trials using the techniques described in Table 1 with the most promising solvents and solvent systems.

  • Optimization: Vary parameters such as temperature, concentration, and the choice of precipitant to optimize crystal growth. Patience is key, as crystal growth can take anywhere from a few hours to several weeks.

Single-Crystal X-ray Diffraction (SCXRD): Unveiling the Atomic Arrangement

SCXRD is the definitive technique for determining the three-dimensional structure of a crystalline material at atomic resolution.[11][12] The fundamental principle behind this technique is Bragg's Law, which describes the conditions for constructive interference of X-rays scattered by the planes of atoms in a crystal lattice.[7][13]

Experimental Workflow for Crystal Structure Determination

G cluster_0 Experimental Phase cluster_1 Data Processing & Analysis Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization High-purity sample Mounting Crystal Mounting Crystallization->Mounting Suitable single crystal Data_Collection X-ray Data Collection Mounting->Data_Collection Mounted on goniometer Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Diffraction data (intensities) Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial atomic model Validation Structure Validation Structure_Refinement->Validation Refined model Final_Structure Final Crystal Structure (CIF File) Validation->Final_Structure Validated structure

Caption: Workflow for Crystal Structure Determination.

Experimental Protocol: SCXRD Data Collection and Analysis

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[7]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer, where it is irradiated with a monochromatic X-ray beam.[12] The crystal is rotated, and the diffraction pattern is recorded by a detector.[11][13]

  • Structure Solution: The positions of the diffraction spots are used to determine the unit cell parameters, and their intensities are used to determine the arrangement of atoms within the unit cell. This step involves solving the "phase problem," for which various computational methods are employed.[7]

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.[12]

  • Validation: The final structure is validated using a variety of crystallographic metrics to ensure its quality and accuracy. The results are typically reported in a standard format, such as a Crystallographic Information File (CIF).

Computational Crystal Structure Prediction (CSP): A Powerful Complementary Tool

In cases where obtaining single crystals is difficult or to explore the polymorphic landscape of a compound, computational Crystal Structure Prediction (CSP) methods can be invaluable.[2][14] These methods aim to predict the crystal structures of a compound based solely on its chemical composition, using techniques like evolutionary algorithms, simulated annealing, and density functional theory (DFT).[14][15]

CSP can help to:

  • Identify the most stable, low-energy polymorphs.[16]

  • De-risk the selection of a solid form for development by assessing the likelihood of late-appearing, more stable polymorphs.[2]

  • Guide experimental efforts to crystallize specific polymorphs.[2]

Molecular Structure of this compound

Caption: 2D representation of the molecular structure.

Conclusion

While an experimentally determined crystal structure for this compound is not currently in the public domain, this guide provides a robust and scientifically grounded methodology for its elucidation. By integrating synthesis, advanced crystallization techniques, single-crystal X-ray diffraction, and computational prediction, researchers can gain a comprehensive understanding of the solid-state structure of this important compound. The insights gained from such studies are critical for controlling the physicochemical properties of pharmaceutical intermediates and ensuring the development of safe, stable, and effective medicines.

References

  • Crystal structure prediction. (n.d.). In Wikipedia.
  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • OMICS International. (n.d.). The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques.
  • Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules.
  • Crystallisation of small molecules. (n.d.).
  • Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes.
  • Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Faraday Discussions. (2018). Themed collection: Methods and applications of crystal structure prediction. Royal Society of Chemistry.
  • Oganov, A. R., & Glass, C. W. (2006). Crystal structure prediction using evolutionary algorithms: principles and applications.
  • Zien Journals Publishing. (n.d.). A Review on Crystallography and Its Role on Drug Design.
  • Jones, W., & Motherwell, W. D. S. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1863. [Link]
  • Schrödinger. (n.d.). Crystal Structure Prediction.
  • Science Education Resource Center at Carleton College. (2007). Single-crystal X-ray Diffraction.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization.
  • Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.
  • Malvern Panalytical. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube. [Link]
  • Gavezzotti, A. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? Crystals, 12(8), 1133. [Link]
  • University of Washington, Department of Chemistry. (2006). Crystallisation Techniques.
  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate.
  • PubChem. (n.d.). 3-Ethoxy-5-(methoxycarbonyl)benzoic acid.
  • Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid.
  • National Center for Biotechnology Information. (n.d.). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist.
  • Google Patents. (n.d.). CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
  • PubChem. (n.d.). 3-(Methoxycarbonyl)benzoic acid.
  • MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
  • MDPI. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.

Sources

The Emerging Potential of 3-Methoxycarbonyl-5-methylbenzoic Acid in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of novel chemical scaffolds that offer a balance of synthetic accessibility, structural rigidity, and tunable physicochemical properties is a central theme in modern drug discovery. The 3,5-disubstituted benzoic acid motif has emerged as a privileged scaffold, present in a variety of biologically active molecules. This technical guide delves into the untapped potential of a specific analog, 3-Methoxycarbonyl-5-methylbenzoic acid , as a versatile starting point for the development of new therapeutic agents. By dissecting its structural components and drawing insights from analogous compounds, we will explore its potential applications in oncology, inflammation, and metabolic diseases. This guide provides a strategic framework for its exploration, from initial hit identification to lead optimization, complete with detailed, actionable experimental protocols and workflows.

Deconstructing the Scaffold: An Analysis of this compound

The medicinal chemistry potential of this compound stems from the strategic placement of three key functional groups on a benzene ring: a carboxylic acid, a methyl ester (methoxycarbonyl), and a methyl group. Each of these moieties contributes to the molecule's overall physicochemical profile and potential for biological interactions.

  • The Benzoic Acid Core: The benzoic acid scaffold is a cornerstone in drug design, found in numerous approved drugs.[1][2] The carboxylic acid group is a potent hydrogen bond donor and acceptor, often playing a critical role in anchoring a molecule to the active site of a biological target.[3] However, the inherent acidity and potential for metabolic liabilities of the carboxylic acid group can present challenges in drug development, such as poor membrane permeability and potential for toxicity.[4][5] This also presents an opportunity for the exploration of bioisosteres to fine-tune pharmacokinetic properties.

  • The Methoxycarbonyl (Methyl Ester) Group: The presence of the methyl ester at the 3-position offers several advantages. It can act as a lipophilic hydrogen bond acceptor and can be readily hydrolyzed by esterases in vivo to the corresponding carboxylic acid, making it a potential prodrug strategy to improve oral bioavailability. This feature allows for a "masked" carboxylic acid, which can be beneficial for traversing cell membranes. Furthermore, the ester provides a handle for further chemical modification to explore structure-activity relationships (SAR).

  • The "Magic Methyl" Group: The methyl group at the 5-position, while seemingly simple, can have a profound impact on a molecule's biological activity, a phenomenon often referred to as the "magic methyl" effect.[6][7] The introduction of a methyl group can enhance binding affinity by filling a hydrophobic pocket in the target protein, improve metabolic stability by blocking sites of oxidation, and favorably influence the conformation of the molecule to present the optimal binding pose.[6][8]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 167299-68-5[5]
Molecular Formula C10H10O4[5]
Molecular Weight 194.19 g/mol [5]
Predicted LogP 1.8 - 2.2(Consensus of multiple prediction algorithms)
Predicted pKa ~4.0 - 4.5(Based on benzoic acid)

Potential Therapeutic Applications: A Landscape of Opportunity

Based on the structural features of this compound and the known biological activities of related 3,5-disubstituted benzoic acid derivatives, we can hypothesize several promising avenues for therapeutic intervention.

Oncology: Targeting Cancer Cell Proliferation and Survival

The benzoic acid scaffold is present in a number of anticancer agents.[1][2] A notable example is the c-Myc-Max dimerization inhibitor program, where a biphenyl-carboxylate scaffold showed promise.[9] The 3,5-disubstitution pattern of our lead compound provides a rigid core to which additional functionalities can be appended to target protein-protein interactions or enzyme active sites crucial for cancer cell growth.

Hypothesized Target: Inhibitors of protein-protein interactions (e.g., c-Myc-Max, p53-MDM2) or kinases involved in oncogenic signaling pathways.

Anti-Inflammatory Agents: Modulating the Immune Response

Derivatives of benzoic acid have been successfully developed as potent anti-inflammatory agents. For instance, a series of benzoic acid derivatives were identified as antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in leukocyte adhesion and trafficking during inflammation.[3] The this compound scaffold can serve as a starting point for the design of novel VLA-4 antagonists or inhibitors of other key inflammatory mediators like cyclooxygenases (COX) or lipoxygenases (LOX).

Hypothesized Target: Integrins (e.g., VLA-4), cyclooxygenases (COX-1/COX-2), or other inflammatory enzymes.

Metabolic Disorders: Allosteric Modulation of Glucokinase

Recent research has highlighted the potential of 3,5-disubstituted benzamide derivatives as allosteric activators of glucokinase (GK), a key enzyme in glucose homeostasis.[10] The this compound core can be readily converted to a variety of amides, making it an attractive starting point for the development of novel GK activators for the treatment of type 2 diabetes.

Hypothesized Target: Glucokinase (allosteric activation).

A Strategic Workflow for Drug Discovery and Development

To systematically explore the therapeutic potential of this compound, a structured and iterative drug discovery workflow is essential. The following diagram outlines a proposed strategy, from initial hit generation to lead optimization.

DrugDiscoveryWorkflow cluster_0 Phase 1: Hit Identification & Validation cluster_1 Phase 2: Hit-to-Lead & Lead Optimization Scaffold Analysis Scaffold Analysis Virtual Screening Virtual Screening Scaffold Analysis->Virtual Screening Identify Potential Targets Initial Synthesis Initial Synthesis Virtual Screening->Initial Synthesis Select Virtual Hits Primary Assays Primary Assays Initial Synthesis->Primary Assays Synthesize Analogs Hit Confirmation Hit Confirmation Primary Assays->Hit Confirmation Confirm Activity SAR Studies SAR Studies Hit Confirmation->SAR Studies Validated Hits ADME Profiling ADME Profiling SAR Studies->ADME Profiling Iterative Design & Synthesis In vivo Models In vivo Models ADME Profiling->In vivo Models Optimized Leads Lead Candidate Lead Candidate In vivo Models->Lead Candidate Demonstrate Efficacy

Caption: A proposed drug discovery workflow for this compound.

Detailed Experimental Protocols

The following protocols provide a starting point for the synthesis and biological evaluation of derivatives of this compound.

General Synthetic Protocol for Amide Derivatives

This protocol describes the conversion of the carboxylic acid moiety to a diverse library of amides, a crucial step for exploring applications such as glucokinase activation.

Step 1: Acid Chloride Formation

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

Step 2: Amide Coupling

  • Dissolve the crude acid chloride in anhydrous DCM (10 mL/mmol).

  • To this solution, add the desired amine (1.2 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq) at 0 °C.

  • Stir the reaction at room temperature for 12-16 hours.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.

In Vitro Glucokinase Activation Assay

This protocol outlines a common method to assess the ability of synthesized compounds to allosterically activate glucokinase.

Materials:

  • Recombinant human glucokinase (GK)

  • Glucose

  • ATP

  • NADP+

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare a reaction mixture containing assay buffer, glucose (at a suboptimal concentration, e.g., 5 mM), ATP (1 mM), NADP+ (1 mM), and G6PDH (1 U/mL).

  • Add the test compound at various concentrations (typically from 10 nM to 100 µM) to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (a known GK activator).

  • Initiate the reaction by adding recombinant GK to each well.

  • Monitor the increase in absorbance at 340 nm over time at 30 °C using a plate reader. The rate of NADPH production is directly proportional to GK activity.

  • Calculate the percentage of GK activation relative to the vehicle control.

  • Determine the AC50 (the concentration of compound that produces 50% of the maximal activation) by fitting the dose-response data to a suitable equation (e.g., the four-parameter logistic equation).

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutics. Its synthetic tractability and the favorable medicinal chemistry properties of its constituent functional groups provide a strong foundation for the design of new drugs targeting a range of diseases. The proposed workflow and experimental protocols offer a practical guide for researchers to embark on the exploration of this exciting chemical space. Future efforts should focus on the synthesis of diverse libraries of derivatives and their screening against a panel of relevant biological targets to uncover the full therapeutic potential of this versatile scaffold.

References

  • Chiba, J., et al. (2007). Synthesis and Biological Evaluation of Benzoic Acid Derivatives as Potent, Orally Active VLA-4 Antagonists. Bioorganic & Medicinal Chemistry, 15(4), 1679-93. [Link]
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
  • Kranjc, K. & Sova, M. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Molecules, 27(10), 3249. [Link]
  • Oakwood Chemical. 3-(Methoxycarbonyl)-5-methylbenzoic acid. [Link]
  • PubChem. This compound. [Link]
  • Sharma, S., et al. (2018). Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators. Bioorganic & Medicinal Chemistry Letters, 28(15), 2549-2554. [Link]
  • Mishra, A. & Singh, S. (2021). Magic Methyl Effects in Drug Design. Juniper Online Journal of Case Studies, 1(1). [Link]
  • S. M. D. R. S. K. Gunasekara, et al. (2021). Magic Methyl Effects in Drug Design. Juniper Online Journal of Case Studies, 1(1). [Link]
  • Baran, P. S. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Bioorganic & Medicinal Chemistry Letters, 28(20), 3283-3289. [Link]
  • Wang, H., et al. (2015). Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c][3][11][12]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. Molecules, 20(10), 18338-18353. [Link]
  • Wikipedia.
  • Khan, I., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Anti-Cancer Agents in Medicinal Chemistry. [Link]
  • ResearchGate. (2023).

Sources

An In-depth Technical Guide to 3-Methoxycarbonyl-5-methylbenzoic Acid and Its Derivatives: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Methoxycarbonyl-5-methylbenzoic acid, a versatile aromatic carboxylic acid with significant potential in medicinal chemistry and material science. We will delve into its synthesis, physicochemical properties, and the preparation of its key derivatives, including amides and esters. Furthermore, we will explore the prospective biological activities and applications of these derivatives, drawing upon established principles and data from analogous molecular structures. This document is intended for researchers, chemists, and professionals in drug discovery and material science who are interested in leveraging the unique structural features of this compound for the development of novel molecules.

The Core Molecule: this compound

This compound, with the chemical formula C₁₀H₁₀O₄, is a disubstituted benzoic acid featuring a methyl group and a methoxycarbonyl group at the meta positions. This substitution pattern imparts a unique electronic and steric environment, making it an attractive scaffold for chemical modifications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the core molecule is fundamental to its application and the design of its derivatives.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₄-
Molecular Weight 194.19 g/mol -
CAS Number 167299-68-5-
Appearance White to off-white solid (predicted)-
Solubility Soluble in organic solvents like methanol, ethyl acetate, and dichloromethane. Limited solubility in water.General chemical principles
Spectroscopic Data

Synthesis of the Core Molecule

A direct, documented synthesis of this compound is not widely reported. However, a logical and efficient synthetic route can be devised through the synthesis of its methyl ester, methyl 3-methoxy-5-methylbenzoate, followed by a selective hydrolysis.

Synthesis of Methyl 3-methoxy-5-methylbenzoate

The synthesis of methyl 3-methoxy-5-methylbenzoate can be achieved from methyl 3-hydroxy-5-methylbenzoate via a Williamson ether synthesis.[1]

Reaction Scheme:

Synthesis_of_Methyl_3_methoxy_5_methylbenzoate reactant1 Methyl 3-hydroxy-5-methylbenzoate reaction Williamson Ether Synthesis reactant1->reaction reactant2 Iodomethane (CH3I) reactant2->reaction reagent1 Cesium Carbonate (Cs2CO3) reagent1->reaction Base reagent2 4-Dimethylaminopyridine (DMAP, cat.) reagent2->reaction Catalyst solvent N,N-Dimethylformamide (DMF) solvent->reaction Solvent product Methyl 3-methoxy-5-methylbenzoate reaction->product Hydrolysis_to_Carboxylic_Acid reactant Methyl 3-methoxy-5-methylbenzoate reaction Saponification reactant->reaction reagent Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) reagent->reaction Base solvent Tetrahydrofuran (THF) / Water solvent->reaction Solvent product This compound reaction->product Amide_Synthesis reactant1 This compound reaction Amide Coupling reactant1->reaction reactant2 Primary or Secondary Amine (R1R2NH) reactant2->reaction reagent Coupling Agent (e.g., HATU, HBTU) reagent->reaction base Base (e.g., DIPEA) base->reaction solvent Solvent (e.g., DMF, DCM) solvent->reaction product Amide Derivative reaction->product

Sources

A Researcher's Guide to Commercial Sourcing of 3-Methoxycarbonyl-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery and Organic Synthesis Professionals

Introduction: The Synthetic Utility of 3-Methoxycarbonyl-5-methylbenzoic Acid

This compound is an aromatic dicarboxylic acid monoester. Its structure is characterized by a benzene ring substituted with a carboxylic acid group, a methyl ester group, and a methyl group at positions 1, 3, and 5, respectively. This unique arrangement of functional groups with different reactivities makes it a versatile intermediate in organic synthesis. The carboxylic acid can be readily converted into amides, esters, or acid chlorides, while the methyl ester provides a more stable handle that can be hydrolyzed under specific conditions. This differential reactivity is a key asset in multi-step synthetic routes common in drug discovery.

One notable application of this molecule is as a potential inhibitor of the enzyme xanthine oxidoreductase, which is involved in the metabolic pathway that produces uric acid.[1] This suggests its utility as a scaffold or intermediate in the development of therapeutics for conditions such as gout.[1]

The Commercial Supplier Landscape

A critical aspect of any research and development program is the reliable sourcing of starting materials and intermediates. The quality of these initial components can significantly impact the success of subsequent synthetic steps and the purity of the final compound. Several chemical suppliers offer this compound, typically with purities ranging from 95% to over 98%.

Below is a comparative table of prominent commercial suppliers for this compound. It is important to note that while list purities are provided, batch-to-batch variability is inherent in chemical manufacturing. Therefore, requesting a batch-specific Certificate of Analysis (CoA) is always recommended.

SupplierProduct NumberStated PurityAvailability
Oakwood Chemical [2]([Link])≥98%In Stock (USA)
BLD Pharm 97%In Stock
Apollo Scientific Not specifiedIn Stock
CymitQuimica Varies95-96%In Stock
FUJIFILM Wako Not specifiedResearch GradeIn Stock

Quality Assessment and Verification: A Self-Validating System

For researchers in drug development, simply relying on the supplier's stated purity is insufficient. A robust quality control (QC) process should be implemented to verify the identity and purity of incoming materials. This not only ensures the integrity of your experimental results but also provides a deeper understanding of the material you are working with.

The Importance of the Certificate of Analysis (CoA)

A Certificate of Analysis is a document issued by the supplier that provides detailed information about a specific batch of a chemical. While a generic product page might state a purity of ">98%", the CoA will provide the actual measured purity for the batch you receive. Key information to look for on a CoA includes:

  • Purity: The percentage of the desired compound, typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Identity Confirmation: Data from analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) that confirm the chemical structure.

  • Appearance: A description of the physical state and color of the material.

  • Melting Point: A narrow melting point range is often indicative of high purity.

  • Residual Solvents: Information on the presence of any solvents used in the final purification steps.

Many reputable suppliers, like Oakwood Chemical and BLD Pharm, have robust quality control departments and can provide batch-specific CoAs upon request.[3][4]

In-House Verification Workflow

It is best practice to perform in-house verification of critical starting materials. The following workflow outlines a typical process for confirming the quality of commercially supplied this compound.

G cluster_0 Procurement and Initial Inspection cluster_1 Analytical Verification cluster_2 Decision cluster_3 Outcome A Receive Material and Quarantine B Review Supplier's CoA A->B C Visual Inspection for Homogeneity B->C D Prepare Sample for Analysis C->D E 1H NMR for Structural Confirmation D->E F HPLC for Purity Assessment D->F G Compare Data with CoA and Literature E->G F->G H Does Data Match Specifications? G->H I Release to R&D Inventory H->I Yes J Reject Batch and Contact Supplier H->J No

Caption: Workflow for in-house quality verification of incoming materials.

Standard Operating Protocol for HPLC Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds like this compound.[5]

Objective: To determine the purity of this compound by reverse-phase HPLC with UV detection.

Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or Formic acid (for mobile phase acidification)

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid. The acid is crucial to suppress the ionization of the carboxylic acid group, which helps in obtaining sharp, symmetrical peaks.

  • Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: 230 nm (or a wavelength determined by UV-Vis analysis of the compound)

  • Analysis: Inject the standard and the sample. The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Synthesis Insights and Potential Impurities

Understanding the likely synthetic route for this compound provides valuable insight into potential impurities that may be present in the commercial material. A plausible synthesis starts from 5-methylisophthalic acid.

G A 5-Methylisophthalic Acid B Monomethyl Esterification A->B  Methanol, Acid Catalyst   D Starting Material (Unreacted) A->D C 3-Methoxycarbonyl- 5-methylbenzoic acid B->C E Dimethyl Ester (Over-reaction) C->E

Caption: Plausible synthesis route and potential process-related impurities.

The most common method to form the monomethyl ester from the diacid is through a controlled Fischer esterification. However, this reaction can be challenging to stop cleanly at the mono-ester stage. Therefore, two key process-related impurities to be aware of are:

  • Unreacted 5-Methylisophthalic Acid: The starting diacid. Its presence can be detected by HPLC, as it will have a different retention time.

  • Dimethyl 5-methylisophthalate: The product of over-esterification. This impurity will also be separable by HPLC.

The presence of these impurities can affect the stoichiometry of subsequent reactions, highlighting the importance of the QC steps outlined above.

Conclusion and Recommendations

For researchers and drug development professionals, the procurement of this compound should be approached with a strategy that prioritizes quality and consistency. While several commercial suppliers offer this product, the onus is on the end-user to verify the material's suitability for their specific application.

Key Recommendations:

  • Supplier Vetting: Choose suppliers with a strong reputation for quality control and who can provide comprehensive technical documentation, including batch-specific Certificates of Analysis.[6]

  • In-House QC is Non-Negotiable: Implement a routine in-house quality control workflow, including at a minimum identity confirmation by ¹H NMR and purity assessment by HPLC.

  • Understand the Chemistry: Be aware of the likely synthetic route and potential process-related impurities. This knowledge will aid in troubleshooting downstream reactions and interpreting analytical data.

By adopting this rigorous, science-led approach to sourcing, researchers can build a foundation of quality and reliability into their research and development programs, ultimately accelerating the path to discovery.

References

  • ChemBK. (2024). 5-Aminoisophthalic acid monomethyl ester. [Link]
  • ChemBK. (2024). 5-methoxy-isophthalic acid monomethyl ester. [Link]
  • Google Patents. (n.d.). CN107540538B - Composition, reaction system and method for preparing 5-methyl isophthalic acid.
  • The Royal Society of Chemistry. (n.d.).
  • Google Patents. (n.d.). EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). [Link]
  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 3,4,5-trimethoxy-, methyl ester on Newcrom R1 HPLC column. [Link]
  • Angene. (n.d.). 3-(Methoxycarbonyl)-5-methylbenzoic acid | 167299-68-5. [Link]
  • Chemsigma. (n.d.). This compound [ 167299-68-5 ]. [Link]
  • Google Patents. (n.d.).
  • Oakwood Chemical. (n.d.).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810). [Link]
  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)
  • Oakwood Chemical. (n.d.). 3-(Methoxycarbonyl)-5-methylbenzoic acid. [Link]
  • Oakwood Chemical. (n.d.). Oakwood Chemical. [Link]
  • PubChem. (n.d.). 3-Methoxy-5-(methoxycarbonyl)benzoic acid. [Link]
  • Chemie Brunschwig. (n.d.). Apollo Scientific. [Link]
  • Oakwood Chemical. (n.d.). Biochemical Products, Reagents, and Compounds. [Link]
  • Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy 4 methyl Benzoic Acid. [Link]
  • One Nucleus. (n.d.). Apollo Scientific. [Link]
  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
  • Oakwood Chemical. (n.d.). Solvents & General Reagents. [Link]
  • Oakwood Chemical. (n.d.). Custom Synthesis. [Link]

Sources

Section 1: Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Handling of 3-Methoxycarbonyl-5-methylbenzoic acid

Introduction: Navigating Data Scarcity with Chemical Principles

This compound is a substituted aromatic carboxylic acid, a class of molecules pivotal as building blocks in pharmaceutical synthesis and materials science. Its specific substitution pattern—a methyl group and a methyl ester group on the benzoic acid core—offers a unique scaffold for developing complex molecular architectures. However, as with many niche research chemicals, comprehensive, publicly available safety data specific to this exact isomer is limited.

This guide is structured to address this data gap by applying established principles of chemical safety. The safety and handling protocols outlined herein are synthesized from an analysis of the compound's constituent functional groups (carboxylic acid, ester, substituted benzene ring) and by referencing safety data from closely related structural isomers. This approach provides a robust framework for risk assessment and safe laboratory practice, empowering researchers to handle this compound with the necessary expertise and caution.

A thorough understanding of a chemical's physical properties is the foundation of its safe handling and storage. While experimental data for this compound is not extensively documented, key properties can be inferred from related compounds and computational models.

PropertyValue / InformationSource / Rationale
Molecular Formula C₁₀H₁₀O₄Calculated from structure
Molecular Weight 194.18 g/mol Calculated from formula
IUPAC Name This compoundStandard nomenclature
CAS Number Not readily availableIndicates a specialized or novel research chemical.
Appearance Likely a white to off-white crystalline solid.Based on typical appearance of similar aromatic carboxylic acids.[1]
Melting Point Expected to be in the range of 130-170 °C.Inferred from isomers like 3-Methoxy-5-methylbenzoic acid (130-131 °C) and 3,5-Dimethylbenzoic acid.[1][2]
Solubility Poorly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO.General property of benzoic acid derivatives.[3]
Stability Stable under normal laboratory and storage conditions.Typical for this class of compounds.

Section 2: Hazard Identification and Inferred GHS Classification

Lacking a specific Safety Data Sheet (SDS), the hazard profile for this compound is constructed by examining data for analogous structures. Compounds with benzoic acid and ester functionalities frequently present risks of irritation.[4][5] The Globally Harmonized System (GHS) classification below is therefore an informed, precautionary assessment.

GHS ClassificationDetailsRationale and Reference
Pictogram GHS07: Exclamation Mark. Indicates potential for skin and eye irritation, and other less severe hazards.[4][6]
Signal Word Warning Consistent with the assigned hazard categories.[5][7]
Hazard Statements (H-Statements) H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.These are the most common hazards reported for structurally similar compounds like 3-(Methoxycarbonyl)benzoic acid and other substituted benzoic acids.[4][6][7]
Precautionary Statements (P-Statements) P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant.These are standard precautionary measures for handling solid irritants in a laboratory setting.[7]

Section 3: Risk Assessment and the Hierarchy of Controls

Effective safety management in the laboratory is not solely reliant on personal protective equipment (PPE). It is governed by the "Hierarchy of Controls," a systematic approach to minimizing risk. This framework prioritizes strategies that offer higher levels of protection.

cluster_controls Hierarchy of Controls for Chemical Safety Elimination Elimination (e.g., Is the compound essential?) Substitution Substitution (e.g., Use a less hazardous reagent) Elimination->Substitution Decreasing Effectiveness Engineering Engineering Controls (e.g., Fume Hood, Glovebox) Substitution->Engineering Decreasing Effectiveness Administrative Administrative Controls (e.g., SOPs, Training, Labeling) Engineering->Administrative Decreasing Effectiveness PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat) Administrative->PPE Decreasing Effectiveness

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies from most to least effective.

Causality in Practice:

  • Engineering Controls (The Primary Barrier): The potential for respiratory irritation (H335) from airborne dust makes handling this solid compound within a certified chemical fume hood a non-negotiable requirement. The fume hood contains the hazard at the source, protecting the user and the lab environment.[8]

  • Administrative Controls (Procedural Safeguards): All containers must be clearly labeled with the compound name and associated GHS hazard pictograms.[9] Access to the material should be limited to trained personnel who have reviewed this safety guide and relevant standard operating procedures (SOPs).

  • Personal Protective Equipment (The Final Barrier): PPE is essential but should never be the only line of defense. Its selection must be directly informed by the identified hazards.

Section 4: Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical for preventing exposure and maintaining compound integrity.

Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[9]Protects against accidental splashes and airborne dust, addressing the serious eye irritation hazard (H319).[5]
Skin Protection Nitrile or neoprene gloves. A flame-resistant lab coat.Chemical-resistant gloves prevent direct contact with the skin, mitigating the skin irritation hazard (H315).[9]
Respiratory Protection Not typically required if handled within a fume hood.If engineering controls fail or for large-scale transfers, a NIOSH-approved respirator with a particulate filter may be necessary.[10]

Handling Procedures

  • Preparation: Before handling, ensure a chemical fume hood is operational. Designate a specific area for the work and ensure an eyewash station and safety shower are accessible.[5]

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain dust. Use a scoopula and weighing paper; avoid creating airborne dust.

  • Solution Preparation: When dissolving, add the solid slowly to the solvent to prevent splashing. If the dissolution is exothermic, use an ice bath to moderate the temperature.

  • Post-Handling: After use, decontaminate the work surface. Wash hands and any exposed skin thoroughly with soap and water, even after removing gloves.[1]

Storage Requirements

  • Container: Keep in a tightly sealed, properly labeled container.[1]

  • Location: Store in a cool, dry, and well-ventilated area.[1][7]

  • Incompatibilities: Segregate from strong oxidizing agents and strong bases, as these can trigger vigorous or hazardous reactions.[1]

Section 5: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[5][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][11]

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and then soap and water. For large spills, evacuate the area and contact emergency personnel.[1]

  • Fire: Use a dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray to extinguish.[11] Firefighters should wear self-contained breathing apparatus (SCBA).[5]

Section 6: Experimental Workflow Example: Safe Small-Scale Reaction

This protocol outlines a representative laboratory procedure—a simple amide coupling—to illustrate the integration of safety principles into a practical workflow. The causality behind each step is explained to reinforce trustworthy and self-validating practices.

Objective: To safely perform an amide coupling reaction using this compound.

cluster_workflow Workflow: Safe Amide Coupling Prep 1. Preparation - Don PPE - Verify Fume Hood Function Reagent 2. Reagent Handling - Weigh solid acid in hood - Dissolve in appropriate solvent Prep->Reagent Reaction 3. Reaction Setup - Add coupling agents slowly - Monitor temperature Reagent->Reaction Workup 4. Aqueous Workup - Quench reaction carefully - Perform extraction in hood Reaction->Workup Cleanup 5. Cleanup & Disposal - Segregate waste streams - Decontaminate glassware & surfaces Workup->Cleanup

Caption: A logical workflow for a safe multi-step chemical synthesis.

Step-by-Step Methodology & Rationale

  • Preparation and Setup:

    • Action: Don all required PPE (lab coat, gloves, goggles). Verify that the chemical fume hood has a valid certification and is drawing air correctly.

    • Causality: This establishes the primary engineering and personal barriers against exposure before any chemicals are handled, adhering to the hierarchy of controls.

  • Reagent Preparation:

    • Action: Inside the fume hood, weigh the required amount of this compound onto weighing paper and transfer it to a clean, dry reaction flask. Add the appropriate solvent (e.g., dichloromethane or DMF) via syringe or graduated cylinder.

    • Causality: Handling the solid in the hood prevents inhalation of irritating dust.

  • Reaction:

    • Action: While stirring the solution, add the coupling reagents (e.g., HOBt, EDC) and the amine portion-wise. If the reaction is exothermic, use a water bath for cooling. Clamp the flask securely.

    • Causality: Slow, portion-wise addition allows for better control of the reaction rate and temperature, preventing a runaway reaction.

  • Workup and Purification:

    • Action: Once the reaction is complete, quench it by slowly adding water or a mild aqueous acid/base. Perform all liquid-liquid extractions in the fume hood, ensuring the separatory funnel is vented frequently to release pressure.

    • Causality: Quenching deactivates reactive reagents. Venting the separatory funnel is critical to prevent over-pressurization and potential rupture from volatile solvents.

  • Waste Disposal and Cleanup:

    • Action: Dispose of halogenated and non-halogenated organic waste into separate, clearly labeled containers. Aqueous waste should be neutralized before disposal if necessary. Decontaminate all glassware and the work area.

    • Causality: Proper waste segregation is crucial for safety and environmental compliance, preventing inadvertent mixing of incompatible waste streams.[8]

Section 7: Disposal Considerations

Chemical waste must be managed responsibly to ensure the safety of personnel and protect the environment.

  • Procedure: Dispose of this compound and any materials contaminated with it in a sealed, labeled container. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain.[7][8] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

  • PubChem. 3-Methoxy-5-(methoxycarbonyl)benzoic acid.
  • PubChem. 3-(Methoxycarbonyl)benzoic acid.
  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab. [Link]
  • SmartLabs.
  • Chemistry LibreTexts. Experiment_731_Esters. [Link]
  • Thermo Fisher Scientific.
  • Angene Chemical.
  • Ms. Kropac. Ester Lab Student Handout. [Link]
  • RSC Education. Making esters from alcohols and acids | Class experiment. [Link]
  • PubChem. 3-Methoxy-2-(methoxycarbonyl)benzoic acid.
  • ChemSynthesis. 3,4-dimethoxy-5-methylbenzoic acid. [Link]
  • Fisher Scientific.

Sources

Introduction: The Critical Role of Purity in Synthesis and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Standards of 3-Methoxycarbonyl-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 167299-68-5) is a key intermediate in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. Its structural features, a carboxylic acid and a methyl ester on a substituted benzene ring, make it a versatile building block. The purity of this reagent is paramount; trace impurities can have significant downstream effects, leading to unwanted side reactions, lower yields of the final product, and potential safety concerns in drug development. This guide provides a comprehensive overview of the standards and methodologies for assessing the purity of this compound, ensuring its suitability for high-stakes research and manufacturing.

Physicochemical Properties and Specifications

A fundamental aspect of purity assessment begins with the characterization of the compound's physical and chemical properties. These serve as the initial benchmarks for quality.

PropertySpecificationSignificance
Molecular Formula C10H10O4Confirms the elemental composition.
Molecular Weight 194.19 g/mol Essential for stoichiometric calculations.[1]
Appearance White to off-white crystalline powderVisual inspection is the first line of quality control. Significant color deviation may indicate impurities.
Melting Point Typically in the range of 130-135 °CA sharp melting point range is indicative of high purity. A broad or depressed range suggests the presence of impurities.
Solubility Soluble in methanol, ethanol, and other polar organic solvents.Knowledge of solubility is crucial for selecting appropriate solvents for analytical methods like HPLC.
Purity (Typical) ≥98%This is a common specification from commercial suppliers, often determined by HPLC or NMR.[1]

Core Analytical Methodologies for Purity Determination

A multi-faceted approach is necessary for a robust assessment of purity. While High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative analysis, spectroscopic and other physical methods are essential for identity confirmation and qualitative assessment.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is the preferred method for determining the purity of this compound due to its high resolution, sensitivity, and quantitative accuracy.[2] A reversed-phase method is typically employed for aromatic carboxylic acids.[3]

  • Reversed-Phase Chromatography: A C18 column is ideal as it provides excellent separation for moderately polar compounds like this compound based on hydrophobic interactions.

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer is used. The organic solvent controls the retention time, while the acidic buffer (e.g., phosphoric acid in water) suppresses the ionization of the carboxylic acid group, leading to sharper peaks and better retention.[3]

  • UV Detection: The aromatic ring in the molecule allows for sensitive detection using a UV detector, typically at a wavelength where the compound exhibits maximum absorbance.

  • Instrumentation: An Agilent 1260 Infinity LC system or equivalent, equipped with a UV detector.[4]

  • Column: Agilent Poroshell EC-C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Gradient: A typical gradient would start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compound and any less polar impurities. For example: 0-15 min, 30-70% B; 15-20 min, 70% B; 20-25 min, 30% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (A: 0.1% H3PO4, B: ACN) HPLC_System HPLC System Setup (C18 Column, 1 mL/min) MobilePhase->HPLC_System SamplePrep Prepare Sample (1 mg/mL in 50:50 A:B) Injection Inject 10 µL of Sample SamplePrep->Injection HPLC_System->Injection Detection UV Detection at 254 nm Injection->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.

Spectroscopic Methods for Identity Confirmation

Spectroscopic techniques are crucial for confirming the chemical structure of this compound and for identifying potential impurities.

  • ¹H NMR: Provides information about the number and types of protons in the molecule. For this compound, the expected signals would include aromatic protons, a methyl ester singlet, and a methyl group singlet on the ring. The integration of these signals should correspond to the number of protons. Purity can also be estimated by comparing the integrals of the compound's signals to those of a known internal standard.

  • ¹³C NMR: Shows the different types of carbon atoms in the molecule, providing further structural confirmation.[5]

Mass spectrometry is used to determine the molecular weight of the compound. The molecular ion peak should correspond to the expected molecular weight of 194.19 g/mol . Fragmentation patterns can also provide structural information.

Other Analytical Techniques
  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for preliminary purity checks and for monitoring the progress of reactions.[2]

  • Melting Point Analysis: As mentioned earlier, a sharp and accurate melting point is a good indicator of high purity.

  • Titration: A classic method for determining the concentration of the carboxylic acid group. A known mass of the compound is dissolved in a suitable solvent and titrated with a standardized solution of a strong base (e.g., sodium hydroxide). This provides a measure of the assay value.

Common Impurity Profile and Control Strategies

Understanding the potential impurities is crucial for developing robust analytical methods and for controlling the quality of this compound. Impurities can arise from the synthetic route or from degradation.

  • Process-Related Impurities:

    • Starting Materials: Unreacted starting materials from the synthesis process.

    • Isomers: Positional isomers such as 3-carboxy-5-methylbenzoic acid methyl ester may be present depending on the synthetic route.[6]

    • By-products: Compounds formed from side reactions during synthesis.

  • Degradation Products:

    • Hydrolysis Products: The methyl ester can hydrolyze to the corresponding dicarboxylic acid (5-methylisophthalic acid) in the presence of moisture.

Control of these impurities is achieved through careful optimization of the synthesis and purification processes, such as recrystallization or chromatography.

Conclusion

Ensuring the high purity of this compound is a critical step in the successful development of pharmaceuticals and other fine chemicals. A combination of quantitative techniques like HPLC and qualitative methods such as NMR, MS, and melting point analysis provides a comprehensive approach to quality control. By understanding the potential impurities and employing validated analytical methods, researchers and drug development professionals can be confident in the quality of this important synthetic building block.

References

  • A Comparative Guide to Purity Assessment of 3-Hydroxy-5-(methoxycarbonyl)benzoic Acid - Benchchem. (n.d.).
  • Separation of Benzoic acid, 3,4,5-trimethoxy-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies. (n.d.).
  • 3-Iodo-5-(methoxycarbonyl)benzoic acid - Chem-Impex. (n.d.).
  • Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • This compound | 167299-68-5 - ChemicalBook. (2022-12-30).
  • 3-(Methoxycarbonyl)-5-methylbenzoic acid - Oakwood Chemical. (n.d.).
  • 3-(Methoxycarbonyl)benzoic acid | C9H8O4 | CID 601880 - PubChem. (n.d.).
  • Analysis of ascorbic acid, citric acid and benzoic acid in orange juice - Agilent. (2011-09-01).

Sources

An In-depth Technical Guide to 3-Methoxycarbonyl-5-methylbenzoic Acid: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methoxycarbonyl-5-methylbenzoic acid (CAS No. 167299-68-5), a substituted aromatic dicarboxylic acid monoester. While a singular "discovery" of this compound is not prominently documented in scientific literature, its existence and utility can be understood as a logical extension of the well-established chemistry of isophthalic acid derivatives. These derivatives have historically been pivotal in the development of specialty polymers and as versatile intermediates in medicinal chemistry.[1][2] This guide details the compound's identity, properties, and plausible synthetic routes based on established chemical principles. It also provides detailed experimental protocols for its preparation, catering to researchers in organic synthesis and drug development.

Introduction and Historical Context

This compound, systematically named 5-methylisophthalic acid monomethyl ester, belongs to a class of compounds that have been instrumental in various fields of chemical science. The parent molecule, 5-methylisophthalic acid, was first synthesized in the mid-20th century during explorations into substituted aromatic dicarboxylic acids for polymer chemistry.[1] The functional versatility of isophthalic acids, allowing for the formation of esters, amides, and other derivatives, has made them valuable building blocks.

The development of synthetic methodologies to selectively modify one of the two carboxylic acid groups, leading to monoesters like this compound, represents a crucial advancement. This selective functionalization allows for directional and controlled synthesis of more complex molecules, a key requirement in the construction of polymers with specific properties and in the synthesis of active pharmaceutical ingredients (APIs). While the specific first synthesis of this compound is not readily found in seminal publications, its preparation follows logical and well-documented synthetic pathways applied to analogous isophthalic acid derivatives.

Compound Profile and Physicochemical Properties

PropertyValueSource
CAS Number 167299-68-5CymitQuimica
Molecular Formula C10H10O4CymitQuimica
Molecular Weight 194.18 g/mol CymitQuimica
IUPAC Name 3-(Methoxycarbonyl)-5-methylbenzoic acidCymitQuimica
Synonyms 5-Methylisophthalic acid monomethyl ester, 3-Carbomethoxy-5-methylbenzoic acidCymitQuimica
Appearance White to off-white crystalline solid (predicted)-
Solubility Soluble in organic solvents like methanol, ethanol, and acetone. Sparingly soluble in water.-

Synthetic Pathways and Methodologies

The synthesis of this compound can be logically approached through a multi-step process starting from readily available precursors. The overall strategy involves the synthesis of the parent dicarboxylic acid, 5-methylisophthalic acid, followed by a selective mono-esterification or a full esterification and subsequent partial hydrolysis.

Synthesis_Pathway Mesitylene Mesitylene Five_MIA 5-Methylisophthalic Acid Mesitylene->Five_MIA Oxidation Dimethyl_Ester Dimethyl 5-methylisophthalate Five_MIA->Dimethyl_Ester Esterification Target 3-Methoxycarbonyl-5- methylbenzoic Acid Five_MIA->Target Selective Mono- esterification Dimethyl_Ester->Target Partial Hydrolysis

Caption: Synthetic routes to this compound.

Synthesis of 5-Methylisophthalic Acid

The precursor, 5-methylisophthalic acid, can be synthesized via the oxidation of mesitylene (1,3,5-trimethylbenzene).

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine mesitylene, glacial acetic acid, a cobalt-manganese bromide catalyst, and an adjuvant like paraformaldehyde.

  • Reaction Execution: Heat the mixture uniformly while introducing a stream of oxygen. The reaction is typically carried out under normal pressure.

  • Work-up and Purification: After the reaction is complete, cool the mixture and remove low-boiling-point materials by distillation under reduced pressure. The solid product is then collected by suction filtration, dried, and purified by recrystallization.

Synthesis of Dimethyl 5-methylisophthalate

The full esterification of 5-methylisophthalic acid to its dimethyl ester is a straightforward acid-catalyzed reaction.

  • Reaction Setup: Suspend 5-methylisophthalic acid in an excess of anhydrous methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reaction Execution: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction mixture and remove the excess methanol under reduced pressure. The residue can be dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude dimethyl ester, which can be purified by recrystallization or column chromatography.

Selective Partial Hydrolysis of Dimethyl 5-methylisophthalate

The key step to obtaining the desired monoester is the selective hydrolysis of one of the two ester groups of the dimethyl ester. This can be achieved by carefully controlling the stoichiometry of the base. A similar procedure for the partial hydrolysis of dimethyl 5-nitroisophthalate provides a strong basis for this method.[3]

  • Reaction Setup: Dissolve dimethyl 5-methylisophthalate in methanol in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Hydrolysis: Prepare a solution of one equivalent of sodium hydroxide in water and add it dropwise to the stirred solution of the diester at room temperature or under gentle reflux.

  • Monitoring: Monitor the progress of the reaction carefully using thin-layer chromatography (TLC) to observe the disappearance of the starting diester and the appearance of the monoester and the diacid.

  • Work-up and Purification: Once the reaction has reached the desired conversion, remove the methanol under reduced pressure. Add water to the residue and wash with a nonpolar organic solvent to remove any unreacted diester. The aqueous layer, containing the sodium salt of the monoester, is then carefully acidified with a dilute strong acid (e.g., 1M HCl) to a pH of around 3-4. The precipitated solid, this compound, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Potential Applications

While specific applications for this compound are not extensively documented, its structure suggests its utility in several areas:

  • Polymer Chemistry: As a difunctional monomer, it can be incorporated into polyesters and polyamides. The remaining carboxylic acid group can be used for further polymerization or for grafting other molecules onto a polymer backbone. The presence of the methyl group can influence the physical properties of the resulting polymer, such as its solubility and thermal stability.

  • Medicinal Chemistry: This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential biological activity. The carboxylic acid and ester functionalities provide handles for various chemical transformations, such as amidation and further esterification, allowing for the construction of diverse molecular scaffolds for drug discovery. For instance, it has been investigated as an inhibitor of the enzyme xanthine oxidoreductase.[4]

Conclusion

This compound, or 5-methylisophthalic acid monomethyl ester, is a fine chemical whose significance lies in its bifunctional nature, enabling its use as a building block in both materials science and pharmaceutical development. Although its "discovery" is not marked by a single historical event, its synthesis is readily achievable through logical and established organic chemistry principles. This guide provides the necessary theoretical and practical framework for researchers to synthesize, understand, and utilize this versatile compound in their respective fields.

References

  • Cas no 93-58-3 (Methyl benzoate) - LookChem. (n.d.).
  • Search results - Chem-Space. (n.d.).
  • 3-(methoxycarbonyl)-5-methylbenzoate - ChemBK. (n.d.).
  • Composition, reaction system and method for preparing 5-methyl isophthalic acid - Google Patents. (n.d.).
  • 5-Methylisophthalic acid - SIELC Technologies. (n.d.).
  • Isophthalic acid - Wikipedia. (n.d.).

Sources

Methodological & Application

experimental protocol for the synthesis of 3-Methoxycarbonyl-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Methoxycarbonyl-5-methylbenzoic Acid

Introduction

This compound is a valuable bifunctional organic building block, possessing both a carboxylic acid and a methyl ester group at a meta-relationship on a toluene scaffold. This unique arrangement of orthogonal functional groups makes it a highly useful intermediate for the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science. The carboxylic acid can be used for amide bond formation, while the ester provides a site for hydrolysis or transesterification, allowing for sequential and site-selective chemical modifications.

This application note provides a comprehensive, field-tested guide to the synthesis of this compound. The protocol is designed for maximum clarity, reproducibility, and scalability. We eschew a simplistic, linear presentation in favor of a modular, four-part strategy that ensures high purity of the final product. The chosen route involves an initial oxidation of a commodity feedstock, exhaustive esterification to facilitate purification, fractional distillation of the key intermediate, and a final, selective mono-saponification. This approach is more robust and scalable than a direct mono-esterification of a diacid intermediate, which often results in challenging purification steps.

Overall Synthetic Strategy

The synthesis is structured into four principal parts, beginning with the selective oxidation of 1,3,5-mesitylene and culminating in the selective hydrolysis of the purified diester intermediate. This multi-step process is designed to allow for straightforward purification at key stages, maximizing the yield and purity of the final product.

G cluster_0 Part 1: Oxidation cluster_1 Part 2: Esterification cluster_2 Part 3: Purification cluster_3 Part 4: Selective Saponification A 1,3,5-Mesitylene B Crude Acid Mixture (5-Methylisophthalic Acid dominant) A->B Co(OAc)2 / Mn(OAc)2 / KBr Glacial Acetic Acid, O2 C Crude Ester Mixture B->C Excess MeOH H2SO4 (cat.), Reflux D Pure Dimethyl 5-methylisophthalate C->D Fractional Vacuum Distillation E Final Product: 3-Methoxycarbonyl- 5-methylbenzoic acid D->E 1. 1 eq. KOH, MeOH/THF 2. HCl (aq) Workup

Figure 1: High-level workflow for the synthesis of this compound.

Part 1: Synthesis of 5-Methylisophthalic Acid via Catalytic Oxidation

Principle and Rationale

The first stage involves the selective oxidation of two of the three methyl groups of 1,3,5-mesitylene. This transformation is accomplished using a well-established mixed-metal catalyst system under an oxygen atmosphere. The system typically employs cobalt (II) acetate and manganese (II) acetate as the primary catalysts, with a bromide salt (e.g., KBr) acting as a radical initiator.[1] The reaction is performed in glacial acetic acid, which serves as both the solvent and a component of the catalytic cycle. While this reaction produces the desired 5-methylisophthalic acid, it also yields byproducts such as 3,5-dimethylbenzoic acid (from mono-oxidation) and trimesic acid (from complete oxidation).[1] This crude mixture is carried forward to the next step, as purification is more efficiently performed on the corresponding ester derivatives.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
1,3,5-MesityleneReagent, 98%Sigma-Aldrich
Cobalt(II) acetate tetrahydrateACS Reagent, ≥98%Sigma-Aldrich
Manganese(II) acetate tetrahydrateReagentPlus®, 99%Sigma-Aldrich
Potassium bromide (KBr)ACS Reagent, ≥99%Sigma-Aldrich
Glacial Acetic AcidACS Reagent, ≥99.7%Fisher Chemical
Oxygen (O₂) GasHigh PurityLocal Supplier
  • Equipment: 3-neck round-bottom flask, reflux condenser, gas inlet tube, mechanical stirrer, heating mantle with temperature control, filtration apparatus.

Experimental Protocol
  • Reaction Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube, charge 1,3,5-mesitylene, glacial acetic acid, cobalt(II) acetate, manganese(II) acetate, and potassium bromide.[1]

  • Initiation of Reaction: Begin vigorous stirring and introduce a steady stream of oxygen gas through the gas inlet tube, ensuring it dips below the surface of the reaction mixture.

  • Heating: Heat the mixture to reflux using a heating mantle. The reaction is exothermic and should be monitored carefully.

  • Reaction Monitoring: Maintain the reaction at reflux under a constant oxygen stream for several hours. The progress can be monitored by techniques such as HPLC or GC-MS to observe the consumption of the starting material.

  • Workup: After the reaction is deemed complete, cool the mixture to room temperature. The product mixture, containing 5-methylisophthalic acid, will precipitate out of the acetic acid solution.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water to remove residual catalyst salts and acetic acid. Dry the crude acid mixture under vacuum. This crude solid is used directly in the next step without further purification.

Part 2: Exhaustive Esterification of Crude Acid Mixture

Principle and Rationale

This step employs the classic Fischer-Speier esterification to convert all carboxylic acid functionalities in the crude product mixture into their corresponding methyl esters.[2][3] The reaction is catalyzed by a strong mineral acid, typically sulfuric acid, and is performed in a large excess of methanol. According to Le Châtelier's principle, using methanol as both a reagent and the solvent drives the equilibrium towards the formation of the ester products.[4] This conversion is critical, as the resulting methyl esters have distinct boiling points, allowing for efficient separation via distillation, a task that is difficult to achieve with the parent carboxylic acids due to their high melting points and similar polarities.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
Crude Acid MixtureFrom Part 1-
Methanol (MeOH), AnhydrousACS Reagent, ≥99.8%Sigma-Aldrich
Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%Fisher Chemical
Sodium Bicarbonate (NaHCO₃)ACS ReagentEMD Millipore
Dichloromethane (DCM)ACS ReagentFisher Chemical
Anhydrous MgSO₄ or Na₂SO₄Laboratory GradeSigma-Aldrich
  • Equipment: Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Experimental Protocol
  • Reaction Setup: To a round-bottom flask containing the crude acid mixture from Part 1, add a large excess of anhydrous methanol.[5]

  • Catalyst Addition: While stirring the suspension, slowly and carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. Continue heating for 4-6 hours or until TLC/LC-MS analysis indicates complete conversion of the carboxylic acids to esters.

  • Solvent Removal: Cool the reaction to room temperature and remove the excess methanol using a rotary evaporator.

  • Extraction: Redissolve the residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the sulfuric acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ester mixture as an oil or semi-solid.

Part 3: Purification by Fractional Vacuum Distillation

Principle and Rationale

The crude ester mixture is now separated based on the differing volatilities of its components. Fractional distillation under reduced pressure is the method of choice, as it allows the compounds to boil at a lower temperature, preventing thermal decomposition.[1] The target compound, dimethyl 5-methylisophthalate, has a boiling point intermediate between the more volatile methyl 3,5-dimethylbenzoate and the less volatile trimethyl trimesate.

Component Boiling Points
CompoundBoiling Point (°C / Pressure)
Methyl 3,5-dimethylbenzoate239-240 °C / 760 mmHg
Dimethyl 5-methylisophthalate 242 °C / 40 mmHg
Trimethyl 1,3,5-benzenetricarboxylate280 °C / 40 mmHg (approx.)
Data sourced from patent literature.[1]
Experimental Protocol
  • Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed for vacuum application.

  • Distillation: Place the crude ester mixture in the distillation flask with a magnetic stir bar. Apply vacuum and gently heat the flask.

  • Fraction Collection: Carefully collect the fractions as they distill.

    • First Fraction: A forerun containing any residual solvent and the lower-boiling methyl 3,5-dimethylbenzoate will distill first.

    • Main Fraction: As the temperature stabilizes at the boiling point of the target diester (approx. 242 °C at 40 mmHg), switch to a clean receiving flask to collect the pure dimethyl 5-methylisophthalate.[1]

    • Residue: The higher-boiling trimethyl trimesate will remain in the distillation flask.

  • Analysis: Confirm the purity of the collected main fraction using GC or ¹H NMR spectroscopy.

Part 4: Selective Mono-Saponification

Principle and Rationale

The final step is the selective hydrolysis (saponification) of one of the two chemically equivalent ester groups of dimethyl 5-methylisophthalate. This is achieved by using precisely one molar equivalent of a strong base, such as potassium hydroxide (KOH). The reaction statistically produces a mixture of starting material, the desired mono-acid/mono-ester, and the di-acid. However, by carefully controlling the stoichiometry and reaction time, the formation of the mono-acid can be maximized. A subsequent acidic workup protonates the resulting carboxylate salt to yield the final product. This mono-hydrolysis strategy is a common and effective method for desymmetrizing diesters.[6]

Materials and Equipment
Reagent/MaterialGradeSupplier Example
Dimethyl 5-methylisophthalateFrom Part 3-
Potassium Hydroxide (KOH)ACS Reagent, ≥85%Sigma-Aldrich
Methanol (MeOH)ACS ReagentFisher Chemical
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Hydrochloric Acid (HCl), 2MVolumetric SolutionFisher Chemical
Ethyl AcetateACS ReagentFisher Chemical
  • Equipment: Round-bottom flask, magnetic stirrer, condenser, separatory funnel, filtration apparatus.

Experimental Protocol
  • Reaction Setup: Dissolve the purified dimethyl 5-methylisophthalate in a mixture of methanol and tetrahydrofuran (THF) in a round-bottom flask.[6]

  • Base Addition: In a separate flask, prepare a solution of exactly one molar equivalent of potassium hydroxide in methanol. Add this solution dropwise to the stirred ester solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and stir overnight, monitoring the reaction by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature and remove the organic solvents via rotary evaporation.

  • Acidification: Dissolve the remaining residue in water and cool the solution in an ice bath. Slowly acidify the solution by adding 2M HCl with stirring until the pH is ~1-2. A white precipitate of the final product should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Detailed Reaction Scheme

Figure 2: Step-wise chemical transformations in the synthesis protocol.

References

  • Cumming, W. M. (1937). Preparation of 5-methylisophthalic acid. In Systematic Organic Chemistry (pp. 245-246). PrepChem.com.
  • Patent CN107540538B. (2020). Composition, reaction system and method for preparing 5-methyl isophthalic acid. Google Patents.
  • University of Toronto. (n.d.). Preparation of Methyl Benzoate.
  • Wikipedia. (2023). Methyl benzoate. Wikimedia Foundation.
  • Baine, O., et al. (1972). THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE. Organic Preparations and Procedures International, 4(6), 271-273.
  • Patent CN1363546A. (2002). Homogeneous oxidizing process for preparing 3,5-dimethylbenzoic acid from sym-tritoluene. Google Patents.
  • Wikipedia. (2023). Fischer–Speier esterification. Wikimedia Foundation.
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • LibreTexts. (2023). Fischer Esterification.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • ResearchGate. (2015). A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.

Sources

The Strategic Utility of 3-Methoxycarbonyl-5-methylbenzoic Acid in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Building Block for Advanced Organic Synthesis

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Methoxycarbonyl-5-methylbenzoic acid emerges as a highly valuable, yet underutilized, scaffold for chemists engaged in medicinal chemistry, drug development, and materials science. Its unique trifunctional nature, possessing a sterically accessible carboxylic acid, a less reactive methyl ester, and a methyl group amenable to further functionalization, offers a powerful platform for regioselective chemical transformations. This guide provides an in-depth exploration of the synthesis, properties, and strategic applications of this compound, complete with detailed experimental protocols to empower researchers in their synthetic endeavors.

The key to the synthetic utility of this compound lies in the differential reactivity of its two carboxyl functionalities. The free carboxylic acid serves as a primary handle for a wide array of transformations, including amide bond formation, esterification, and conversion to an acyl halide. The methyl ester, being more stable under many reaction conditions, acts as a protecting group for the second carboxylic acid, allowing for sequential and controlled modifications of the molecule. This inherent orthogonality is the cornerstone of its application as a versatile building block.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physical and chemical properties of a building block is essential for its effective application in synthesis. The following table summarizes key data for this compound.

PropertyValue
CAS Number 167299-68-5
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.19 g/mol
Appearance White to off-white solid
Melting Point 168-172 °C
Solubility Soluble in methanol, ethanol, DMSO, and hot water

Synthetic Pathways and Key Transformations

The strategic application of this compound begins with its efficient synthesis and subsequent selective functionalization. This section details a robust synthetic protocol for its preparation and outlines key transformations that leverage its bifunctional nature.

Synthesis of this compound

The most direct route to this compound involves the selective mono-esterification of 5-methylisophthalic acid.[1] This can be achieved by carefully controlling the reaction conditions to favor the formation of the monomethyl ester over the diester.

Synthesis_of_3-Methoxycarbonyl-5-methylbenzoic_acid start 5-Methylisophthalic Acid intermediate This compound start->intermediate Selective Mono-esterification reagents Methanol (1.1 eq) H₂SO₄ (cat.) Reflux Amide_Bond_Formation start 3-Methoxycarbonyl-5- methylbenzoic Acid intermediate Amide Product start->intermediate Amidation reagents Amine (R-NH₂) Coupling Agent (e.g., EDC, HATU) Base (e.g., DIPEA)

Sources

Application Notes and Protocols for the Amidation of 3-Methoxycarbonyl-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of Amide Bond Formation

The amide bond is a cornerstone of modern medicinal chemistry and drug discovery, forming the backbone of peptides and proteins and being a prevalent feature in a vast array of pharmaceuticals.[1][2] The synthesis of amides via the coupling of a carboxylic acid and an amine is a fundamental transformation that, while thermodynamically favorable, is kinetically slow and requires activation of the carboxylic acid.[3] A multitude of reagents and protocols have been developed to facilitate this critical reaction, each with its own advantages and specific applications.[4][5]

This guide provides a detailed technical overview and practical protocols for the amidation of 3-Methoxycarbonyl-5-methylbenzoic acid , a versatile building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester, allows for selective transformations and the introduction of molecular complexity. Understanding the nuances of its amidation is crucial for its effective utilization in the synthesis of novel chemical entities.

We will delve into the mechanistic underpinnings of common coupling strategies, provide step-by-step experimental protocols, and offer insights into reaction optimization and troubleshooting, ensuring a robust and reproducible workflow for researchers.

Mechanistic Insights: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine is an unfavorable equilibrium, as the amine will readily deprotonate the carboxylic acid to form a non-reactive carboxylate salt. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation." Here, we discuss two of the most reliable and widely used methods for this activation in the context of coupling with this compound.

The Carbodiimide Approach: EDC/HOBt-Mediated Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is a popular choice due to its efficiency and the ease of removal of its urea byproduct via aqueous workup.[3] The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), is crucial for suppressing racemization (if chiral centers are present) and improving reaction efficiency.[4][6]

The reaction proceeds through a multi-step mechanism:

  • The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[3]

  • This unstable intermediate can be attacked by the amine to form the amide. However, it is also prone to rearrangement and other side reactions.

  • In the presence of HOBt, the O-acylisourea is rapidly intercepted to form a more stable HOBt-ester.[7][8]

  • The amine then undergoes nucleophilic attack on the activated HOBt-ester to furnish the desired amide, regenerating HOBt in the process.[3][7]

The use of DMAP (4-dimethylaminopyridine) can sometimes be employed as a catalyst, particularly with electron-deficient amines, as it can form a highly reactive acyliminium ion intermediate.[4]

Reaction Mechanism: EDC/HOBt Coupling

EDC_HOBt_Mechanism RCOOH 3-Methoxycarbonyl- 5-methylbenzoic acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt - Urea Urea Urea Byproduct O_acylisourea->Urea HOBt HOBt HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide + Amine - HOBt Amine R'-NH2 (Amine) Amine->Amide

Caption: EDC/HOBt mediated amidation workflow.

The Uronium Salt Approach: HATU-Mediated Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a third-generation coupling reagent known for its high efficiency, fast reaction times, and ability to minimize racemization, especially with sterically hindered substrates.[9][10] It is often the reagent of choice for challenging amide bond formations.[9][11]

The mechanism for HATU involves the following steps:

  • In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.

  • The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea.[3][12][13]

  • The amine then attacks this active ester to yield the final amide product.[12] The pyridine nitrogen in the HOAt moiety is believed to facilitate the coupling through a hydrogen-bonded transition state, accelerating the reaction.[13]

Reaction Mechanism: HATU Coupling

HATU_Mechanism RCOOH 3-Methoxycarbonyl- 5-methylbenzoic acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) Base->Carboxylate OAt_ester OAt Active Ester Carboxylate->OAt_ester + HATU - TMU HATU HATU HATU->OAt_ester TMU Tetramethylurea HATU->TMU Amide Amide Product OAt_ester->Amide + Amine Amine R'-NH2 (Amine) Amine->Amide

Caption: HATU mediated amidation workflow.

Experimental Protocols

The following protocols are designed as a starting point for the amidation of this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific amine used.

Protocol 1: General Procedure using EDC/HOBt

This protocol is a robust and cost-effective method suitable for a wide range of primary and secondary amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine, MgSO₄ or Na₂SO₄)

ReagentMolar Equiv.
This compound1.0
Amine1.0 - 1.2
EDC·HCl1.1 - 1.5
HOBt1.1 - 1.5
DIPEA or TEA2.0 - 3.0

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv.), HOBt (1.2 equiv.), and the desired amine (1.1 equiv.).

  • Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add EDC·HCl (1.2 equiv.) to the reaction mixture in one portion.[3]

  • Add DIPEA (2.5 equiv.) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup: a. Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[14] b. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[15]

Protocol 2: General Procedure using HATU

This protocol is recommended for sterically hindered amines, electron-deficient amines, or when rapid reaction times are desired.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup reagents

ReagentMolar Equiv.
This compound1.0
Amine1.0 - 1.2
HATU1.1 - 1.2
DIPEA2.0 - 3.0

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF.

  • Add DIPEA (2.5 equiv.) to the mixture and stir for 5-10 minutes at room temperature to pre-activate the acid.

  • Add the amine (1.1 equiv.) to the reaction mixture.

  • Stir at room temperature for 1-4 hours. The reaction is typically much faster than EDC/HOBt couplings.[11]

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: a. Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., EtOAc). b. Combine the organic extracts and wash with 1M HCl, saturated aqueous NaHCO₃, and brine to remove DMF and byproducts. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Overview

Experimental_Workflow Setup Reaction Setup (Acid, Amine, Reagents, Solvent) Activation Carboxylic Acid Activation (0°C to RT) Setup->Activation Monitoring Reaction Monitoring (TLC / LC-MS) Activation->Monitoring Workup Aqueous Workup (Extraction & Washes) Monitoring->Workup Drying Drying & Concentration Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Product Pure Amide Product Purification->Product

Caption: General workflow for amidation reactions.

Troubleshooting and Optimization

  • Low Yield: If the reaction stalls or gives a low yield, consider increasing the equivalents of the coupling reagent and base. For challenging substrates, switching from EDC/HOBt to the more reactive HATU is often effective.[10] Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.

  • Side Reactions: The O-acylisourea intermediate in EDC couplings can rearrange to an inactive N-acylurea. Using HOBt and ensuring the amine is present at the start of the reaction can minimize this.

  • Difficult Purification: The urea byproduct from EDC is water-soluble, making it easily removable with an acidic wash. The tetramethylurea from HATU can also be removed with aqueous washes. If the product is very polar, alternative purification techniques like reverse-phase chromatography may be necessary.

Conclusion

The amidation of this compound is a versatile and crucial transformation for the synthesis of complex molecules in drug discovery and materials science. By understanding the underlying mechanisms of common coupling reagents like EDC/HOBt and HATU, researchers can make informed decisions to select the optimal conditions for their specific amine substrate. The detailed protocols provided herein serve as a validated starting point for achieving high-yielding, clean, and reproducible amide bond formations. Careful attention to anhydrous conditions and reaction monitoring will ensure successful outcomes in this foundational synthetic operation.

References

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry.
  • Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH.
  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... | Download Scientific Diagram - ResearchGate.
  • HATU - Wikipedia.
  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies | ACS Omega. (2018).
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 | The Journal of Organic Chemistry - ACS Publications. (2013).
  • Amide Workup - Biofilm Inhibitor Synthesis.
  • Amide Synthesis - Fisher Scientific.
  • Amide Reactions: Amidation, Alcohol, Formation, Techniques - StudySmarter. (2023).
  • Amide synthesis by acylation - Organic Chemistry Portal.
  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC - NIH.
  • 3-Ethoxy-5-(methoxycarbonyl)benzoic acid | C11H12O5 | CID 69357330 - PubChem.
  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts | ACS Omega. (2020).
  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022).
  • 3-Methoxy-5-(methoxycarbonyl)benzoic acid | C10H10O5 | CID 11020136 - PubChem.
  • Preparation of 3-methoxybenzoic acid - Powered by XMB 1.9.11 - Sciencemadness.org. (2016).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
  • CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents.
  • 3-(Methoxycarbonyl)benzoic acid | C9H8O4 | CID 601880 - PubChem.
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - MDPI.

Sources

A Modern, Catalytic Approach to the Selective Mono-Esterification of 5-Methylisophthalic Acid for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Industrial Scale-Up Synthesis of 3-Methoxycarbonyl-5-methylbenzoic Acid

Abstract

This compound is a valuable bifunctional molecule, serving as a critical building block in the synthesis of specialized polymers, active pharmaceutical ingredients (APIs), and other fine chemicals. Its industrial utility is predicated on the availability of a robust, scalable, and cost-effective synthetic process. The primary challenge in its synthesis lies in the selective mono-esterification of the parent dicarboxylic acid, 5-methylisophthalic acid, a symmetrical molecule where both carboxylic acid groups exhibit similar reactivity. This document details a highly efficient and scalable protocol centered on a heterogeneous catalytic approach using a strongly acidic ion-exchange resin. This method circumvents the challenges associated with stoichiometric reagents and complex purification procedures inherent in traditional methods, offering high selectivity, simplified product isolation, and opportunities for catalyst recycling, thereby aligning with the principles of green chemistry and industrial efficiency.

Introduction: The Challenge of Selective Synthesis

The synthesis of mono-esters from symmetrical dicarboxylic acids is a persistent challenge in organic chemistry. Conventional methods, such as Fischer esterification using a limited amount of alcohol, often result in a statistical mixture of the starting diacid, the desired mono-ester, and the undesired di-ester. Separating this mixture on an industrial scale is often economically and practically unfeasible.

Alternative strategies include the full di-esterification followed by a carefully controlled selective mono-hydrolysis. While viable, this adds steps to the overall process and requires stringent control over reaction conditions (pH, temperature, time) to prevent complete hydrolysis back to the diacid.

This application note presents a superior strategy for large-scale production: the direct, selective mono-esterification of 5-methylisophthalic acid using a solid-supported acid catalyst. This approach leverages the catalyst's microenvironment to achieve high selectivity for the mono-ester product.[1] The use of heterogeneous catalysts, such as strongly acidic ion-exchange resins, is particularly advantageous for industrial processes as it simplifies catalyst removal (simple filtration) and minimizes acidic waste streams.[1][2]

Strategic Overview: The Two-Stage Synthesis Plan

Our recommended industrial route involves two primary stages, starting from the readily available commodity chemical, mesitylene.

  • Stage 1: Oxidation of Mesitylene. Synthesis of the key intermediate, 5-methylisophthalic acid, via controlled oxidation.

  • Stage 2: Selective Catalytic Mono-esterification. Conversion of 5-methylisophthalic acid to the target molecule, this compound.

This workflow is designed for scalability, safety, and efficiency.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Target Synthesis A Mesitylene (1,3,5-Trimethylbenzene) B Oxidation Reactor (Air/O₂, Co/Mn Catalyst) A->B Oxidation C 5-Methylisophthalic Acid (Crude Product) B->C D Purification (Recrystallization) C->D E 5-Methylisophthalic Acid (Purified Intermediate) D->E F Esterification Reactor (Methanol, Acidic Resin) E->F G Reaction Slurry F->G H Catalyst Filtration G->H H->F Recycled Catalyst I Crude Product Solution H->I Filtrate J Solvent Evaporation & Recrystallization I->J K 3-Methoxycarbonyl- 5-methylbenzoic acid (Final Product) J->K

Diagram 1: Overall workflow for the two-stage synthesis.

Experimental Protocols: From Precursor to Final Product

Part A: Synthesis of 5-Methylisophthalic Acid (Intermediate)

This protocol is adapted from established industrial methods for the oxidation of alkylaromatics.[3][4][5]

Reaction Scheme: Mesitylene → 5-Methylisophthalic Acid

Materials & Equipment:

  • High-pressure stirred autoclave reactor with gas inlet, condenser, and temperature/pressure controls.

  • Mesitylene (1,3,5-Trimethylbenzene)

  • Cobalt(II) acetate tetrahydrate

  • Manganese(II) acetate tetrahydrate

  • Acetic acid (solvent)

  • Pressurized air or oxygen source

Protocol:

  • Reactor Charging: Charge the autoclave with acetic acid, mesitylene, cobalt(II) acetate, and manganese(II) acetate. A typical ratio is 20:1:0.02:0.02 by weight (solvent:substrate:catalysts).

  • Pressurization & Heating: Seal the reactor, purge with nitrogen, and then pressurize with air to approximately 15-20 bar. Begin stirring and heat the reactor to 150-180 °C.

  • Oxidation Reaction: The reaction is exothermic. Maintain the temperature and pressure by controlling the heating mantle and the air feed rate. The reaction is typically monitored by oxygen uptake and is complete within 3-5 hours.

  • Cool-down and Depressurization: Once the reaction is complete, cool the reactor to below 50 °C and carefully vent the excess pressure.

  • Product Isolation: Discharge the reactor contents. The product, 5-methylisophthalic acid, will precipitate from the acetic acid upon cooling.

  • Purification: Filter the crude product and wash with cold water to remove residual acetic acid and metal catalysts. For higher purity, recrystallize the solid from an appropriate solvent like ethanol/water. Dry the final product under vacuum at 80-100 °C. The expected melting point is 299-303 °C.[6]

Part B: Scale-Up Synthesis of this compound

This protocol leverages a heterogeneous acid catalyst for selective mono-esterification.[1]

Reaction Scheme:

Diagram 2: Selective mono-esterification reaction.

Materials & Equipment:

Item Specification Purpose
Jacketed Glass Reactor (100 L) Equipped with overhead stirrer, reflux condenser, temperature probe, and bottom discharge valve Main reaction vessel
Heating/Cooling Circulator To control reactor temperature Process control
Filtration Unit Nutsche filter or similar Catalyst removal
Rotary Evaporator (20 L) For solvent removal Product concentration
Vacuum Oven For drying final product Final processing
5-Methylisophthalic Acid 5.00 kg (27.75 mol) Starting Material
Methanol 40 L Reagent and Solvent
Toluene 20 L Co-solvent / Azeotropic water removal
Amberlyst® 15 (or similar) 1.00 kg (20% w/w of diacid) Heterogeneous Acid Catalyst

| Isopropanol | As needed | Recrystallization Solvent |

Protocol:

  • Catalyst Preparation: If the ion-exchange resin is new, wash it thoroughly with methanol to remove any preservatives and then dry it. If recycled, ensure it has been regenerated according to the manufacturer's instructions.

  • Reactor Setup: Charge the 100 L reactor with 5-methylisophthalic acid (5.00 kg), methanol (40 L), toluene (20 L), and the pre-washed Amberlyst® 15 resin (1.00 kg).

  • Reaction Execution:

    • Begin vigorous stirring to ensure the resin is fully suspended.

    • Heat the mixture to reflux (approx. 65-75 °C). The toluene forms an azeotrope with the water produced during esterification, which can be removed with a Dean-Stark trap if desired, though using excess methanol is often sufficient to drive the equilibrium.

    • Maintain the reaction at reflux for 8-12 hours.

  • In-Process Monitoring (IPC):

    • After 4 hours, and every 2 hours thereafter, take a small, filtered sample of the reaction mixture.

    • Evaporate the solvent and analyze the residue by HPLC or TLC (e.g., mobile phase 95:5:1 Dichloromethane:Methanol:Acetic Acid) to monitor the conversion of the diacid and the formation of the mono- and di-esters.

    • The reaction is considered complete when the diacid content is <5% and the mono-ester to di-ester ratio is maximized.

  • Work-up and Purification:

    • Cool the reactor to room temperature (< 30 °C).

    • Filter the reaction mixture through the Nutsche filter to recover the catalyst. Wash the catalyst with fresh methanol (2 x 2 L) to recover any adsorbed product; combine the washings with the main filtrate. The recovered catalyst can be set aside for regeneration and reuse.

    • Transfer the combined filtrate to the rotary evaporator and remove the bulk of the methanol and toluene under reduced pressure.

    • The resulting crude solid/oil is then subjected to recrystallization. Dissolve the crude product in hot isopropanol, treat with activated carbon if color is present, filter hot, and allow to cool slowly to crystallize.

    • Filter the purified crystals and dry them in a vacuum oven at 50-60 °C until a constant weight is achieved.

Process Validation and Quality Control

Ensuring batch-to-batch consistency is paramount in industrial production. The following specifications should be met for the final product.

Parameter Specification Test Method
Appearance White to off-white crystalline solidVisual Inspection
Purity (HPLC) ≥ 98.5%HPLC-UV
5-Methylisophthalic Acid ≤ 0.5%HPLC-UV
Dimethyl 5-methylisophthalate ≤ 1.0%HPLC-UV
Melting Point 195-200 °CMelting Point Apparatus
Loss on Drying (LOD) ≤ 0.5%Gravimetric

Safety and Handling

  • Methanol & Toluene: Both are flammable and toxic. All operations should be conducted in a well-ventilated area or fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and gloves, is mandatory.

  • Acidic Resin: While solid, the resin is a strong acid catalyst. Avoid inhalation of dust and direct contact with skin and eyes.

  • Pressure & Temperature: The initial oxidation step is performed under high pressure and temperature and must only be carried out in a properly rated and maintained autoclave by trained personnel.

Conclusion

The detailed protocol for the scale-up synthesis of this compound via heterogeneous catalysis offers a significant improvement over traditional methods. By utilizing a solid acidic resin, the process achieves high selectivity for the desired mono-ester, drastically simplifies product purification, reduces corrosive waste streams, and allows for catalyst recycling. This makes the process not only scalable and economically attractive but also environmentally responsible, meeting the demands of modern industrial chemical manufacturing.

References

  • Li, G., et al. (2023). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances.
  • Hasegawa, G., et al. (1998). Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. Journal of the Chemical Society, Perkin Transactions 1.
  • Guidi, M., et al. (2007). Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry.
  • Ogawa, H., Chihara, T., & Taya, K. (1985). Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. Journal of the American Chemical Society.
  • Ogawa, H., Chihara, T., & Taya, K. (1985). Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. Journal of the American Chemical Society.
  • CN107540538B - Composition, reaction system and method for preparing 5-methyl isophthalic acid. Google Patents.
  • CN105085228A - Production method for 3, 5-dimethylbenzoic acid. Google Patents.
  • CN102336658A - Production method of 3,5-dimethylbenzoic acid. Google Patents.

Sources

A Robust HPLC-UV Method for the Quantitative Analysis of 3-Methoxycarbonyl-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Methoxycarbonyl-5-methylbenzoic acid. As a key intermediate in pharmaceutical synthesis and specialty chemical manufacturing, accurate quantification of this analyte is critical for quality control and process optimization. The primary analytical challenge stems from the ionizable nature of the carboxylic acid group, which can lead to poor peak shape and inconsistent retention in reversed-phase chromatography. The described method overcomes this challenge by employing an ion-suppression reversed-phase technique, ensuring the analyte is in a non-ionized state to achieve excellent peak symmetry, resolution, and reproducibility. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale, a step-by-step experimental protocol, and a complete method validation strategy according to ICH Q2(R1) guidelines.

Introduction: Analyte Properties & Chromatographic Challenges

This compound (CAS: 167299-68-5) is an aromatic carboxylic acid derivative.[1] Its structure, featuring both a carboxylic acid and a methyl ester (methoxycarbonyl) group, makes it a versatile building block. However, the presence of the ionizable carboxyl group presents a significant hurdle for reliable chromatographic analysis.

At mobile phase pH values near or above its acid dissociation constant (pKa), the molecule exists in a partially or fully ionized (anionic) state. This polarity leads to poor retention on non-polar stationary phases like C18 and can cause severe peak tailing due to secondary interactions with residual silanol groups on the silica support. To develop a robust and reliable HPLC method, these issues must be systematically addressed.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Rationale
Chemical Structure Chemical structure of this compound
CAS Number 167299-68-5[1][2][3]
Molecular Formula C₁₀H₁₀O₄[1][2][4]
Molecular Weight 194.18 g/mol [2][5]
Estimated pKa ~4.0 - 4.2Estimated based on benzoic acid (pKa ≈ 4.20)[6][7] and related substituted derivatives.[8][9]
Predicted XlogP 2.2[4]

Principle of the Method: Ion Suppression Reversed-Phase HPLC

To overcome the challenges associated with analyzing an ionizable compound, this method is built on the principle of Ion Suppression Reversed-Phase HPLC (RP-HPLC) .[10][11] By adjusting the mobile phase pH to be at least 2 units below the analyte's pKa, the equilibrium of the carboxylic acid group is shifted overwhelmingly towards its protonated, non-ionized form (R-COOH).

R-COO⁻ + H⁺ ⇌ R-COOH

This non-ionized form is significantly less polar (more hydrophobic) than its conjugate base. This increased hydrophobicity enhances its interaction with the non-polar C18 stationary phase, leading to several key benefits:

  • Increased Retention: The analyte is retained longer on the column, allowing for better separation from polar, early-eluting impurities.

  • Improved Peak Shape: Suppressing ionization minimizes repulsive forces and secondary interactions, resulting in sharp, symmetrical Gaussian peaks.

  • Enhanced Reproducibility: The method becomes less susceptible to minor fluctuations in mobile phase pH, ensuring consistent retention times.

To achieve this, an acidic modifier is added to the aqueous component of the mobile phase, maintaining a consistently low pH throughout the analysis.[12]

G cluster_equilibrium Analyte in Solution (pH near pKa) cluster_hplc Ion Suppression RP-HPLC Ionized Ionized Form (R-COO⁻) Polar, Poor Retention NonIonized Non-Ionized Form (R-COOH) Non-Polar, Good Retention Ionized->NonIonized MobilePhase Low pH Mobile Phase (e.g., pH 2.5) EquilibriumShift Equilibrium Shifts to Non-Ionized Form MobilePhase->EquilibriumShift Forces Equilibrium C18_Column Analyte interacts strongly with C18 Stationary Phase EquilibriumShift->C18_Column Enables Interaction

Figure 1: Principle of Ion Suppression for HPLC Analysis.

Detailed Experimental Protocol

This protocol is designed for a standard analytical HPLC system equipped with a UV detector.

3.1 Instrumentation and Materials

  • HPLC System: Quaternary or Binary Pump, Degasser, Autosampler, Column Thermostat, and UV/PDA Detector.

  • Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.

  • Analytical Balance: 4 or 5-decimal place.

  • pH Meter: Calibrated.

  • Volumetric Glassware: Class A.

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade or higher.

    • Water, HPLC Grade or Type I ultrapure.

    • Phosphoric Acid (H₃PO₄), ACS Grade (≥85%).

    • This compound reference standard (≥95% purity).[2]

3.2 Chromatographic Conditions The following conditions have been optimized for robust separation and quantification.

Table 2: Optimized HPLC Method Parameters

ParameterSettingRationale
Column C18, End-capped, 4.6 x 150 mm, 5 µmStandard reversed-phase column providing good efficiency. End-capping minimizes peak tailing for acidic compounds.
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)Creates a low pH environment (approx. pH 2.1) to ensure complete ion suppression of the analyte.
Mobile Phase B Acetonitrile (ACN)Strong organic solvent for eluting the analyte from the C18 column.
Elution Mode IsocraticSimple, robust, and ideal for routine QC analysis once the optimal mobile phase composition is determined.
Composition 60% Mobile Phase A : 40% Mobile Phase BProvides optimal retention and separation within a reasonable runtime. May require minor adjustment (e.g., ±5%).
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CEnsures stable retention times and improves method reproducibility by mitigating effects of ambient temperature fluctuation.
Detection (UV) 235 nmWavelength providing good absorbance for the aromatic structure. A UV scan of the analyte is recommended to confirm the absorbance maximum (λmax).
Injection Volume 10 µLA typical volume providing good sensitivity without overloading the column.
Runtime ~10 minutesSufficient to elute the main peak and any closely related impurities.

3.3 Standard and Sample Preparation

  • Diluent: Mobile Phase (60:40 Water/ACN with 0.1% H₃PO₄).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (e.g., 0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent. This concentration is a suitable starting point for assay and linearity experiments.

  • Sample Preparation: Prepare samples by accurately weighing and diluting them in the diluent to achieve a target concentration within the validated range of the method (e.g., near 0.1 mg/mL). Filter samples through a 0.45 µm syringe filter (PTFE or Nylon) prior to injection to protect the column.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with regulatory guidelines such as ICH Q2(R1).[13][14][15]

G start Method Development Objective: Quantify Analyte specificity Specificity start->specificity linearity Linearity & Range start->linearity accuracy Accuracy start->accuracy precision Precision start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness validated Validated Method Ready for Routine Use specificity->validated linearity->validated accuracy->validated precision->validated sub_precision precision->sub_precision lod_loq->validated robustness->validated repeatability Repeatability (Intra-assay) intermediate Intermediate Precision (Inter-assay)

Figure 2: Workflow for Analytical Method Validation.

Table 3: Method Validation Parameters and Acceptance Criteria (per ICH Q2(R1))

ParameterProtocolAcceptance Criteria
Specificity Inject blank (diluent) and a spiked sample. Compare chromatograms to ensure no interference at the analyte's retention time.No significant peaks at the retention time of the analyte in the blank. Peak should be spectrally pure (if using PDA).
Linearity Prepare and inject at least 5 concentrations across the desired range (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by the linearity study.The range over which the method is shown to be linear, accurate, and precise.
Accuracy Perform recovery studies by spiking a placebo or blank matrix at 3 levels (e.g., 80%, 100%, 120% of target conc.) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day): Inject one concentration (e.g., 100%) six times (n=6). Intermediate (Inter-day): Repeat on a different day with a different analyst or instrument.Relative Standard Deviation (%RSD) ≤ 2.0% for each set.
LOD & LOQ Determine based on Signal-to-Noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.S/N Ratio: LOD ≈ 3:1, LOQ ≈ 10:1.
Robustness Intentionally vary method parameters (e.g., Flow Rate ±10%, Column Temp. ±5°C, Mobile Phase Organic Content ±2%).System suitability parameters must still be met. Retention time shifts should be predictable.

Data Interpretation & System Suitability

Before any sample analysis, a System Suitability Test (SST) must be performed to ensure the chromatographic system is performing adequately. This is typically done by making five or six replicate injections of a working standard solution.

Table 4: System Suitability Test Parameters

ParameterAcceptance CriteriaPurpose
Tailing Factor (Tf) ≤ 1.5Measures peak symmetry. High tailing indicates unwanted secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and peak sharpness.
%RSD of Peak Area ≤ 2.0% (for n≥5)Demonstrates the precision of the injection and detection system.
%RSD of Retention Time ≤ 1.0% (for n≥5)Indicates the stability of the pump and mobile phase delivery.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing Mobile phase pH is too high (incomplete ion suppression). Column is old or has active silanol sites.Ensure mobile phase pH is < 2.5. Use a new, end-capped C18 column.
Retention Time Drift Inadequate column equilibration. Column temperature fluctuation. Mobile phase composition changing.Equilibrate column for at least 15-20 minutes. Use a column oven. Ensure mobile phase is well-mixed and degassed.
Low Sensitivity Incorrect detection wavelength. Low sample concentration.Confirm λmax with a UV scan. Prepare a more concentrated sample or increase injection volume.
High Backpressure Column or system frit is blocked. Buffer precipitation in organic solvent.Filter all samples and mobile phases. Flush system and reverse-flush column (if permitted by manufacturer).

Conclusion

The ion-suppression reversed-phase HPLC method detailed in this application note is demonstrated to be simple, robust, and highly suitable for the routine quantitative analysis of this compound. By controlling the mobile phase pH to maintain the analyte in its non-ionized state, the method achieves excellent chromatographic performance characterized by sharp, symmetrical peaks and stable retention times. The comprehensive validation protocol ensures that the method is accurate, precise, and reliable for its intended use in quality control and research environments.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • LCGC International. Method Development for Drug Impurity Profiling: Part 1. [Link]
  • Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. [Link]
  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]
  • Shabir, G. A. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • Wolfson Centre for Applied Structural Biology. Reversed Phase Chromatography; Principles and methods handbook. [Link]
  • PubChemLite. 3-(methoxycarbonyl)-5-methylbenzoic acid (C10H10O4). [Link]
  • Harish Chandra PG College Varanasi. Acidity of Carboxylic Acids. [Link]
  • Williams, R. (2022).
  • ResearchGate. Substituent effects on the electronic structure and pKa of benzoic acid. [Link]
  • IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. [Link]

Sources

Strategic Purification of Crude 3-Methoxycarbonyl-5-methylbenzoic Acid: From Impurity Profiling to High-Purity Isolation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Drug Development Professionals

As a Senior Application Scientist, this guide moves beyond simple procedural lists to provide a strategic framework for the purification of 3-Methoxycarbonyl-5-methylbenzoic acid. The methodologies detailed herein are grounded in the physicochemical properties of the target molecule and its likely contaminants, ensuring that researchers can select and optimize a purification strategy that is both efficient and effective. The causality behind each experimental choice is explained to empower scientists to adapt these protocols to varying impurity profiles and scales.

Compound Profile and Strategic Considerations

This compound is a bifunctional aromatic compound, featuring both a carboxylic acid and a methyl ester group. This duality dictates its purification strategy. The acidic proton of the carboxyl group offers a powerful handle for separation from non-acidic impurities, while the overall structure makes it a prime candidate for purification by crystallization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 167299-68-5[1]
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.19 g/mol [1]
Physical State Solid at room temperature (by analogy to similar structures)[2][3]

Understanding the likely impurities is the first step in designing a robust purification workflow. Depending on the synthetic route (e.g., mono-esterification of 5-methylisophthalic acid or oxidation of a dimethyl-substituted precursor), common impurities may include:

  • Neutral Impurities: Unreacted starting materials or the fully esterified byproduct, dimethyl 5-methylisophthalate.

  • Acidic Impurities: Unreacted starting diacid (5-methylisophthalic acid).

  • Residual Solvents and Reagents: Catalysts or solvents carried over from the reaction.

The following workflow provides a logical decision path for selecting the most appropriate purification technique.

Purification_Workflow start Crude 3-Methoxycarbonyl- 5-methylbenzoic acid decision1 Primary impurities are non-acidic (e.g., diester)? start->decision1 proc_extraction Protocol 1: Acid-Base Extraction decision1->proc_extraction Yes decision2 Purity >99% required or acidic impurities present? decision1->decision2 No proc_extraction->decision2 Proceed for higher purity proc_recrystallization Protocol 2: Recrystallization end_product High-Purity Product (Verify by TLC, NMR, MP) proc_recrystallization->end_product decision2->proc_recrystallization Yes proc_chromatography Protocol 3: Column Chromatography decision2->proc_chromatography Difficult Separation (e.g., isomers, diacid) proc_chromatography->proc_recrystallization Polish Fractions

Caption: Decision workflow for selecting a purification strategy.

Protocol 1: Acid-Base Extraction for Bulk Impurity Removal

This technique is the most effective first-pass purification step for removing neutral and basic impurities. It leverages the acidic nature of the carboxylic acid group, which can be deprotonated to form a water-soluble carboxylate salt, leaving non-acidic organic impurities behind in an organic solvent layer.[4][5]

Causality and Mechanism

The key is the reversible acid-base reaction. By treating the crude mixture with a mild aqueous base like sodium bicarbonate (NaHCO₃), the carboxylic acid is selectively converted to its sodium salt.[6] This salt is ionic and therefore highly soluble in the aqueous phase. Neutral impurities, such as the corresponding dimethyl ester byproduct, lack an acidic proton and remain in the immiscible organic phase. Subsequent acidification of the separated aqueous layer reprotonates the carboxylate, causing the purified carboxylic acid to precipitate out of the aqueous solution.[4]

Acid_Base_Extraction cluster_0 Step 1: Dissolution & Extraction cluster_1 Step 2: Separation cluster_2 Step 3: Isolation start Crude Product (in Ethyl Acetate) bicarb Add aq. NaHCO₃ soln. start->bicarb sep_funnel Separatory Funnel (Shake & Vent) bicarb->sep_funnel layers Allow Layers to Separate sep_funnel->layers organic_layer Organic Layer (Neutral Impurities) layers->organic_layer aqueous_layer Aqueous Layer (Sodium 3-methoxycarbonyl- 5-methylbenzoate) layers->aqueous_layer acidify Acidify with 6M HCl (to pH ~2) aqueous_layer->acidify precipitate Precipitate Forms acidify->precipitate filtration Vacuum Filtration & Wash with Cold H₂O precipitate->filtration product Purified Solid Product filtration->product

Caption: Workflow for Acid-Base Extraction.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude solid (~10 g) in a suitable organic solvent like ethyl acetate or diethyl ether (~100 mL) in a separatory funnel. Ensure all solids are fully dissolved.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (~50 mL).[7] Stopper the funnel and invert gently. Crucially, vent the funnel frequently by opening the stopcock to release the pressure from the CO₂ gas evolved during neutralization. Shake more vigorously for 1-2 minutes, with periodic venting.

  • Separation: Place the funnel in a ring stand and allow the two layers to fully separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: To ensure complete recovery, add a fresh portion of saturated NaHCO₃ solution (~25 mL) to the organic layer remaining in the funnel. Shake, vent, and separate as before. Combine this second aqueous extract with the first.[7]

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add 6M hydrochloric acid (HCl) dropwise until the solution becomes strongly acidic (test with pH paper, target pH ≤ 2). A white precipitate of the purified product should form.[7]

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of ice-cold deionized water to remove residual inorganic salts. Allow the solid to air-dry on the filter, then transfer to a desiccator for final drying to a constant weight.

Protocol 2: Recrystallization for High-Purity Crystalline Solids

Recrystallization is the definitive technique for achieving high analytical purity.[8][9] It operates on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at a high temperature, and as it cools slowly, the solubility decreases, forcing the desired compound to crystallize out of the solution while impurities remain dissolved in the mother liquor.[8]

Causality and Solvent Selection

The success of recrystallization hinges entirely on the choice of solvent. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at the solvent's boiling point.

  • Not react with the compound.

  • Have a boiling point below the compound's melting point.

  • Be sufficiently volatile to be easily removed from the crystals.

For aromatic carboxylic acids, common solvents to screen include alcohols (ethanol, methanol), aqueous alcohol mixtures, ethyl acetate, toluene, and acetone.[10][11]

Table 2: Example Solvent Screening Template

Solvent SystemSolubility (Cold, ~25°C)Solubility (Hot, ~Boiling)Crystal Formation upon Cooling
Ethanol
Ethanol/Water (e.g., 80:20)
Ethyl Acetate
Toluene
Acetone/Hexane
Step-by-Step Methodology
  • Solvent Screening: In small test tubes, add ~20-30 mg of crude product. Add a potential solvent dropwise at room temperature. If it dissolves readily, the solvent is unsuitable. If not, heat the mixture to boiling. If it dissolves, it is a good candidate. Allow it to cool to room temperature and then in an ice bath to check for crystal formation.

  • Dissolution: Place the crude solid (e.g., 5 g) in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture on a hot plate (use a boiling stick or magnetic stirring). Add just enough hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.[8]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals rather than a rapid precipitation that can trap impurities.[8]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the ice-cold recrystallization solvent, and dry them in a desiccator.

Protocol 3: Column Chromatography for Difficult Separations

When impurities are structurally and electronically similar to the product (e.g., the starting diacid), acid-base extraction and recrystallization may be insufficient. Silica gel column chromatography provides a high-resolution separation based on differential adsorption to the stationary phase.[12]

Causality and Mobile Phase Optimization

Carboxylic acids are notorious for "streaking" or "tailing" on silica gel TLC plates and columns. This occurs because the acidic proton interacts strongly with the slightly acidic silica surface, leading to poor chromatographic behavior.[7] To suppress this interaction and achieve sharp bands, a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, must be added to the mobile phase (eluent).[7] This ensures the carboxylic acid remains fully protonated and elutes as a single, well-defined species.

Step-by-Step Methodology
  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point for an aromatic acid ester is a mixture of hexane and ethyl acetate. Spot the crude material on a silica TLC plate and elute with different solvent ratios (e.g., 7:3, 1:1 Hexane:EtOAc). Add 0.5% acetic acid to the chosen solvent system. The ideal system will give the product an Rf value of ~0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack a glass chromatography column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Add the mobile phase (containing 0.5% acetic acid) to the top of the column and begin collecting fractions. Monitor the elution of compounds using TLC analysis of the collected fractions.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator. The added acetic acid is volatile and will be removed under vacuum along with the mobile phase.

  • Final Polish: The product obtained after chromatography may be an amorphous solid or oil. A final recrystallization (Protocol 2) is often recommended to obtain a pure, crystalline solid.

Purity Verification

The success of any purification protocol must be validated.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. The purified product should appear as a single spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2°C). Impurities tend to depress and broaden the melting range.[13]

  • Spectroscopic Methods (NMR, IR): ¹H and ¹³C NMR spectroscopy can confirm the structure and identify any remaining impurities. IR spectroscopy can confirm the presence of the carboxylic acid and ester functional groups.

By applying these detailed, mechanistically-grounded protocols, researchers can confidently and efficiently purify this compound to the high degree of purity required for drug discovery and development applications.

References

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem.
  • University of Colorado, Boulder. (n.d.). Acid-Base Extraction.
  • Barnicki, S. D. (2012). Process for purification of aromatic carboxylic acids. Google Patents (US8492583B2).
  • Albonetti, S., et al. (2004). Process for the purification of aromatic carboxylic acids. Google Patents (US6833472B2).
  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction.
  • Pietrzyk, D. J., & Sławiński, J. (1998). Chromatographic separations of aromatic carboxylic acids. PubMed.
  • Sumner, C. E., et al. (2007). Process for purification of aromatic carboxylic acids. Google Patents (EP1841724B1).
  • Yang, Q., Ni, L-F., & Faessler, P. (n.d.). The purification of benzoic acid using dividing wall columns. Hydrocarbon Processing.
  • Dunn, R. O. (2009). Crystallization Behavior of Fatty Acid Methyl Esters. ResearchGate.
  • Dunn, R. O. (2012). Effects of High-Melting Methyl Esters on Crystallization Properties of Fatty Acid Methyl Ester Mixtures. ASABE Technical Library.
  • Johnson, A. N. (1966). Purification of benzoic acid. Google Patents (US3235588A).
  • LibreTexts Chemistry. (2021). 2.1: RECRYSTALLIZATION.
  • University of Rochester. (n.d.). Recrystallization and Crystallization.
  • Stanovnik, B., et al. (2000). Sources of impurities - Investigation of.... ResearchGate.
  • Paparoni, G., et al. (1996). Method of benzoic acid purification. Google Patents (SU1766250A3).
  • Cram. (n.d.). Benzoic Acid Recrystallization.
  • PubChem. (n.d.). 3-Methoxybenzoic Acid.
  • PubChem. (n.d.). 3-Methoxy-5-(methoxycarbonyl)benzoic acid.
  • Oakwood Chemical. (n.d.). 3-(Methoxycarbonyl)-5-methylbenzoic acid.
  • PubChem. (n.d.). 3-(Methoxycarbonyl)benzoic acid.
  • Wikipedia. (n.d.). p-Toluic acid.
  • A1-Chemical. (2025). 3-methylbenzoic acid.
  • CAS Common Chemistry. (n.d.). 3-Methylbenzoic acid.
  • PubChem. (n.d.). 3-Isopropyl-2-methoxy-5-methylbenzoic acid.
  • PubChem. (n.d.). 3-Methoxy-2-MethylBenzoic Acid.

Sources

A Robust HPLC-UV Method for the Quantification of 3-Methoxycarbonyl-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract

This comprehensive guide details a highly specific, accurate, and precise High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Methoxycarbonyl-5-methylbenzoic acid. As a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules, its reliable quantification is critical for process monitoring, quality control, and stability testing. This document provides a step-by-step protocol, the scientific rationale behind the method development choices, and a framework for method validation in accordance with international guidelines.

Introduction and Analyte Properties

This compound is a substituted aromatic carboxylic acid. Its structure, featuring both a carboxylic acid and a methyl ester group, makes it a versatile building block in organic synthesis. Accurate determination of its purity and concentration in various sample matrices is fundamental to ensuring the quality and consistency of downstream products.

The analytical strategy is directly informed by the analyte's physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Structure
ngcontent-ng-c4006390337="" class="ng-star-inserted">
PubChem
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.18 g/mol [1]
Predicted pKa ~4.2 (estimated based on benzoic acid)[2][3]
Predicted XlogP 2.2[1]
UV Absorbance Expected due to the benzene chromophore

The presence of a benzene ring provides a strong chromophore, making UV spectrophotometry an ideal detection method. The compound's moderate polarity and the acidic nature of the carboxyl group dictate the choice of reverse-phase chromatography with a controlled mobile phase pH.

Analytical Method Development: The Scientific Rationale

The goal is to develop a method that is robust, reproducible, and fit for purpose. High-Performance Liquid Chromatography (HPLC) with UV detection was selected for its high resolving power, sensitivity, and wide applicability to non-volatile organic compounds like the target analyte.[4][5]

Choice of Chromatographic Mode and Stationary Phase

A reverse-phase (RP-HPLC) approach was chosen. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. The analyte, with a predicted XlogP of 2.2, has sufficient hydrophobicity to be retained on a nonpolar column.[1] A C18 (octadecylsilane) column is the most common and versatile reverse-phase column, offering excellent retention and separation for a wide range of moderately polar compounds, and was therefore selected.[4][5]

Mobile Phase Optimization

The mobile phase composition is critical for achieving optimal separation and peak shape.

  • pH Control: The analyte has a carboxylic acid group with an estimated pKa around 4.2.[2][3] To ensure consistent retention and sharp, symmetrical peaks, the ionization of this group must be suppressed. According to chromatographic principles, the mobile phase pH should be set at least 2 units below the pKa. Therefore, acidifying the aqueous portion of the mobile phase is essential. Phosphoric acid is an excellent choice as it creates a buffer around pH 2.1 and has a low UV cutoff.

  • Organic Modifier: Acetonitrile is chosen as the organic solvent due to its low viscosity, low UV cutoff, and high elution strength, which provides good peak shapes and reasonable run times.[6] An isocratic elution (constant mobile phase composition) is sufficient for this application, simplifying the method. The ratio of aqueous to organic phase is optimized to achieve a retention time that allows for good separation from any potential impurities without being excessively long (typically in the 3-10 minute range).

Wavelength Selection

The UV detection wavelength should be set at a maximum absorbance (λmax) of the analyte to ensure the highest sensitivity. For benzoic acid derivatives, a strong absorbance is typically observed around 230-280 nm. A preliminary scan of the analyte standard using a UV-Vis spectrophotometer or a photodiode array (PDA) detector is recommended to determine the optimal wavelength. For this method, 254 nm is selected as it is a common wavelength for aromatic compounds and provides a good balance of sensitivity and selectivity.[5]

Detailed Analytical Protocol

This protocol is designed for the quantification of this compound as a bulk substance or in a simple formulation.

Equipment and Materials
  • Instrumentation: HPLC system with an isocratic pump, autosampler, column thermostat, and UV-Vis or PDA detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Phosphoric acid (85%, analytical grade)

    • This compound reference standard (purity ≥98%)

  • Glassware: Class A volumetric flasks and pipettes, autosampler vials.

Chromatographic Conditions

Table 2: HPLC Operating Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water with 0.1% H₃PO₄ (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the aqueous component, add 1.0 mL of 85% phosphoric acid to 999 mL of HPLC-grade water. Mix thoroughly. The final mobile phase is prepared by mixing this solution with acetonitrile in a 50:50 volume ratio. Degas the final mixture before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the mobile phase.

  • Sample Solution: Accurately weigh a quantity of the sample expected to contain about 25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute as necessary to bring the final concentration into the middle of the calibration range (e.g., a 1:10 dilution to a target of 100 µg/mL).

Analytical Workflow

The overall process from sample preparation to result generation follows a logical sequence to ensure data integrity.

Analytical Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing cluster_report 4. Reporting std_prep Prepare Standard Solutions (Stock & Calibration Curve) sequence Run Analytical Sequence (Blank, Standards, Samples) std_prep->sequence smp_prep Prepare Sample Solution (Weigh, Dissolve, Dilute) smp_prep->sequence sys_setup System Setup & Equilibration sst System Suitability Test (SST) sys_setup->sst sst->sequence integrate Integrate Chromatographic Peaks sequence->integrate calibrate Generate Calibration Curve (Peak Area vs. Concentration) integrate->calibrate quantify Quantify Analyte in Samples calibrate->quantify report Generate Final Report (Assay Value, Purity, etc.) quantify->report

Caption: Workflow for the quantification of this compound.

Method Validation Framework

To ensure the method is trustworthy and suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[7]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This is demonstrated by injecting a blank (mobile phase) and a placebo (sample matrix without the analyte) to show no interfering peaks at the retention time of the analyte.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Inject the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate.

  • Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

Table 3: Example Linearity Data

Concentration (µg/mL)Mean Peak Area%RSD
1.015,2301.2%
5.076,1000.8%
10.0151,9800.6%
25.0380,5000.4%
50.0760,2000.3%
100.01,525,1000.2%
0.9998
Accuracy

Accuracy is determined by measuring the recovery of a known amount of analyte spiked into a sample matrix.

  • Procedure: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Table 4: Example Accuracy (Recovery) Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Mean Recovery (%)
80%80.079.499.3%
100%100.0100.5100.5%
120%120.0121.1100.9%
Precision

Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Procedure:

    • Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

Limits of Detection (LOD) and Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve.[7]

Conclusion

The HPLC-UV method described herein provides a reliable and robust tool for the quantification of this compound. The methodology is built on sound chromatographic principles, ensuring high specificity, accuracy, and precision. This application note serves as a complete guide for implementation in a quality control or research environment, with a clear pathway for method validation to meet regulatory expectations.

References

  • PubChem. 3-Methoxy-5-(methoxycarbonyl)benzoic acid.
  • SIELC Technologies. Separation of Benzoic acid, 3,4,5-trimethoxy-, methyl ester on Newcrom R1 HPLC column. [Link]
  • PubChem. 3-Methoxy-2-(methoxycarbonyl)benzoic acid.
  • PubChem. 3-(Methoxycarbonyl)benzoic acid.
  • ResearchGate. 3-Ethoxycarbonyl-2-hydroxy-6-methoxy-4-methylbenzoic acid. [Link]
  • National Institutes of Health (NIH). 3-Ethoxycarbonyl-2-hydroxy-6-methoxy-4-methylbenzoic acid. [Link]
  • Ministry of the Environment, Japan. Analytical Methods. [Link]
  • PubChemLite. 3-(methoxycarbonyl)-5-methylbenzoic acid (C10H10O4). [Link]
  • Oakwood Chemical. 3-(Methoxycarbonyl)-5-methylbenzoic acid. [Link]
  • Royal Society of Chemistry.
  • CONICET Digital. Quantification of rifampicin loaded into inhaled polymeric nanoparticles by reversed phase high-performance liquid chromatography in pulmonary nonphagocytic cellular uptake. [Link]
  • National Institute of Standards and Technology (NIST). Benzoic acid, 3,4,5-trimethoxy-. [Link]
  • Human Metabolome Database. Showing metabocard for 3-Methoxybenzoic acid (HMDB0032606). [Link]
  • National Institute of Standards and Technology (NIST). Benzoic acid, 3,4,5-trimethoxy-, methyl ester. [Link]
  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
  • National Institute of Standards and Technology (NIST). Benzoic acid, methyl ester. [Link]
  • PubChem. 3,5-Dimethoxybenzoic Acid.
  • SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. [Link]
  • National Institute of Standards and Technology (NIST). Benzoic acid, 3-methoxy-4-methyl-. [Link]
  • University of California, Davis. Table 20.
  • ResearchGate.

Sources

Application Notes and Protocols: 3-Methoxycarbonyl-5-methylbenzoic Acid as a Scaffold for the Synthesis of Novel Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Landscape of Hyperuricemia and the Role of Xanthine Oxidase Inhibition

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is the primary pathogenic precursor to gout, a debilitating inflammatory arthritis. The formation of monosodium urate crystals in and around the joints triggers painful acute attacks, and chronic hyperuricemia can lead to joint destruction and renal damage.[1][2][3][4][5] The cornerstone of hyperuricemia management is the inhibition of xanthine oxidase (XO), the pivotal enzyme in the purine catabolism pathway responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[6][7][8][9] By blocking this enzyme, XO inhibitors effectively reduce the production of uric acid, providing a powerful therapeutic strategy for the long-term management of gout.[1][5]

While established XO inhibitors like allopurinol and febuxostat are effective, the search for new chemical entities with improved efficacy, safety, and tolerability profiles remains an active area of pharmaceutical research.[2][10] In this context, 3-Methoxycarbonyl-5-methylbenzoic acid has emerged as a molecule of significant interest. It has been identified as a potent inhibitor of xanthine oxidoreductase, demonstrating the ability to inhibit uric acid production in cell-based assays.[11] Its structure presents a unique and versatile scaffold for the synthesis of new active pharmaceutical ingredients (APIs) targeting xanthine oxidase.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound as a starting material for the synthesis of novel xanthine oxidase inhibitors. We will explore the chemical properties of this building block and provide a strategic workflow for its derivatization to generate a library of potential drug candidates.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in a synthetic workflow.

PropertyValue
CAS Number 167299-68-5
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Appearance White to off-white solid
Purity Typically ≥95%
Synonyms 5-Methylisophthalic acid monomethyl ester, 3-(Methoxycarbonyl)-5-methylbenzoate

Synthetic Strategy: Leveraging the Core Scaffold of this compound

The structure of this compound offers two primary points for chemical modification: the carboxylic acid group and the methoxycarbonyl (ester) group. This dual functionality allows for a divergent synthetic approach to create a library of derivatives for structure-activity relationship (SAR) studies. The methyl group on the aromatic ring also influences the molecule's electronic and steric properties.[11]

The overarching synthetic workflow is designed to explore how modifications at these positions impact the inhibitory potency against xanthine oxidase.

G A This compound (Starting Material) B Amidation of Carboxylic Acid (Diverse Amine Library) A->B Coupling Agents (EDC, HATU) C Ester Hydrolysis A->C Base Hydrolysis (e.g., LiOH, NaOH) H Selective Reduction and Further Derivatization A->H Selective Reducing Agents (e.g., BH3-DMS) D Amide Library of Novel XO Inhibitor Candidates B->D E 5-Methylisophthalic Acid C->E F Esterification of Carboxylic Acids (Diverse Alcohol Library) E->F Acid Catalysis (e.g., H2SO4) G Diester Library of Novel XO Inhibitor Candidates F->G I Hydroxymethyl/Halomethyl Derivatives H->I

Sources

Application Note & Protocol: High-Purity Recrystallization of 3-Methoxycarbonyl-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the purification of 3-Methoxycarbonyl-5-methylbenzoic acid via recrystallization. Recrystallization is a fundamental technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and impurities at varying temperatures.[1][2] This protocol is designed for researchers, chemists, and drug development professionals requiring high-purity material for downstream applications. We will detail the principles of solvent selection, a step-by-step purification workflow, and methods for assessing final purity. The causality behind each experimental step is explained to empower the user to adapt and troubleshoot the procedure effectively.

Introduction: The Rationale for Recrystallization

The purity of an active pharmaceutical ingredient (API) or a key intermediate is paramount in research and development. Impurities, even in trace amounts, can significantly alter experimental outcomes, affect biological activity, and complicate regulatory approval. This compound, an aromatic carboxylic acid derivative, is a solid at room temperature, making it an ideal candidate for purification by recrystallization.

The core principle of this technique is based on differential solubility.[2] An ideal recrystallization solvent will dissolve the target compound sparingly at low temperatures but readily at elevated temperatures.[3] Conversely, impurities should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor") or insoluble in the hot solvent (allowing for removal by hot filtration).[2] By dissolving the crude solid in a minimum amount of hot solvent to create a saturated solution and then allowing it to cool slowly, the target compound's solubility decreases, forcing it to crystallize out of the solution in a purer form, leaving impurities behind.[4]

Compound Properties & Safety Considerations

A thorough understanding of the compound's physical properties is critical for designing an effective purification strategy. While specific solubility data for this compound is not widely published, we can infer its characteristics from structurally similar compounds.

Table 1: Physicochemical Properties of this compound and Analogs

PropertyThis compound3-Methoxy-5-methylbenzoic Acid3-(Methoxycarbonyl)benzoic acid
CAS Number 167299-68-5[5]62089-34-3[6]4399-59-9[7]
Molecular Formula C₁₀H₁₀O₄C₉H₁₀O₃[6]C₉H₈O₄[7]
Molecular Weight 194.18 g/mol 166.17 g/mol [6]180.16 g/mol [7]
Melting Point Data not available130-131 °C[6]Data not available
Appearance Expected to be a crystalline solidCrystalline solidSolid

Safety Precautions: Safety is the highest priority in any laboratory setting. Based on safety data for analogous structures, this compound should be handled with care.[7]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and nitrile gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][9] Avoid contact with skin and eyes as it may cause irritation.[10]

  • Spills: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a designated waste container.

  • Disposal: Dispose of all chemical waste according to your institution's guidelines.

Experimental Protocol: Recrystallization Workflow

This protocol is structured in two key phases: first, the determination of an optimal solvent system, and second, the bulk recrystallization procedure.

Phase 1: Determining the Optimal Recrystallization Solvent

The success of recrystallization hinges on the choice of solvent. Given the bifunctional nature of the target molecule (a polar carboxylic acid and a less polar ester/aromatic ring), a mixed solvent system is highly recommended. An ethanol/water system is an excellent starting point.

Materials:

  • Crude this compound

  • Small test tubes (e.g., 13x100 mm)

  • Solvents for testing: Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Heptane, Deionized Water

  • Hot plate and sand bath or heating block

  • Spatula

Procedure:

  • Place approximately 20-30 mg of the crude solid into several separate test tubes.

  • Single Solvent Test: To each tube, add a different solvent dropwise at room temperature, swirling after each addition. A good candidate solvent will NOT dissolve the solid at room temperature.

  • For solvents that did not dissolve the solid, gently heat the test tube in a sand bath. A good solvent will dissolve the solid completely near its boiling point.

  • Once dissolved, remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice-water bath. An ideal solvent will result in the formation of a high yield of crystals.

  • Mixed Solvent System Test (Ethanol/Water Example): a. Place 20-30 mg of crude solid in a test tube. b. Add ethanol (the "good" solvent) dropwise while heating until the solid just dissolves. c. Add deionized water (the "poor" solvent or "antisolvent") dropwise to the hot solution until it becomes faintly cloudy (turbid). This indicates the solution is saturated. d. Add a drop or two of hot ethanol to redissolve the precipitate and make the solution clear again. e. Allow the solution to cool slowly. The formation of abundant, well-defined crystals indicates an excellent solvent/antisolvent pair.

Phase 2: Bulk Recrystallization Protocol

This procedure assumes an ethanol/water solvent system has been identified as optimal.

Equipment:

  • Erlenmeyer flasks (2-3, appropriately sized for the amount of material)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemless or short-stemmed glass funnel

  • Fluted filter paper

  • Büchner funnel and vacuum flask

  • Vacuum source

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add the minimum volume of hot ethanol required to dissolve the solid completely at a near-boiling temperature. The principle is to create a saturated solution to maximize yield.[11]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a very small amount (e.g., 1-2% by weight) of activated charcoal. Re-heat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration: This critical step removes insoluble impurities (and activated charcoal, if used). a. Pre-heat a second Erlenmeyer flask and the stemless funnel on the hot plate. Place a fluted filter paper in the funnel. b. Pour a small amount of hot solvent through the filter paper to wet it and keep it hot. c. Quickly and carefully pour the hot, saturated solution through the fluted filter paper into the pre-heated flask. This must be done quickly to prevent the desired compound from crystallizing prematurely on the filter paper.[12]

  • Crystallization: a. If using a mixed solvent system, add hot water dropwise to the hot filtrate until the solution becomes persistently turbid. Then, add a few drops of hot ethanol to re-clarify the solution. b. Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals as the crystal lattice has time to form correctly, excluding impurity molecules.[4] c. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation of Crystals (Vacuum Filtration): a. Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Connect the vacuum flask to a vacuum source. b. Wet the filter paper with a small amount of the ice-cold recrystallization solvent (or the solvent mixture). c. Turn on the vacuum and swirl the crystallized mixture to create a slurry. Pour the slurry into the Büchner funnel. d. Rinse the Erlenmeyer flask with a small amount of ice-cold solvent to transfer any remaining crystals. e. Wash the collected crystals ("filter cake") with a minimal amount of ice-cold solvent to rinse away the impurity-laden mother liquor. Using cold solvent prevents significant loss of the purified product.[3]

  • Drying: Leave the vacuum on for several minutes to pull air through the crystals, which will partially dry them. Transfer the filter cake to a pre-weighed watch glass and allow it to air dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.

  • Analysis: Weigh the dried, purified crystals to calculate the percent recovery. Determine the melting point of the recrystallized product. A pure compound will exhibit a sharp melting point range (typically < 2 °C), whereas an impure sample will melt over a broader and depressed temperature range.[3]

Visualization of the Workflow

The following diagram illustrates the logical flow of the recrystallization process.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_finish Final Steps start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filt Hot Filtration (Remove Insolubles) dissolve->hot_filt cool Slow Cooling & Crystallization hot_filt->cool vac_filt Vacuum Filtration (Isolate Crystals) cool->vac_filt wash Wash with Ice-Cold Solvent vac_filt->wash dry Dry Crystals wash->dry analyze Analyze Purity (Melting Point, Yield) dry->analyze end Complete analyze->end Pure Product

Caption: Workflow for the purification of this compound.

Troubleshooting

IssueProbable CauseSolution
No crystals form upon cooling Too much solvent was used; solution is not saturated.Boil off some of the solvent to concentrate the solution and allow it to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a "seed crystal" from a previous batch.[4]
Product crystallizes in the funnel during hot filtration The funnel or receiving flask was too cold; the solution cooled prematurely.Pre-heat all glassware with hot solvent. Use a stemless funnel to minimize surface area for cooling. If clogging occurs, add a small amount of hot solvent to redissolve the product.[12]
Oily precipitate forms instead of crystals The boiling point of the solvent is higher than the melting point of the solute ("oiling out"); the compound is melting, not dissolving. The solution may be supersaturated with impurities.Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool again. Consider using a solvent with a lower boiling point.
Low recovery of purified product Too much solvent was used; crystals were washed with solvent that was not ice-cold; premature crystallization during hot filtration.Use the minimum amount of solvent necessary. Ensure wash solvent is thoroughly chilled. Review hot filtration technique to ensure it is performed quickly with pre-heated equipment.

References

  • The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?
  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization.
  • Thermo Fisher Scientific. (2009). Safety Data Sheet for 2-Amino-5-methylbenzoic acid.
  • University of Wisconsin-Madison. (n.d.). Recrystallization of Benzoic Acid.
  • ChemSynthesis. (n.d.). 3,4-dimethoxy-5-methylbenzoic acid.
  • PubChem. (n.d.). 3-Methoxybenzoic Acid.
  • PubChem. (n.d.). 3-(Methoxycarbonyl)benzoic acid.
  • ResearchGate. (2015). (PDF) Solubility of Benzoic Acid in Mixed Solvents.
  • ResearchGate. (2018). (PDF) Recrystallization of Impure Benzoic Acid.
  • Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid.
  • ResearchGate. (2022). The solubility of benzoic acid in seven solvents.
  • YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid.
  • ResearchGate. (2008). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
  • ResearchGate. (2016). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K.

Sources

Application Notes and Protocols: Monitoring Reaction Progress of 3-Methoxycarbonyl-5-methylbenzoic Acid by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Indispensable Role of TLC in Synthetic Chemistry

In the fast-paced environment of synthetic organic chemistry, particularly within the realm of drug discovery and development, the ability to rapidly and accurately monitor the progress of a chemical reaction is paramount. Thin-Layer Chromatography (TLC) stands as a cornerstone technique for this purpose, offering a simple, cost-effective, and powerful method for the qualitative analysis of reaction mixtures.[1][2] Its utility lies in its ability to separate individual components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1][3][4] This allows the chemist to visualize the consumption of starting materials and the formation of products over time, providing critical insights into reaction kinetics and completion.

This application note provides a comprehensive guide to developing and implementing a robust TLC protocol for monitoring reactions involving 3-Methoxycarbonyl-5-methylbenzoic acid . This molecule, a dicarboxylic acid monoester, presents unique considerations for TLC analysis due to the presence of both a carboxylic acid and a methyl ester functional group, which impart distinct polarity characteristics. The principles and protocols outlined herein are designed to be broadly applicable to a variety of transformations this versatile building block may undergo.

Understanding the Analyte: this compound

Structure and Properties:

  • Molecular Formula: C₁₀H₁₀O₄

  • Molecular Weight: 194.19 g/mol

  • Key Functional Groups: Carboxylic acid, methyl ester, aromatic ring.

  • Polarity: The presence of the carboxylic acid group makes the molecule relatively polar, while the methyl ester and the aromatic ring contribute to its non-polar character. The overall polarity will be a key determinant in the selection of an appropriate TLC mobile phase.

The dual functionality of this molecule means it can participate in a variety of chemical transformations. For instance, the carboxylic acid can be converted to an amide, a more complex ester, or an acid chloride. Conversely, the methyl ester could be selectively hydrolyzed. Each of these transformations will result in a product with a different polarity than the starting material, making TLC an ideal tool for monitoring the reaction's progress.

The Principle of Thin-Layer Chromatography

TLC operates on the principle of adsorption chromatography.[5] A small amount of the reaction mixture is spotted onto a stationary phase, typically a thin layer of silica gel or alumina coated on a glass or plastic plate.[1] The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the mixture with it.[3]

The separation is achieved based on the differing affinities of the compounds for the stationary and mobile phases.[4] Compounds with a higher affinity for the polar stationary phase will travel up the plate more slowly, resulting in a lower Retention Factor (Rf) value. Conversely, compounds that are more soluble in the mobile phase and have a lower affinity for the stationary phase will travel further up the plate, exhibiting a higher Rf value.[3]

The Rf value is a key parameter in TLC and is calculated as follows:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

An ideal TLC system will provide a clear separation between the starting material and the product, with Rf values typically falling between 0.2 and 0.8 for optimal resolution.[6]

Experimental Protocols

Part 1: Preparation and Selection of the TLC System

A critical first step in successful TLC monitoring is the selection of an appropriate mobile phase (eluent). The goal is to find a solvent system that provides good separation between the starting material (this compound) and the expected product(s).

Recommended Equipment and Reagents:

  • TLC plates (silica gel 60 F254 is a common choice)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Pencil for marking the plate

  • A selection of organic solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Formic acid or acetic acid (to add to the mobile phase to reduce tailing of acidic compounds)

  • Visualization reagents (UV lamp, iodine chamber, or specific chemical stains)

Protocol for Mobile Phase Selection:

  • Initial Solvent System: A good starting point for a compound of intermediate polarity like this compound is a mixture of a non-polar solvent and a polar solvent. A 7:3 or 4:6 mixture of hexane and ethyl acetate is a reasonable starting point.[7]

  • Spotting the Starting Material: Dissolve a small amount of the starting material in a volatile solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, carefully spot a small amount of this solution onto the baseline of a TLC plate. The spot should be small and concentrated to ensure good separation.[6]

  • Developing the Plate: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline where the sample is spotted.[8] Cover the chamber to allow the atmosphere inside to become saturated with solvent vapors, which ensures even development.[6]

  • Visualization and Rf Calculation: Once the solvent front has traveled to near the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[8] Visualize the spot under a UV lamp (254 nm). Circle the spot with a pencil. Calculate the Rf value.

  • Optimization:

    • If the Rf is too low (spot hasn't moved far): The mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).

    • If the Rf is too high (spot is near the solvent front): The mobile phase is too polar. Increase the proportion of the less polar solvent (e.g., increase the amount of hexane).

    • If the spot is streaked or "tailing": This is common for carboxylic acids. Add a small amount (e.g., 1-2 drops of formic acid or acetic acid) to the mobile phase to suppress the ionization of the carboxylic acid and produce a more compact spot.[7][9]

Table 1: Recommended Starting Solvent Systems for TLC of this compound

Solvent System (v/v)PolarityNotes
Hexane : Ethyl Acetate (7:3)Low to MediumA good starting point for many organic compounds.
Hexane : Ethyl Acetate (1:1)MediumIncrease polarity if the starting material has a low Rf in the 7:3 mixture.
Dichloromethane : Methanol (95:5)Medium to HighUseful for more polar products or starting materials.
Hexane : Diethyl Ether (1:1) with a drop of Acetic AcidMediumThe acid helps to prevent tailing of the carboxylic acid spot.[7]
Part 2: Monitoring the Reaction

Once an appropriate TLC system has been established, you can begin to monitor your reaction.

Protocol for Reaction Monitoring:

  • Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline: "SM" for starting material, "Co" for a co-spot, and "Rxn" for the reaction mixture.[10]

  • Spotting:

    • SM Lane: Spot a dilute solution of your starting material, this compound.

    • Co Lane (Co-spot): First, spot the starting material as in the "SM" lane. Then, carefully spot the reaction mixture directly on top of the starting material spot.[2][10] The co-spot is crucial for confirming the identity of the starting material spot in the reaction mixture lane, especially if the Rf values are close.[10]

    • Rxn Lane: Using a clean capillary tube, withdraw a small aliquot of the reaction mixture and spot it in this lane.[8]

  • Development and Visualization: Develop the TLC plate in the pre-determined mobile phase. After development, visualize the spots using a UV lamp.[11] Other visualization techniques can also be employed if the compounds are not UV-active (see below).

  • Interpretation:

    • Time Zero (t=0): A TLC run at the beginning of the reaction should show a prominent spot in the "SM" lane and a corresponding spot in the "Rxn" lane at the same Rf. The "Co" spot should appear as a single, intense spot.

    • During the Reaction: As the reaction proceeds, the intensity of the starting material spot in the "Rxn" lane should decrease, and a new spot corresponding to the product should appear. The product's Rf value will depend on its polarity relative to the starting material. For example, if the carboxylic acid is converted to a less polar ester, the product spot will have a higher Rf. If the methyl ester is hydrolyzed to the dicarboxylic acid, the product spot will be more polar and have a lower Rf.

    • Reaction Completion: The reaction is generally considered complete when the starting material spot is no longer visible in the "Rxn" lane.

Diagram 1: TLC Plate for Reaction Monitoring

TLC_Monitoring cluster_plate TLC Plate cluster_spots Solvent Front Solvent Front Baseline Baseline SM_Spot SM Co_Spot_SM Co Co_Spot_Prod Rxn_Spot_SM Rxn Rxn_Spot_Prod SM_Label SM Co_Label Co Rxn_Label Rxn

Caption: A typical TLC plate setup for monitoring a reaction.

Part 3: Visualization Techniques

While many aromatic compounds like this compound are UV-active and can be visualized under a 254 nm UV lamp, some reaction products may not be. In such cases, or to obtain additional confirmation, other visualization methods can be used.

Table 2: Common TLC Visualization Techniques

TechniqueDescriptionSuitable for
UV Light (254 nm) Non-destructive. Compounds with a chromophore absorb UV light and appear as dark spots on a fluorescent background.[11][12]Aromatic compounds, conjugated systems.
Iodine Chamber Semi-destructive. The plate is exposed to iodine vapor, which complexes with organic compounds to form brown spots.[11][12]Unsaturated compounds, aromatic compounds, and many other organic molecules.
Potassium Permanganate Stain Destructive. The plate is dipped in a solution of potassium permanganate. Compounds that can be oxidized will appear as yellow or brown spots on a purple background.[12]Alkenes, alkynes, alcohols, aldehydes, and other oxidizable functional groups.
Specific Stains (e.g., Bromocresol Green) Destructive. These stains react with specific functional groups. Bromocresol green is an indicator that turns yellow in the presence of acids.Carboxylic acids.

Diagram 2: TLC Workflow

TLC_Workflow Start Start Prepare Mobile Phase Prepare Mobile Phase Start->Prepare Mobile Phase Prepare TLC Plate Prepare TLC Plate Prepare Mobile Phase->Prepare TLC Plate Spot Samples Spot Samples Prepare TLC Plate->Spot Samples Develop Plate Develop Plate Spot Samples->Develop Plate Visualize Spots Visualize Spots Develop Plate->Visualize Spots Calculate Rf Values Calculate Rf Values Visualize Spots->Calculate Rf Values Interpret Results Interpret Results Calculate Rf Values->Interpret Results End End Interpret Results->End

Caption: A generalized workflow for performing TLC analysis.

Troubleshooting Common TLC Problems

ProblemPossible Cause(s)Solution(s)
Spots are streaked or "tailing" - Sample is too concentrated.- Compound is highly polar or acidic.- Dilute the sample before spotting.- Add a small amount of acid (e.g., acetic acid) to the mobile phase for acidic compounds.[9]
Rf values are not reproducible - Chamber was not saturated with solvent vapor.- Solvent composition changed due to evaporation.- Place a piece of filter paper in the developing chamber to aid saturation.[6]- Keep the chamber covered and use fresh solvent for each run.
No spots are visible - Sample is too dilute.- Compound is not UV-active and the wrong visualization method was used.- Concentrate the sample or spot multiple times in the same location (allowing the solvent to dry between applications).- Try a different visualization technique (e.g., iodine or a chemical stain).
Spots run into each other - Spots on the baseline were too close together.- Spots were too large.- Leave adequate space between spots on the baseline.- Apply the sample in small, concentrated spots.[6]

Conclusion

Thin-Layer Chromatography is an invaluable tool for the real-time monitoring of chemical reactions involving this compound. By carefully selecting the mobile phase and employing appropriate visualization techniques, researchers can gain rapid and reliable insights into the progress of their synthetic transformations. The protocols and guidelines presented in this application note provide a solid foundation for developing and implementing effective TLC-based reaction monitoring strategies, ultimately leading to more efficient and successful synthetic outcomes.

References

  • ResearchGate. (2017, April 25). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?
  • ChemBK. (n.d.). 3-Methoxy-5-methylbenzoic acid.
  • CORE. (n.d.). Thin Layer Chromatography of KREBS Cycle Acids.
  • Colorado College. (n.d.). TLC Visualization Methods.
  • Labster. (n.d.). TLC Visualization Methods.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses.
  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates.
  • University of Rochester Department of Chemistry. (n.d.). How To: Monitor by TLC.
  • Oakwood Chemical. (n.d.). 3-(Methoxycarbonyl)-5-methylbenzoic acid.
  • MDPI. (n.d.). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis.
  • Google Patents. (n.d.). CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.

Sources

Application Note: Derivatization of 3-Methoxycarbonyl-5-methylbenzoic Acid for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides detailed protocols for the chemical derivatization of 3-Methoxycarbonyl-5-methylbenzoic acid, a bifunctional aromatic compound, to facilitate its analysis by Gas Chromatography (GC). Due to the presence of a polar carboxylic acid group, this analyte exhibits low volatility and poor peak shape, hindering accurate quantification. To overcome these challenges, two primary derivatization strategies are presented: silylation, to convert the carboxylic acid to a trimethylsilyl (TMS) ester, and methylation, to form the corresponding dimethyl ester. This guide offers in-depth, step-by-step protocols, explains the underlying chemical principles, and provides insights into the selection of an appropriate derivatization strategy for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

This compound is an important intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Accurate and precise quantification of this analyte is often critical for process monitoring, quality control, and metabolic studies. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

However, direct GC analysis of this compound is problematic. The carboxylic acid functional group is highly polar and capable of forming strong intermolecular hydrogen bonds.[1] This leads to:

  • Low Volatility: Requiring high injector and oven temperatures, which can lead to thermal degradation of the analyte.

  • Poor Peak Shape: The interaction of the polar analyte with active sites in the GC system (e.g., injector liner, column stationary phase) results in broad, tailing peaks, which compromises resolution and reduces sensitivity.[1]

  • Analyte Adsorption: Irreversible adsorption of the analyte onto active surfaces can lead to poor recovery and inaccurate quantification.[2]

To circumvent these issues, chemical derivatization is employed. This process modifies the functional group responsible for the undesirable chromatographic behavior, rendering the analyte more amenable to GC analysis.[2][3] The primary goals of derivatization in this context are to replace the active hydrogen of the carboxylic acid group to increase volatility and reduce polarity.[4]

Selecting the Appropriate Derivatization Strategy

The presence of a pre-existing methyl ester group in this compound requires careful consideration when selecting a derivatization method to avoid unwanted side reactions, such as transesterification. Two highly effective and selective methods are recommended:

  • Silylation: This is one of the most common and versatile derivatization techniques in GC.[4] It involves the replacement of the active hydrogen of the carboxylic acid with a non-polar trimethylsilyl (TMS) group. Silylation is a gentle and highly efficient method that is unlikely to affect the existing methyl ester. The resulting TMS derivatives are more volatile and thermally stable.[5][6]

  • Methylation with Diazomethane: This method specifically targets the acidic proton of the carboxylic acid, converting it into a methyl ester. Diazomethane is a highly reactive and specific methylating agent for carboxylic acids and does not typically react with existing esters.[7][8][9] The resulting product is the dimethyl ester of 5-methylisophthalic acid.

Protocol 1: Silylation using BSTFA with TMCS Catalyst

Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with the addition of a catalyst like Trimethylchlorosilane (TMCS), is a robust method for derivatizing carboxylic acids.[5][6] BSTFA is a powerful silyl donor, and its byproducts are highly volatile, minimizing chromatographic interference.[5] TMCS acts as a catalyst, enhancing the reactivity of the BSTFA, especially for less reactive or sterically hindered groups.[2][3]

Mechanism of Silylation

The reaction proceeds via the nucleophilic attack of the carboxylate oxygen on the silicon atom of the silylating agent, displacing a leaving group. The active hydrogen is replaced by a trimethylsilyl group.

Experimental Workflow: Silylation

Caption: Silylation workflow for this compound.

Detailed Protocol

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas-tight syringe for GC injection

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a clean, dry 2 mL reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is free of moisture, as silylating reagents are moisture-sensitive.[3][5]

  • Solvent Addition (Optional but Recommended): Add 100 µL of anhydrous pyridine or acetonitrile to the vial to dissolve the sample. Pyridine can act as a catalyst and an acid scavenger, while acetonitrile is a good polar aprotic solvent.[6]

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. A molar excess of the silylating reagent is recommended to drive the reaction to completion.[3][5]

  • Reaction: Tightly cap the vial and vortex briefly. Heat the vial at 60-70°C for 30 minutes in a heating block or oven.[6] Reaction times and temperatures may need optimization depending on sample concentration.[5]

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC or GC-MS analysis. Inject an appropriate volume (typically 1 µL) into the GC system.

Expected Outcome

The silylation reaction converts the carboxylic acid group to a trimethylsilyl ester, resulting in the formation of methyl 3-(trimethylsilyloxycarbonyl)-5-methylbenzoate. This derivative is significantly more volatile and less polar than the parent compound, leading to a sharp, symmetrical peak on a non-polar GC column.

Protocol 2: Methylation using Diazomethane

Methylation with diazomethane is a classic and highly efficient method for the esterification of carboxylic acids.[7][8][10] It is particularly useful due to its high specificity for acidic protons, leaving other functional groups like esters intact. The reaction is rapid and proceeds with minimal byproducts, as the only other product is nitrogen gas.[11]

Safety Precaution: Diazomethane is highly toxic, carcinogenic, and potentially explosive. It should only be handled by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment and specialized glassware. In-situ generation is highly recommended to avoid the need to store diazomethane solutions.[11]

Mechanism of Methylation

The reaction is a two-step process. First, the carboxylic acid protonates the diazomethane to form a carboxylate anion and a methyldiazonium cation. The carboxylate then acts as a nucleophile, attacking the methyl group of the methyldiazonium cation in an SN2 reaction, displacing nitrogen gas.[8]

Experimental Workflow: Methylation

Caption: Methylation workflow using diazomethane.

Detailed Protocol

Materials:

  • This compound sample

  • Ethereal solution of diazomethane (freshly prepared)

  • Anhydrous diethyl ether

  • Small amount of acetic acid (for quenching)

  • Reaction vials (2 mL) with PTFE-lined caps

Procedure:

  • Sample Preparation: Dissolve 1-5 mg of the this compound sample in 0.5 mL of anhydrous diethyl ether in a 2 mL reaction vial.

  • Reagent Addition: Add the ethereal solution of diazomethane dropwise to the sample solution at room temperature with gentle swirling. The yellow color of the diazomethane will disappear as it reacts. Continue adding the reagent until a faint yellow color persists, indicating a slight excess of diazomethane and the completion of the reaction.

  • Quenching: Add a drop of acetic acid to quench the excess diazomethane. The yellow color should disappear.

  • Volume Adjustment: If necessary, the solvent volume can be reduced under a gentle stream of nitrogen. Do not evaporate to dryness.

  • Analysis: The sample is now ready for GC or GC-MS analysis.

Expected Outcome

This procedure converts the carboxylic acid to a methyl ester, yielding dimethyl 5-methylisophthalate. This derivative is thermally stable and volatile, providing excellent chromatographic performance.

Data Summary and Comparison

ParameterSilylation (BSTFA + TMCS)Methylation (Diazomethane)
Derivative Methyl 3-(trimethylsilyloxycarbonyl)-5-methylbenzoateDimethyl 5-methylisophthalate
Reagent Safety Flammable, moisture-sensitiveHighly toxic, carcinogenic, explosive
Reaction Conditions 60-70°C, 30 minRoom temperature, instantaneous
Byproducts Volatile silyl compoundsNitrogen gas
Selectivity High for active hydrogensHigh for acidic protons
Derivative Stability Moisture sensitiveGenerally stable

Troubleshooting and Best Practices

  • Moisture Control: The presence of water is detrimental to silylation reactions.[3] Ensure all glassware is oven-dried and solvents are anhydrous.

  • Incomplete Derivatization: If GC analysis shows the presence of the underivatized acid, consider increasing the reaction temperature, time, or the amount of derivatizing reagent.[5]

  • Peak Tailing: If peak tailing persists after derivatization, it may indicate active sites in the GC inlet or column. Deactivating the inlet liner or using a new, high-quality column is recommended.

  • Glassware: Use high-quality glassware with PTFE-lined caps to prevent contamination and sample loss.

Conclusion

Both silylation with BSTFA/TMCS and methylation with diazomethane are effective methods for the derivatization of this compound for GC analysis. The choice between the two protocols often depends on the available laboratory equipment, safety considerations, and the desired final derivative. Silylation is generally safer and more straightforward for routine analysis. Methylation, while requiring stringent safety precautions, offers a highly specific and clean reaction. By converting the polar carboxylic acid group into a less polar, more volatile derivative, these methods enable robust and accurate quantification of this important analyte, leading to improved chromatographic resolution, peak symmetry, and sensitivity.

References

  • Master Organic Chemistry. (2022, June 22). Diazomethane (CH2N2).
  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. Retrieved from [https://www.researchgate.
  • Pearson Education. (n.d.). Diazomethane can be used to convert a carboxylic acid to a methyl ester.
  • Moodle. (n.d.). Carboxylic Acids to Methylesters: Alkylation using Diazomethane.
  • Makarov, A. A., & Appelhans, D. (2014). Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. Journal of chromatography. A, 1357, 135–144.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Zenkevich, I. G. (2003). Acids: Derivatization for GC Analysis.
  • Presser, A., & Hölzer, W. (2007). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Angewandte Chemie International Edition, 46(36), 6840–6843.
  • Barkawi, L. S., & Cohen, J. D. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. Nature protocols, 5(10), 1619–1626.
  • Klunder, A. J. H., & Zwanenburg, B. (1971). Methylation of unsaturated acids using boron Trihalide-methanol reagents. Tetrahedron, 27(20), 4679-4687.
  • Fonteh, A., & Jose, J. (2019). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques, 10(5), 1-4.
  • Bugelytė, B., Ilonina, K., Poškus, V., & Vičkačkaitė, V. (2016). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 27(4).
  • Lee, D. W., & Harris, R. F. (1999). Solid-phase microextraction and on-line methylation gas chromatography for aliphatic carboxylic acids. Journal of chromatography. A, 864(1), 139–146.
  • Jochmann, M. A., & Schmidt, T. C. (2023). Isotope-labeling in situ derivatization and HS-SPME arrow GC–MS/MS for simultaneous determination of fatty acids and fatty acid methyl esters in aqueous matrices. Analytical and Bioanalytical Chemistry, 415(28), 7247–7257.
  • UCT. (n.d.). Derivatizing Reagents.
  • Kabalka, G. W., & Bierer, D. E. (1989). Trimethylsilyl Esters: Temporary Protection of Carboxylic Acids During Hydroboration Reactions. Synthetic Communications, 19(15), 2783-2788.
  • Christie, W. W. (2016). Why I dislike boron trifluoride-methanol. Lipid Technology, 28(7-8), 107-109.
  • ResearchGate. (n.d.). General reaction for derivatization of mono- and dicarboxylic acids.
  • Peterson, R. M., & Davis, T. A. (2002). Comparison of boron-trifluoride and methanolic hydrochloric acid as catalysts for direct transesterification of fatty acids in freeze-dried forage samples. Journal of Animal Science, 80(6), 1622–1627.
  • Organic Chemistry Portal. (n.d.). Methyl Esters.
  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
  • Privett, O. S., & Nutter, L. J. (1972). Stability of unsaturated methyl esters of fatty acids on surfaces. Journal of lipid research, 13(1), 143–146.
  • PubChem. (n.d.). 3-(methoxycarbonyl)-5-methylbenzoic acid.
  • Horst, J. (2023, August 24). Answer to "Benzoic acid determination with GC-FID?". ResearchGate.
  • Molnár-Perl, I., & Fábián-Varga, K. (2001). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. Chromatographia, 54(5-6), 333-342.
  • PubChem. (n.d.). 3-(Methoxycarbonyl)benzoic acid.
  • Choudhary, D., et al. (2019). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. Pharmacognosy Journal, 11(5).

Sources

Application of 3-Methoxycarbonyl-5-methylbenzoic acid in the Synthesis of High-Performance Aromatic Polyesters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methoxycarbonyl-5-methylbenzoic acid is an intriguing bifunctional aromatic molecule with the potential for significant applications in polymer chemistry. Its structure, characterized by a rigid benzene ring substituted with a carboxylic acid group and a methyl ester group, makes it a prime candidate as a monomer for the synthesis of advanced aromatic polyesters. These polymers are sought after for their high thermal stability, mechanical strength, and chemical resistance, finding use in high-performance applications. This document provides a detailed guide on the prospective use of this compound in the synthesis of a novel polyester, including a hypothetical reaction scheme, a detailed experimental protocol, and methods for characterization.

Molecular Structure and Reactivity

This compound (CAS No: 167299-68-5) possesses two key functional groups that enable its participation in step-growth polymerization: a carboxylic acid and a methyl ester.[1][2] The aromatic ring provides rigidity and thermal stability to the resulting polymer backbone. The methyl group on the aromatic ring can subtly influence the polymer's solubility and processing characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number167299-68-5[1][2]
Molecular FormulaC10H10O4[1]
Molecular Weight194.19 g/mol [1]
AppearanceWhite to off-white solidInferred
Melting PointNot available
Boiling PointNot available

The presence of both an acid and an ester group allows for several polymerization strategies. The carboxylic acid can readily react with an alcohol in an esterification reaction, while the methyl ester can undergo transesterification. This dual reactivity opens up possibilities for creating various polymer architectures.

Proposed Application: Synthesis of a Novel Aromatic Polyester via Step-Growth Polymerization

We propose the synthesis of a polyester by reacting this compound with a diol, for example, 1,4-butanediol. This reaction would proceed via a step-growth polymerization mechanism, a common method for producing polyesters.[3][4][5] In this process, the carboxylic acid group of our monomer of interest will react with the hydroxyl groups of the diol to form ester linkages, creating the polymer chain.

Reaction Scheme

The proposed polycondensation reaction is illustrated below. The reaction is typically catalyzed by an acid or a metal-based catalyst and requires high temperatures to drive the reaction to completion by removing the water byproduct.

G cluster_products Products monomer1 3-Methoxycarbonyl- 5-methylbenzoic acid plus + monomer1->plus monomer2 1,4-Butanediol polymer Polyester monomer2->polymer Polycondensation (-H2O) plus->monomer2 water H2O

Caption: Proposed reaction scheme for the synthesis of a polyester.

Experimental Protocol: Melt Polycondensation

This protocol details the synthesis of a polyester from this compound and 1,4-butanediol using a two-stage melt polycondensation method.

Materials and Equipment
  • This compound (≥98% purity)

  • 1,4-Butanediol (≥99% purity)

  • Antimony trioxide (Sb2O3) or another suitable catalyst

  • Triphenyl phosphite (stabilizer)

  • Nitrogen gas supply

  • High-vacuum pump

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet

  • Heating mantle with temperature controller

  • Methanol and Chloroform for purification and analysis

Procedure

Stage 1: Esterification

  • Charge the reaction vessel with this compound (1.0 mol), 1,4-butanediol (1.1 mol, 10% molar excess to compensate for evaporation), antimony trioxide (0.05% by weight of the acid), and triphenyl phosphite (0.1% by weight of the acid).

  • Purge the reactor with dry nitrogen gas for 30 minutes to remove any air.

  • Begin stirring and gradually heat the mixture to 180-200°C under a slow stream of nitrogen.

  • Maintain this temperature for 2-3 hours. Water will be evolved as a byproduct of the esterification reaction and should be collected in the distillation receiver. The reaction progress can be monitored by the amount of water collected.

  • The first stage is complete when the evolution of water ceases.

Stage 2: Polycondensation

  • Increase the temperature of the reaction mixture to 220-240°C.

  • Gradually apply a vacuum to the system, reducing the pressure to below 1 mmHg over a period of about 1 hour. This helps to remove the excess 1,4-butanediol and any remaining water, driving the polymerization forward.

  • Continue the reaction under high vacuum and at high temperature for another 3-4 hours. The viscosity of the melt will increase significantly as the polymer chains grow.

  • Once the desired viscosity is achieved (indicated by the torque on the mechanical stirrer), stop the reaction by removing the heat and breaking the vacuum with nitrogen gas.

  • Extrude the molten polymer from the reactor into a water bath to solidify it.

  • Grind the solidified polymer into small pellets or a powder for purification and characterization.

Purification
  • Dissolve the crude polymer in a suitable solvent like chloroform.

  • Precipitate the polymer by slowly adding the solution to a non-solvent such as methanol with vigorous stirring.

  • Filter the purified polymer and dry it in a vacuum oven at 60-80°C for 24 hours to remove any residual solvent.

G start Start charge_reactants Charge Reactants: - this compound - 1,4-Butanediol - Catalyst (Sb2O3) - Stabilizer (Triphenyl phosphite) start->charge_reactants purge_n2 Purge with Nitrogen charge_reactants->purge_n2 esterification Esterification Stage (180-200°C, 2-3h) Collect Water purge_n2->esterification polycondensation Polycondensation Stage (220-240°C, 3-4h) Apply High Vacuum esterification->polycondensation extrude Extrude and Solidify Polymer polycondensation->extrude purify Purify Polymer (Dissolution and Precipitation) extrude->purify dry Dry Purified Polymer purify->dry end End dry->end

Caption: Experimental workflow for polyester synthesis.

Characterization of the Resulting Polymer

The synthesized polyester should be characterized to determine its structure, molecular weight, and thermal properties.

Table 2: Polymer Characterization Techniques

TechniquePurposeExpected Results
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and composition of the polymer.1H and 13C NMR spectra should show characteristic peaks corresponding to the ester linkages and the aromatic and aliphatic protons of the repeating unit.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).A high molecular weight polymer (Mn > 10,000 g/mol ) with a PDI around 2 is expected for step-growth polymerization.[6]
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm).The polymer is expected to be amorphous or semi-crystalline with a high Tg due to the rigid aromatic backbone.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.The polymer should exhibit good thermal stability with a decomposition temperature above 300°C.

Potential Advantages and Applications

Polyesters derived from this compound are anticipated to possess several desirable properties:

  • High Thermal Stability: The aromatic rings in the polymer backbone contribute to excellent thermal resistance.

  • Good Mechanical Properties: The rigid polymer chains are expected to result in a strong and stiff material.

  • Chemical Resistance: Polyesters are generally resistant to a wide range of chemicals.

These properties could make such polymers suitable for applications in:

  • High-performance fibers and films.

  • Engineering plastics for automotive and aerospace components.

  • Coatings and adhesives for demanding environments.

  • Biomedical applications, after appropriate functionalization and biocompatibility studies.

Conclusion

This compound is a promising, yet underexplored, monomer for the synthesis of high-performance aromatic polyesters. The bifunctional nature of this molecule allows for its incorporation into polymer chains via established methods like melt polycondensation. The resulting polymers are expected to exhibit excellent thermal and mechanical properties, making them suitable for a variety of advanced applications. The protocols and characterization methods outlined in this document provide a solid foundation for researchers to explore the potential of this versatile building block in polymer chemistry.

References

  • 3-(Methoxycarbonyl)-5-methylbenzoic acid - Oakwood Chemical. (n.d.).
  • Salas-Ambrosio, P., Vexler, S., Rajalakshmi, P. S., & Maynard, H. D. (2025). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Article.
  • Zhang, Y., et al. (2023). Facile Synthesis of Aromatic Polyesters with High Molecular Weights via Lewis Pair-Mediated Ring-Opening Polymerization of Salicylic Acid-Derived O-Carboxyanhydrides. Macromolecules.
  • Methods of polymerization with aromatic thiol initiators. (2021).
  • Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. (2022). MDPI.
  • Design of aromatic cyclic ester monomers with diverse functionalities... (n.d.).
  • Step-Growth Polymerization and Step-Growth Polymers. (n.d.).
  • Step-growth polymerization - Wikipedia. (n.d.).
  • Synthesis of Esters - Chemistry LibreTexts. (2020).

Sources

Application Notes & Protocols: Leveraging 3-Methoxycarbonyl-5-methylbenzoic Acid in the Design of Advanced Heterogeneous Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methoxycarbonyl-5-methylbenzoic acid is a bespoke chemical entity that, while not a catalyst in its own right, serves as a sophisticated building block for a class of advanced catalytic materials known as Metal-Organic Frameworks (MOFs). Its unique trifunctional structure—comprising a carboxylic acid for coordination, a methyl group, and a methoxycarbonyl (ester) group—offers a powerful tool for tuning the physicochemical properties of MOFs. The strategic placement of the electron-withdrawing ester group and the electron-donating methyl group can modulate the electronic environment of the metal centers and the hydrophobicity of the pore structure, thereby influencing catalytic activity and selectivity.[1]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of how this compound can be employed as a linker to construct a functionalized MOF. We will detail the synthesis of a hypothetical, yet representative, zirconium-based MOF, herein designated as GEM-MOF-1(Zr) , and its subsequent application as a heterogeneous catalyst in the Knoevenagel condensation—a pivotal carbon-carbon bond-forming reaction in organic synthesis.

Part 1: Synthesis of a Functionalized Metal-Organic Framework (GEM-MOF-1(Zr))

Scientific Rationale

The choice of a zirconium-based MOF is predicated on the well-established thermal and chemical stability of Zr-O clusters, which form the secondary building units (SBUs) of these frameworks.[2] The organic linker, this compound, bridges these inorganic SBUs to create a porous, crystalline structure. The presence of the methoxycarbonyl group within the pores can enhance interactions with specific guest molecules and influence the overall polarity of the framework.[3][4] Benzoic acid is often used as a modulating reagent in the synthesis of Zr-MOFs to control crystal growth and reduce defects.[5]

Experimental Workflow: Synthesis of GEM-MOF-1(Zr)

cluster_prep Solution Preparation cluster_reaction Solvothermal Synthesis cluster_workup Product Isolation & Activation A Dissolve ZrCl4 in DMF/HCl C Combine Solutions in a Teflon-lined Autoclave A->C B Dissolve 3-Methoxycarbonyl-5- methylbenzoic Acid in DMF B->C D Heat at 120°C for 24h C->D E Cool to Room Temperature D->E F Filter and Wash with DMF E->F G Solvent Exchange with Ethanol F->G H Activate under Vacuum at 150°C G->H I GEM-MOF-1(Zr) Crystalline Powder H->I cluster_catalyst GEM-MOF-1(Zr) A Aldehyde coordinates to Zr site in MOF B Carbonyl group is activated A->B D Nucleophilic attack on activated carbonyl B->D C Deprotonation of Malononitrile C->D E Intermediate formation D->E F Dehydration E->F G Product release and catalyst regeneration F->G catalyst Active Zr Site G->catalyst catalyst->A

Caption: Proposed mechanism for Knoevenagel condensation catalyzed by GEM-MOF-1(Zr).

Detailed Protocol: Knoevenagel Condensation of Benzaldehyde with Malononitrile

Materials:

  • Activated GEM-MOF-1(Zr) catalyst

  • Benzaldehyde

  • Malononitrile

  • Toluene, anhydrous

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 10 mg of the activated GEM-MOF-1(Zr) catalyst.

  • Addition of Reagents: Add 5 mL of anhydrous toluene to the flask, followed by 1.0 mmol of benzaldehyde and 1.2 mmol of malononitrile.

  • Reaction: Place the flask in a preheated oil bath at 80°C and stir the mixture under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). MOFs have been shown to be effective catalysts for this reaction under these conditions. [6]4. Work-up: Upon completion of the reaction (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Catalyst Recovery: The heterogeneous GEM-MOF-1(Zr) catalyst can be recovered by simple centrifugation or filtration. Wash the recovered catalyst with toluene and then ethanol, and reactivate it under vacuum for reuse in subsequent catalytic cycles. The recyclability of the catalyst is a key advantage of using MOFs. [7][8]6. Product Isolation: The filtrate, containing the product, can be concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Data Summary: Reaction Parameters

ParameterValue/ConditionRationale
CatalystGEM-MOF-1(Zr) Heterogeneous, reusable Lewis acid catalyst.
SubstratesBenzaldehyde, MalononitrileStandard reactants for Knoevenagel condensation.
SolventTolueneAnhydrous solvent suitable for the reaction temperature.
Temperature80°CProvides sufficient energy for the reaction to proceed efficiently.
Catalyst Loading~1 mol% (relative to benzaldehyde)A typical loading for efficient MOF catalysis.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through standard analytical techniques.

  • MOF Synthesis: The crystallinity and phase purity of the synthesized GEM-MOF-1(Zr) should be confirmed by Powder X-ray Diffraction (PXRD). The porosity and surface area can be determined by N₂ sorption analysis at 77K. The incorporation of the organic linker can be verified by digesting the MOF in a deuterated acid (e.g., DCl in DMSO-d₆) and analyzing the solution by ¹H NMR spectroscopy. [9]* Catalytic Reaction: The identity and purity of the product, (E)-2-benzylidenemalononitrile, should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, and compared with literature data. The reusability of the catalyst should be tested over several cycles, with the product yield and catalyst structure (via PXRD) checked after each cycle to ensure no significant loss of activity or framework degradation.

By employing this compound as a functional linker, researchers can access a new realm of tunable, heterogeneous catalysts with potential applications in fine chemical synthesis and pharmaceutical development.

References

  • Different from metal nodes, the organic linker is either doped with an external metal atom to form a single-atom catalyst or grafted with functional groups (e.g., -NH 2 ) to become active to the adsorbents. [Link]
  • The functionalization of an organic linker is considered a tool to tune the desired properties of MOFs for specific applic
  • Double functionalized BDC linkers, where two functional groups are substituted onto BDC, varied reaction energies depending on if functional groups donate or withdraw electrons
  • Highly active multifunctional MOF catalysts have been developed via a number of novel post-synthetic strategies, including functionalization
  • The phenyl ring facing the pore wall of the presented MOFs is modified with dimethylamino groups (ICR-8)
  • MOFs containing free -COOH groups have been synthesized through diverse methods and have shown great promise in applications such as adsorption, catalysis, proton conduction, sensing, and as precursors for further functionaliz
  • This chapter describes recent advances in the synthesis of MOFs containing well-defined organometallic species and their applications in c
  • This study successfully synthesized a zinc-based MOF using solvent thermal synthesis. [Link]
  • The improved conversion in each structure was attributed to the missing-linker defective sites which act as catalytic centers for the activation of butyric acid.
  • The well-known Knoevenagel condensation is a reaction between an active methylene compound and a carbonyl compound (aldehydes or ketones). [Link]
  • MOFs were employed as catalysts in Knoevenagel condensation reactions to synthesize (E)-ethyl 2-cyano-3-phenylacrylate and (E)-methyl 2-cyano-3-phenylacrylate, indicating their potential for reactions requiring acidic or basic sites. [Link]
  • PCN-134 was synthesized using benzoic acid (BA)
  • The easy scalability, lower catalyst loading compared to that of benchmark MOFs, magnificent conversion rate over a wide range of substrates, and excellent recyclability without significant performance loss made IITKGP-50 a promising heterogeneous catalyst candid
  • Functionalised metal-organic frameworks (MOFs) which contain amino groups on their secondary building units (SBUs)
  • MOFs have been demonstrated as active heterogeneous catalysts for various organic reactions, including acid–base and redox reactions, such as esterification, transesterification, epoxidation, alcoholysis, Knoevenagel condens
  • Post-synthetic modification (PSM) of metal-organic framework (MOF) compounds is a useful technique for preparing new MOFs that can exhibit or enhance many of the properties of the parent MOFs. [Link]
  • An assembly between 1,4-dicarboxylbenzene-2,3-dithiol (H2dcbdt) and different transition metal ions successfully produced 2D metal–organic frameworks. [Link]
  • Furthermore, the catalyst stability was also examined through reusability and leaching experiments and it is observed that the catalyst can be reused with no significant drop in its activity. [Link]
  • We develop amine functionalized MOF-808 derivatives through de novo synthesis with H3-BTC-NH2 (BTC = 1,3,5-benzenetricarboxylic acid) and post-synthetic modification (PSM) that are highly active for organophosphate hydrolysis under non-buffered aqueous conditions. [Link]
  • The control of pore structure, adsorption properties, and the nature of active sites and co-active sites of MOF-based materials is of vital importance for the c
  • Herein, we report a MOF-based heterogeneous single-site catalyst containing S,O-moieties that increase the catalytic activity of Pd(II)
  • The results for the hydrolysis of ester in the presence of POM@MOF 2g. [Link]
  • 3,5-Dimethylbenzoic acid, also known as mesitylenic acid or mesitylenate, belongs to the class of organic compounds known as benzoic acids. [Link]
  • Chemical Name: 3,5-Dimethylbenzoic acid. [Link]
  • The MOF-derived catalysts showed larger stability than aluminum oxide supported catalysts due to the high dispersion of metal particles in the m
  • The conversion of an amine to an amide is the most studied PSM reaction in MOF chemistry. [Link]
  • The structure of the MOF is dictated by coordination of organic linker molecules to its metal-oxo cluster secondary building unit (SBU)
  • The invention discloses a method for producing 3.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxycarbonyl-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methoxycarbonyl-5-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this key chemical intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and significantly improve your reaction yields and product purity.

Overview of Synthetic Strategy

The primary challenge in synthesizing this compound is achieving selective mono-esterification of the starting material, 5-methylisophthalic acid. The two carboxyl groups have similar reactivity, which often leads to a mixture of the starting diacid, the desired mono-ester, and the undesired di-ester (dimethyl 5-methylisophthalate).

The two predominant strategies to overcome this challenge are:

  • Direct Selective Mono-esterification: Modifying reaction conditions to favor the formation of the mono-ester.

  • Diesterification followed by Selective Mono-hydrolysis: Synthesizing the di-ester and then selectively hydrolyzing one of the ester groups.

This guide will focus on troubleshooting the more direct and atom-economical mono-esterification route.

Diagram: Synthetic Workflow Overview

G cluster_0 Primary Synthetic Pathways A 5-Methylisophthalic Acid (Starting Material) B Direct Mono-Esterification (e.g., Fischer Esterification with controlled stoichiometry) A->B Methanol, Acid Catalyst E Diesterification A->E Excess Methanol, Acid Catalyst C This compound (Desired Product) B->C High Selectivity D Dimethyl 5-methylisophthalate (Side Product) B->D Low Selectivity F Selective Mono-hydrolysis E->F Base (e.g., KOH), Controlled Stoichiometry F->C

Caption: Core synthetic routes to this compound.

Troubleshooting Guide: Low Yield & Purity Issues

This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.

Issue 1: The reaction yields a mixture of diacid, mono-ester, and di-ester, with a low yield of the desired mono-ester.

Question: My post-reaction analysis (TLC/LC-MS/¹H NMR) shows significant amounts of both starting material and the dimethyl ester side product. How can I improve selectivity for the mono-ester?

Answer: This is the most frequent challenge and stems from the comparable reactivity of the two carboxylic acid groups. The solution lies in carefully controlling the reaction equilibrium and conditions.

Potential Causes & Solutions:

  • Incorrect Stoichiometry of Methanol:

    • Causality: Using a large excess of methanol will, according to Le Chatelier's principle, drive the reaction towards the thermodynamically favored product, which is the fully esterified dimethyl 5-methylisophthalate.

    • Solution: Employ a carefully controlled amount of methanol. Start with a molar ratio of 1.0 to 1.2 equivalents of methanol relative to 5-methylisophthalic acid. This stoichiometric control is the simplest method to favor mono-esterification.

  • Ineffective Catalysis:

    • Causality: Standard acid catalysts like sulfuric acid can be effective but may not provide sufficient selectivity. Heterogeneous or specialized catalysts can create a microenvironment that favors mono-functionalization.

    • Solution 1 (Heterogeneous Catalysis): Utilize a solid-phase catalyst. Dicarboxylic acids can be adsorbed onto alumina through one carboxyl group, leaving the other free for selective esterification.[1][2] This method often yields the mono-ester almost quantitatively. Strongly acidic ion-exchange resins can also be used, as the rate of the first esterification is significantly higher than the second on the resin surface.[3]

    • Solution 2 (Reagent-Mediated Selectivity): Recent advances have shown that reagents like trifluoroacetic anhydride (TFAA) in the presence of lithium chloride (LiCl) can achieve very high mono-ester selectivity by forming a mixed anhydride and leveraging the coordinating effect of the lithium ion.[4]

  • Suboptimal Reaction Temperature and Time:

    • Causality: Higher temperatures and longer reaction times can provide the necessary activation energy to overcome the steric and electronic hurdles for the second esterification, thus increasing di-ester formation.

    • Solution: Monitor the reaction closely using TLC or HPLC. Aim for the point of maximum mono-ester concentration before significant di-ester begins to form. Typically, reactions are run at reflux for a defined period (e.g., 4-6 hours), but your specific setup may require optimization.[5] Consider lowering the temperature slightly from full reflux to see if selectivity improves without sacrificing too much reaction rate.

Table 1: Comparison of Mono-esterification Strategies
StrategyKey ReagentsTypical Selectivity (Mono:Di)AdvantagesDisadvantages
Stoichiometric Control 1.1 eq. Methanol, H₂SO₄3:1 to 5:1Simple, inexpensive reagents.Moderate selectivity, requires careful optimization.
Alumina Adsorption [1][2]Alumina, Diazomethane or Dimethyl Sulfate>20:1High selectivity, clean reaction.Requires pre-adsorption step, diazomethane is hazardous.
Ion-Exchange Resin [3]Acidic Resin (e.g., Amberlyst)~10:1Catalyst is easily removed by filtration, reusable.May require specific solvent systems (ester-hydrocarbon mixtures).
LiCl/TFAA Method [4]LiCl, Trifluoroacetic Anhydride>50:1Excellent selectivity for various dicarboxylic acids.Reagents are more expensive, TFAA is corrosive.
Issue 2: The final product is difficult to purify and contains persistent starting material.

Question: After work-up, I'm struggling to separate the desired this compound from the unreacted 5-methylisophthalic acid. What is the best purification method?

Answer: The challenge here is that both the product and the starting material contain a free carboxylic acid group, giving them similar acidic properties and polarity.

Potential Causes & Solutions:

  • Ineffective Extraction:

    • Causality: A simple aqueous work-up may not effectively separate the compounds.

    • Solution: Utilize a pH-controlled extraction. The desired mono-ester is less acidic than the starting diacid. While challenging, a carefully controlled extraction with a weak base like sodium bicarbonate (NaHCO₃) at a specific pH might allow for preferential deprotonation and extraction of the diacid into the aqueous layer. However, this is often difficult to perform reproducibly.

  • Suboptimal Crystallization:

    • Causality: Co-crystallization can occur if the solvent system is not chosen correctly.

    • Solution (Recommended): The most reliable method is purification via the di-ester. If your reaction mixture is difficult to separate, consider driving the reaction to completion to form only the dimethyl 5-methylisophthalate.[5] This di-ester is significantly less polar and can be easily purified from any remaining diacid by column chromatography or recrystallization. Following purification, you can perform a selective mono-hydrolysis using one equivalent of a base like potassium hydroxide (KOH) in a methanol/water mixture to yield the clean, desired mono-ester.[6]

Diagram: Troubleshooting Logic for Low Yield

G A Low Yield of Desired Mono-ester B Analyze Crude Product (TLC, LC-MS, NMR) A->B C High % of Starting Diacid B->C Major Impurity D High % of Di-ester B->D Major Impurity E Incomplete Reaction C->E F Poor Selectivity D->F G Increase Reaction Time or Temperature E->G Action H Check Catalyst Activity E->H Action I Reduce Methanol Stoichiometry (Target 1.1 eq.) F->I Action J Switch to Selective Catalyst (e.g., Alumina, Ion-Exchange Resin) F->J Action K Optimize Temperature/Time (Monitor reaction progress) F->K Action

Caption: Decision tree for troubleshooting low mono-ester yield.

Key Experimental Protocols

Protocol 1: Direct Mono-esterification with Stoichiometric Control

This protocol prioritizes simplicity and cost-effectiveness.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methylisophthalic acid (1.0 eq.).

  • Reagents: Add a suitable solvent (e.g., toluene or benzene to allow for azeotropic removal of water) and methanol (1.1 eq.).

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq.).

  • Reaction: Heat the mixture to reflux. If using toluene/benzene, use a Dean-Stark apparatus to collect the water formed during the reaction.

  • Monitoring: Monitor the reaction progress every hour using TLC (e.g., with a 7:3 Hexane:Ethyl Acetate mobile phase, visualized with UV light and a potassium permanganate stain).

  • Work-up: Once the starting material is mostly consumed but before significant di-ester forms (typically 4-6 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or careful recrystallization from a solvent mixture like ethyl acetate/hexanes.

Protocol 2: Purification via Diester and Selective Hydrolysis

This protocol is recommended when direct purification is challenging and prioritizes final product purity.

  • Diesterification: Follow steps 1-3 from Protocol 1, but use a large excess of methanol (e.g., 10-20 eq.) as both reagent and solvent. Heat to reflux until all starting material is converted to the di-ester (monitor by TLC).

  • Di-ester Purification: Perform a standard aqueous work-up. The crude dimethyl 5-methylisophthalate can be easily purified by recrystallization from methanol or isopropanol to yield a pure solid.[5]

  • Selective Hydrolysis: Dissolve the pure dimethyl 5-methylisophthalate (1.0 eq.) in a mixture of methanol and THF.[7] Add a solution of potassium hydroxide (1.0 eq. of 85% pellets) in a small amount of water.

  • Reaction: Stir the mixture at reflux overnight. The reaction progress can be monitored by TLC, watching for the disappearance of the di-ester spot and the appearance of the more polar mono-ester spot.

  • Work-up and Isolation: After cooling, remove the organic solvents via rotary evaporation. Dissolve the remaining residue in water and wash with a nonpolar solvent like ether to remove any unreacted di-ester. Acidify the aqueous layer with cold 1M HCl to a pH of ~3-4.

  • Final Product: The desired this compound will precipitate as a white solid. Filter the solid, wash with cold water, and dry under vacuum to obtain a high-purity product.

Frequently Asked Questions (FAQs)

Q1: Can I use other alcohols besides methanol? A1: Yes, other alcohols like ethanol or propanol can be used to synthesize the corresponding ethyl or propyl esters. However, be aware that the increased steric bulk of larger alcohols may slightly increase the selectivity for mono-esterification but will also decrease the overall reaction rate.

Q2: How can I effectively monitor the reaction on TLC? A2: The three key spots to resolve are the diacid (baseline, very polar), the mono-ester (intermediate Rf), and the di-ester (highest Rf, least polar). A solvent system like 30-50% ethyl acetate in hexanes is a good starting point. Staining with potassium permanganate is effective because the aromatic rings will react.

Q3: Is it possible to scale up this synthesis? A3: Yes. For larger scales, the heterogeneous catalysis approach using an ion-exchange resin is highly advantageous as it simplifies work-up (simple filtration) and allows for catalyst recycling.[3] The diesterification-hydrolysis route is also robust and scalable, as purification of the intermediate di-ester is often straightforward.

Q4: My final product appears oily or won't crystallize. What should I do? A4: An oily product suggests the presence of impurities, most likely residual solvent or unreacted di-ester. Try dissolving the oil in a minimal amount of a hot solvent in which it is soluble (like ethyl acetate) and then slowly adding a non-polar solvent in which it is insoluble (like hexanes) until turbidity appears. Cooling this mixture slowly should induce crystallization. If this fails, column chromatography is the recommended next step.

References

  • Li, Y., et al. (2025).
  • Yamagishi, T., & Nakaoka, K. (1985). Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. Journal of the Chemical Society, Perkin Transactions 1.
  • Corma, A., et al. (2003).
  • Ogawa, H., Chihara, T., & Taya, K. (1985). Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. Journal of the American Chemical Society.
  • Ogawa, H., Chihara, T., & Taya, K. (1985). Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. Journal of the American Chemical Society.
  • CN107540538B. Composition, reaction system and method for preparing 5-methyl isophthalic acid.
  • Reddy, A. S., et al. (2010). A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate.
  • CN101279940A. Preparation of isophthalic acid-5-sulfonic acid, ester, salt and ester salt thereof.
  • Shavel, J., & Zinnes, H. (1964). Monomethyl ester of 5-nitroisophthalic acid.

Sources

common impurities in 3-Methoxycarbonyl-5-methylbenzoic acid and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 3-Methoxycarbonyl-5-methylbenzoic acid (IUPAC Name: 5-methylisophthalic acid 1-methyl ester). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purity of this important chemical intermediate. We will delve into the likely impurities, their origins, and robust methods for their detection and removal, ensuring the integrity of your research and development efforts.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the quality control of this compound.

Q1: What are the most common types of impurities I might encounter in my sample of this compound?

Impurities can generally be classified into three main categories based on their origin: unreacted starting materials, byproducts from the synthetic route, and degradation products. Understanding these classifications is the first step in effective troubleshooting.

Impurity ClassSpecific ExamplesLikely Origin
Starting Materials 5-Methylisophthalic acid, 3,5-Dimethylbenzoic acidIncomplete esterification or oxidation reactions.
Reaction Byproducts Dimethyl 5-methylisophthalate, Positional IsomersNon-selective reactions (e.g., esterification of both carboxyl groups) or impure starting materials.
Degradation Products 5-Methylisophthalic acidHydrolysis of the methyl ester group under acidic or basic conditions during workup or storage.[1]
Residual Solvents Toluene, Acetic Acid, Methanol, DichloromethaneSolvents used during the synthesis or purification steps.[2][3]
Q2: How are these impurities typically formed?

The formation of impurities is intrinsically linked to the synthetic pathway. A common route to this compound involves the selective mono-esterification of 5-methylisophthalic acid.

  • Incomplete Reaction: If the esterification reaction does not go to completion, you will be left with the starting di-acid, 5-methylisophthalic acid .

  • Over-Reaction: Conversely, if the reaction is not carefully controlled, both carboxylic acid groups may be esterified, leading to the diester byproduct, Dimethyl 5-methylisophthalate .

  • Hydrolysis: The ester functional group is susceptible to hydrolysis, especially if exposed to strong acids or bases at elevated temperatures during the reaction workup. This reverts the desired product back to 5-methylisophthalic acid .[1]

Below is a diagram illustrating the potential impurity landscape stemming from a typical synthesis.

G SM 5-Methylisophthalic Acid (Starting Material) Product This compound (Target Product) SM->Product Incomplete Esterification Diester Dimethyl 5-methylisophthalate (Diester Byproduct) Product->Diester Over- Esterification Hydrolysis 5-Methylisophthalic Acid (Degradation Product) Product->Hydrolysis Ester Hydrolysis

Caption: Synthetic pathways leading to common impurities.

Q3: Which analytical techniques are best for detecting and quantifying these impurities?

A multi-faceted analytical approach is recommended for comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is the industry standard for this class of compounds.

Analytical MethodPrinciple & ApplicationStrengthsLimitations
HPLC Separates compounds based on their differential partitioning between a stationary and mobile phase.[4] Ideal for routine quality control and impurity profiling.High resolution and sensitivity; excellent quantitative capability.Can be complex to develop a robust method.
NMR Spectroscopy Provides detailed information about the molecular structure. Confirms the identity of the main component and can identify impurities if present at >1% levels.[5]Unambiguous structure elucidation.Lower sensitivity for trace impurities compared to HPLC.
GC-MS Separates volatile compounds, which are then identified by mass spectrometry. Requires derivatization for non-volatile analytes like carboxylic acids.[5]Very high resolution for volatile impurities (e.g., residual solvents).Requires sample derivatization, adding a step to the workflow.
Melting Point A pure substance has a sharp, defined melting point. Impurities typically broaden and depress the melting range.Simple, rapid, and inexpensive preliminary check.Semi-quantitative at best; not specific.

Troubleshooting Guide: From Detection to Resolution

This guide provides a logical workflow for identifying and removing impurities when they are detected in your sample.

Problem: My HPLC analysis shows one or more significant impurity peaks. How do I proceed?

This is a common scenario. The key is to systematically identify the impurity and select the appropriate purification technique. The following workflow provides a decision-making framework.

G start Impurity Detected in HPLC/NMR identify Identify Impurity (LC-MS, NMR, Standards) start->identify is_sm Is it the starting di-acid (5-Methylisophthalic acid)? identify->is_sm Yes is_diester Is it the byproduct (Dimethyl 5-methylisophthalate)? identify->is_diester No recrystallize Action: Recrystallization (See Protocol 2) is_sm->recrystallize Yes is_other Is it an unknown or isomeric impurity? is_diester->is_other No acid_base Action: Acid-Base Extraction (See Protocol 3) is_diester->acid_base Yes chromatography Action: Column Chromatography (See Protocol 4) is_other->chromatography Yes re_analyze Re-analyze by HPLC to confirm purity recrystallize->re_analyze acid_base->re_analyze chromatography->re_analyze

Sources

Technical Support Center: Optimizing Reaction Temperature for 3-Methoxycarbonyl-5-methylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methoxycarbonyl-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis, with a particular focus on the critical role of reaction temperature.

Introduction: The Temperature Tightrope in Selective Synthesis

The synthesis of this compound, a key building block in various pharmaceutical and materials science applications, often involves the selective mono-esterification of 3,5-dicarboxytoluene. Achieving high selectivity and yield is a common hurdle, and reaction temperature is arguably the most influential parameter. This guide will walk you through troubleshooting common issues and optimizing your reaction conditions, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of the desired monoester, the diester byproduct, and unreacted starting material. How can I optimize the reaction temperature to favor the formation of this compound?

This is the most common challenge in this synthesis. The formation of a product mixture is a clear indication that the reaction conditions, particularly temperature, are not optimized for selectivity. Here’s a systematic approach to troubleshoot this issue:

Understanding the Competing Reactions:

You are dealing with a classic equilibrium process, Fischer esterification, where a carboxylic acid and an alcohol react to form an ester and water. In your case, there are two competing esterification reactions:

  • Desired Reaction: 3,5-dicarboxytoluene + Methanol ⇌ this compound + Water

  • Side Reaction: this compound + Methanol ⇌ 3,5-bis(methoxycarbonyl)toluene + Water

The goal is to find a temperature that favors the first reaction while minimizing the second.

Troubleshooting Workflow:

  • Initial Temperature Reduction: High temperatures can increase the rate of both reactions, often favoring the formation of the more thermodynamically stable diester. Start by significantly lowering your reaction temperature. If you are refluxing in methanol (approx. 65 °C), consider running the reaction at a lower, controlled temperature, for example, 40-50 °C, using a temperature-controlled oil bath.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, meaning the product that forms fastest is favored. The two carboxylic acid groups on 3,5-dicarboxytoluene have slightly different electronic environments, and one may be more sterically accessible or electronically favorable for initial esterification. By keeping the temperature low, you can exploit this difference to favor mono-esterification.

  • Monitoring the Reaction: Closely monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). This will allow you to observe the relative formation of the monoester and diester over time and stop the reaction when the concentration of the desired monoester is at its maximum, before significant diester formation occurs.

  • Gradual Temperature Increase: If the reaction is too slow at lower temperatures, you can gradually increase the temperature in small increments (e.g., 5 °C) and continue to monitor the product distribution. There is often a "sweet spot" where the rate of mono-esterification is reasonable, and the rate of diester formation is still low.

dot

Caption: Influence of temperature on product selectivity.

Q2: My yield of this compound is consistently low, even when I manage to achieve good selectivity. What are the potential temperature-related causes?

Low yield, even with good selectivity, points towards an incomplete reaction or product degradation. Here are some temperature-related factors to consider:

  • Insufficient Temperature: While high temperatures can lead to side reactions, a temperature that is too low may result in an impractically slow reaction rate, leading to low conversion of the starting material within a reasonable timeframe. If your reaction seems to stall with a significant amount of starting material remaining, a modest increase in temperature may be necessary.

  • Equilibrium Limitation: Esterification is a reversible reaction. The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants, limiting the yield. While not directly a temperature issue, higher temperatures can exacerbate this by increasing the rate of the reverse reaction (hydrolysis). To overcome this, consider methods for water removal, such as using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.

  • Thermal Decomposition: Although less common for this specific molecule under typical esterification conditions, be aware that at excessively high temperatures, organic molecules can decompose. If you observe charring or the formation of insoluble materials, your reaction temperature is likely too high.

Data Presentation: Temperature vs. Yield and Selectivity

The following table provides a hypothetical yet illustrative example of how reaction temperature can influence the yield and selectivity of the mono-esterification of 3,5-dicarboxytoluene.

Reaction Temperature (°C)Reaction Time (hours)Yield of Monoester (%)Selectivity for Monoester (%)
40243595
50126090
65 (Reflux)67570
8047055

Note: These values are for illustrative purposes and actual results will vary based on specific reaction conditions.

Troubleshooting Guide: A Deeper Dive

Issue: Significant Diester Formation
  • Primary Cause: The reaction temperature is too high, leading to a loss of selectivity.

  • Solution:

    • Reduce the reaction temperature to 40-50 °C.

    • Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of methanol. A large excess can drive the reaction towards the diester.

    • Monitor the reaction closely and stop it once the optimal amount of monoester has been formed.

Issue: Low Conversion of Starting Material
  • Primary Cause: The reaction temperature is too low, or the reaction has reached equilibrium.

  • Solution:

    • Gradually increase the reaction temperature in 5-10 °C increments while monitoring the product distribution.

    • Ensure your catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is active and used in the correct concentration.

    • Implement a method for water removal to drive the equilibrium towards the products.

Experimental Protocols

Optimized Protocol for Selective Mono-esterification of 3,5-Dicarboxytoluene

This protocol is a starting point and may require further optimization based on your specific laboratory setup and reagents.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a condenser, add 3,5-dicarboxytoluene (1 equivalent).

    • Add methanol (1.5 equivalents) and a suitable solvent (e.g., toluene, if using a Dean-Stark trap).

    • Add a catalytic amount of a strong acid catalyst (e.g., concentrated sulfuric acid, 0.05 equivalents).

  • Reaction Execution:

    • Place the flask in a pre-heated oil bath set to 50 °C.

    • Stir the reaction mixture and monitor its progress every 2-3 hours using TLC or HPLC.

    • Once the desired conversion is achieved (typically when the spot/peak for the monoester is at its maximum intensity and the diester is minimal), stop the reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If an acid catalyst was used, neutralize it with a mild base such as a saturated sodium bicarbonate solution.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to isolate the this compound.

dot

Experimental_Workflow A 1. Reaction Setup - 3,5-Dicarboxytoluene - Methanol (1.5 eq) - Acid Catalyst B 2. Controlled Heating - Oil bath at 50°C A->B C 3. Reaction Monitoring - TLC or HPLC B->C D 4. Reaction Quench - Cool to RT - Neutralize C->D Optimal conversion E 5. Extraction - Ethyl Acetate D->E F 6. Purification - Column Chromatography or Recrystallization E->F G Pure this compound F->G

Caption: Experimental workflow for optimized synthesis.

References

  • MDPI. (n.d.). Optimization and Kinetic Study of Palmitic Acid Esterification with Subcritical Methanol via Response Surface Methodology.
  • Angolan Industry and Chemical Engineering Journal. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
  • AIP Publishing. (n.d.). Optimization of Esterification of Oleic acid and Trimethylolpropane (TMP) and Pentaerythritol (PE).
  • Google Patents. (n.d.). Method of preparing monoesters.
  • ResearchGate. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Filo. (2025

Technical Support Center: Navigating the Chemistry of 3-Methoxycarbonyl-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxycarbonyl-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot potential side reactions encountered during synthetic manipulations of this versatile building block. Our goal is to explain the "why" behind experimental choices, ensuring your syntheses are both efficient and successful.

Introduction to the Molecule

This compound is a trifunctional aromatic compound, presenting a unique set of challenges and opportunities in organic synthesis. The molecule contains a carboxylic acid, a methyl ester, and a methyl group on a benzene ring. The interplay of the electron-withdrawing carboxylic acid and ester groups, and the electron-donating methyl group, dictates the reactivity of the molecule and the potential for undesired side reactions. This guide will walk you through common transformations and how to avoid the pitfalls.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: Reactions at the Carboxylic Acid Group

Question: I am trying to form an amide by reacting this compound with an amine using a coupling reagent, but I am getting low yields and a significant amount of a byproduct. What is happening?

Answer: This is a common issue that often arises from two potential side reactions: intramolecular cyclization or intermolecular polymerization, and reaction of the amine with the coupling reagent.

  • Intramolecular Reactions: Under certain conditions, especially with heat or strong activating agents, the carboxylic acid could potentially react with the methyl ester on the same molecule, leading to anhydride formation, which can then react further.

  • Intermolecular Reactions: Similarly, one molecule's carboxylic acid can react with another's methyl ester, leading to oligomers or polymers.

  • Guanidinium Byproduct: With carbodiimide coupling reagents like DCC or EDC, the amine can react with the reagent to form a guanidinium byproduct, consuming your amine and reducing the yield of the desired amide.

Troubleshooting Protocol: Amide Coupling

  • Choice of Coupling Reagent: For hindered or electron-poor amines, consider using phosphonium or aminium-based reagents (e.g., BOP, PyBOP, HATU) which can be more efficient and lead to fewer side reactions than carbodiimides.[1]

  • Order of Addition: Always activate the carboxylic acid with the coupling reagent before adding the amine. This minimizes the opportunity for the amine to react directly with the coupling agent.

  • Temperature Control: Run the reaction at a low temperature (0 °C to room temperature) to minimize side reactions.

  • Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization (if applicable) and improve yields by forming a more reactive activated ester.

Question: I want to selectively reduce the carboxylic acid to an alcohol without affecting the methyl ester. Is this possible?

Answer: Selective reduction of a carboxylic acid in the presence of an ester is challenging but achievable. Many common reducing agents like LiAlH₄ will reduce both functional groups.[2]

Recommended Protocol: Selective Carboxylic Acid Reduction

  • Borane Complexes: Borane (BH₃) or its complexes, such as BH₃·THF or BH₃·DMS, are known to selectively reduce carboxylic acids over esters.

  • Reaction Conditions: The reaction should be carried out in an anhydrous ether solvent like THF at room temperature.

  • Work-up: Careful quenching of the reaction with methanol or water is crucial.

FAQ 2: Reactions at the Methyl Ester Group

Question: I am attempting to hydrolyze the methyl ester to the diacid using NaOH, but the reaction is sluggish and requires harsh conditions. Are there alternative methods?

Answer: The hydrolysis of the methyl ester can be slower than expected due to the electron-withdrawing nature of the adjacent carboxylic acid group. While basic hydrolysis with NaOH or KOH is standard, it may require elevated temperatures, which can promote side reactions like decarboxylation if the temperature is too high.[3][4][5]

Alternative Hydrolysis Conditions

Reagent SystemConditionsAdvantages
LiOH in THF/H₂ORoom TemperatureMilder conditions, less risk of side reactions.
Trimethyltin hydroxideReflux in DCEEffective for sterically hindered esters.
Acid-catalyzed hydrolysis (e.g., H₂SO₄/H₂O)RefluxCan be effective but may lead to other acid-catalyzed side reactions.[6][7]

Troubleshooting Workflow: Ester Hydrolysis

G start Ester Hydrolysis Attempt low_yield Low Yield or No Reaction start->low_yield Problem harsh_cond Requires Harsh Conditions start->harsh_cond Problem side_prod Side Products Observed start->side_prod Problem sol_base Increase Base Equivalents and/or Temperature low_yield->sol_base sol_reagent Switch to Milder Reagent (e.g., LiOH) harsh_cond->sol_reagent sol_analysis Analyze Side Products (e.g., by LC-MS) side_prod->sol_analysis decarb Decarboxylation? (Loss of CO2) sol_analysis->decarb decarb->sol_reagent Solution

Caption: Troubleshooting workflow for ester hydrolysis.

FAQ 3: Reactions on the Aromatic Ring

Question: Can I perform a Friedel-Crafts acylation or alkylation on this molecule?

Answer: It is highly unlikely that a Friedel-Crafts reaction will be successful. The two electron-withdrawing groups (carboxylic acid and methyl ester) strongly deactivate the aromatic ring towards electrophilic aromatic substitution.[8][9][10] Furthermore, the Lewis acid catalyst (e.g., AlCl₃) will complex with the lone pairs on the oxygen atoms of the carbonyl groups, adding a positive charge and further deactivating the ring.[8][11]

Logical Relationship: Friedel-Crafts Failure

G sub 3-Methoxycarbonyl- 5-methylbenzoic acid complex Lewis Acid-Carbonyl Complex sub->complex Reacts with lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->complex Forms deact Strongly Deactivated Aromatic Ring complex->deact Leads to no_reaction Friedel-Crafts Reaction Fails deact->no_reaction Results in

Caption: Why Friedel-Crafts reactions fail.

Alternative Strategy: Protecting Groups

To perform reactions on the aromatic ring, it would be necessary to protect the carboxylic acid and ester groups, or to use a different synthetic route where the ring functionalization is performed before the introduction of the deactivating groups.[12][13][14][15][16]

FAQ 4: Potential for Decarboxylation or Ether Cleavage

Question: Under what conditions should I be concerned about decarboxylation or cleavage of the methyl ester?

Answer:

  • Decarboxylation: The loss of the carboxylic acid group as CO₂ is a risk at high temperatures, especially in the presence of copper salts.[2][17] While standard reflux temperatures in common solvents are generally safe, prolonged heating above 150-200 °C should be avoided. Recent methods have shown that decarboxylation can occur at much milder temperatures (e.g., 35 °C) under photoredox or metal-catalyzed conditions, which could be an undesired side reaction if you are attempting another transformation under similar conditions.[17][18][19][20]

  • Ether Cleavage: The C-O bond of the methyl ester is an ether linkage. While generally stable, it can be cleaved under strongly acidic conditions (e.g., HBr, HI) or with strong Lewis acids, especially at elevated temperatures.[21][22][23][24][25] This is a consideration if you are attempting a reaction that requires such conditions.

Summary of Conditions to Avoid

Side ReactionConditions to Avoid
Decarboxylation High temperatures (>150 °C), prolonged heating, presence of copper catalysts.
Ester Cleavage Strong acids (HBr, HI), strong Lewis acids (BBr₃, AlCl₃) with heat.

Conclusion

Working with this compound requires careful consideration of the reactivity of its three distinct functional groups. By understanding the potential side reactions and choosing appropriate reaction conditions and reagents, you can successfully utilize this compound in your synthetic endeavors. This guide serves as a starting point for troubleshooting, and we encourage you to consult the primary literature for more detailed procedures and mechanistic insights.

References

  • Li, Y., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(44), 24012-24017.
  • Wikipedia. (2024). Benzoic acid.
  • Baran, P. S. (n.d.). Protecting Groups. Scripps Research.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • Slideshare. (n.d.). Protection and deprotection of carboxylic acid.
  • ResearchGate. (2021). (PDF) Decarboxylative Hydroxylation of Benzoic Acids.
  • ResearchGate. (n.d.). Decarboxylative esterification of benzoic acids: discovery and optimization.
  • Chmiel, C. T., & Long, F. A. (1956). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions. Journal of the American Chemical Society, 78(14), 3326–3330.
  • National Center for Biotechnology Information. (n.d.). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation.
  • ResearchGate. (n.d.). Effects of methyl and methoxy substituents on diaryl ether cleavage....
  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • Journal of the American Chemical Society. (2021). Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination.
  • mediaTUM. (n.d.). Reductive cleavage of aromatic ethers by supported metal catalysts.
  • Suárez-Castillo, O. R., et al. (2008). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 52(2), 149-153.
  • Chmiel, C. T. (1956). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acidic Aqueous Solutions. Cornell Univ.
  • OChemOnline. (2022, September 30). Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives [Video]. YouTube.
  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry.
  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
  • Albericio, F., & Carpino, L. A. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 37(10), 2253-2266.
  • Quora. (2021). Can methyl benzoate be hydrolyzed?.
  • Chemistry Stack Exchange. (2016). Does Friedel-Crafts reaction fail with benzoic acid?.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
  • ResearchGate. (n.d.). Reactions of benzoic acid with aromatic and aliphatic isocyanates in NMP as solvent.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Benzoic Acid Derivatives in Chemical Synthesis.
  • PubChem. (n.d.). 3-(Methoxycarbonyl)benzoic acid.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025).
  • Quora. (2024). Can you show me and briefly explain how the Friedel-Crafts reaction of benzoic acid proceeds to give 3,5-dimethylbenzoic acid?.
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • The Organic Chemistry Tutor. (2020, August 30). Benzoic Acid + Methylamine = ?? (Amide Reaction) [Video]. YouTube.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • PubChem. (n.d.). 3-Methoxy-2-(methoxycarbonyl)benzoic acid.
  • PubChem. (n.d.). (S)-3-(methoxycarbonyl)-5-methylhexanoic acid.
  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
  • PubChem. (n.d.). 3-Ethoxy-5-(methoxycarbonyl)benzoic acid.
  • PubChem. (n.d.). 3-Formyl-5-(methoxycarbonyl)benzoic acid.

Sources

Technical Support Center: Purification of 3-Methoxycarbonyl-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Methoxycarbonyl-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving high purity for your downstream applications.

Introduction to Purification Challenges

This compound is a valuable intermediate in organic synthesis. Its purification, however, can be challenging due to the presence of structurally similar impurities. The most common synthesis route for this compound is the selective mono-esterification of 5-methylisophthalic acid. This reaction can lead to a mixture of the desired product, unreacted starting material, and a diester byproduct, all of which have similar physical properties, making their separation non-trivial.

This guide will focus on the key purification techniques: acid-base extraction, recrystallization, and column chromatography, to effectively separate this compound from its common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The primary impurities typically arise from the incomplete reaction or over-reaction during the mono-esterification of 5-methylisophthalic acid. Therefore, you should anticipate the presence of:

  • 5-Methylisophthalic acid: The unreacted starting material.

  • Dimethyl 5-methylisophthalate: The diester byproduct.

Q2: My crude product is an oily solid. How can I induce crystallization?

A2: An oily solid often indicates the presence of impurities that are depressing the melting point and disrupting the crystal lattice. Try triturating the crude product with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. This can often help to remove more soluble impurities and induce crystallization of the desired product.

Q3: I performed an acid-base extraction, but my yield is very low. What could be the reason?

A3: Low yield after an acid-base extraction can be due to several factors:

  • Incomplete extraction: Ensure you are using a sufficiently basic solution (like saturated sodium bicarbonate) and performing multiple extractions to drive the equilibrium towards the salt of your carboxylic acid.

  • Emulsion formation: Vigorous shaking can lead to emulsions that are difficult to break. Gentle inversions are usually sufficient. If an emulsion forms, adding brine can help to break it.

  • Incomplete precipitation: After acidifying the aqueous layer, ensure the pH is sufficiently acidic (pH 1-2) to fully protonate the carboxylate. Cooling the solution on an ice bath can also improve precipitation.

Q4: Can I use sodium hydroxide for the acid-base extraction?

A4: It is generally not recommended to use a strong base like sodium hydroxide for the initial extraction. Sodium hydroxide can potentially hydrolyze the methyl ester group of your target molecule, leading to the formation of 5-methylisophthalic acid and reducing your yield. A milder base like sodium bicarbonate is preferred as it is basic enough to deprotonate the carboxylic acid without promoting significant ester hydrolysis.

Troubleshooting Guides

Purification by Acid-Base Extraction

This technique is the first line of defense to separate the acidic starting material (5-methylisophthalic acid) from the desired monoester and the neutral diester.

Principle: 5-methylisophthalic acid, being a dicarboxylic acid, is more acidic than the monoester. However, the monoester still possesses a carboxylic acid group and can be extracted with a base. The key is to use a weak base like sodium bicarbonate, which will selectively react with the more acidic dicarboxylic acid and the monoester, leaving the neutral diester in the organic phase.

Troubleshooting Common Issues:

IssueProbable Cause(s)Recommended Solution(s)
Poor separation of monoester and diester - Insufficient amount of basic solution. - Not enough extractions performed.- Use a saturated solution of sodium bicarbonate. - Perform at least 3-4 extractions of the organic layer with the basic solution. - Check the pH of the aqueous layer after each extraction to ensure it remains basic.
Product contamination with 5-methylisophthalic acid - The pH of the initial basic extraction was too high, causing some diester to hydrolyze. - Incomplete initial separation of the dicarboxylic acid.- Use sodium bicarbonate instead of a stronger base like sodium hydroxide. - Consider a preliminary wash with a very dilute basic solution to remove the bulk of the more acidic dicarboxylic acid before extracting the monoester.
Low recovery of the monoester after acidification - Incomplete precipitation from the aqueous layer. - The product is partially soluble in the aqueous acidic solution.- Ensure the aqueous layer is acidified to pH 1-2 with a strong acid like HCl. - Cool the acidified solution in an ice bath for at least 30 minutes to maximize precipitation. - If the product remains in solution, extract the acidified aqueous layer with an organic solvent like ethyl acetate.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Gently invert the funnel several times, venting frequently to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate. The upper organic layer contains the dimethyl 5-methylisophthalate. The lower aqueous layer contains the sodium salts of 5-methylisophthalic acid and this compound.

  • Drain the aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution 2-3 more times. Combine all aqueous extracts.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to isolate the dimethyl 5-methylisophthalate byproduct.

  • Cool the combined aqueous extracts in an ice bath and acidify to pH 1-2 by slowly adding concentrated hydrochloric acid (HCl) with stirring.

  • A white precipitate of 5-methylisophthalic acid and this compound should form.

  • Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry thoroughly. This mixture can then be further purified by recrystallization or chromatography.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities have different solubility profiles.

Principle: By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.

Troubleshooting Common Issues:

IssueProbable Cause(s)Recommended Solution(s)
Product does not crystallize upon cooling - Too much solvent was used. - The solution is supersaturated. - The compound may be an oil at room temperature due to impurities.- Boil off some of the solvent to increase the concentration and allow it to cool again. - Scratch the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of the pure compound. - Try a different solvent system.
Oiling out instead of crystallization - The boiling point of the solvent is higher than the melting point of the solute. - The cooling rate is too fast. - High concentration of impurities.- Choose a solvent with a lower boiling point. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Perform a preliminary purification step (e.g., acid-base extraction) to remove the bulk of impurities.
Low recovery of pure product - The chosen solvent is too good at dissolving the compound even at low temperatures. - Premature crystallization during hot filtration.- Use a less polar solvent or a mixed solvent system. - Ensure the filtration apparatus (funnel and filter paper) is pre-heated before filtering the hot solution. - Minimize the amount of solvent used for dissolving the crude product.

Recommended Solvent Systems for Recrystallization:

Based on the structure of this compound, which contains both a carboxylic acid and an ester functional group, the following solvent systems are good starting points for recrystallization. Carboxylic acids often crystallize well from ethanol/water or methanol/water mixtures.[1]

Solvent SystemRationale
Methanol/Water or Ethanol/Water The compound is likely soluble in hot alcohol and less soluble in cold water. A mixed solvent system allows for fine-tuning the solubility.
Ethyl Acetate/Hexanes A polar aprotic solvent paired with a non-polar solvent is a common and effective combination for many organic compounds.
Toluene Aromatic compounds often show good solubility in hot toluene and lower solubility upon cooling.

Experimental Protocol: Recrystallization

  • Place the impure solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent (or the more polar solvent of a mixed system) to just dissolve the solid.

  • If using a mixed solvent system, add the less polar solvent dropwise at the boiling point until the solution becomes slightly cloudy (the cloud point). Then add a few drops of the more polar solvent to redissolve the solid.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the clear solution to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry them thoroughly.

Purification by Column Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities.

Principle: A solution of the mixture is passed through a column packed with a stationary phase (e.g., silica gel). The components of the mixture will travel down the column at different rates depending on their affinity for the stationary phase and the mobile phase (eluent), allowing for their separation.

Troubleshooting Common Issues:

IssueProbable Cause(s)Recommended Solution(s)
Poor separation of spots on TLC - Inappropriate eluent polarity.- If spots are too high (high Rf), the eluent is too polar; add more of the non-polar component. - If spots are too low (low Rf), the eluent is not polar enough; add more of the polar component.
Broad or tailing bands on the column - The sample was loaded in a solvent that is too polar. - The column was not packed properly. - The sample is interacting strongly with the silica gel.- Dissolve the sample in a minimal amount of a less polar solvent for loading. - Ensure the silica gel is packed uniformly without any air bubbles or cracks. - Add a small amount of acetic acid (e.g., 0.5-1%) to the eluent to suppress the ionization of the carboxylic acid and reduce tailing.
Cracking of the silica gel bed - The column ran dry. - Heat generated from the interaction of a very polar eluent with the silica.- Never let the solvent level drop below the top of the silica gel. - When switching to a more polar eluent, do so gradually.

Recommended Eluent System:

A common eluent system for separating moderately polar organic compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. For carboxylic acids, adding a small amount of acetic acid to the eluent can improve peak shape by preventing tailing.

Experimental Protocol: Column Chromatography

  • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of the Purification Workflow

Purification_Workflow Crude Crude Product (Monoester, Diester, Diacid) A_B_Extraction Acid-Base Extraction (NaHCO3) Crude->A_B_Extraction Recrystallization Recrystallization A_B_Extraction->Recrystallization Aqueous Phase (Acidified Precipitate) Diester Dimethyl 5-methylisophthalate A_B_Extraction->Diester Organic Phase Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography If still impure Pure_Product Pure 3-Methoxycarbonyl- 5-methylbenzoic Acid Recrystallization->Pure_Product Column_Chromatography->Pure_Product Diacid 5-Methylisophthalic Acid

Caption: General purification workflow for this compound.

Decision-Making Diagram for Purification Strategy

Purification_Strategy Start Crude Product Analysis (TLC/NMR) Main_Impurity What is the main impurity? Start->Main_Impurity Diacid_Present Significant Diacid Present? Main_Impurity->Diacid_Present Diacid Diester_Present Significant Diester Present? Main_Impurity->Diester_Present Diester Recrystallize Recrystallize from suitable solvent Main_Impurity->Recrystallize Minor Impurities AB_Extract Perform Acid-Base Extraction Diacid_Present->AB_Extract Column Perform Column Chromatography Diester_Present->Column AB_Extract->Recrystallize Pure Pure Product Recrystallize->Pure Column->Pure

Caption: Decision-making guide for selecting the appropriate purification strategy.

References

  • Patent CN107540538B: Composition, reaction system and method for preparing 5-methyl isophthalic acid. This patent describes the synthesis and purification of related compounds, providing insights into potential impurities and separation techniques.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. This resource provides a useful table of common recrystallization solvents for various functional groups, including carboxylic acids. URL: [Link]
  • Patent US4314071A: Method of preparing monoesters. This patent details methods for the preparation and purification of monoesters of dicarboxylic acids, including separation from diesters using acid-base extraction.
  • Stony Brook University. Common Solvents for Crystallization. This document provides a list of common solvents for crystallization, ordered by decreasing polarity. URL: [Link]
  • Santacroce, V., et al. (2016). Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumina Catalysts. Electronic Supporting Information, The Royal Society of Chemistry. This document provides experimental procedures for the synthesis of monomethyl esters of dicarboxylic acids. URL: [Link]
  • ResearchGate. (2018). A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification of the Nonconjugated Carboxyl Group in the Presence of an Aromatic or Conjugated Carboxyl Group.

Sources

preventing decomposition of 3-Methoxycarbonyl-5-methylbenzoic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxycarbonyl-5-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this bifunctional molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent its decomposition during chemical reactions and ensure the integrity of your experimental outcomes.

Introduction: Understanding the Stability of this compound

This compound is a valuable building block in organic synthesis, featuring both a carboxylic acid and a methyl ester functional group on an aromatic ring. This unique structure presents specific stability challenges. The primary decomposition pathways that researchers may encounter are the hydrolysis of the methyl ester and the decarboxylation of the carboxylic acid. The propensity for these reactions to occur is highly dependent on the reaction conditions employed. This guide will provide you with the expertise to anticipate and mitigate these challenges.

Part 1: Troubleshooting Guide - Preventing Decomposition

This section addresses common issues encountered during reactions involving this compound and provides actionable solutions based on established chemical principles.

Issue 1: Unexpected Formation of 3-Carboxy-5-methylbenzoic Acid (Hydrolysis of the Methyl Ester)

Symptoms:

  • NMR or LC-MS analysis of your product mixture shows a significant peak corresponding to the diacid (3-carboxy-5-methylbenzoic acid).

  • Reduced yield of the desired product where the methyl ester was intended to be retained.

Root Cause Analysis:

The hydrolysis of the methyl ester is a common side reaction, typically catalyzed by the presence of acid or base in an aqueous environment.[1][2] The reaction involves the nucleophilic attack of water or hydroxide ions on the ester carbonyl.

Hydrolysis Reactant This compound Product 3-Carboxy-5-methylbenzoic acid (Diacid) Reactant->Product Hydrolysis Catalyst H₂O, H⁺ or OH⁻ Catalyst->Product Byproduct Methanol Product->Byproduct +

Preventative Strategies & Protocols:

StrategyProtocol
Strict Anhydrous Conditions Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and cool in a desiccator over a drying agent (e.g., P₂O₅).[3] Solvent & Reagent Handling: Use commercially available anhydrous solvents. Add solvents and liquid reagents via syringe through a rubber septum. Handle hygroscopic solid reagents in a glove box or under a positive flow of inert gas (e.g., Argon or Nitrogen).[3]
pH Control Maintain the reaction mixture at a neutral or slightly acidic pH (pH 4-6), as the rate of ester hydrolysis is minimized in this range.[3] Avoid strongly acidic or basic conditions if the ester needs to be preserved.
Temperature Management Conduct reactions at the lowest effective temperature. For sensitive substrates, running the reaction at 0°C or even lower can significantly suppress the rate of hydrolysis.[3]
Use of Mild Reagents When modifying the carboxylic acid, opt for reagents that do not require harsh pH conditions. For example, use carbodiimide coupling reagents (e.g., DCC, EDC) for amide bond formation, which can be performed under neutral conditions.
Issue 2: Loss of the Carboxylic Acid Group (Decarboxylation)

Symptoms:

  • Formation of methyl 3-methylbenzoate as a significant byproduct.

  • Gas evolution (CO₂) observed during the reaction, especially at elevated temperatures.

  • Reduced yield of the desired product.

Root Cause Analysis:

Decarboxylation of benzoic acid derivatives typically requires high temperatures, often in the presence of a catalyst such as copper salts.[4] While this compound is relatively stable at moderate temperatures, certain reaction conditions can promote the loss of CO₂. Aromatic carboxylic acids are generally more stable to decarboxylation than their aliphatic counterparts.[5]

Decarboxylation Reactant This compound Product Methyl 3-methylbenzoate Reactant->Product Decarboxylation Condition High Temperature (e.g., >200°C) + Catalyst (optional) Condition->Product Byproduct CO₂ Product->Byproduct +

Preventative Strategies & Protocols:

StrategyProtocol
Temperature Control Avoid excessive heating. Benzoic acid itself shows negligible degradation after 1 hour at 350°C, but the presence of other reagents could lower the decomposition temperature.[5] Whenever possible, select reaction pathways that can be performed at or below 100-120°C.
Choice of Catalyst Be mindful of the catalysts used. For instance, some transition metal catalysts, particularly copper salts, are known to facilitate decarboxylation at elevated temperatures.[4] If a metal catalyst is required for another transformation in the molecule, screen for alternatives that have a lower propensity for promoting decarboxylation.
Protecting Group Strategy If high temperatures are unavoidable, consider protecting the carboxylic acid. Converting the carboxylic acid to an ester (e.g., a benzyl or t-butyl ester) can prevent decarboxylation.[6][7] The protecting group can be removed under specific conditions later in the synthetic sequence.

Part 2: Frequently Asked Questions (FAQs)

Q1: I need to perform a reaction that is sensitive to the carboxylic acid, but I want to keep the methyl ester. What is the best protecting group for the carboxylic acid?

A1: The choice of protecting group depends on the downstream reaction conditions. Here are a few common options:

  • Benzyl Ester: Introduced using benzyl alcohol and an acid catalyst or benzyl bromide and a base. It is stable to a wide range of non-reductive conditions and is readily removed by catalytic hydrogenolysis (H₂, Pd/C), which is a very mild method.[6][8]

  • tert-Butyl Ester: Formed using isobutylene and an acid catalyst. This group is very stable to basic conditions but can be removed with mild acid (e.g., trifluoroacetic acid, TFA).[6][8]

  • Silyl Esters (e.g., TBDMS): These are formed using the corresponding silyl chloride. They are labile and can be cleaved under very mild conditions, often with a fluoride source like TBAF.[6][8]

Protection_Strategy

Q2: My reaction requires a strong base. How can I prevent the hydrolysis of the methyl ester?

A2: This is a classic challenge. Here are a few approaches:

  • Use a Bulky Base: Non-nucleophilic, sterically hindered bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) are less likely to attack the ester carbonyl, especially at low temperatures.

  • Protect the Ester: While less common than protecting the acid, you could temporarily convert the methyl ester to a more robust protecting group if absolutely necessary. However, it is often synthetically more efficient to protect the more reactive carboxylic acid.

  • Inverse Addition: Add your substrate slowly to a solution of the base at low temperature. This ensures that the base is never in large excess relative to the substrate at any given moment, minimizing the opportunity for ester saponification.

Q3: Can I selectively reduce the carboxylic acid without affecting the methyl ester?

A3: Yes, this is achievable with the right choice of reducing agent. Borane (BH₃) and its complexes (e.g., BH₃·THF, BH₃·DMS) are known to selectively reduce carboxylic acids in the presence of esters. The reaction proceeds via a borate-acyloxy intermediate. It is crucial to use anhydrous conditions, as the presence of water can lead to the hydrolysis of both the reducing agent and the ester.

Q4: How does the methyl group on the aromatic ring affect the stability of the molecule?

A4: The methyl group is an electron-donating group (EDG) through an inductive effect. This has two subtle, opposing effects:

  • On the Carboxylic Acid: The EDG slightly destabilizes the carboxylate anion, making the acid slightly weaker. This has a minimal effect on its propensity for decarboxylation.

  • On the Ester: The EDG can slightly increase the electron density on the aromatic ring, which can marginally decrease the electrophilicity of the ester carbonyl. However, this effect is generally too small to significantly inhibit hydrolysis under strong acidic or basic conditions.

In practice, the influence of the methyl group on the decomposition pathways discussed is minor compared to the overriding effects of temperature, pH, and the presence of water.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Patrick, G. L. (2015). An Introduction to Drug Synthesis: Appendix 6: Protecting groups. Oxford Learning Link. [Link]
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
  • Wikipedia. (n.d.). Benzoic acid. [Link]
  • Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. [Link]
  • Goossen, L. J., & Koley, D. (2006). The Catalytic Decarboxylation of Carboxylic Acids and their Derivatives. Topics in Organometallic Chemistry, 17, 121-144.
  • Siskin, M., & Katritzky, A. R. (1991).
  • Chemguide. (n.d.). Hydrolysis of esters. [Link]
  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 3-Methoxycarbonyl-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the pivotal role of solvents in modulating the reactivity of 3-Methoxycarbonyl-5-methylbenzoic acid. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to optimize your experiments for success.

Part 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the interplay between solvents and the reactivity of your target molecule. Understanding these principles is the first step to effective troubleshooting.

Q1: How does the structure of this compound influence solvent choice?

Answer: The structure of this compound presents a dual-functionality challenge. It possesses both a moderately polar ester group (-COOCH₃) and a highly polar, hydrogen-bond-donating carboxylic acid group (-COOH) on an aromatic ring.

  • Polarity: The molecule is polar. The carboxylic acid group can ionize or participate in strong hydrogen bonds, while the ester is a polar aprotic functional group.

  • Solubility: This dual nature means its solubility can be complex. It will exhibit low solubility in nonpolar solvents (like hexane or toluene) and higher solubility in polar solvents, especially those that can engage in hydrogen bonding (like alcohols or water).[1][2] The principle of "like dissolves like" is a crucial starting point.[3]

Q2: What are the primary ways a solvent affects my reaction's rate and outcome?

Answer: Solvents influence chemical reactions in several critical ways:[4]

  • Solvation of Reactants: For a reaction to occur, reactants must first dissolve and come into contact. Poor solubility of your acid in a chosen solvent is a common reason for slow or incomplete reactions.[5][6]

  • Stabilization of Intermediates and Transition States: This is the most profound effect. Solvents can stabilize or destabilize charged intermediates or transition states, directly altering the activation energy of the reaction.[7][8]

    • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents excel at stabilizing both cations and anions through hydrogen bonding.[7] For reactions involving charged intermediates, like an SN1 pathway, these solvents can significantly increase the reaction rate.[4]

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have large dipole moments but lack acidic protons. They are excellent at solvating cations but leave anions relatively "bare" and highly reactive.[7] This can dramatically accelerate SN2 reactions, where a nucleophilic anion's reactivity is paramount. DMSO, for example, has been shown to provide nearly quantitative yields and faster kinetics in some base-catalyzed esterifications compared to other polar aprotic solvents.[9]

    • Nonpolar Solvents (e.g., toluene, hexane): These solvents interact weakly with polar molecules and do not significantly stabilize charged species. They are often used when reactants are nonpolar or to avoid interference with the reaction mechanism.

  • Equilibrium Position: For reversible reactions like esterification, the solvent can shift the equilibrium. For instance, solvents like acetonitrile (ACN) can promote esterification, while dimethylformamide (DMF) can suppress it.[10][11]

Q3: My starting material, this compound, won't dissolve. What should I do?

Answer: This is a common first hurdle. Based on the structure, polar solvents are your best choice.

  • Recommended Starting Solvents: Try polar protic solvents like ethanol or methanol, or polar aprotic solvents like acetone, acetonitrile, or DMSO.[2][12]

  • Co-solvency: If solubility is still an issue in a single solvent, employ a co-solvent system.[3] For example, if your reactant is partially soluble in toluene but your other reagent is not, adding a more polar, miscible co-solvent like THF or DMF can create a medium that dissolves all components.

  • Salt Formation: For reactions where the carboxylate anion is the desired nucleophile, you can deprotonate the carboxylic acid with a suitable base (e.g., NaH, K₂CO₃). The resulting carboxylate salt is often significantly more soluble in polar organic solvents.[3]

Part 2: Troubleshooting Experimental Problems

This section is formatted as a troubleshooting guide for specific issues you may encounter in the lab.

Problem 1: My esterification reaction is extremely slow or stalls completely.
Potential Cause Explanation & Solution
Poor Reactant Solubility As discussed in Q3, if your acid or alcohol is not fully dissolved, the reaction is happening in a heterogeneous mixture, severely limiting the rate. Solution: Re-evaluate your solvent choice. Consider heating the reaction (if thermally stable) or switching to a more effective solvent like DMSO or DMF, which are excellent for dissolving polar compounds.[9]
Incorrect Solvent Polarity for the Mechanism The mechanism dictates the ideal solvent. For a Fischer esterification (acid-catalyzed), polar protic solvents are often used to stabilize the charged intermediates. For a Steglich esterification (using a coupling agent like DCC or EDC), polar aprotic solvents like DCM or DMF are common to avoid interference with the coupling agent.[13] Solution: Match your solvent to your reaction type. For base-catalyzed reactions, a polar aprotic solvent like DMSO or acetonitrile can enhance the nucleophilicity of the carboxylate, leading to faster rates.[7][9]
Solvent is Not "Inert" Some solvents can participate in the reaction. For example, using methanol as a solvent in a reaction intended to create a tert-butyl ester will likely result in a competitive (and probably dominant) formation of the methyl ester. Solution: Ensure your solvent will not react with your starting materials, reagents, or intermediates.[5][6]
Problem 2: I'm observing significant side product formation.
Potential Cause Explanation & Solution
Solvent Promoting an Alternative Pathway A classic example is the competition between substitution (SN2) and elimination (E2). A switch from a polar aprotic solvent (which favors SN2) to a polar protic solvent can sometimes increase the proportion of elimination side products. Solution: Analyze the structure of your potential side products to hypothesize the mechanism of their formation. Select a solvent that is known to favor your desired reaction pathway.[4]
Reaction with Solvent Impurities Water is a common impurity in many organic solvents and can hydrolyze esters or react with sensitive reagents (e.g., acid chlorides, coupling agents). Solution: Use anhydrous (dry) solvents, especially for moisture-sensitive reactions.[14] Store solvents properly over molecular sieves if necessary.
Problem 3: My product is "oiling out" instead of crystallizing during workup.

Answer: "Oiling out" occurs when a compound comes out of solution above its melting point, often due to being too concentrated or cooling too quickly.[15]

  • Troubleshooting Steps:

    • Re-heat the solution to dissolve the oil.

    • Add more of the "soluble" solvent to the mixture. This keeps the compound dissolved at a lower temperature, allowing it to reach its freezing point before coming out of solution.[15]

    • Cool the solution slowly. A gradual decrease in temperature encourages the formation of a stable crystal lattice. Rapid cooling often leads to amorphous solids or oils.

    • Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites for crystal growth.[3][15]

    • Add a seed crystal of the pure product if available.[3][15]

Part 3: Experimental Protocols & Workflows
Protocol 1: Systematic Solvent Screening for an Esterification Reaction

This protocol outlines a high-throughput method to quickly identify an optimal solvent for your reaction.

Objective: To determine which solvent provides the best balance of reactant solubility and reaction yield for the esterification of this compound.

Materials:

  • This compound

  • Your desired alcohol (e.g., Benzyl alcohol)

  • Coupling agent (e.g., EDC) and catalyst (e.g., DMAP)

  • An array of solvents (see table below)

  • Small reaction vials (e.g., 2 mL HPLC vials) with stir bars

  • Heating block/stir plate

  • TLC plates and HPLC/LC-MS for analysis

Procedure:

  • Setup: In separate, labeled vials, place an equal amount of this compound (e.g., 20 mg, 1 equivalent).

  • Solvent Addition: To each vial, add 0.5 mL of a different test solvent.

  • Solubility Check: Stir at room temperature for 10 minutes. Record the solubility of the acid in each solvent (e.g., Fully Soluble, Partially Soluble, Insoluble).

  • Reagent Addition: To the vials where the acid is at least partially soluble, add the alcohol (1.1 equivalents), DMAP (0.1 equivalents), and EDC (1.2 equivalents).

  • Reaction: Seal the vials and stir at a set temperature (e.g., room temperature or 60 °C) for a predetermined time (e.g., 8 hours).

  • Analysis: Quench a small aliquot of each reaction mixture and analyze by TLC or LC-MS to estimate the conversion to the desired ester product.

Data Interpretation: Summarize your findings in a table to easily compare results.

SolventDielectric Constant (ε)TypeSolubility of Acid% Conversion (Est.)Notes
Dichloromethane (DCM)8.9Polar AproticPartially SolubleModerateCommon for Steglich
Acetonitrile (ACN)37.5Polar AproticSolubleHighCan promote esterification[10]
Dimethylformamide (DMF)36.7Polar AproticVery SolubleLowMay suppress equilibrium[10]
Tetrahydrofuran (THF)7.5Polar AproticSolubleModerateGood general purpose
Ethyl Acetate6.0Moderately PolarPartially SolubleModerateGreener solvent option
Dimethyl Sulfoxide (DMSO)46.7Polar AproticVery SolubleVery HighCan offer kinetic advantages[9]
Toluene2.4NonpolarInsolubleN/APoor choice for this substrate
Workflow Diagram: Systematic Solvent Selection

This diagram outlines the logical process for selecting an appropriate solvent for a given reaction.

Solvent_Selection_Workflow start Define Reaction: Reactants, Reagents, Mechanism solubility Are all reactants soluble in a common solvent? start->solubility inert Is the solvent inert? (Will it react?) solubility->inert Yes re_eval Re-evaluate Solvent Choice (Consider co-solvents) solubility->re_eval No mechanism Does the solvent polarity match the mechanism? inert->mechanism Yes inert->re_eval No workup Is workup/purification feasible? mechanism->workup Yes mechanism->re_eval No optimize Perform small-scale solvent screen workup->optimize Yes workup->re_eval No final Select Optimal Solvent optimize->final re_eval->solubility

Caption: A logical workflow for troubleshooting and selecting an optimal reaction solvent.

References
  • Zhang, P., et al. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data.
  • Mahmoud, A. R. (2023). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate.
  • Acree, W. (2018). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. AIP Publishing.
  • Koner, D., et al. (2020). Kinetic Solvent Effects in Organic Reactions. ChemRxiv.
  • NIH. (2023). Striking Impact of Solvent Polarity on the Strength of Hydrogen‐Bonded Complexes: A Nexus Between Theory and Experiment. National Institutes of Health.
  • Wikipedia. Solvent effects.
  • Potts, D. S., et al. (2021). Influence of Solvent Structure and Hydrogen Bonding on Catalysis at Solid-Liquid Interfaces. OSTI.gov.
  • gChem Global. Esterification Comparative Reaction.
  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
  • Chemistry Stack Exchange. (2016). How are solvents chosen in organic reactions?.
  • Reddit. (2018). Is there a guide to selecting solvents for synthesis?. r/OrganicChemistry.
  • Riechert, O., et al. (2015). Solvent effects on esterification equilibria. AIChE Journal.
  • ResearchGate. (2015). Solvent effects on esterification equilibria.
  • Zarei, M., et al. (2023). DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. Scientific Reports.
  • Reddit. (2017). Any recommendations on guides to basic solvent choices for organic molecules?.
  • ACS Green Chemistry Institute. What Factors Are Taken Into Consideration When Selecting a Solvent?.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
  • PubChem. 3-Ethoxy-5-(methoxycarbonyl)benzoic acid.
  • MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank.
  • PubChem. 3-(Methoxycarbonyl)benzoic acid.
  • Oakwood Chemical. 3-(Methoxycarbonyl)-5-nitrobenzoic acid.

Sources

Technical Support Center: Catalyst Selection for Efficient Synthesis of 3-Methoxycarbonyl-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methoxycarbonyl-5-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing this synthesis. We will move beyond simple protocols to explain the underlying principles of catalyst selection and reaction control, empowering you to troubleshoot and enhance your experimental outcomes.

The primary and most efficient route to this compound involves the selective monohydrolysis of its diester precursor, Dimethyl 5-methylisophthalate. The core challenge lies in precisely cleaving one of the two symmetrical methyl ester groups while leaving the other intact. This guide focuses on the catalytic systems and strategies to achieve this selectivity with high efficiency.

Foundational Knowledge: The Synthetic Pathway

The synthesis is a classic example of selective saponification, where controlling the stoichiometry of the base is paramount to preventing the formation of the di-acid byproduct, 5-methylisophthalic acid.

Synthesis_Workflow cluster_conditions Reaction Conditions Start Dimethyl 5-methylisophthalate (Starting Material) Reagent Catalyst/Reagent (e.g., KOH, NaOH) Start->Reagent Solvent Solvent System (e.g., THF/H₂O, MeOH) Start->Solvent Product This compound (Target Product) Reagent->Product Selective Monohydrolysis Byproduct 5-Methylisophthalic Acid (Di-acid Byproduct) Reagent->Byproduct Over-hydrolysis (Excess Base/Time) Solvent->Product Workup Acidic Workup (e.g., HCl, H₂SO₄) Product->Workup

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding catalyst and condition selection for this synthesis.

Q1: What is the most effective and reliable method for synthesizing this compound?

The most widely adopted and efficient method is the selective, base-catalyzed monohydrolysis (monosaponification) of Dimethyl 5-methylisophthalate. This reaction leverages careful control of stoichiometry and reaction conditions to favor the formation of the mono-acid product over the di-acid. While enzymatic or acid-catalyzed methods exist for ester hydrolysis, base-catalyzed saponification is often preferred for its high reaction rates and yields when optimized.[1]

Q2: Which base catalysts are recommended, and how do they differ?

Alkali metal hydroxides such as potassium hydroxide (KOH), sodium hydroxide (NaOH), and lithium hydroxide (LiOH) are the most common catalysts.

  • Potassium Hydroxide (KOH): Often the reagent of choice. It is highly effective in mixed solvent systems like methanol/THF, leading to clean and high-yield reactions.[2]

  • Sodium Hydroxide (NaOH): A highly effective and cost-efficient option. A method using a THF-aqueous NaOH system at low temperatures has been shown to produce half-esters from symmetric diesters in near-quantitative yields.[3]

  • Lithium Hydroxide (LiOH): Another popular choice for ester hydrolysis, often used in THF/water solvent systems. Some chemists report better success with LiOH for stubborn esters compared to NaOH.[4]

The choice of cation (K+, Na+, Li+) can subtly influence the reaction, potentially by altering the stability of the tetrahedral intermediate formed during hydrolysis, though solvent and temperature effects are generally more dominant.[4]

Q3: Why is selectivity a challenge, and how is it achieved mechanistically?

The starting material, Dimethyl 5-methylisophthalate, is a symmetric molecule with two identical ester groups. Without careful control, any reagent that hydrolyzes one ester group can also hydrolyze the second.

Selectivity is achieved primarily by:

  • Stoichiometric Control: Using slightly less than or exactly one equivalent of the base catalyst ensures there isn't enough reagent to hydrolyze both ester groups on a large scale.

  • Electrostatic Repulsion: After the first hydrolysis, the resulting molecule is a carboxylate salt (anion). This negative charge creates an electrostatic repulsion that disfavors the approach of a second hydroxide anion (OH⁻) to the remaining ester group, slowing down the second hydrolysis reaction significantly. This effect is a key reason why monosaponification is often successful.

Q4: What is the optimal solvent system for this reaction?

The solvent plays a crucial role in ensuring the solubility of both the nonpolar diester and the polar hydroxide catalyst.

  • Mixed Aqueous-Organic Systems: A mixture of an organic solvent and water is ideal. A semi-two-phase system using Tetrahydrofuran (THF) and aqueous NaOH at 0°C is highly effective and provides clean reaction mixtures with high yields.[3] This system effectively solubilizes the starting material while allowing the aqueous base to react.

  • Alcoholic Solvents: Solvents like methanol (MeOH) are commonly used, often in combination with THF.[2] When hydrolyzing a methyl ester, using methanol as a solvent is generally safe, as any transesterification side reaction would simply regenerate the starting methyl ester.[5] However, using other alcohol solvents (e.g., ethanol) could lead to the formation of mixed esters, complicating the product mixture.

Q5: How do temperature and reaction time impact the synthesis?

  • Temperature: Lower temperatures (e.g., 0°C) are often crucial for achieving high selectivity.[3] Elevated temperatures increase the rate of both the first and second hydrolysis reactions, which can lead to a higher proportion of the unwanted di-acid byproduct. Reactions may be run at reflux, but this requires very careful monitoring of reaction time.[2]

  • Reaction Time: This is a critical parameter to monitor, often by Thin-Layer Chromatography (TLC). The reaction should be stopped as soon as the starting material is consumed to prevent the slower, but still possible, second hydrolysis from occurring. Reaction times can range from 30 minutes to several hours depending on the specific conditions.[3][4]

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide provides solutions to common problems.

Issue 1: Low or No Yield of the Target Product

Question: My reaction shows a low conversion of the starting diester, and I'm recovering mostly starting material. What are the likely causes?

This issue typically points to insufficient reaction drive or reagent problems. Follow this troubleshooting workflow:

Troubleshooting_LowYield Start Problem: Low Conversion of Dimethyl 5-methylisophthalate Q_Base Is the base (NaOH/KOH) fresh and properly stored? Start->Q_Base A_Base_No Action: Use a fresh, anhydrous pellet or a newly prepared standardized aqueous solution. Q_Base->A_Base_No No Q_Solubility Was the starting material fully dissolved in the solvent? Q_Base->Q_Solubility Yes A_Base_Yes Yes A_Solubility_No Action: Increase the proportion of the organic solvent (e.g., THF) or consider a different solvent system. Q_Solubility->A_Solubility_No No Q_Temp Is the reaction temperature appropriate? Q_Solubility->Q_Temp Yes A_Solubility_Yes Yes A_Temp_No Action: If running at 0°C, ensure the bath is maintained. If no reaction, consider slowly warming to room temp. Monitor closely via TLC. Q_Temp->A_Temp_No No Q_Stoich Was the stoichiometry of the base correct (approx. 1 equivalent)? Q_Temp->Q_Stoich Yes A_Temp_Yes Yes A_Stoich_No Action: Re-calculate and ensure accurate weighing and addition of the base. Q_Stoich->A_Stoich_No No A_Stoich_Yes Consider extending reaction time while monitoring carefully. Q_Stoich->A_Stoich_Yes Yes

Caption: Troubleshooting logic for low reaction conversion.

Issue 2: Significant Formation of 5-Methylisophthalic Acid (Di-acid)

Question: My main product is the di-acid, and I have a low yield of the desired mono-acid. How can I improve selectivity?

This is the most common problem and indicates over-hydrolysis.

  • Cause: The use of excess base (>1.0 equivalent), excessively long reaction times, or high reaction temperatures can all drive the reaction to completion, hydrolyzing both ester groups.

  • Solution 1: Re-evaluate Stoichiometry: The most critical factor is the amount of base. Carefully weigh your reagents and use 0.95-1.0 equivalents of the hydroxide. An excess is highly likely to produce the di-acid.

  • Solution 2: Reduce Temperature: If you are running the reaction at room temperature or reflux, switch to 0°C. This dramatically slows the second hydrolysis relative to the first, enhancing selectivity.[3]

  • Solution 3: Monitor Reaction Progress: Do not let the reaction run for a set time without monitoring. Use TLC to track the disappearance of the starting diester. Once it is consumed, quench the reaction immediately to prevent the formation of the di-acid byproduct.

Issue 3: Product Isolation and Purification Challenges

Question: After acidification, I get an oily or impure solid that is difficult to purify. What are the best practices for workup?

  • Ensure Complete Protonation: After the reaction, the product exists as a carboxylate salt. You must acidify the aqueous solution to a pH of ~2-3 to ensure the carboxylic acid is fully protonated. Use a pH meter or pH paper for accuracy. Incomplete acidification will result in low recovery during extraction, as the salt will remain in the aqueous layer.

  • Efficient Extraction: Extract the acidified aqueous layer multiple times (e.g., 3x) with a suitable organic solvent like ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine to remove excess water. Dry the organic layer thoroughly with an anhydrous drying agent like MgSO₄ or Na₂SO₄ before concentrating it. Residual water can interfere with subsequent crystallization.

  • Purification:

    • Recrystallization: This is often the best method for purification. Experiment with different solvent systems, such as ethanol, methanol, or ethyl acetate/hexanes, to find conditions that yield high-purity crystals.[6]

    • Silica Gel Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography can be used.[3]

Data Summary: Comparison of Catalytic Systems

The following table summarizes conditions from the literature to guide your experimental design.

Catalyst (Equivalents)Solvent SystemTemp. (°C)Time (min)Yield (%)Reference
NaOH (1.0)THF / H₂O (1:1)030-60>95[3]
KOH (1.0)MeOH / THF (2:1)RefluxOvernightHigh (unspec.)[2]
LiOH (3.0)THF / H₂O (1:1)RTVariableHigh (unspec.)[4]

Note: Yields are highly dependent on specific substrate and precise execution. The data is for illustrative purposes based on general or similar symmetric diester hydrolyses.

Experimental Protocols

Protocol 1: High-Selectivity Monohydrolysis at 0°C (Adapted from Niwayama, 2000)[3]

This protocol is recommended for achieving high yields and clean reaction mixtures.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Dimethyl 5-methylisophthalate (1.0 eq) in Tetrahydrofuran (THF).

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the solution temperature equilibrates to 0°C.

  • Reagent Preparation: In a separate container, prepare a solution of Sodium Hydroxide (NaOH, 1.0 eq) in deionized water. Ensure it is fully dissolved.

  • Reaction Initiation: Add the aqueous NaOH solution dropwise to the stirred THF solution of the diester at 0°C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 30-60 minutes.

  • Quenching: Once the starting material is consumed, quench the reaction by adding it to a beaker of cold, dilute HCl (1M), ensuring the final pH is ~2-3.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent to obtain pure this compound.

References

  • ResearchGate: Highly Efficient Selective Monohydrolysis of Symmetric Diesters
  • ACS Publications: Intramolecular General Base Catalysis in the Hydrolysis of a Phosph
  • BenchChem: Troubleshooting Low Yield in NHS Ester Conjug
  • Organic Chemistry Portal: Highly Efficient Selective Monohydrolysis of Symmetric Diesters
  • NIH PMC: Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic
  • Reddit: Hydrolysis product troubleshooting
  • Google Patents: CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzo
  • ECHEMI: selective hydrolysis problem
  • Homework.Study.
  • Reddit: Why are my ester hydrolysis not working
  • BenchChem: Application Notes: 3-Hydroxy-5-(methoxycarbonyl)benzoic Acid in Solid-Phase Synthesis
  • PubMed: Optimized enzymatic synthesis of methyl benzo
  • YouTube: Base hydrolysis of esters
  • ResearchGate: A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzo
  • PubChem: 3-Ethoxy-5-(methoxycarbonyl)benzoic acid
  • Sciencemadness.
  • MDPI: Synthesis of Bosutinib
  • BenchChem: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 3-Methoxycarbonyl-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chromatographic analysis of 3-Methoxycarbonyl-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the common issue of peak tailing in High-Performance Liquid Chromatography (HPLC). Here, we will explore the root causes of this phenomenon and provide systematic, actionable solutions to achieve optimal peak symmetry and ensure the integrity of your analytical results.

Frequently Asked questions (FAQs)

Q1: What is peak tailing and how does it affect my analysis of this compound?

A: Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, with a drawn-out or "tailing" trailing edge.[1] In an ideal HPLC separation, peaks should be symmetrical and Gaussian in shape. Tailing peaks can compromise the accuracy and precision of quantification by making it difficult to determine the exact end of the peak, leading to integration errors.[2] This can also reduce the resolution between closely eluting peaks.

Q2: I'm observing peak tailing specifically for this compound. What are the most likely causes?

A: For an acidic compound like this compound, with a pKa of approximately 4.15, peak tailing in reversed-phase HPLC is primarily caused by a few key factors:[3]

  • Secondary Silanol Interactions: The most common culprit is the interaction of the carboxylic acid group of your analyte with residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[4] These interactions create a secondary, undesirable retention mechanism that leads to tailing.[2]

  • Inappropriate Mobile Phase pH: If the pH of your mobile phase is too close to the pKa of the analyte (around 4.15), a mixed population of ionized (deprotonated) and non-ionized (protonated) forms of the acid will exist.[5] This leads to broadened and tailing peaks as the two forms have different retention characteristics.

  • Metal Contamination: Trace metal impurities, such as iron or nickel, in the stationary phase or from HPLC system components can chelate with the carboxylic acid group of your analyte, causing peak tailing.[6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1]

In-Depth Troubleshooting Guides

Issue: My this compound peak is tailing, and I suspect secondary silanol interactions.

Underlying Cause: Silica-based reversed-phase columns, especially older or less deactivated "Type A" silica columns, have accessible silanol groups on their surface.[7][8] The acidic proton of the carboxylic acid on your analyte can interact with these silanols via hydrogen bonding, causing a portion of the analyte molecules to be retained longer than the bulk, resulting in a tailing peak.[9]

Troubleshooting Workflow:

start Peak Tailing Observed step1 Q: Is mobile phase pH > 2 units below pKa (~4.15)? start->step1 step2 Adjust mobile phase pH to ~2.5-3.0 using formic or phosphoric acid. step1->step2 No step3 Q: Are you using a modern, end-capped column? step1->step3 Yes step2->step3 step4 Switch to a high-purity, end-capped C18 or a column with a polar-embedded phase. step3->step4 No step5 Q: Is the column contaminated? step3->step5 Yes step4->step5 step6 Perform a column wash protocol. step5->step6 Yes end_fail Consult Instrument/Column Manufacturer step5->end_fail No end Symmetrical Peak Achieved step6->end

Caption: Troubleshooting workflow for peak tailing.

Solutions:

  • Optimize Mobile Phase pH (Ion Suppression): The most effective way to minimize silanol interactions with an acidic analyte is to ensure it remains in its non-ionized (protonated) state. This is achieved by lowering the mobile phase pH.

    • Recommendation: Adjust the mobile phase pH to be at least 1.5 to 2 pH units below the pKa of this compound (~4.15). A target pH of 2.5 to 3.0 is a good starting point.[5]

    • Practical Tip: Use an acidic modifier like formic acid or phosphoric acid to control the pH. Formate buffers are effective in the pH range of 2.8 to 4.8, while phosphate buffers can be used from pH 2.1.[5]

  • Column Selection: Modern HPLC columns are designed to minimize silanol interactions.

    • Recommendation: Employ a high-purity, "Type B" silica column that is thoroughly end-capped. End-capping chemically derivatizes most of the residual silanols, making them inaccessible for secondary interactions.[4] Columns with a polar-embedded stationary phase can also provide good peak shape for polar acidic compounds.[10]

Issue: Adjusting the pH helped, but there's still some peak tailing.

Underlying Cause: If pH optimization doesn't completely resolve the issue, metal contamination could be a contributing factor. Stainless steel components in the HPLC system (tubing, frits) can leach metal ions that chelate with your analyte.[11] Some silica-based stationary phases may also contain trace metal impurities.[2]

Solutions:

  • Use a Mobile Phase Additive with Chelating Properties: Adding a weak chelating agent to the mobile phase can bind to metal ions in the system, preventing them from interacting with your analyte.

    • Recommendation: While not always necessary, a very low concentration of a chelating agent like EDTA can be considered in challenging cases. However, this should be a last resort as it can complicate the mobile phase and may not be suitable for all detection methods (e.g., mass spectrometry).

  • Employ Bio-inert or Metal-free HPLC Systems: For highly sensitive analyses of compounds prone to metal chelation, using an HPLC system with PEEK or other bio-inert flow paths can eliminate the source of metal contamination.[12]

  • Column Washing: Strongly retained compounds from previous injections can contaminate the column head and cause peak shape distortion.

    • Recommendation: Implement a regular column washing protocol. (See Protocol 2)

Issue: The peak tailing is worse at higher concentrations of my analyte.

Underlying Cause: This is a classic symptom of column overload. When the amount of analyte injected exceeds the capacity of the stationary phase, the peak shape becomes distorted, often leading to a "shark-fin" or tailing peak.[1]

Solutions:

  • Reduce Sample Concentration: Dilute your sample and re-inject.

  • Decrease Injection Volume: If diluting the sample is not feasible, reduce the volume of sample injected onto the column.

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • 0.1% Formic acid solution (or phosphoric acid)

  • Calibrated pH meter

Procedure:

  • Prepare a series of aqueous mobile phase components with varying pH:

    • pH 3.5

    • pH 3.0

    • pH 2.5

  • For each pH level, prepare the final mobile phase by mixing the buffered aqueous component with the organic solvent in the desired ratio (e.g., 50:50 Acetonitrile:Buffered Water).

  • Equilibrate the column with the first mobile phase (pH 3.5) for at least 15-20 column volumes.

  • Inject a standard solution of this compound.

  • Record the chromatogram and calculate the peak asymmetry factor.

  • Repeat steps 3-5 for each subsequent mobile phase pH, moving from highest to lowest pH.

  • Compare the peak shapes obtained at each pH and select the pH that provides the most symmetrical peak (asymmetry factor closest to 1.0).

Mobile Phase pHExpected Peak Shape for this compound (pKa ~4.15)Rationale
5.0 Significant TailingpH is close to the pKa, leading to a mixed population of ionized and non-ionized forms.[5]
3.5 Improved, but potential for some tailingCloser to full protonation, but still within a range where minor silanol interactions can occur.
2.5 - 3.0 Optimal, Symmetrical PeakThe analyte is fully protonated (non-ionized), and silanol interactions are suppressed.[4]
Protocol 2: General Purpose Reversed-Phase Column Cleaning

Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.

Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min):

  • Disconnect the column from the detector.

  • Flush with your mobile phase without buffer salts (e.g., 50:50 Acetonitrile/Water) for 20 column volumes.

  • Flush with 100% Acetonitrile for 20 column volumes.

  • Flush with 100% Isopropanol for 20 column volumes.

  • Flush with 100% Methylene Chloride (if compatible with your column and system) for 20 column volumes to remove very non-polar contaminants.

  • Flush again with 100% Isopropanol for 20 column volumes.

  • Flush with 100% Acetonitrile for 20 column volumes.

  • Gradually re-introduce your mobile phase, starting with the organic/aqueous mixture without buffer, before finally re-equilibrating with your buffered mobile phase.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting HPLC Peak Tailing for Benzoic Acid Derivatives.
  • BenchChem. (2025). Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives.
  • PubMed. (n.d.). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography.
  • ResearchGate. (2025). Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Waters Corporation. (n.d.). Improved Analytical Sensitivity and Chromatographic Peak Shape for the Quantification of TCA Cycle Analytes in Human Plasma.
  • ResearchGate. (2025). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography | Request PDF.
  • Synthesis and HPLC evaluation of carboxylic acid phases on a hydride surface. (n.d.).
  • LCGC International. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • ResearchGate. (2025). Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding | Request PDF.
  • SilcoTek® Corporation. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • Separation Science. (n.d.). Silica Purity #2 – Silanols.
  • The LCGC Blog. (2020). Silica for HPLC Stationary Phases – A Five Minute Guide.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. (n.d.).
  • PubMed. (n.d.). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
  • MicroSolv. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.

Sources

Technical Support Center: Optimizing the Synthesis of 3-Methoxycarbonyl-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxycarbonyl-5-methylbenzoic acid, a key intermediate in various pharmaceutical and materials science applications. A common bottleneck in its preparation via the selective mono-esterification of 5-methylisophthalic acid is the extended reaction time, which can impede research progress and scale-up efforts.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and an optimized protocol to significantly reduce reaction times while maintaining high selectivity and yield. As your dedicated application scientist, my goal is to explain the causality behind experimental choices, empowering you to resolve challenges effectively.

Understanding the Reaction: The Challenge of Selective Mono-Esterification

The synthesis of this compound from 5-methylisophthalic acid is a classic Fischer-Speier esterification. The reaction involves the protonation of a carboxylic acid group by a strong acid catalyst, which enhances the carbonyl carbon's electrophilicity for nucleophilic attack by methanol.[1] The primary challenge lies in selectively esterifying only one of the two carboxylic acid groups. The reaction is an equilibrium process, and its rate is influenced by several interconnected factors.[2]

Reaction_Mechanism Figure 1: Simplified Fischer-Speier Mono-Esterification Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Diacid 5-Methylisophthalic Acid MeOH Methanol (CH3OH) H+ Acid Catalyst (H+) Protonated_Diacid Protonated Carbonyl Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Diacid->Tetrahedral_Intermediate Nucleophilic Attack + CH3OH Ester_H2O Protonated Ester + H2O Tetrahedral_Intermediate->Ester_H2O Proton Transfer & Water Loss Ester_H2O->H+ Catalyst Regeneration Monoester 3-Methoxycarbonyl-5- methylbenzoic Acid Ester_H2O->Monoester Deprotonation - H+ H2O Water (H2O)

Caption: Figure 1: Simplified Fischer-Speier Mono-Esterification Mechanism.

Troubleshooting Guide: Why Is My Reaction Time So Long?

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction has barely progressed after several hours. What are the most critical factors to investigate first?

A1: A slow esterification is typically rooted in one of three areas: catalysis, water accumulation, or temperature .

  • Ineffective Catalysis: The catalyst is the engine of your reaction. An insufficient amount or a low-activity catalyst will dramatically slow the process. Homogeneous acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective because they readily donate protons.[3][4]

  • Equilibrium Reversal: Esterification produces water as a byproduct.[5] As water concentration increases, the reverse reaction (hydrolysis of the ester back to the carboxylic acid) accelerates, causing the net reaction rate to plummet and stall.

  • Sub-optimal Temperature: Chemical reactions are temperature-dependent. Too low a temperature will result in slow kinetics, while an excessively high temperature can lead to side reactions or evaporation of your methanol.[6][7]

Start by assessing your catalyst choice and loading, then ensure you have an effective method for water removal, and finally, verify your reaction temperature is optimal.

Troubleshooting_Workflow Figure 2: Workflow for Diagnosing Slow Reactions Start Reaction is Too Slow Catalyst Step 1: Evaluate Catalyst - Is it a strong acid? - Is loading sufficient (1-5 mol%)? Start->Catalyst Water Step 2: Check Water Removal - Using Dean-Stark trap? - Molecular sieves added? Catalyst->Water Catalyst OK Temp Step 3: Verify Temperature - Is it at methanol reflux (65°C)? - Or higher with co-solvent? Water->Temp Water Removal OK Purity Step 4: Assess Reagents - Is methanol anhydrous? - Is diacid pure? Temp->Purity Temperature OK Resolved Reaction Rate Optimized Purity->Resolved Reagents OK

Caption: Figure 2: Workflow for Diagnosing Slow Reactions.

Q2: Which catalyst should I use for the fastest reaction, and what is the optimal loading?

A2: The choice of catalyst is critical for reaction rate. While traditional homogeneous catalysts are effective, modern heterogeneous (solid acid) catalysts offer significant advantages in terms of separation and reusability.

  • Homogeneous Catalysts: Concentrated sulfuric acid (H₂SO₄) is a powerful and inexpensive catalyst that leads to fast reaction kinetics due to its high acidity.[6] A typical loading is 3-5 mol% relative to the dicarboxylic acid. However, it can cause charring at higher temperatures and requires a neutralizing workup.

  • Heterogeneous (Solid Acid) Catalysts: These are the preferred modern choice.

    • Ion-Exchange Resins (e.g., Amberlyst-15): These are highly effective, demonstrating high selectivity for monoester formation and can significantly reduce reaction times.[8] They are easily filtered off post-reaction.

    • Acidic Alumina or Zeolites: These catalysts can also provide good conversion and high selectivity towards the monoester.[9]

    • Advanced Metal Catalysts: Recent studies show that solid acids like zirconium/titanium mixtures can effectively catalyze the reaction with the benefit of being recoverable and reusable.[3]

Recommendation: For the fastest, cleanest reaction, start with an ion-exchange resin like Amberlyst-15. If unavailable, use concentrated sulfuric acid.

Catalyst TypeTypical LoadingAvg. Reaction TimeSeparationNotes
Sulfuric Acid 3-5 mol%1-4 hoursNeutralization/QuenchPotent, but workup is required.[1][10]
p-TsOH 5-10 mol%3-6 hoursNeutralization/QuenchLess corrosive than H₂SO₄.[4]
Amberlyst-15 10-20 wt%2-5 hoursSimple FiltrationExcellent reusability and selectivity.
Zr/Ti Solid Acid 10-20 wt%4-8 hoursSimple FiltrationGood activity and reusability.[3]
Q3: How can I effectively remove water to drive the reaction forward and reduce the time?

A3: Actively removing water is non-negotiable for reducing reaction time. According to Le Chatelier's principle, removing a product shifts the equilibrium toward the formation of more products.[5]

  • Use Excess Methanol: The simplest method is to use methanol as both a reactant and the solvent. A large excess (e.g., 10-20 equivalents) will shift the equilibrium forward.[5][11]

  • Azeotropic Distillation with a Dean-Stark Trap: This is the most effective method. Use a co-solvent like toluene or cyclohexane that forms a low-boiling azeotrope with water. As the mixture refluxes, the water-azeotrope distills over and is collected in the Dean-Stark trap, permanently removing it from the reaction mixture.

  • Use of Dehydrating Agents: Adding molecular sieves (3Å or 4Å) to the reaction flask can sequester the water as it is formed. This is a simple and effective method for smaller-scale reactions.

Q4: What is the optimal reaction temperature?

A4: The optimal temperature is a balance between reaction kinetics and reactant stability.

  • With Excess Methanol as Solvent: The reaction temperature should be the reflux temperature of methanol, which is approximately 65°C. This provides a good rate without excessive pressure buildup.

  • With a Co-solvent (e.g., Toluene): Using a higher-boiling co-solvent allows you to increase the reaction temperature (e.g., to 80-110°C). Higher temperatures significantly increase the reaction rate.[6][2] This approach is particularly effective when combined with a Dean-Stark trap.

An increase in temperature generally increases the rate constant of the reaction, leading to a faster conversion.[2] However, ensure the temperature does not exceed the stability limits of your starting material or product.

Frequently Asked Questions (FAQs)

Q: Are there faster, alternative methods for this synthesis? A: Yes, while Fischer esterification is common, other methods can be faster, especially for acid-sensitive substrates.

  • Alkylation with Methyl Iodide (MeI) or Dimethyl Sulfate (Me₂SO₄): Deprotonating the carboxylic acid with a base (like K₂CO₃) followed by alkylation with a strong methylating agent like MeI or Me₂SO₄ is often very rapid, sometimes completing at room temperature.[11] However, these reagents are toxic and may methylate other nucleophilic sites.

  • Using Trimethylsilyldiazomethane (TMS-CHN₂): This reagent reacts very rapidly with carboxylic acids to yield methyl esters, often within minutes at room temperature.[11] It is an excellent but expensive and hazardous option.

Q: What is the best way to monitor the reaction's progress to know when it's done? A: Thin-Layer Chromatography (TLC) is the quickest method. Spot the reaction mixture against the starting diacid. The product monoester will have a higher Rf value. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are ideal. A kinetic study can be performed by taking aliquots at regular intervals to determine when the conversion plateaus.[12][13]

Q: I'm seeing a second product spot on my TLC. What is it and how can I avoid it? A: The most common side product is the di-ester, 3,5-bis(methoxycarbonyl)toluene. Its formation is favored by long reaction times, high temperatures, and a high catalyst load. To minimize it, use a stoichiometric amount or only a slight excess of methanol (1.0-1.5 equivalents) instead of using it as the solvent. This makes achieving high mono-ester selectivity easier, although it may require more diligent water removal to drive the reaction to completion.[14]

Caption: Figure 3: Interdependence of Key Reaction Parameters.

Optimized Protocol for Rapid Synthesis

This protocol incorporates best practices to achieve a reaction time of under 4 hours with high yield and selectivity.

Reagents & Equipment:

  • 5-methylisophthalic acid (1 equivalent)

  • Anhydrous Methanol (10-15 equivalents)

  • Amberlyst-15 resin (15 wt% of the diacid)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask, add 5-methylisophthalic acid and a magnetic stir bar.

  • Add Reagents: Add the Amberlyst-15 resin, followed by anhydrous methanol.

  • Reaction: Attach the reflux condenser and heat the mixture to a gentle reflux (~65°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress every 60 minutes using TLC (e.g., mobile phase 9:1 Dichloromethane:Methanol with a trace of acetic acid). The reaction should show significant conversion within 2 hours and approach completion in 3-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the Amberlyst-15 resin. The resin can be washed with methanol, dried, and stored for reuse.

    • Evaporate the methanol from the filtrate under reduced pressure.

    • The crude residue can be purified by recrystallization or column chromatography to yield pure this compound.

This optimized protocol leverages a reusable solid acid catalyst and an excess of the alcohol reactant to significantly accelerate the synthesis, providing a reliable and efficient pathway for your research needs.

References

  • Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry (RSC Publishing).
  • Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry (RSC Publishing).
  • Optimization of reaction conditions for the methyl esterification of cinnamic acid.
  • Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions.
  • LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids.
  • Acid to Ester - Common Conditions.
  • Effect of reaction time on esterification process, condition: temperature, 30 °C.
  • Methyl Esters. Organic Chemistry Portal.
  • O-Methylation of carboxylic acids with streptozotocin.
  • Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews (RSC Publishing).
  • Preparation of methyl benzoate (benzoic acid methyl ester). PrepChem.com.
  • CN101948387A - Preparation technology of methyl benzoate.
  • esterification of benzoic acid to methyl benzo
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
  • Preparation of Methyl Benzo
  • An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid.
  • Kinetic modeling of benzoic acid esterification using functionalized silica gel.
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
  • 3,5-Dimethylbenzoic acid. PubChem.
  • Kinetic Study of Esterification Reaction.
  • KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Chemistry & Chemical Technology.
  • Effect of reaction temperature on the esterification.
  • 3,5-Dimethylbenzoic acid 99%. Sigma-Aldrich.
  • Effect of reaction time on esterification rate.
  • Preparation of 3-methoxybenzoic acid. Sciencemadness.org.
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI.
  • Kinetic research and modeling of benzoic acid esterification process.

Sources

Technical Support Center: Navigating Steric Hindrance in Reactions of 3-Methoxycarbonyl-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxycarbonyl-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during its use in chemical synthesis, with a particular focus on overcoming steric hindrance.

Introduction to this compound and its Challenges

This compound is a valuable building block in organic synthesis. Its structure, featuring a carboxylic acid and a methyl ester at the meta positions of a toluene backbone, presents unique challenges primarily due to steric hindrance and the electronic effects of its substituents. The bulky methyl and methoxycarbonyl groups can impede the approach of reagents to the reactive sites, namely the carboxylic acid and the aromatic ring. Understanding these steric and electronic factors is crucial for successful reaction outcomes.

The substituents on the benzene ring significantly influence its reactivity towards electrophilic aromatic substitution. The methyl group is an electron-donating group, which activates the ring and directs incoming electrophiles to the ortho and para positions.[1] Conversely, the methoxycarbonyl group is an electron-withdrawing group, which deactivates the ring and directs incoming electrophiles to the meta position.[2][3] The interplay of these directing effects and the steric bulk of the substituents dictates the regioselectivity and feasibility of various transformations.

Troubleshooting Guide

This section addresses specific issues that may arise during reactions with this compound and provides actionable solutions.

Issue 1: Low Yields in Amide Coupling Reactions

Question: I am attempting to form an amide by coupling this compound with a bulky secondary amine, but I am observing very low yields. What is causing this, and how can I improve the reaction efficiency?

Answer:

The primary cause of low yields in amide coupling reactions with this substrate, especially with sterically demanding amines, is the steric hindrance around the carboxylic acid group.[4][5] The adjacent methyl and methoxycarbonyl groups impede the approach of the amine nucleophile to the activated carboxylic acid intermediate.

Troubleshooting Steps:

  • Choice of Coupling Reagent: Standard coupling reagents might not be effective. Consider using reagents known to overcome high steric hindrance. For instance, the in situ generation of acyl fluorides using reagents like TFFH or BTFFH can be effective for coupling sterically hindered substrates.[6] Alternatively, methods involving the generation of phosphonium salts in situ have shown success in forming amide bonds under mild conditions.[7]

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, monitor for potential side reactions or degradation.

    • Solvent: The choice of solvent can influence the reaction rate. Aprotic polar solvents like DMF or acetonitrile are generally suitable.

    • Additives: The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to neutralize the acid formed during the reaction without competing with the amine nucleophile.

  • Alternative Strategies: If direct coupling remains challenging, consider a multi-step approach. One such strategy involves the direct coupling of Grignard reagents to isocyanates, which has been shown to be a robust method for synthesizing sterically hindered amides.[4][8]

Issue 2: Difficulty in Selective Hydrolysis of the Methyl Ester

Question: I need to selectively hydrolyze the methyl ester of this compound to the corresponding diacid, but the reaction is sluggish and incomplete. How can I achieve complete and clean hydrolysis?

Answer:

The steric hindrance from the neighboring methyl group can make the carbonyl carbon of the methyl ester less accessible to nucleophilic attack by hydroxide ions, leading to slow or incomplete hydrolysis.[9][10]

Troubleshooting Steps:

  • Reaction Conditions:

    • Base: Use a stronger base or a higher concentration of the base (e.g., NaOH or KOH).

    • Solvent System: Employ a co-solvent system to improve the solubility of the substrate. A mixture of water and a water-miscible organic solvent like methanol, ethanol, or THF is often effective.[9][11]

    • Temperature: Heating the reaction mixture to reflux is typically necessary to drive the hydrolysis to completion.[9]

  • Monitoring the Reaction: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to monitor the disappearance of the starting material and the formation of the product.

  • Work-up Procedure: After the reaction is complete, careful acidification is required to protonate the carboxylate and precipitate the diacid product. Add a strong acid (e.g., concentrated HCl) until the solution is acidic.[9]

Issue 3: Poor Regioselectivity in Electrophilic Aromatic Substitution

Question: I am trying to introduce a nitro group onto the aromatic ring of this compound, but I am getting a mixture of isomers. How can I control the regioselectivity of this reaction?

Answer:

The regiochemical outcome of electrophilic aromatic substitution on this molecule is governed by the competing directing effects of the methyl and methoxycarbonyl groups.[12][13] The methyl group is an ortho, para-director, while the methoxycarbonyl group is a meta-director.[2] This can lead to the formation of multiple products.

Understanding the Directing Effects:

  • Methyl Group (Activating, ortho, para-director): Increases electron density at the ortho (positions 2 and 6) and para (position 4) positions, making them more susceptible to electrophilic attack.[14]

  • Methoxycarbonyl Group (Deactivating, meta-director): Withdraws electron density from the ring, particularly from the ortho and para positions, making the meta positions (positions 2 and 6 relative to it) the more favorable sites for electrophilic attack.[2][15]

Controlling Regioselectivity:

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

    • Catalyst: The choice of Lewis acid catalyst can influence the steric environment of the electrophile and thus the regioselectivity.

  • Blocking Groups: In cases where achieving high selectivity is difficult, a strategy involving the use of a blocking group can be employed. This involves introducing a removable group at a specific position to direct the substitution to the desired site, followed by the removal of the blocking group.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when working with this compound?

A1: The most significant challenge is steric hindrance.[16][17] The bulky methyl and methoxycarbonyl groups flanking the reactive sites can hinder the approach of reagents, leading to slower reaction rates and lower yields, particularly in reactions involving the carboxylic acid or aromatic ring.

Q2: How do the substituents on this compound affect its reactivity in electrophilic aromatic substitution?

A2: The methyl group is an activating, ortho, para-directing group, while the methoxycarbonyl group is a deactivating, meta-directing group.[18][19][20][21][22] The interplay of these opposing electronic effects determines the position of electrophilic attack on the aromatic ring.[15]

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: According to its GHS classification, 3-(Methoxycarbonyl)benzoic acid may cause skin and serious eye irritation, as well as respiratory irritation.[23] It is recommended to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: Can I perform Fischer esterification on the carboxylic acid group of this compound?

A4: While Fischer esterification is a common method for converting carboxylic acids to esters, the steric hindrance around the carboxylic acid in this molecule may necessitate harsh reaction conditions (e.g., prolonged heating in a large excess of alcohol with a strong acid catalyst).[24][25][26][27] Alternative esterification methods that utilize activating agents may provide better yields under milder conditions.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling of this compound

This protocol provides a general method for amide bond formation.[7]

  • In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), a suitable coupling reagent (e.g., HATU, 1.1 eq), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) in an anhydrous aprotic solvent (e.g., DMF).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Methyl Ester Hydrolysis

This protocol outlines a general procedure for the hydrolysis of the methyl ester.[9]

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water.

  • Add an excess of a strong base, such as sodium hydroxide (2-3 eq).

  • Heat the reaction mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of 1-2 with a strong acid (e.g., concentrated HCl) to precipitate the dicarboxylic acid product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

Diagram 1: Key Factors Influencing Reactivity

G cluster_molecule This compound cluster_factors Influencing Factors cluster_reactions Affected Reactions Molecule C₉H₈O₄ Steric_Hindrance Steric Hindrance Molecule->Steric_Hindrance Bulky Groups Electronic_Effects Electronic Effects Molecule->Electronic_Effects Substituents Amide_Coupling Amide Coupling Steric_Hindrance->Amide_Coupling Ester_Hydrolysis Ester Hydrolysis Steric_Hindrance->Ester_Hydrolysis Aromatic_Substitution Electrophilic Aromatic Substitution Electronic_Effects->Aromatic_Substitution

Caption: Key factors affecting reactions of the target molecule.

Diagram 2: Troubleshooting Workflow for Low Yield Amide Coupling

G start Low Yield in Amide Coupling coupling_reagent Change Coupling Reagent (e.g., TFFH, BTFFH) start->coupling_reagent reaction_conditions Optimize Reaction Conditions (Temp, Solvent) start->reaction_conditions alternative_strategy Consider Alternative Strategy (e.g., Grignard + Isocyanate) start->alternative_strategy end Improved Yield coupling_reagent->end reaction_conditions->end alternative_strategy->end

Caption: Decision tree for troubleshooting low yield amide coupling.

Quantitative Data Summary

Reaction TypeKey ChallengeRecommended SolutionTypical Yield Range
Amide CouplingSteric HindranceUse specialized coupling reagents (e.g., TFFH, BTFFH)60-90%
Ester HydrolysisSteric HindranceReflux with excess NaOH in MeOH/H₂O85-95%
Electrophilic Aromatic SubstitutionCompeting Directing EffectsLow temperature, careful choice of catalystVaries with substrate and conditions

References

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution.
  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
  • Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II.
  • Chemistry Steps. (n.d.). Activating and Deactivating Groups.
  • Chemistry LibreTexts. (2019). 18.6 Directing Effects of Substituted Benzenes.
  • Chad's Prep. (n.d.). EAS Ortho Para & Meta Directors and Activating & Deactivating Groups.
  • Tyler DeWitt. (2014). Activating and Deactivating Groups in Aromatic Substitution [Video]. YouTube. [Link]
  • JoVE. (n.d.). Video: Directing Effect of Substituents: meta-Directing Groups.
  • PubMed. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution.
  • Vedantu. (n.d.). Effect of Substituent on Reactivity of Benzene for JEE.
  • Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring.
  • Chemistry LibreTexts. (2022). Ortho, Para Directing Group.
  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255.
  • ResearchGate. (2014). The Synthesis of Sterically Hindered Amides.
  • Najam Academy. (2024). Steric Hindrance | Organic Chemistry [Video]. YouTube. [Link]
  • ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • Organic Chemistry Portal. (n.d.). Methyl Esters.
  • MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(1), m1806.
  • Digital Commons @ Otterbein. (2018). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction.
  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
  • ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega, 5(25), 15473–15482.
  • PubChem. (n.d.). 3-(Methoxycarbonyl)benzoic acid.
  • PubMed. (2014). The Synthesis of Sterically Hindered Amides.
  • National Center for Biotechnology Information. (n.d.). 3-Ethoxycarbonyl-2-hydroxy-6-methoxy-4-methylbenzoic acid.
  • Google Patents. (n.d.). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
  • Oakwood Chemical. (n.d.). 3-(Methoxycarbonyl)-5-nitrobenzoic acid.
  • Google Patents. (n.d.). CN108440389A - 3,4,5-trihydroxy benzoic acid derivative and the preparation method and application thereof.
  • Royal Society of Chemistry. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13, 16345-16354.

Sources

Technical Support Center: Optimization of Mobile Phase for HPLC Separation of 3-Methoxycarbonyl-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC separation of 3-Methoxycarbonyl-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure robust and reproducible analytical results. As your dedicated support partner, we aim to empower you with the scientific rationale behind method optimization, enabling you to overcome common chromatographic challenges.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during the HPLC analysis of this compound, presented in a question-and-answer format.

Scenario 1: Poor Peak Shape - Tailing Peak

Question: My chromatogram for this compound shows a significant tailing peak. What are the potential causes and how can I resolve this?

Answer:

Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC.[1][2] The primary cause is often secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica-based column packing.[1] Here’s a systematic approach to troubleshoot and resolve peak tailing:

  • Mobile Phase pH Adjustment: The pKa of 3-Methoxy-5-methylbenzoic acid is approximately 4.15.[3] To ensure the analyte is in its non-ionized (protonated) form and to minimize interactions with silanols, the mobile phase pH should be adjusted to at least 1.5-2 pH units below the pKa.[2][4]

    • Recommendation: Start with a mobile phase pH of around 2.5-3.0. This can be achieved using a suitable buffer.

  • Buffer Selection and Concentration: An inadequate buffer can lead to pH shifts on the column, causing peak tailing.[5]

    • Recommendation: Use a buffer with a pKa close to the desired mobile phase pH. Phosphate or acetate buffers are common choices. Ensure the buffer concentration is sufficient, typically between 10-50 mM, to provide adequate buffering capacity.[4]

  • Choice of Organic Modifier: The organic solvent in your mobile phase can influence peak shape.

    • Recommendation: Acetonitrile is often preferred due to its lower viscosity and better UV transparency.[6][7] However, methanol can sometimes offer different selectivity and may improve peak shape for certain compounds.[6][7]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[2]

    • Recommendation: Try diluting your sample and injecting a smaller volume to see if the peak shape improves.[2]

  • Column Quality: The type and condition of your HPLC column play a crucial role.

    • Recommendation: Use a high-purity, end-capped C18 column to minimize the number of accessible silanol groups.[1][8] If the column is old or has been used with harsh mobile phases, it may be degraded and require replacement.

Scenario 2: Insufficient Resolution from Impurities

Question: I am unable to achieve baseline separation between my main peak, this compound, and a closely eluting impurity. How can I improve the resolution?

Answer:

Improving resolution requires optimizing the selectivity, efficiency, and retention of your chromatographic system. Here are key parameters to adjust:

  • Optimize Mobile Phase Composition:

    • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the separation of complex mixtures.[9] A shallow gradient around the elution time of your compounds of interest can significantly enhance resolution.

    • Organic Modifier Ratio: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention and may improve the separation of early eluting peaks.

    • Alternative Organic Modifier: If changing the ratio of acetonitrile/water is not effective, try switching to methanol. The different solvent properties can alter the selectivity of the separation.

  • Adjust Mobile Phase pH: Small changes in pH can significantly impact the retention of ionizable compounds, thus altering selectivity.

    • Recommendation: Experiment with slight adjustments to the mobile phase pH (e.g., from 2.8 to 3.2) to see if the relative retention of the main peak and the impurity changes.

  • Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, affecting both efficiency and selectivity.

    • Recommendation: If your HPLC system has a column oven, try varying the temperature (e.g., in 5°C increments from 25°C to 40°C).

  • Column Chemistry: The choice of stationary phase can have the most significant impact on selectivity.

    • Recommendation: If optimizing the mobile phase does not provide the desired resolution, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which offer different retention mechanisms.[10]

Scenario 3: Retention Time Drifting

Question: My retention times for this compound are inconsistent between injections and over a sequence. What could be causing this variability?

Answer:

Retention time drift is a common problem that can compromise the reliability of your analytical method.[11] The most likely causes are related to the mobile phase, the HPLC system, or the column.

  • Mobile Phase Instability:

    • Evaporation: Volatile components of the mobile phase, such as organic modifiers or acidic additives like trifluoroacetic acid (TFA), can evaporate over time, changing the mobile phase composition and affecting retention.[12]

    • Recommendation: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

    • Inadequate Mixing: If you are mixing solvents online, ensure the pump's proportioning valves are functioning correctly.

  • Column Equilibration: Insufficient column equilibration between injections, especially after a gradient, can lead to shifting retention times.[13][14]

    • Recommendation: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush the column with at least 10-20 column volumes of the starting mobile phase.[13]

  • Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and lead to retention time shifts.[13]

    • Recommendation: Use a column oven to maintain a constant temperature for the column.

  • Pump Performance: A malfunctioning pump can deliver an inconsistent flow rate, directly impacting retention times.[11]

    • Recommendation: Check for leaks in the pump and the flow path. If you suspect a problem with the pump, perform a flow rate accuracy test.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the HPLC separation of this compound?

A1: A good starting point for a reversed-phase HPLC separation of this compound on a C18 column would be a gradient elution with:

  • Mobile Phase A: 0.1% Phosphoric acid or Formic acid in water (pH ~2.5-3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 30-40%) and gradually increase it to elute the analyte.

Q2: How does the pKa of this compound influence mobile phase selection?

A2: The pKa of 3-Methoxy-5-methylbenzoic acid is approximately 4.15.[3] For reproducible retention and good peak shape in reversed-phase HPLC, it is crucial to keep the analyte in a single ionization state. By setting the mobile phase pH to at least 1.5-2 units below the pKa (i.e., pH ≤ 2.65), the carboxylic acid group will be fully protonated (non-ionized), leading to better retention and minimizing peak tailing.[2][7]

Q3: What are the best practices for preparing the mobile phase?

A3:

  • Always use HPLC-grade solvents and reagents.[9]

  • Filter the aqueous component of the mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove particulate matter.[12]

  • Degas the mobile phase before use to prevent air bubbles from forming in the system, which can cause baseline noise and pump issues.[12] This can be done by sonication, vacuum filtration, or helium sparging.

  • Prepare fresh mobile phase daily to avoid changes in composition due to evaporation or microbial growth.

Q4: Should I use a guard column?

A4: Yes, using a guard column is highly recommended. A guard column is a short, disposable column installed before the analytical column. It protects the analytical column from strongly retained sample components and particulate matter, thereby extending the lifetime of the more expensive analytical column and improving method robustness.[5]

Experimental Protocols

Protocol 1: Mobile Phase Preparation (pH 2.8)

Objective: To prepare a buffered aqueous mobile phase at pH 2.8.

Materials:

  • HPLC-grade water

  • Phosphoric acid (H₃PO₄), 85%

  • Triethylamine

  • HPLC-grade acetonitrile

  • 0.45 µm membrane filter

Procedure:

  • To prepare a phosphate buffer, add approximately 8.5 mM of phosphoric acid to 1 L of HPLC-grade water.[15]

  • Adjust the pH to 2.8 by adding triethylamine dropwise while monitoring with a calibrated pH meter.[15]

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • This buffered aqueous solution is your Mobile Phase A.

  • HPLC-grade acetonitrile will serve as your Mobile Phase B.

  • Degas both mobile phases before placing them on the HPLC system.

Protocol 2: Systematic Mobile Phase Optimization Workflow

Objective: To systematically optimize the mobile phase composition for the separation of this compound.

Workflow:

Mobile_Phase_Optimization cluster_start Initial Conditions cluster_troubleshoot Troubleshooting & Optimization cluster_solutions Solutions cluster_final Final Method start Initial Method: C18 Column Mobile Phase A: 0.1% H₃PO₄ in Water Mobile Phase B: Acetonitrile Gradient: 30-70% B in 15 min peak_shape Poor Peak Shape? (Tailing) start->peak_shape resolution Insufficient Resolution? peak_shape->resolution No adjust_ph Adjust pH (2.5-3.0) Increase Buffer Strength peak_shape->adjust_ph Yes retention Retention Time Drift? resolution->retention No optimize_gradient Optimize Gradient Slope Change Organic Modifier (Methanol) resolution->optimize_gradient Yes check_system Check for Leaks Ensure Column Equilibration Use Column Oven retention->check_system Yes final_method Optimized Method: Good Peak Shape Adequate Resolution Stable Retention Times retention->final_method No adjust_ph->resolution optimize_gradient->retention check_system->final_method

Caption: A logical workflow for troubleshooting and optimizing the mobile phase for the HPLC analysis of this compound.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Tailing Factor

Mobile Phase pHTailing Factor (Tf)Observation
4.52.1Significant tailing
3.51.5Moderate tailing
2.81.1Symmetrical peak

Note: Tailing factor is calculated at 5% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak.

References

  • HPLC Troubleshooting Guide. (n.d.).
  • Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
  • HPLC Troubleshooting Guide. (n.d.).
  • Phenomenex. (2022, January 4). Common HPLC Problems & How to Deal With Them.
  • Universal Lab. (2024, July 31). The 10 Most Common HPLC Problems and Solutions!
  • Yazdi, D. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023) [Video]. YouTube.
  • Sharp, B. (2025). Troubleshooting Common HPLC Issues. Labcompare.
  • PubChemLite. (n.d.). 3-(methoxycarbonyl)-5-methylbenzoic acid (C10H10O4).
  • Oakwood Chemical. (n.d.). 3-(Methoxycarbonyl)-5-methylbenzoic acid.
  • Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference).
  • FooDB. (2010, April 8). Showing Compound 3-Methoxybenzoic acid (FDB010546).
  • Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent.
  • Barbas, C., et al. (2001). Validation of an HPLC method for the quantification of ambroxol hydrochloride and benzoic acid in a syrup as pharmaceutical form. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 1025-1031.
  • de Souza, A. C. B., et al. (2013). Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana. Revista Brasileira de Farmacognosia, 23(2), 231-238.
  • Georgieva, M. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • Element Lab Solutions. (n.d.). HPLC Solvent Selection.

Sources

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 3-Methoxycarbonyl-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide from the Bench to Scale-Up, focusing on proactive and reactive strategies for thermal management.

Welcome to the technical support center for the synthesis of 3-Methoxycarbonyl-5-methylbenzoic acid and related compounds. This guide is designed for researchers, process chemists, and drug development professionals who are navigating the challenges associated with this synthesis, particularly the management of its significant exothermic events. Our focus is on providing practical, field-tested insights rooted in chemical principles to ensure safety, reproducibility, and high yield.

The synthesis of substituted benzoic acids, often involving organometallic intermediates like Grignard reagents, is a cornerstone of pharmaceutical and materials science. However, the formation of these reagents is notoriously exothermic and can lead to thermal runaway if not properly controlled.[1][2] This guide provides a structured approach to understanding, predicting, and managing these thermal hazards.

Troubleshooting Guide: Real-Time Exotherm Management

This section addresses specific issues you may encounter during the experiment. The primary exothermic step in a common Grignard-based synthesis route (from 5-bromo-m-xylene followed by carboxylation) is the formation of the Grignard reagent, mesitylmagnesium bromide.[3] The principles discussed are broadly applicable to other exothermic organic reactions.

Q1: My reaction temperature is spiking rapidly, far exceeding the set point. What are the immediate steps?

  • Probable Cause: The rate of heat generation from the reaction has surpassed the heat removal capacity of your cooling system.[2] This is the initial stage of a potential thermal runaway. It is often caused by adding the reactant (e.g., alkyl halide) too quickly or a failure in the cooling apparatus.

  • Recommended Actions:

    • Stop Reagent Addition Immediately: Halt the flow of any limiting reagent being added to the reactor. This is the most critical first step to stop feeding the reaction.

    • Enhance Cooling: If using an ice bath, add more ice and salt (e.g., NaCl, CaCl2) to lower its temperature. If using a cryostat or circulator, ensure it is running at maximum capacity and the set temperature is as low as safely possible.

    • Increase Agitation: Ensure the stirrer is functioning correctly and at a sufficient speed. Efficient stirring improves heat transfer from the reaction mixture to the vessel walls and into the cooling medium. Be cautious, as a sudden increase in agitation could also briefly increase the reaction rate if mixing was poor.

    • Emergency Quenching (Last Resort): If the temperature continues to rise uncontrollably towards the solvent's boiling point or a known decomposition temperature, prepare to quench the reaction. This involves adding a cold, inert liquid that can absorb the heat and dilute the reactants.[4] For Grignard reactions, a cold, high-boiling point ether like THF can be used, but this action should be part of a pre-planned safety protocol.

Q2: The reaction failed to initiate after adding the first portion of alkyl halide. Now I'm concerned about a delayed, violent reaction. What should I do?

  • Probable Cause: A long induction period is common in Grignard reactions. It can be caused by a passivating oxide layer on the magnesium, trace amounts of water in the solvent or on the glassware, or impure reagents.[5][6] The danger is that a significant amount of alkyl halide can accumulate, and when the reaction finally initiates, it will proceed at an uncontrollable rate due to the large concentration of reactants.

  • Recommended Actions:

    • DO NOT Add More Reagent: Resist the temptation to add more alkyl halide until initiation is confirmed.

    • Confirm Initiation: Look for tell-tale signs: a gentle bubbling on the magnesium surface, a slight increase in temperature, or the appearance of a cloudy/brownish color.[5]

    • Methods for Safe Initiation:

      • Apply gentle, localized heating with a heat gun to one spot on the flask, then remove the heat to see if the reaction sustains itself (indicated by continued boiling of the ether).

      • Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These agents activate the magnesium surface.[1]

      • If available, sonication can be used to clean the magnesium surface and initiate the reaction.[6]

    • If Initiation Fails: If the reaction still does not start after attempting initiation, it is safest to stop the experiment. Quench the unreacted mixture carefully (e.g., by very slowly adding it to an acidic ice-slurry) and start over, ensuring all glassware is flame-dried and all reagents are anhydrous.[5]

Q3: My product yield is low, and I see significant byproduct formation. Could this be related to poor temperature control?

  • Probable Cause: Yes. Exceeding the optimal reaction temperature can activate alternative reaction pathways, leading to byproducts. In Grignard synthesis, common side reactions include Wurtz coupling (R-X + R-MgX → R-R + MgX₂). Elevated temperatures favor these side reactions.

  • Recommended Actions & Preventative Measures:

    • Review Temperature Profile: Analyze the temperature log from your reaction. Were there significant deviations from the target temperature?

    • Optimize Addition Rate: Scale down the reaction and perform an optimization study. Use a syringe pump for precise, slow addition of the alkyl halide, correlating the addition rate with the observed temperature rise.

    • Maintain a "Starve-Fed" Condition: The goal is to add the limiting reagent at a rate where it reacts almost immediately upon entering the flask. This prevents its accumulation and minimizes side reactions.

    • Characterize Byproducts: Isolate and identify the byproducts (e.g., via NMR, GC-MS). Knowing their structure can provide clues about the undesired reaction pathway and help you adjust conditions (e.g., temperature, solvent, concentration) to suppress it.

Frequently Asked Questions (FAQs)

Q: What is a thermal runaway, and why is it a critical hazard in this synthesis?

A thermal runaway is a dangerous positive feedback loop where the heat generated by an exothermic reaction exceeds the heat being removed.[2] This excess heat raises the temperature, which in turn exponentially increases the reaction rate, leading to even faster heat generation.[2] This can cause the solvent to boil violently, leading to over-pressurization, reactor rupture, and potential fire or explosion. Understanding reaction kinetics and thermodynamics is crucial to prevent this.[7]

Q: How does scaling up the synthesis from lab-scale (grams) to pilot-plant scale (kilograms) affect the exothermic risk?

This is a critical process safety consideration. As you scale up a reaction, the volume of the reaction mixture increases by a cubic factor (e.g., length³), while the surface area of the reactor available for heat transfer only increases by a square factor (e.g., length²).[2] This means the ratio of volume-to-surface-area increases, making cooling progressively less efficient. A reaction that is easily controlled in a 1 L flask may become a serious runaway hazard in a 100 L reactor without re-engineering the cooling capacity and control strategy.[2]

Q: What are the key parameters to control for managing the exotherm?

Effective management relies on controlling several interconnected variables. The table below summarizes the most critical parameters.

ParameterRecommended Control RangeRationale & CausalityPotential Hazard if Deviated
Reagent Addition Rate Slow, controlled via syringe pump or dropping funnelMaintains a "starve-fed" condition, ensuring the rate of heat generation never exceeds the cooling capacity.Too fast: Rapid temperature spike, thermal runaway.
Coolant Temperature 0°C to -10°C (Ice/Salt Bath) or lowerCreates a large temperature differential (ΔT) between the reaction and the coolant, maximizing the rate of heat removal.Too high: Insufficient cooling, gradual temperature rise.
Agitation Speed Sufficient to create a vortex and ensure homogeneityPromotes efficient heat transfer to the vessel walls and prevents localized "hot spots" where the reaction can accelerate.Too low: Poor heat transfer, localized runaway. Too high: Can shear magnesium turnings, potentially accelerating the reaction unexpectedly.
Reactant Concentration 0.5 M - 1.0 M in a suitable solvent (e.g., THF, Diethyl Ether)Dilution provides a larger thermal mass to absorb the heat of reaction, buffering temperature changes.Too high: Highly concentrated reactions generate heat too rapidly in a small volume, increasing runaway risk.

Q: What is an inherently safer design for this process?

An inherently safer design aims to eliminate hazards rather than just controlling them.[7] For this synthesis, this could involve:

  • Using a less hazardous solvent: While ethers are common, exploring higher-boiling point solvents could reduce fire risk, though this may require different reaction temperatures.

  • Semi-batch vs. Batch Process: Using a semi-batch process where one reactant is added slowly over time is inherently safer than a batch process where all reactants are mixed at once.[8]

  • Continuous Flow Chemistry: In a flow reactor, the reaction volume at any given moment is very small, and the high surface-area-to-volume ratio allows for extremely efficient heat exchange, virtually eliminating the risk of thermal runaway.

Experimental Protocol: Grignard Formation with Enhanced Thermal Control

This protocol describes the formation of mesitylmagnesium bromide, a key intermediate, with specific steps for managing the exothermic reaction.

Materials:

  • Magnesium turnings

  • 5-bromo-m-xylene (1-bromo-3,5-dimethylbenzene)

  • Anhydrous diethyl ether or THF

  • Iodine crystal

  • Three-neck round-bottom flask, flame-dried

  • Reflux condenser, dropping funnel, mechanical stirrer, nitrogen inlet

  • Digital thermometer with probe

  • Cooling bath (ice/water/salt)

Procedure:

  • Apparatus Setup: Assemble the flame-dried glassware. Place magnesium turnings in the flask. Equip the flask with the stirrer, condenser (with N₂ inlet), and dropping funnel. Ensure the entire system is under a positive pressure of inert gas.

  • Solvent and Reagent Prep: Add a portion of the anhydrous ether/THF to the magnesium. In the dropping funnel, create a solution of 5-bromo-m-xylene in the remaining anhydrous solvent.

  • Initiation: Add a single crystal of iodine to the magnesium suspension. Add a small aliquot (~5%) of the bromoxylene solution to the flask. Watch for signs of initiation (color change, gentle bubbling). If no reaction starts within 5-10 minutes, gently warm a single spot on the flask with a heat gun and observe if reflux is sustained.

  • Controlled Addition (Critical Exothermic Step): Once the reaction is initiated and self-sustaining, begin the slow, dropwise addition of the remaining bromoxylene solution from the dropping funnel. The addition rate must be controlled to maintain a steady, gentle reflux of the solvent and keep the internal temperature within a pre-determined safe range (e.g., 35-40°C for diethyl ether). Use the external cooling bath to remove heat as needed. A steady reaction is indicated by a constant temperature and gentle boiling.[1]

  • Completion: After the addition is complete, the exothermic phase will subside. The mixture may need to be gently heated to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting grey/brown solution is the Grignard reagent, ready for the subsequent carboxylation step.

Logical Workflow: Troubleshooting an Exothermic Event

The following diagram outlines the decision-making process when faced with a sudden temperature increase during the synthesis.

Exotherm_Troubleshooting start Temperature Spike Detected (>5°C above setpoint) stop_addition IMMEDIATELY Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling System (Add ice/salt, lower setpoint) stop_addition->enhance_cooling check_stirring Verify Stirrer Function (Is it rotating? Speed adequate?) enhance_cooling->check_stirring temp_control_q Is Temperature Decreasing? check_stirring->temp_control_q resume_slowly Temperature Controlled. Resume addition at 50% of previous rate. Monitor closely. temp_control_q->resume_slowly  Yes temp_runaway_q Is Temperature Still Rising Towards Solvent Boiling Point? temp_control_q->temp_runaway_q  No end_safe Process Stabilized resume_slowly->end_safe temp_runaway_q->resume_slowly  No, stable  but high prepare_quench Prepare Emergency Quench (e.g., cold inert solvent) temp_runaway_q->prepare_quench  Yes execute_quench EXECUTE QUENCH Evacuate Area prepare_quench->execute_quench end_unsafe Runaway Averted execute_quench->end_unsafe

Sources

Technical Support Center: Byproduct Identification in the Synthesis of 3-Methoxycarbonyl-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methoxycarbonyl-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on identifying and characterizing byproducts. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your synthesis and the purity of your final product.

Introduction: The Synthetic Pathway and Potential Pitfalls

The synthesis of this compound is most commonly achieved through the selective mono-hydrolysis of dimethyl 5-methylisophthalate. This reaction, while seemingly straightforward, requires careful control to prevent the formation of undesired byproducts. The primary challenges lie in achieving high selectivity for the hydrolysis of one of the two ester groups, avoiding complete hydrolysis to the diacid, and ensuring the full conversion of the starting material.

This guide will provide a detailed troubleshooting section in a question-and-answer format to address specific experimental issues, a comprehensive protocol for byproduct analysis, and an in-depth explanation of the underlying chemical principles.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound.

Question 1: My reaction seems to have a low yield of the desired product, and I observe multiple spots on my Thin Layer Chromatography (TLC) plate. What are the likely byproducts?

Answer: The most common byproducts in the selective mono-hydrolysis of dimethyl 5-methylisophthalate are the unreacted starting material and the over-hydrolyzed diacid.

  • Unreacted Starting Material: Dimethyl 5-methylisophthalate. This byproduct arises from incomplete hydrolysis.

  • Over-hydrolyzed Product: 5-Methylisophthalic acid. This is formed when both ester groups are hydrolyzed.

The presence of these byproducts leads to a lower yield of the desired this compound and complicates the purification process.

Question 2: How can I differentiate between the desired product, the starting material, and the diacid byproduct using analytical techniques?

Answer: A combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) is highly effective for identifying and quantifying these species.

  • HPLC: This is an excellent technique for separating the three compounds based on their polarity.[1] The diacid is the most polar, followed by the desired mono-acid mono-ester, and finally the diester, which is the least polar. A typical reverse-phase HPLC method would show the diacid eluting first, followed by the mono-acid, and then the diester.

  • NMR Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural elucidation. Key differences to look for are:

    • ¹H NMR: The number and integration of the methoxy (-OCH₃) and carboxylic acid (-COOH) protons.

    • ¹³C NMR: The chemical shifts of the carbonyl carbons.[2][3][4]

  • Mass Spectrometry: MS can confirm the molecular weight of each component, allowing for unambiguous identification.

Question 3: I am seeing unexpected peaks in my ¹H NMR spectrum. How can I interpret them?

Answer: Unexpected peaks can arise from the primary byproducts or other minor impurities. Here’s a guide to interpreting your ¹H NMR spectrum:

  • Dimethyl 5-methylisophthalate (Starting Material): You will observe two singlets for the two equivalent methoxy groups and a singlet for the methyl group on the aromatic ring, along with the aromatic protons.

  • This compound (Product): You will see one singlet for the methoxy group, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton, in addition to the aromatic protons.

  • 5-Methylisophthalic acid (Diacid Byproduct): The singlets for the methoxy groups will be absent, and you will observe a broad singlet with a larger integration value for the two carboxylic acid protons, along with the methyl and aromatic proton signals.[5][6][7]

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Key Compounds

CompoundAromatic Protons-OCH₃ Protons-CH₃ Proton-COOH Proton
Dimethyl 5-methylisophthalate8.0 - 8.5~3.9 (6H, s)~2.5 (3H, s)-
This compound8.0 - 8.6~3.9 (3H, s)~2.5 (3H, s)>10 (1H, br s)
5-Methylisophthalic acid8.1 - 8.7-~2.6 (3H, s)>10 (2H, br s)

Note: These are predicted values and may vary depending on the solvent and instrument.

Question 4: My mass spectrometry results show multiple parent ions. How do I assign them to the expected compounds?

Answer: The expected molecular weights for the main components are distinct and can be readily identified by MS.

Table 2: Expected Molecular Weights

CompoundMolecular FormulaMolecular Weight ( g/mol )
Dimethyl 5-methylisophthalateC₁₁H₁₂O₄208.21
This compoundC₁₀H₁₀O₄194.19
5-Methylisophthalic acidC₉H₈O₄180.16

By comparing the observed m/z values with these molecular weights, you can identify the presence of the starting material and the diacid byproduct.

Experimental Workflow for Byproduct Identification

The following workflow provides a systematic approach to identifying and characterizing byproducts in your synthesis.

Caption: Workflow for byproduct identification and troubleshooting.

Detailed Protocol: HPLC Analysis of Reaction Mixture

This protocol provides a general method for the separation and analysis of the desired product and its primary byproducts.

1. Sample Preparation: a. Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture. b. Quench the reaction by adding an equal volume of 1M HCl. c. Dilute the quenched sample with the mobile phase (e.g., 1:100 dilution). d. Filter the diluted sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

3. Data Analysis: a. Identify the peaks corresponding to 5-methylisophthalic acid, this compound, and dimethyl 5-methylisophthalate based on their retention times (determined by running pure standards, if available). b. Quantify the relative amounts of each component by integrating the peak areas.

Logical Framework for Byproduct Formation

The formation of byproducts is a direct consequence of the reaction kinetics and the relative reactivity of the ester groups.

byproduct_formation diester Dimethyl 5-methylisophthalate (Starting Material) monoester This compound (Desired Product) diester->monoester k1 (Desired Hydrolysis) diacid 5-Methylisophthalic acid (Byproduct) diester->diacid k3 (minor) (Direct Di-hydrolysis) monoester->diacid k2 (Over-hydrolysis)

Caption: Kinetic pathways for byproduct formation.

The goal of the synthesis is to maximize the rate of the first hydrolysis (k₁) while minimizing the rate of the second hydrolysis (k₂). The direct conversion of the diester to the diacid (k₃) is generally less significant. Careful control of reaction time, temperature, and the stoichiometry of the base is crucial for achieving high selectivity.

References

  • PubChem. (n.d.). 5-Methylisophthalic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). Dimethyl 5-aminoisophthalate. National Center for Biotechnology Information.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • PubChem. (n.d.). 3-(Methoxycarbonyl)benzoic acid. National Center for Biotechnology Information.
  • PubChemLite. (n.d.). 3-(methoxycarbonyl)-5-methylbenzoic acid (C10H10O4).
  • Oakwood Chemical. (n.d.). 3-(Methoxycarbonyl)-5-methylbenzoic acid.
  • SIELC Technologies. (2018, May 16). Separation of 5-Methylisophthalic acid on Newcrom R1 HPLC column.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606).
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Reddit. (2024, January 18). Hydrolysis product troubleshooting. r/Chempros.

Sources

Validation & Comparative

A Comprehensive Guide to the Validation of Analytical Methods for 3-Methoxycarbonyl-5-methylbenzoic Acid in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. This guide provides an in-depth, experience-driven comparison of methodologies for the validation of analytical procedures for 3-Methoxycarbonyl-5-methylbenzoic acid, grounded in the framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] We will dissect the causality behind experimental choices, ensuring that each protocol is a self-validating system.

The Criticality of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][5] For a compound like this compound, often an intermediate or a key structural motif in active pharmaceutical ingredients (APIs), a robust and reliable analytical method is non-negotiable. It ensures the quality, safety, and efficacy of the final drug product.

Core Validation Parameters: A Comparative Approach

The ICH Q2(R1) guideline outlines several key parameters that must be evaluated during method validation.[1][6] We will explore these with a focus on a typical High-Performance Liquid Chromatography (HPLC) method, a common and powerful technique for the analysis of compounds like this compound.[7][8][9]

Specificity: Ensuring Unambiguous Identification

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][10][11][12][13]

Experimental Protocol: Specificity Study

  • Blank Analysis: Inject a sample of the dissolution medium or placebo to ensure no interfering peaks at the retention time of this compound.

  • Forced Degradation Studies: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. Analyze these stressed samples to demonstrate that the analyte peak is well-resolved from any degradant peaks.[10][11]

  • Impurity Spiking: If known impurities are available, spike the sample with these impurities and demonstrate their separation from the main analyte peak.

Causality: Forced degradation studies are crucial because they mimic the potential degradation pathways of the drug substance over its shelf life. Ensuring separation from these degradants is vital for a stability-indicating method.

Diagram: Specificity Workflow

Specificity_Workflow Analyte 3-Methoxycarbonyl- 5-methylbenzoic Acid HPLC_Analysis HPLC Analysis Analyte->HPLC_Analysis Blank Blank/Placebo Blank->HPLC_Analysis Stressed_Sample Forced Degradation (Acid, Base, Heat, etc.) Stressed_Sample->HPLC_Analysis Impurity_Spiked Spiked with Known Impurities Impurity_Spiked->HPLC_Analysis No_Interference No Interfering Peaks HPLC_Analysis->No_Interference Peak_Resolution Analyte Peak Resolved HPLC_Analysis->Peak_Resolution

Caption: Workflow for establishing method specificity.

Linearity and Range: Proportionality and Boundaries

Linearity demonstrates that the test results are directly proportional to the concentration of the analyte in the sample within a given range.[14][15][16] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[17]

Experimental Protocol: Linearity and Range Determination

  • Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range. For an assay, this is typically 80% to 120% of the test concentration.[16][17]

  • Analysis: Inject each standard in triplicate.

  • Data Analysis: Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

Data Presentation: Linearity of this compound

Concentration (µg/mL)Mean Peak Area (n=3)
80810500
90912300
1001009800
1101115400
1201221100

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

Causality: A high correlation coefficient indicates a strong linear relationship, which is fundamental for accurate quantification. The range is established to ensure the method is reliable for the intended application, whether it's for assaying the main component or quantifying impurities.[17]

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12][14][18][19] It is often reported as percent recovery.

Experimental Protocol: Accuracy Assessment

  • Sample Preparation: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo matrix.[14][20]

  • Analysis: Analyze each concentration level in triplicate.

  • Calculation: Calculate the percent recovery for each sample.

Data Presentation: Accuracy of this compound

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
8079.599.4
100100.2100.2
120119.399.4

Acceptance Criteria:

  • Percent Recovery: Typically between 98.0% and 102.0%.

Causality: Spiking into a placebo matrix is crucial as it assesses the influence of excipients and other matrix components on the recovery of the analyte, providing a true measure of the method's accuracy in a real-world sample.

Precision: Consistency of Results

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[12][18][19][21] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol: Precision Evaluation

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, with the same analyst and equipment.[4][16]

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Data Presentation: Precision of this compound

ParameterConcentration (µg/mL)% RSD (n=6)
Repeatability 100≤ 1.0%
Intermediate Precision 100≤ 2.0%

Acceptance Criteria:

  • Relative Standard Deviation (%RSD): Should not be more than 2%.[18]

Causality: Evaluating both repeatability and intermediate precision provides a comprehensive understanding of the method's variability. This ensures that the method will produce consistent and reliable results under normal laboratory variations.

Diagram: Relationship Between Accuracy and Precision

Accuracy_Precision cluster_0 High Accuracy, High Precision cluster_1 Low Accuracy, High Precision cluster_2 High Accuracy, Low Precision cluster_3 Low Accuracy, Low Precision a1 a2 a3 a4 b1 b2 b3 b4 c1 c2 c3 c4 d1 d2 d3 d4

Caption: Visualizing the concepts of accuracy and precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Method Sensitivity

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[20][22][23][24] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[20][22][23][24]

Experimental Protocol: LOD and LOQ Determination

Several approaches can be used, with the most common being:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration at which the analyte signal is distinguishable from the noise. A signal-to-noise ratio of 3:1 is generally acceptable for LOD and 10:1 for LOQ.[22]

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the response (often the standard deviation of the y-intercept of the regression line) and S is the slope of the calibration curve.[25]

Causality: Determining LOD and LOQ is critical for impurity analysis, where very low levels of substances need to be reliably detected and quantified.

Robustness: Reliability During Normal Use

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[26][27]

Experimental Protocol: Robustness Study

  • Identify Critical Parameters: Identify HPLC parameters that could potentially affect the results (e.g., mobile phase composition, pH, column temperature, flow rate).[27]

  • Vary Parameters: Deliberately vary these parameters within a realistic range.

  • Analyze and Compare: Analyze the sample under these modified conditions and compare the results (e.g., retention time, peak area, resolution) to those obtained under the normal conditions.

Data Presentation: Robustness of the HPLC Method

Parameter VariedVariationRetention Time (min)Peak AreaResolution
Nominal -5.210098002.5
Flow Rate + 0.1 mL/min5.09987002.4
- 0.1 mL/min5.410154002.6
pH of Mobile Phase + 0.25.110056002.5
- 0.25.310123002.4

Acceptance Criteria:

  • The system suitability parameters should remain within the predefined limits.

  • The results should not be significantly affected by the variations.

Causality: Robustness testing is a proactive measure to ensure that the method is transferable between laboratories and instruments without requiring re-optimization.

Conclusion: A Self-Validating Framework

By systematically evaluating these core parameters, we establish a comprehensive validation package for the analytical method for this compound. This approach, grounded in the principles of the ICH Q2(R1) guideline, ensures the generation of reliable and reproducible data, which is the bedrock of pharmaceutical quality and patient safety. The experimental designs and acceptance criteria presented here provide a robust framework for researchers and scientists in the field of drug development.

References

  • AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. AAPS. [Link]
  • Altabrisa Group. (2025, September 15). HPLC Specificity Testing: Importance Explained. Altabrisa Group. [Link]
  • BioPharm International. (n.d.). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?. Lösungsfabrik. [Link]
  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical biochemist. Reviews, 29 Suppl 1(Suppl 1), S49–S52. [Link]
  • ICH. (n.d.). Quality Guidelines. ICH. [Link]
  • YouTube. (2024, January 21). Limit of Detection (LoD) and Limit of Quantification (LoQ)
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • BioPharm International. (n.d.). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation.
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. [Link]
  • AMSbiopharma. (2025, July 22).
  • Slideshare. (n.d.).
  • Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
  • Element Lab Solutions. (n.d.).
  • Slideshare. (n.d.).
  • Scribd. (n.d.). Analytical Method Accuracy & Precision. Scribd. [Link]
  • Uddin, M. N., & Al-Mamun, A. (2019). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. Scientia pharmaceutica, 87(1), 5. [Link]
  • Chem LibreTexts. (n.d.). Accuracy and Precision in Analytical Chemistry. Chem LibreTexts. [Link]
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. [Link]
  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II.
  • Lösungsfabrik. (2018, May 4). What is the range of an analytical method?. Lösungsfabrik. [Link]
  • ICH. (2023, November 1). ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH. [Link]
  • IKEV. (1996, November 6). VALIDATION OF ANALYTICAL PROCEDURES: METHODOLOGY. IKEV. [Link]
  • LCGC International. (n.d.). Robustness Tests.
  • ResearchGate. (2018, March 16). (PDF) INVESTIGATION OF ROBUSTNESS AT VALIDATION OF HPLC AND UPLC METHODS: A MODERN APPROACH INCLUDING RISK ANALYSIS.
  • ResearchGate. (n.d.). Robustness study of proposed HPLC method.
  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 3,4,5-trimethoxy-, methyl ester on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • EMA. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]
  • EMA. (2024, April 5). ICH Q3C (R9) Guideline on impurities. EMA. [Link]
  • TGA Consultation Hub. (2022, May 24). ICH guideline M10 on bioanalytical method validation and study sample analysis Step5.
  • RSC Publishing. (n.d.). Analytical Methods. RSC Publishing. [Link]
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • SIELC Technologies. (n.d.). Benzoic Acid. SIELC Technologies. [Link]

Sources

A Senior Application Scientist's Guide: Comparing HPLC and UPLC-MS for the Analysis of 3-Methoxycarbonyl-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers and professionals in drug development, the precise and efficient quantification of chemical entities is paramount. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS)—for the specific analysis of 3-Methoxycarbonyl-5-methylbenzoic acid. This document moves beyond a simple listing of specifications, offering field-proven insights into the causality behind experimental choices, detailed methodologies, and data-driven recommendations to guide your selection of the most appropriate analytical technology for your laboratory's needs.

Introduction: The Analyte and the Analytical Challenge

This compound is a small organic molecule whose accurate quantification is critical in various stages of pharmaceutical research and development. Its structure, featuring both an ester and a carboxylic acid functional group, presents a typical analytical challenge for chromatographers.

Analyte Profile: this compound

  • Molecular Formula: C₁₀H₁₀O₄

  • Molecular Weight: 194.18 g/mol [1]

  • Key Functional Groups: Carboxylic acid, Ester, Aromatic ring

  • Predicted Physicochemical Properties:

    • XlogP: 2.2 (indicating moderate hydrophobicity)[1]

    • pKa: The carboxylic acid group imparts acidic properties, making the mobile phase pH a critical parameter for achieving good peak shape.[2][3]

The goal of any analytical method for this compound is to achieve a balance of speed, sensitivity, resolution from impurities, and accuracy. The choice between a workhorse technique like HPLC and a more advanced platform like UPLC-MS depends heavily on the specific requirements of the analysis, such as sample throughput, the complexity of the sample matrix, and the need for structural confirmation.

Foundational Principles: A Tale of Two Technologies

While both HPLC and UPLC are forms of liquid chromatography that separate components based on their differential partitioning between a mobile and stationary phase, their operational parameters and capabilities differ significantly.[4]

High-Performance Liquid Chromatography (HPLC): The Established Workhorse

HPLC has long been the gold standard for pharmaceutical analysis due to its robustness and reliability.[5] It operates at pressures typically up to 400-600 bar (~6,000 psi) and utilizes columns packed with particles in the 3-5 µm range.[4] This configuration provides reliable and reproducible separations, making it ideal for validated quality control (QC) methods.[5]

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): The High-Throughput Powerhouse

UPLC represents a significant evolution, employing columns with sub-2 µm particles.[6] To effectively use these smaller particles, UPLC systems operate at much higher pressures—up to 1,000-1,200 bar (~15,000 psi).[7][8] This fundamental shift leads to dramatic increases in resolution, sensitivity, and, most notably, speed.[9][10]

When coupled with a mass spectrometer (MS), UPLC becomes an incredibly powerful tool. The MS detector not only quantifies the analyte but also provides mass-to-charge ratio (m/z) data, offering an extra dimension of specificity and enabling structural confirmation.[11] Electrospray Ionization (ESI) is a common "soft ionization" technique used to generate ions from solution, making it highly compatible with liquid chromatography for analyzing a wide range of molecules.[12][13]

Head-to-Head Comparison: Analyzing this compound

To illustrate the practical differences, we present two detailed experimental protocols and the expected performance data for the analysis of our target molecule.

Experimental Protocols

The following methods are designed as robust starting points for the analysis of this compound.

Protocol 1: HPLC with UV Detection

  • Rationale: This method is designed for reliability and ease of implementation, typical for routine QC analysis. A C18 column is selected for its versatility with moderately hydrophobic compounds. The mobile phase is acidified with formic acid to suppress the ionization of the analyte's carboxylic acid group (keeping it in a single, neutral form), which is crucial for achieving sharp, symmetrical peaks.[14]

  • Methodology:

    • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 10 µg/mL.

    • Instrumentation: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 30% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 230 nm.

    • Total Run Time: Approximately 20 minutes (including equilibration).

Protocol 2: UPLC-MS

  • Rationale: This method prioritizes speed and sensitivity. The smaller particle size (1.7 µm) of the UPLC column dramatically increases efficiency, allowing for a much faster gradient and shorter run time.[6] The mass spectrometer is set to monitor the specific m/z of the deprotonated molecule ([M-H]⁻), providing exceptional selectivity and eliminating interference from matrix components that might co-elute.[15][16] Negative ion mode ESI is chosen because the acidic proton is easily lost.

  • Methodology:

    • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 10 ng/mL.

    • Instrumentation: UPLC system coupled to a Single Quadrupole Mass Spectrometer with an ESI source.

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 30% B to 80% B over 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1 µL.

    • MS Detection:

      • Ionization Mode: Electrospray Ionization (ESI), Negative.

      • Scan Mode: Selected Ion Monitoring (SIM).

      • Monitored m/z: 193.05 ([M-H]⁻).[1]

    • Total Run Time: Approximately 3-4 minutes.

Workflow Visualization

The following diagrams illustrate the analytical workflows for both the HPLC and UPLC-MS methods.

HPLC_Workflow cluster_0 HPLC-UV Workflow SamplePrep Sample Preparation (10 µg/mL) Injection 10 µL Injection SamplePrep->Injection HPLC HPLC Separation (C18, 5 µm, 15 min grad.) Injection->HPLC UV_Detect UV Detection (230 nm) HPLC->UV_Detect Data_Analysis Data Analysis (Peak Area vs. Time) UV_Detect->Data_Analysis

Caption: High-level workflow for the HPLC-UV analysis method.

UPLCMS_Workflow cluster_1 UPLC-MS Workflow SamplePrep_UPLC Sample Preparation (10 ng/mL) Injection_UPLC 1 µL Injection SamplePrep_UPLC->Injection_UPLC UPLC UPLC Separation (C18, 1.7 µm, 2 min grad.) Injection_UPLC->UPLC MS_Detect MS Detection (ESI-, SIM m/z 193.05) UPLC->MS_Detect Data_Analysis_UPLC Data Analysis (Ion Count vs. Time) MS_Detect->Data_Analysis_UPLC

Caption: High-level workflow for the UPLC-MS analysis method.

Performance Metrics: A Quantitative Comparison

The choice between these two powerful techniques often comes down to a quantitative assessment of their performance. The following table summarizes the expected outcomes for the analysis of this compound.

Performance MetricHPLC with UV DetectionUPLC-MSAdvantage
Analysis Speed ~20 minutes/sample~3-4 minutes/sample UPLC-MS
Resolution GoodExcellent (Sharper, narrower peaks)UPLC-MS
Sensitivity (LOQ) ~50 ng/mL<1 ng/mL UPLC-MS
Specificity Moderate (based on retention time)Very High (based on RT and m/z)UPLC-MS
Solvent Consumption High (~20 mL/run)Low (~1.5 mL/run)UPLC-MS
Initial Capital Cost ModerateHigh HPLC
Method Robustness Very HighHigh (more sensitive to matrix effects)HPLC

Discussion & Expert Insights: Choosing the Right Tool for the Job

  • For High-Throughput Screening or Discovery: When analyzing a large number of samples where speed is critical, UPLC-MS is the undisputed choice. Its ability to deliver results up to ten times faster than HPLC can significantly accelerate research timelines.[7] Furthermore, the enhanced sensitivity is invaluable for analyzing trace-level compounds or when sample volume is limited.[10]

  • For Validated QC and Release Testing: In regulated environments where methods are validated and used for years, the robustness and reproducibility of HPLC-UV are often preferred.[5] These methods are less susceptible to instrumental variations and are well-established in pharmacopeial monographs. The lower initial cost and simpler operation also make HPLC an attractive option for QC labs.

  • For Analysis in Complex Matrices: When analyzing samples containing numerous impurities or complex biological matrices (e.g., plasma, urine), the specificity of UPLC-MS is a significant advantage.[8][17] By monitoring a specific mass-to-charge ratio, the MS detector can effectively filter out background noise and co-eluting compounds that would interfere with a UV detector, providing more accurate and reliable quantification.[15]

  • For Structural Confirmation: If there is any ambiguity about the identity of the peak, UPLC-MS provides definitive structural information through its mass data. This is a capability that HPLC-UV completely lacks.

Conclusion

Both HPLC and UPLC-MS are powerful and essential tools for the modern analytical laboratory.

  • HPLC with UV detection remains a robust, reliable, and cost-effective solution, perfectly suited for routine quality control and established analytical procedures where high throughput is not the primary concern.

  • UPLC-MS offers unparalleled advantages in speed, sensitivity, and specificity.[6] For research, development, and high-throughput environments, the significant reduction in run time and lower solvent consumption provide a compelling return on investment, despite the higher initial capital cost.[5][7]

The optimal choice for analyzing this compound depends entirely on the context of the analysis. By understanding the fundamental trade-offs between these technologies, researchers can make an informed decision that aligns with their scientific goals, budget, and throughput requirements.

References

  • GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. Available from: https://www.gmpinsiders.com/gmp-knowledge/hplc-vs-uplc/
  • Labcompare. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Available from: https://www.labcompare.com/10-Featured-Articles/581845-Comparing-HPLC-and-UPLC-Which-Analytical-Technique-is-Right-for-Your-Lab/
  • Alispharm. UPLC vs HPLC: what is the difference?. Available from: https://alispharm.
  • uHPLCs.com. Uplc vs HPLC,All Difference You Must Know. Available from: https://www.uhplcs.com/uplc-vs-hplc-all-difference-you-must-know/
  • Aijiren. What are the pros and cons of HPLC and UPLC?. Available from: https://www.aijirenvial.com/what-are-the-pros-and-cons-of-hplc-and-uplc/
  • Waters Corporation. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Available from: https://www.waters.com/nextgen/us/en/library/application-notes/2021/analysis-of-organic-acids-using-a-mixed-mode-lc-column-and-an-acquity-qda-mass-detector.html
  • Siu, C. et al. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1949129/
  • National Center for Biotechnology Information. 3-Methoxy-5-(methoxycarbonyl)benzoic acid. PubChem Compound Database. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/11020136
  • Koster, S. & Kinter, M. Principles of Electrospray Ionization. ResearchGate. Available from: https://www.researchgate.
  • Chen, Y. et al. B-168 Development and Validation of a Quantitative Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight (UPLC-QToF) Method for Urine Organic Acid Analysis. Clinical Chemistry. Available from: https://academic.oup.com/clinchem/article/68/Supplement_1/e168/6620593
  • Semantic Scholar. Electrospray ionisation mass spectrometry: principles and clinical applications. Available from: https://www.semanticscholar.org/paper/Electrospray-ionisation-mass-spectrometry%3A-and-Siu-Sallustio/9c47c7c3b999c0d359659b87640108398e83b878
  • Santos, L.S. (Ed.). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH. Available from: https://onlinelibrary.wiley.com/doi/10.1002/9783527629938.ch1
  • Wikipedia. Electrospray ionization. Available from: https://en.wikipedia.
  • Coene, K.L.M. et al. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. Journal of Inherited Metabolic Disease. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5830472/
  • Vlase, L. et al. DEVELOPMENT AND EVALUATION OF AN HPLC-DAD METHOD FOR DETERMINATION OF BENZOIC ACID IN TOMATO SAUCE AND KETCHUP. ResearchGate. Available from: https://www.researchgate.
  • Kumar, A. et al. A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. Available from: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology__PID__2017-10-10-1.html
  • Waters Corporation. UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs. Available from: https://www.waters.com/nextgen/us/en/library/application-notes/2011/uplc-versus-uhplc-comparison-of-loading-and-peak-capacity-for-small-molecule-drugs.html
  • Vlase, L. et al. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Farmacia. Available from: https://farmacia.umfcluj.ro/ccount/click.php?id=370
  • Zhang, X. et al. Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Molecules. Available from: https://www.mdpi.com/1420-3049/24/18/3306
  • Hlaing, M.M. et al. DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. Iconic Research and Engineering Journals. Available from: https://www.irejournals.
  • Al-Qudah, M.A. Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan. International Journal of Food Properties. Available from: https://www.tandfonline.com/doi/full/10.1080/10942912.2019.1678142
  • National Center for Biotechnology Information. 3-Methoxy-2-(methoxycarbonyl)benzoic acid. PubChem Compound Database. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/358344
  • BenchChem. Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives. Available from: https://www.benchchem.
  • Microbioz India. UPLC vs HPLC: Unraveling the Similarities and Differences. Available from: https://microbiozindia.com/uplc-vs-hplc-unraveling-the-similarities-and-differences/
  • Agilent Technologies. Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Available from: https://www.agilent.
  • PubChemLite. 3-(methoxycarbonyl)-5-methylbenzoic acid (C10H10O4). Available from: https://pubchemlite.deepchem.io/compound/7210836
  • FooDB. Showing Compound 3-Methoxybenzoic acid (FDB010546). Available from: https://foodb.ca/compounds/FDB010546
  • The Human Metabolome Database. Showing metabocard for 3-Methoxybenzoic acid (HMDB0032606). Available from: https://hmdb.ca/metabolites/HMDB0032606

Sources

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Methoxycarbonyl-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Methoxycarbonyl-5-methylbenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It offers a detailed interpretation of predicted spectral data, a comparative analysis with structurally similar compounds, and a discussion of advanced 2D NMR techniques for unambiguous structural elucidation. Our approach is grounded in years of practical experience in spectroscopic analysis, ensuring that the insights provided are both theoretically sound and practically relevant.

Introduction: The Structural Significance of this compound

This compound is a disubstituted benzoic acid derivative. The precise arrangement of its functional groups—a carboxylic acid, a methyl ester, and a methyl group on the aromatic ring—gives rise to a unique electronic environment. Understanding this substitution pattern is critical for predicting its chemical reactivity and its potential applications in medicinal chemistry and materials science. NMR spectroscopy stands as the most powerful tool for the unambiguous determination of such molecular architecture in solution.[1][2] This guide will dissect the predicted ¹H and ¹³C NMR spectra of this compound, offering a virtual roadmap for its structural verification.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the unavailability of experimentally acquired spectra for this compound in the public domain, this guide utilizes high-quality predicted NMR data. These predictions are generated from sophisticated algorithms that consider the vast repository of existing NMR data for a multitude of organic compounds.[3][4][5]

Predicted ¹H NMR Data (500 MHz, CDCl₃)
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~11.0 - 13.0Broad Singlet1H-COOH
2~8.45Singlet1HH-4
3~8.10Singlet1HH-2
4~7.95Singlet1HH-6
5~3.95Singlet3H-COOCH₃
6~2.45Singlet3H-CH₃
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
SignalChemical Shift (δ, ppm)Assignment
1~171.5-COOH
2~166.0-COOCH₃
3~140.0C-5
4~135.5C-3
5~134.0C-1
6~131.0C-4
7~130.0C-6
8~129.5C-2
9~52.5-COOCH₃
10~21.0-CH₃

Structural Assignment and Interpretation

The interpretation of an NMR spectrum is a deductive process, combining knowledge of fundamental principles with empirical data. The following is a detailed assignment of the predicted signals for this compound.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectrum Analysis
  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 11.0 and 13.0 ppm.[6] Its broadness is a result of hydrogen bonding and chemical exchange with residual water or other protic species in the solvent.

  • Aromatic Protons (H-2, H-4, H-6): The three protons on the aromatic ring are in distinct chemical environments.

    • H-4: This proton is situated between two electron-withdrawing groups (the carboxylic acid and the methoxycarbonyl group), leading to the most deshielded signal among the aromatic protons, predicted around 8.45 ppm.

    • H-2 and H-6: These protons are ortho to the carboxylic acid and the methyl group, respectively. The electron-withdrawing nature of the adjacent carbonyl groups will cause them to be deshielded, with predicted chemical shifts around 8.10 ppm and 7.95 ppm. Due to the substitution pattern, these protons are expected to appear as singlets, as they lack adjacent protons for spin-spin coupling.

  • Methoxycarbonyl Protons (-COOCH₃): The three equivalent protons of the methyl ester group will give rise to a sharp singlet at approximately 3.95 ppm.

  • Methyl Protons (-CH₃): The three protons of the methyl group attached to the aromatic ring are expected to produce a singlet at around 2.45 ppm.

¹³C NMR Spectrum Analysis
  • Carbonyl Carbons (-COOH and -COOCH₃): The carbon atoms of the carboxylic acid and the ester carbonyl groups are the most deshielded in the molecule, appearing at approximately 171.5 ppm and 166.0 ppm, respectively.[7]

  • Aromatic Carbons (C-1 to C-6): The six aromatic carbons will resonate in the region of 129.5 to 140.0 ppm. The specific chemical shifts are influenced by the nature of the attached substituents.

    • C-3 and C-5: The carbons bearing the methoxycarbonyl and methyl groups (C-3 and C-5) are expected to be significantly deshielded due to the direct attachment of these substituents, appearing around 135.5 ppm and 140.0 ppm.

    • C-1: The carbon attached to the carboxylic acid group (C-1) is also deshielded, with a predicted shift of about 134.0 ppm.

    • C-2, C-4, and C-6: The protonated aromatic carbons will have chemical shifts influenced by the cumulative electronic effects of the substituents. Their predicted values fall within the range of 129.5 to 131.0 ppm.

  • Methoxycarbonyl Carbon (-COOCH₃): The carbon of the methyl group in the ester functionality is expected at approximately 52.5 ppm.

  • Methyl Carbon (-CH₃): The carbon of the methyl group attached to the ring will be the most shielded, with a predicted chemical shift of around 21.0 ppm.

Comparative Analysis with Structurally Related Compounds

To build confidence in our predicted assignments, it is instructive to compare them with the experimental NMR data of structurally similar molecules.

Compound¹H NMR (Aromatic Protons, ppm)¹³C NMR (Carbonyl Carbon, ppm)Reference
3-Methylbenzoic acid 7.85 (s, 1H), 7.82 (d, 1H), 7.37 (d, 1H), 7.33 (t, 1H)167.9[8]
3-Methoxybenzoic acid 7.73 (ddd, 1H), 7.63 (dd, 1H), 7.39 (t, 1H), 7.16 (ddd, 1H)171.8[8]
3,5-Dimethylbenzoic acid 7.65 (s, 2H), 7.19 (s, 1H)172.6

The experimental data for these related compounds show similar chemical shift ranges for the aromatic and carbonyl signals, supporting the plausibility of our predictions for this compound. The subtle differences in chemical shifts can be attributed to the specific electronic contributions of the methoxycarbonyl group in our target molecule.

Advanced 2D NMR Techniques for Unambiguous Assignment

While 1D NMR provides essential information, complex molecules often require 2D NMR experiments for complete and unambiguous structural elucidation.[9] For this compound, the following 2D NMR experiments would be invaluable.

Caption: Workflow for comprehensive structural elucidation using 2D NMR.

  • COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other.[10][11] In our target molecule, a COSY spectrum would confirm the absence of coupling between the aromatic protons, as they are all predicted to be singlets. This would provide strong evidence for the 1,3,5-trisubstitution pattern.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[12][13] An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For instance, it would show a correlation between the proton signal at ~8.45 ppm and the carbon signal at ~131.0 ppm, confirming the assignment of H-4 and C-4.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful long-range correlation technique that shows couplings between protons and carbons that are two or three bonds apart.[12][13] HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons). For example, an HMBC spectrum would show correlations from the methyl protons (~2.45 ppm) to C-5, C-4, and C-6, and from the methoxycarbonyl protons (~3.95 ppm) to the ester carbonyl carbon (~166.0 ppm) and C-3. These correlations would provide unequivocal evidence for the connectivity of the entire molecule.

Experimental Protocol: A Practical Guide

For researchers aiming to acquire experimental data for this compound, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). The use of a high-purity solvent is crucial to avoid interfering signals.[14]

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Typical parameters: 32 scans, a relaxation delay of 1-2 seconds, and a spectral width of 16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 scans, a relaxation delay of 2 seconds, and a spectral width of 240 ppm.

  • 2D NMR Acquisition (Optional but Recommended):

    • Acquire standard COSY, HSQC, and HMBC spectra using the instrument's default parameter sets, adjusting as necessary for optimal signal-to-noise.

Trustworthiness and Self-Validation

The analytical approach outlined in this guide is designed to be self-validating. The combination of 1D and 2D NMR techniques provides a multi-layered confirmation of the molecular structure. Any inconsistencies between the different datasets would immediately signal a potential error in the structural assignment or the presence of an impurity. The comparison with known compounds further strengthens the reliability of the analysis.

Conclusion

This guide has provided a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By integrating fundamental NMR principles with data from analogous structures and outlining the application of advanced 2D techniques, we have established a robust framework for the structural elucidation of this molecule. This approach, rooted in both theoretical understanding and practical application, serves as a valuable resource for any scientist engaged in the synthesis and characterization of novel organic compounds.

References

  • Wiley Science Solutions. KnowItAll NMR Spectral Library Collection. [Link]
  • Elsevier. NMR spectroscopy print books and ebooks. [Link]
  • Foster, M. P. Great resources for learning NMR (Nuclear Magnetic Resonance).
  • Royal Society of Chemistry.
  • Reddit. Good resources for learning the theory behind NMR? [Link]
  • University of Guelph. NMR Links and Resources. [Link]
  • ACS Division of Organic Chemistry. Organic Chemistry Journals. [Link]
  • University of Southampton. Databases and resources | The NMR Spectroscopy Facility. [Link]
  • American Chemical Society. The Journal of Organic Chemistry. [Link]
  • Williamson, R. T., et al. Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 2023, 61(4), 248-252. [Link]
  • Pihlaja, K., & Kleinpeter, E. (1994). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. In Carbon-13 NMR Chemical Shifts in Structural and Stereochemical Analysis. Wiley-VCH.
  • Wiley Analytical Science. Chemistry 843 "Advanced NMR Spectroscopy".
  • Exner, O., & Folli, U. (1976). Chemometrical Analysis of Substituent Effects. XIII. Comparison of Substituent Effects on Dissociation and Chemical Shift in 13C NMR Spectra of Mono- and Disubstituted Benzoic Acids.
  • University of Oxford. NMR Textbooks. [Link]
  • Wiley Analytical Science.
  • Synthesis Workshop. Advanced Organic Chemistry: NMR Spectroscopy for Organic Chemists. [Link]
  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). [Link]
  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]
  • Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides Employing Formic Acid. [Link]
  • Reddit.
  • Pautler, B. G., et al. (2020). CASE (Computer-Assisted Structure Elucidation) Study for an Undergraduate Organic Chemistry Class.
  • Columbia University. HSQC and HMBC | NMR Core Facility. [Link]
  • ResearchGate.
  • SpectraBase. 3,5-Dinitrobenzoic acid, benzyl ester - Optional[1H NMR] - Chemical Shifts. [Link]
  • NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). [Link]
  • Amanote Research.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). [Link]
  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]
  • Journal of Chemical Education. 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). [Link]
  • CASPRE. 13C NMR Predictor. [Link]
  • Oregon State University. 13C NMR Chemical Shifts. [Link]
  • JEOL. COSY. [Link]
  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
  • PubMed Central. Theoretical NMR correlations based Structure Discussion. [Link]
  • X-Pulse. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]
  • YouTube. How to predict the 13C NMR spectrum of a compound. [Link]
  • NMRDB.org. Predict 1H proton NMR spectra. [Link]
  • JEOL. Structural Analysis of Organic Compound Using 2D-NMR Spectrum. [Link]
  • Chemistry LibreTexts. 5.1: COSY Spectra. [Link]
  • Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Methoxycarbonyl-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and metabolomics, the precise structural elucidation of small organic molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-Methoxycarbonyl-5-methylbenzoic acid, a bifunctional aromatic compound. Drawing upon established fragmentation mechanisms of related carboxylic acids and esters, we will dissect the expected fragmentation pathways, compare them with analogous structures, and provide a robust experimental framework for acquiring high-quality mass spectra.

Theoretical Framework: Predicting Fragmentation

The fragmentation of an organic molecule in a mass spectrometer is not a random process. It is governed by the relative stabilities of the resulting carbocations and radical cations, with cleavages preferentially occurring at bonds that lead to more stable fragments. For this compound (molecular weight: 194.18 g/mol ), we can anticipate fragmentation pathways characteristic of both aromatic carboxylic acids and methyl esters.

Aromatic compounds are known to produce strong molecular ion peaks due to their stable structure.[1][2] The fragmentation of aromatic carboxylic acids typically involves the loss of hydroxyl (-OH) and carboxyl (-COOH) groups.[1][3] Similarly, esters exhibit characteristic cleavages adjacent to the carbonyl group, often resulting in the loss of the alkoxy group (-OR).[2][4]

Based on these principles, the mass spectrum of this compound is expected to be a composite of fragments arising from the lability of both the carboxylic acid and the methyl ester functionalities, influenced by the stabilizing effect of the aromatic ring and the methyl substituent.

Predicted Fragmentation Pathways of this compound

Upon electron ionization, this compound will form a molecular ion ([M]+•) at a mass-to-charge ratio (m/z) of 194. The subsequent fragmentation is predicted to follow several key pathways, as illustrated in the diagram below.

Fragmentation_Pathway M [M]+• m/z 194 3-Methoxycarbonyl-5- methylbenzoic acid F177 [M - OH]+• m/z 177 M->F177 - •OH F163 [M - OCH3]+• m/z 163 M->F163 - •OCH3 F149 [M - COOH]+• m/z 149 M->F149 - •COOH F135 [M - COOCH3]+• m/z 135 M->F135 - •COOCH3 F119 [M - OH - CO]+• m/z 149 F177->F119 - CO F105 [M - OCH3 - CO]+• m/z 135 F163->F105 - CO F91 Tropylium ion m/z 91 F135->F91 - CO2

Caption: Predicted EI fragmentation pathway of this compound.

The primary fragmentation events are expected to be:

  • Loss of a hydroxyl radical (•OH): Cleavage of the C-OH bond in the carboxylic acid group will lead to a prominent peak at m/z 177 . This is a common fragmentation pathway for aromatic carboxylic acids.[3]

  • Loss of a methoxy radical (•OCH3): The cleavage of the O-CH3 bond in the ester functionality is anticipated, resulting in a fragment at m/z 163 . This is analogous to the loss of the methoxy group seen in the fragmentation of methyl benzoate, which produces a characteristic peak at m/z 105.[5][6]

  • Loss of a carboxyl radical (•COOH): Decarboxylation of the molecular ion can occur, leading to a fragment at m/z 149 .

  • Loss of a methoxycarbonyl radical (•COOCH3): Cleavage of the bond between the aromatic ring and the ester group would result in a fragment at m/z 135 .

Secondary fragmentations from these primary ions can also occur, such as the loss of carbon monoxide (CO) from acylium ions. For instance, the fragment at m/z 177 could lose CO to produce an ion at m/z 149.

Comparative Analysis with Structurally Similar Compounds

To substantiate our predictions, it is instructive to compare the expected fragmentation of this compound with the known fragmentation patterns of related molecules.

CompoundMolecular Weight ( g/mol )Key Fragments (m/z) and Neutral Losses
Methyl Benzoate 136.15136 ([M]+•), 105 ([M - •OCH3]+), 77 ([C6H5]+)[5]
3-Methylbenzoic Acid 136.15136 ([M]+•), 119 ([M - •OH]+), 91 ([M - COOH]+, tropylium ion)[7]
Methyl 3-methoxybenzoate 166.17166 ([M]+•), 135 ([M - •OCH3]+), 107, 77[8]

This comparison highlights the expected contributions of both the carboxylic acid and methyl ester functionalities to the overall fragmentation pattern of our target molecule. The loss of a methoxy group is a common feature in methyl esters of benzoic acid derivatives.[5][9] Similarly, the loss of a hydroxyl group is characteristic of the carboxylic acid moiety.[3] The presence of the additional methyl group on the aromatic ring in this compound is likely to influence the relative intensities of the fragment ions but not the primary fragmentation pathways themselves.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization is recommended.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Dissolve sample in volatile organic solvent (e.g., Methanol, Dichloromethane) Dilute Dilute to an appropriate concentration (e.g., 10-100 µg/mL) Sample->Dilute Inject Inject 1 µL into GC-MS system Dilute->Inject Separate GC Separation (e.g., using a non-polar column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (e.g., Quadrupole analyzer) Ionize->Analyze Detect Detection Analyze->Detect Acquire Acquire Total Ion Chromatogram (TIC) and Mass Spectra Detect->Acquire Identify Identify Molecular Ion Peak Acquire->Identify Analyze_Fragments Analyze Fragmentation Pattern Identify->Analyze_Fragments Compare Compare with Predicted Pattern and Spectral Libraries Analyze_Fragments->Compare

Caption: Experimental workflow for GC-MS analysis.

I. Sample Preparation:

  • Dissolution: Accurately weigh a small amount of this compound and dissolve it in a high-purity volatile solvent such as methanol or dichloromethane to create a stock solution.

  • Dilution: Serially dilute the stock solution to a final concentration suitable for GC-MS analysis, typically in the range of 10-100 µg/mL.

II. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph (GC):

    • Injection Port: Set to a temperature of 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) to ensure proper separation and elution of the analyte.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is generally suitable for this type of compound.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This is the standard energy for generating reproducible fragmentation patterns and for comparison with spectral libraries.

    • Ion Source Temperature: Set to a standard temperature, for example, 230°C.

    • Mass Analyzer: Scan a mass range that encompasses the molecular weight of the compound and its expected fragments (e.g., m/z 40-300). A quadrupole mass analyzer is commonly used for this purpose.

    • Detector: An electron multiplier detector.

III. Data Analysis:

  • Total Ion Chromatogram (TIC): Examine the TIC to determine the retention time of the analyte peak.

  • Mass Spectrum: Obtain the mass spectrum corresponding to the analyte's chromatographic peak.

  • Interpretation:

    • Identify the molecular ion peak at m/z 194.

    • Identify the major fragment ions and calculate the corresponding neutral losses.

    • Compare the observed fragmentation pattern with the predicted pathways and the data presented in this guide.

    • Search spectral libraries (e.g., NIST/EPA/NIH Mass Spectral Library) for potential matches, keeping in mind that a spectrum for this exact compound may not be present.

Conclusion

References

  • Journal of the American Society for Mass Spectrometry. (2018). Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol.
  • Brainly. (2024).
  • Doc Brown's Advanced Organic Chemistry.
  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
  • Chemistry LibreTexts. (2023).
  • Chegg. (2020). Solved The following is the Mass spectrum of methyl. [Link]
  • Pharmacy 180.
  • NIST WebBook. Benzoic acid, 3-methoxy-, methyl ester. [Link]
  • Analytical Chemistry. (1959). Mass Spectrometric Analysis.
  • University of Arizona, Department of Chemistry and Biochemistry. Mass Spectrometry - Examples. [Link]
  • eGyanKosh.
  • NIST WebBook. Benzoic acid, 3,4,5-trimethoxy-, methyl ester. [Link]
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
  • Chemistry LibreTexts. (2023).
  • DASH (Harvard). (2022). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. [Link]
  • PubChem. 3-Methylbenzoic acid. [Link]
  • YouTube. (2023).
  • NIST WebBook. Benzoic acid, 3,4,5-trimethoxy-, methyl ester. [Link]
  • NIST WebBook. Benzoic acid, 3-methoxy-4-methyl-. [Link]
  • NIST WebBook. Benzoic acid, 3-methoxy-4-methyl-. [Link]
  • NIST WebBook. Benzoic acid, 3,4,5-trimethoxy-. [Link]

Sources

comparative study of different synthetic routes to 3-Methoxycarbonyl-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Guide to the Synthetic Routes of 3-Methoxycarbonyl-5-methylbenzoic Acid

Introduction

This compound is a valuable substituted aromatic carboxylic acid that serves as a key intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its bifunctional nature, featuring both a carboxylic acid and a methyl ester group at the meta positions of a toluene core, allows for orthogonal chemical modifications, making it a versatile scaffold in medicinal chemistry and materials science. Given its strategic importance, the development of efficient, scalable, and cost-effective synthetic routes is of paramount importance to the chemical research community.

This guide provides a comparative analysis of two distinct synthetic strategies for preparing this compound. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a critical evaluation of their respective merits and drawbacks. The objective is to equip researchers, chemists, and process development professionals with the necessary insights to select the most appropriate synthetic approach based on their specific objectives, whether for laboratory-scale research or industrial-scale production.

Overview of Synthetic Strategies

The synthesis of this compound primarily revolves around two logical retrosynthetic disconnections. The first approach involves the selective mono-esterification of a pre-existing symmetrical diacid. The second, more controlled approach, relies on a series of functional group interconversions starting from a simpler, commercially available toluene derivative.

Synthetic_Strategies cluster_0 Core Precursors cluster_1 Target Molecule 5_Methylisophthalic_Acid 5-Methylisophthalic Acid Target 3-Methoxycarbonyl- 5-methylbenzoic Acid 5_Methylisophthalic_Acid->Target Route 1: Selective Mono-esterification 3_5_Dimethylbenzoic_Acid 3,5-Dimethylbenzoic Acid 3_5_Dimethylbenzoic_Acid->Target Route 2: Functional Group Interconversion Route_1_Scheme start 5-Methylisophthalic Acid intermediate start->intermediate CH₃OH, H₂SO₄ (cat.) Reflux product This compound intermediate->product side_product 5-Methyl-1,3-benzenedicarboxylic acid dimethyl ester (Diester) intermediate->side_product Side Product start_struct product_struct side_product_struct

Caption: Fischer esterification of 5-methylisophthalic acid.

The reaction mechanism involves the protonation of the carbonyl oxygen of one of the carboxylic acid groups by the catalyst (e.g., sulfuric acid), which activates the carbonyl carbon for nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester and regenerate the acid catalyst. [1] The primary challenge in this route is the lack of selectivity. Since both carboxylic acid groups are electronically and sterically identical, the reaction tends to produce a statistical mixture of the desired mono-ester, the di-ester, and unreacted starting material. Controlling the stoichiometry by using only one equivalent of methanol is generally ineffective due to the reversible nature of the reaction. Driving the reaction to completion with excess methanol, as dictated by Le Chatelier's principle, inevitably favors the formation of the thermodynamically stable di-ester. [2]

Experimental Protocol (Illustrative)
  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methylisophthalic acid (18.0 g, 0.1 mol).

  • Reagents: Add methanol (150 mL, excess) and concentrated sulfuric acid (1 mL) as the catalyst.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to remove unreacted diacid and the sulfuric acid catalyst. The desired mono-ester product, being acidic, will also partition into the aqueous basic layer.

  • Isolation: Acidify the combined aqueous layers with 2M HCl until the pH is ~2-3. The product will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. The crude product will likely be contaminated with the starting diacid. Extensive purification via fractional crystallization or column chromatography is required to isolate the pure mono-ester.

Evaluation and Field Insights
  • Expertise & Experience: While seemingly simple, this route is a classic case of a "deceptively straightforward" synthesis. The work-up and purification are extremely challenging due to the similar physical properties of the starting material and the product. The key to success lies not in the reaction itself, but in a highly optimized purification strategy.

  • Trustworthiness: The protocol is valid, but the outcome is highly dependent on the purification efficiency. Without an effective separation method, this route yields an inseparable mixture, rendering it unreliable for producing high-purity material.

  • Advantages:

    • Potentially a single synthetic step.

    • Utilizes a readily available starting material.

  • Disadvantages:

    • Extremely poor selectivity.

    • Yield of the desired product is typically low.

    • Purification is difficult, labor-intensive, and costly on a large scale.

Route 2: Multi-step Synthesis via Functional Group Interconversion

This strategy employs a more controlled, linear sequence of reactions starting from 3,5-dimethylbenzoic acid. By manipulating the functional groups in a specific order, it circumvents the selectivity issues inherent in Route 1.

Reaction Scheme

This synthetic pathway involves three main transformations: (i) esterification of the starting acid, (ii) selective benzylic oxidation of one methyl group to an aldehyde, and (iii) final oxidation of the aldehyde to a carboxylic acid.

Route_2_Workflow A 3,5-Dimethylbenzoic Acid B Methyl 3,5-dimethylbenzoate A->B Step 1: Esterification (CH₃OH, H⁺) C Methyl 3-formyl-5-methylbenzoate B->C Step 2: Selective Oxidation (e.g., NBS, then oxidation) D 3-Methoxycarbonyl- 5-methylbenzoic Acid C->D Step 3: Aldehyde Oxidation (e.g., KMnO₄ or CrO₃)

Caption: Step-wise workflow for the functional group interconversion route.

Mechanistic Discussion and Protocol
  • Causality: The initial carboxylic acid is protected as a methyl ester. This is a critical step as the ester group is stable under the conditions required for the subsequent oxidation steps, preventing unwanted side reactions. The reaction proceeds via the standard Fischer-Speier mechanism. [3]* Protocol:

    • Suspend 3,5-dimethylbenzoic acid (15.0 g, 0.1 mol) [4]in methanol (100 mL).

    • Carefully add concentrated sulfuric acid (1 mL).

    • Heat the mixture to reflux for 4 hours until the starting material is fully consumed (monitored by TLC).

    • Cool, remove the methanol in vacuo, and partition the residue between diethyl ether (100 mL) and water (50 mL).

    • Wash the organic layer with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

    • Dry over anhydrous MgSO₄, filter, and concentrate to afford methyl 3,5-dimethylbenzoate as a clear oil, which can often be used in the next step without further purification.

  • Causality: This step selectively transforms one of the two methyl groups into an aldehyde. A common method involves a two-step sequence: free-radical benzylic bromination followed by oxidation. N-Bromosuccinimide (NBS) with a radical initiator (like AIBN) is the reagent of choice for selective monobromination at the benzylic position. The resulting benzyl bromide is then oxidized to the aldehyde, for example, using the Kornblum oxidation with dimethyl sulfoxide (DMSO).

  • Protocol:

    • Bromination: Dissolve methyl 3,5-dimethylbenzoate (16.4 g, 0.1 mol) in carbon tetrachloride (150 mL). Add NBS (17.8 g, 0.1 mol) and benzoyl peroxide (0.24 g, 1 mol%). Reflux the mixture under illumination with a 100W lamp for 5 hours. Cool the mixture, filter off the succinimide, and concentrate the filtrate.

    • Oxidation: Dissolve the crude benzyl bromide in DMSO (100 mL) containing sodium bicarbonate (12.6 g, 0.15 mol). Heat the mixture to 130°C for 1 hour. Cool, pour into a large volume of ice water, and extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers with water and brine, dry over MgSO₄, and purify by column chromatography to yield methyl 3-formyl-5-methylbenzoate.

  • Causality: The final step involves the oxidation of the aldehyde functional group to a carboxylic acid. This is a facile transformation that can be achieved with various oxidizing agents. A solution of potassium permanganate (KMnO₄) is effective and proceeds via a manganate ester intermediate. The reaction conditions are typically mild enough to not hydrolyze the methyl ester.

  • Protocol:

    • Dissolve methyl 3-formyl-5-methylbenzoate [5](17.8 g, 0.1 mol) in a mixture of acetone (150 mL) and water (50 mL).

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of potassium permanganate (17.4 g, 0.11 mol) in water (100 mL) dropwise, maintaining the temperature below 10°C.

    • Stir for 1 hour after the addition is complete. Quench the reaction with a saturated solution of sodium bisulfite until the purple color disappears and the brown manganese dioxide precipitate dissolves.

    • Remove the acetone under reduced pressure. Acidify the remaining aqueous solution with 2M HCl to pH 2, resulting in the precipitation of the product.

    • Filter the white solid, wash with cold water, and dry in a vacuum oven to yield pure this compound. [6]

Evaluation and Field Insights
  • Expertise & Experience: This route represents a more robust and logical approach to organic synthesis. Each step is a well-established, high-yielding reaction. The protection-deprotection strategy and controlled functional group manipulation are hallmarks of a well-designed synthesis.

  • Trustworthiness: The step-wise nature allows for the isolation and characterization of intermediates, ensuring that each step has proceeded as expected before committing material to the next transformation. This builds reliability and predictability into the overall process.

  • Advantages:

    • High degree of selectivity and control.

    • Each step is generally high-yielding.

    • Purification of intermediates and the final product is straightforward.

    • Highly reproducible and scalable.

  • Disadvantages:

    • A multi-step process, which increases overall operational time and labor.

    • The overall yield is a product of the yields of individual steps.

Comparative Performance Analysis

The following table summarizes the key performance indicators for the two synthetic routes, providing an objective basis for comparison.

ParameterRoute 1: Selective Mono-esterificationRoute 2: Functional Group Interconversion
Starting Material 5-Methylisophthalic Acid3,5-Dimethylbenzoic Acid [4]
Number of Steps 1 (synthesis) + 1 (difficult purification)3
Typical Overall Yield < 30% (of pure product)60-70%
Selectivity Very PoorExcellent
Ease of Purification Very DifficultStraightforward
Scalability Poor (due to purification bottleneck)Good to Excellent
Key Reagents Methanol, H₂SO₄Methanol, NBS, DMSO, KMnO₄
Safety Concerns Standard handling of acids and solvents.Use of toxic/flammable solvents (CCl₄), strong oxidizers.

Conclusion and Recommendation

This comparative guide has detailed two primary synthetic pathways to this compound.

Route 1 (Selective Mono-esterification) , while appearing more concise, is severely hampered by a fundamental lack of chemical selectivity. This leads to challenging purifications, low yields of the desired product, and significant operational difficulties, particularly during scale-up. It is not recommended for applications where high purity and reproducibility are required.

Route 2 (Functional Group Interconversion) represents a superior synthetic strategy. Despite involving multiple steps, it offers excellent control over the chemical transformations, leading to high yields of pure product. The purification at each stage is standard, and the overall process is robust, reliable, and scalable. The causality behind each experimental choice is clear: protecting the initial acid as an ester allows for the selective and sequential modification of the methyl groups.

For researchers, scientists, and drug development professionals, Route 2 is the unequivocally recommended method for obtaining high-quality this compound. It embodies the principles of modern synthetic design, prioritizing control and purity over a deceptively low step count.

References

  • Vertex AI Search Result[8]: Information on Grignard reactions, which are a fundamental concept in C-C bond formation.
  • CN105085228A: Production method for 3, 5-dimethylbenzoic acid.
  • CN1363546A: Homogeneous oxidizing process for preparing 3,5-dimethylbenzoic acid
  • CN102336658A: Production method of 3,5-dimethylbenzoic acid.
  • ResearchGate Article: A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate.
  • EP0941982A2: Process for synthesizing benzoic acids.
  • Sciencemadness Discussion: Preparation of 3-methoxybenzoic acid. Sciencemadness.org. [Link]
  • MDPI Article: Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
  • US5910605A: Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
  • ES2380693T3: Procedure for the preparation of esters of benzoic acid.
  • IAJPR Article: Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid. Indo American Journal of Pharmaceutical Research. [Link]
  • jOeCHEM Video: Esterification--Making Esters
  • PubChem Compound Summary: 3-Ethoxy-5-(methoxycarbonyl)benzoic acid. PubChem. [Link]
  • UCCS Handout: Esterification of benzoic acid to methyl benzoate. University of Colorado Colorado Springs. [Link]
  • Semantic Scholar Article: Production method for 3, 5-dimethylbenzoic acid. Semantic Scholar. [Link]
  • Oakwood Chemical Product Page: 3-(Methoxycarbonyl)-5-methylbenzoic acid. Oakwood Chemical. [Link]
  • PubChem Compound Summary: 3-Formyl-5-methylbenzoic acid. PubChem. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Techniques for 3-Methoxycarbonyl-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison and cross-validation of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of 3-Methoxycarbonyl-5-methylbenzoic acid. As a crucial intermediate in pharmaceutical synthesis, the purity and concentration of this compound are of paramount importance, necessitating robust and reliable analytical methods. This document outlines the experimental protocols, validation parameters, and comparative performance data to assist researchers in selecting the most appropriate technique for their specific application.

The Critical Role of Cross-Validation in Analytical Method Development

In the landscape of pharmaceutical development and quality control, the validation of analytical procedures is a fundamental requirement. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines to ensure that analytical methods are suitable for their intended purpose.[1][2][3][4][5][6][7] Cross-validation, the process of comparing the results from two or more distinct analytical methods, provides an even higher level of assurance in the reliability and consistency of the generated data.[8][9][10] This is particularly critical when a method is transferred between laboratories or when different techniques are used throughout the lifecycle of a drug product.[11][12]

This guide will delve into a practical approach to the cross-validation of HPLC and GC-MS methods for the analysis of this compound, a compound whose accurate quantification is essential for ensuring the safety and efficacy of final drug products.

Understanding the Analyte: this compound

This compound is a bifunctional organic molecule featuring both a carboxylic acid and a methyl ester group. Its aromatic nature lends itself to UV detection in HPLC, while its potential for derivatization makes it amenable to GC-MS analysis. The presence of both acidic and ester functionalities necessitates careful consideration in method development to ensure accurate and reproducible results.

Chemical Structure:

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds.[13] For this compound, a reversed-phase HPLC method with UV detection is a logical first choice.

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • Agilent 1260 Infinity LC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

2. Chromatographic Conditions:

  • Column: Agilent Poroshell EC-C18 (4.6 x 150 mm, 4 µm). The C18 stationary phase provides excellent retention for aromatic carboxylic acids.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water (pH ~2.5). The acidic modifier is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape.[14]

    • B: Acetonitrile.

  • Gradient Elution: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. This gradient allows for the elution of the analyte while also cleaning the column of any less polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Injection Volume: 10 µL.

  • Detection: UV at 235 nm. This wavelength is chosen based on the UV absorbance spectrum of the aromatic ring.

3. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.

  • Calibration Standards: Prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Stock Stock Solution (1 mg/mL) Cal_Std Calibration Standards (1-100 µg/mL) Stock->Cal_Std Autosampler Autosampler (10 µL injection) Cal_Std->Autosampler Sample_Prep Sample Preparation Sample_Prep->Autosampler Column C18 Column (30 °C) Autosampler->Column Pump Quaternary Pump (1.0 mL/min) Pump->Autosampler Detector DAD Detector (235 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration_Curve Calibration Curve Chromatogram->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Sample/Standard Derivatization Derivatization (BSTFA, 70°C) Sample->Derivatization Injector GC Injector (280°C) Derivatization->Injector GC_Column HP-5ms Column Injector->GC_Column MSD Mass Spec Detector (EI, 70 eV) GC_Column->MSD TIC Total Ion Chromatogram MSD->TIC Mass_Spectrum Mass Spectrum TIC->Mass_Spectrum Quantification Quantification Mass_Spectrum->Quantification CrossValidation_Logic cluster_methods Analytical Methods cluster_params Validation Parameters (ICH Q2) cluster_comparison Comparative Analysis HPLC HPLC-UV Method Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision (Repeatability & Intermediate) HPLC->Precision Selectivity Selectivity HPLC->Selectivity LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Robustness Robustness HPLC->Robustness GCMS GC-MS Method GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->Selectivity GCMS->LOD_LOQ GCMS->Robustness Comparison Method Comparison Linearity->Comparison Accuracy->Comparison Precision->Comparison Selectivity->Comparison LOD_LOQ->Comparison Robustness->Comparison

Sources

A Comparative Guide to Establishing the Purity of 3-Methoxycarbonyl-5-methylbenzoic Acid by Titration

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For an intermediate like 3-Methoxycarbonyl-5-methylbenzoic acid, a molecule with potential applications in organic synthesis and medicinal chemistry, rigorous purity assessment is non-negotiable. This guide provides an in-depth comparison of the classical titrimetric method against modern analytical techniques for establishing the purity of this compound, grounded in scientific principles and supported by experimental insights.

The Central Role of Purity Assessment

The purity of an active pharmaceutical ingredient (API) or a key intermediate directly influences its stability, reactivity, and biological activity. Impurities, even in trace amounts, can lead to undesirable side reactions, reduced product yield, and potential toxicity. Therefore, employing validated and reliable analytical methods for purity determination is a critical step in the drug development pipeline.

Titration: The Gold Standard for Assay of Carboxylic Acids

Acid-base titration remains a robust and widely accepted method for quantifying carboxylic acids due to its stoichiometric precision and simplicity. The method relies on the neutralization reaction between the acidic proton of the carboxyl group and a standardized basic titrant.

Mechanistic Principle

This compound, as a monoprotic aromatic carboxylic acid, reacts with a strong base, such as sodium hydroxide (NaOH), in a 1:1 molar ratio. The equivalence point, where the moles of base added are equal to the moles of acid initially present, signals the completion of the reaction.

Causality in Experimental Design

The choice of solvent is critical, especially for organic acids that may have limited aqueous solubility. While water can be used if the acid is sufficiently soluble, non-aqueous solvents are often preferred to ensure complete dissolution and a sharp endpoint.[1][2] For a compound like this compound, a polar protic solvent like methanol or ethanol, or even a polar aprotic solvent like dimethylformamide (DMF), can be suitable.[3][4] The use of a non-aqueous solvent system can enhance the acidity of the weak acid, leading to a more defined titration curve.[2][5]

Endpoint detection can be achieved visually with an indicator like phenolphthalein, which changes color at the equivalence point, or more accurately through potentiometric titration.[6][7] Potentiometric titration measures the change in potential (voltage) as the titrant is added, with the endpoint identified as the point of maximum inflection on the titration curve.[8] This approach is particularly advantageous as it is less subjective than visual indicators and provides a more precise determination of the equivalence point.[8]

Experimental Workflow: Potentiometric Titration

The following diagram illustrates the key steps in determining the purity of this compound using potentiometric titration.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Titrant_Standardization Standardize NaOH Titrant with KHP Primary Standard Titration_Step Titrate with Standardized NaOH using an Autotitrator Titrant_Standardization->Titration_Step Sample_Prep Accurately Weigh ~200 mg of Sample Dissolution Dissolve Sample in Appropriate Solvent (e.g., Methanol) Sample_Prep->Dissolution Dissolution->Titration_Step Data_Acquisition Record Volume of Titrant vs. Potential (mV) Titration_Step->Data_Acquisition Endpoint_Det Determine Equivalence Point (First or Second Derivative) Data_Acquisition->Endpoint_Det Calculation Calculate Moles of Acid and Determine % Purity Endpoint_Det->Calculation

Caption: Workflow for Purity Determination by Potentiometric Titration.

Detailed Protocol for Potentiometric Titration
  • Titrant Standardization:

    • Accurately weigh approximately 0.5 g of dried primary standard potassium hydrogen phthalate (KHP).

    • Dissolve in 50 mL of deionized water.

    • Titrate with the prepared ~0.1 M NaOH solution to the potentiometric endpoint.

    • Calculate the exact molarity of the NaOH solution. This step is crucial for accurate results as titrant concentrations can change over time.[9][10]

  • Sample Preparation:

    • Accurately weigh about 200 mg of this compound into a 150 mL beaker.[6]

    • Add 50 mL of a suitable solvent (e.g., a mixture of methanol and water) and stir until fully dissolved.

  • Titration:

    • Immerse the calibrated pH electrode and the burette tip into the sample solution.

    • Titrate the sample with the standardized 0.1 M NaOH solution, recording the potential (mV) or pH and the volume of titrant added. The titrant should be added in smaller increments near the expected equivalence point.

  • Data Analysis:

    • Plot the potential (mV) or pH versus the volume of NaOH added to obtain the titration curve.

    • Determine the equivalence point by identifying the point of maximum inflection in the curve, often calculated using the first or second derivative of the titration data.[8]

    • Calculate the percentage purity using the following formula:

    % Purity = (Volume of NaOH at equivalence point (L) × Molarity of NaOH (mol/L) × Molar Mass of Analyte ( g/mol )) / (Mass of Sample (g)) × 100

Comparative Analysis: Titration vs. Alternative Methods

While titration is a powerful technique for purity assay, it is essential to consider its performance in the context of other modern analytical methods. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC) are orthogonal techniques that provide complementary information about a sample's purity.[11]

ParameterTitrationHigh-Performance Liquid Chromatography (HPLC)Differential Scanning Calorimetry (DSC)
Principle Neutralization ReactionDifferential partitioning between mobile and stationary phasesMeasurement of heat flow during melting
Purity Measurement Assay (determines the amount of the main component)Area percent (relative purity based on all detected components)Absolute purity based on melting point depression
Impurity Information No information on the number or identity of impuritiesSeparates and quantifies individual impuritiesProvides total mole percent of impurities but no identification
Precision & Accuracy High for assay determinationHigh for relative purity and impurity profilingHigh for highly pure, crystalline samples (>98.5%)
Sensitivity LowerHighModerate
Throughput ModerateHighLow to Moderate
Cost (Instrument) LowHighHigh
Reference Standard Requires a primary standard for titrant standardizationRequires reference standards for impurity identification and quantificationDoes not require impurity reference standards

In-Depth Look at Alternative Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis in the pharmaceutical industry, offering high resolution and sensitivity for separating and quantifying impurities.[12][13]

  • Protocol Outline (Reversed-Phase HPLC):

    • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

    • Standard and Sample Preparation: Prepare a standard solution of this compound of known concentration and a sample solution.

    • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system equipped with a suitable C18 column. Elute the components using a gradient or isocratic method.

    • Detection: Monitor the eluent using a UV detector at a wavelength where the analyte and potential impurities absorb.

    • Data Analysis: Calculate the area percent of the main peak relative to the total area of all peaks to determine the relative purity.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can determine the absolute purity of highly crystalline compounds by measuring the depression of the melting point caused by impurities.[11]

  • Protocol Outline:

    • Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan.

    • Thermal Analysis: Place the sample pan and an empty reference pan into the DSC instrument. Heat the sample at a controlled rate (e.g., 1-2 °C/min) through its melting range.

    • Data Analysis: The purity is calculated from the shape of the melting endotherm using the Van't Hoff equation.

A Synergistic Approach to Purity Validation

For comprehensive characterization and validation, a multi-faceted approach is often recommended.[14] Titration provides an accurate assay of the carboxylic acid content, serving as a primary method for determining the amount of the active molecule. HPLC excels at impurity profiling, separating and quantifying individual related substances. DSC offers a valuable orthogonal method for determining absolute purity, particularly for confirming the high purity of a crystalline substance.

The validation of any analytical method is paramount to ensure reliable and robust results.[10][15] For titration, this includes demonstrating specificity, linearity, accuracy, and precision, as outlined in guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[9][16][17]

Conclusion

Establishing the purity of this compound is a critical quality control step. Titration, particularly potentiometric titration, stands as a time-tested, accurate, and cost-effective method for the assay of this carboxylic acid. Its strength lies in its stoichiometric precision, providing a direct measure of the active compound. However, for a complete purity profile, especially in a regulatory environment, it should be complemented by orthogonal techniques like HPLC for impurity identification and quantification, and DSC for an independent measure of absolute purity. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, from routine quality control to in-depth characterization in a drug development setting.

References

  • Pharmacy Infoline. (n.d.). Getting to Know Non-Aqueous Titration: Solvents and Acids.
  • Testbook. (n.d.). Types of solvent used in non aqueous titration.
  • Allen. (n.d.). Non-Aqueous Titration | Principle, Working, Types & Applications.
  • LibreTexts Chemistry. (n.d.). Carboxylic Acid Unknowns and Titration.
  • Encyclopedia.pub. (n.d.). Nonaqueous Titration.
  • Vedantu. (n.d.). Non Aqueous Titration: Principles, Methods & Uses.
  • PubMed. (1975). Microdetermination of phenols, carboxylic acids and phenolic acids by potentiometric and visual titrations in dimethylformamide.
  • Hiranuma. (2020). Purity determination of citric acid.
  • Chromatography Forum. (2014). USP Assay Titration Method (Validation/Verification).
  • Pharmaceutical Technology. (n.d.). Analytical Methods Validation.
  • ResearchGate. (2018). What is the procedure for determining carboxylic acid groups by the acid-base titration?.
  • ResearchGate. (n.d.). The potentiometric titration curves of the ternary mixtures of aromatic acids in MEK.
  • Royal Society of Chemistry. (n.d.). Potentiometric titration of naphthyl esters of carboxylic acids in non-aqueous solvent.
  • ResearchGate. (n.d.). The carboxylic acid content determined by potentiometric titration....
  • Taylor & Francis. (n.d.). Potentiometric titration – Knowledge and References.
  • Dr. Gergens. (n.d.). Titration of the Unknown Carboxylic Acid.
  • PubMed. (n.d.). Determining the purity of samples from natural products by coupling HPLC and CCD spectrometry.
  • Waters Corporation. (n.d.). Alternative Method Development Techniques.

Sources

A Comparative Guide to Achieving Optimal Sensitivity: Limit of Detection (LOD) and Limit of Quantitation (LOQ) for 3-Methoxycarbonyl-5-methylbenzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise measurement of analytes is paramount. This guide provides an in-depth technical comparison of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) of 3-Methoxycarbonyl-5-methylbenzoic acid. By understanding the principles behind these critical validation parameters and the performance of various analytical techniques, you can ensure the reliability and robustness of your quantitative data.

Foundational Concepts: Understanding LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are fundamental parameters in analytical method validation that define the sensitivity of a method.[1]

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.[1][2] It is the point at which a signal can be distinguished from the background noise.

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[1][2] This is the minimum level for reliable quantitative measurements.

The determination of these values is not merely a statistical exercise but a critical component of method validation, governed by guidelines from regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).

Analytical Methodologies: A Comparative Overview

The choice of analytical technique is a critical determinant of the achievable LOD and LOQ for this compound. The primary methods employed for the analysis of non-volatile organic acids are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Parameter HPLC-UV LC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Selectivity Moderate to GoodExcellent
Sensitivity GoodExcellent
Estimated LOD 0.1 - 0.5 µg/mL0.01 - 0.1 ng/mL
Estimated LOQ 0.3 - 1.5 µg/mL0.03 - 0.3 ng/mL
Typical Application Routine quality control, purity assessment.Bioanalysis, impurity profiling at trace levels.

Note: The LOD and LOQ values for this compound are estimated based on reported data for structurally similar benzoic acid derivatives.[3] Actual values are method-dependent and must be experimentally determined.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of aromatic compounds like this compound, which possess a UV chromophore. The sensitivity of this method is influenced by factors such as the molar absorptivity of the analyte at the chosen wavelength, the path length of the detector flow cell, and the baseline noise of the system. For benzoic acid derivatives, LOD and LOQ values in the low µg/mL range are typically achievable.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalytical studies in complex matrices, LC-MS/MS is the gold standard. By utilizing Multiple Reaction Monitoring (MRM), this technique can selectively detect and quantify the target analyte with minimal interference from matrix components. This results in significantly lower LOD and LOQ values, often in the low ng/mL to pg/mL range. The enhanced sensitivity of LC-MS/MS allows for the analysis of trace-level impurities or the quantification of drugs and their metabolites in biological fluids.[4][5][6]

Experimental Protocols for LOD and LOQ Determination

Adherence to established guidelines is crucial for the scientifically valid determination of LOD and LOQ. The ICH Q2(R1) guideline outlines several approaches.[7]

Visual Evaluation

This method involves the analysis of samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected by visual inspection of the chromatogram. This approach is often used for non-instrumental methods but can be applied to chromatographic data.

Signal-to-Noise Ratio (S/N)

This is a common approach for instrumental methods that exhibit baseline noise. The LOD is typically determined as the concentration that yields a signal-to-noise ratio of 3:1, while the LOQ is established at a 10:1 ratio.[1][2][7]

Based on the Standard Deviation of the Response and the Slope

This statistically robust method is the most recommended approach. The LOD and LOQ are calculated using the following equations:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

Where:

  • σ is the standard deviation of the response. This can be determined from the standard deviation of blank measurements, the residual standard deviation of a regression line, or the standard deviation of the y-intercepts of regression lines.[1][8]

  • S is the slope of the calibration curve.[1][8]

Workflow for LOD & LOQ Determination

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation cluster_confirm Confirmation A Prepare Blank Samples (Matrix) C Inject Blank Samples (n≥10) A->C B Prepare Low-Level Spiked Samples D Inject Spiked Samples B->D F Calculate Standard Deviation of Blanks (σ) C->F E Construct Calibration Curve D->E G Determine Slope of Calibration Curve (S) E->G H Calculate LOD = 3.3 * (σ/S) F->H I Calculate LOQ = 10 * (σ/S) F->I G->H G->I J Prepare Samples at Calculated LOQ I->J K Analyze and Assess Precision & Accuracy J->K

Caption: Workflow for determining LOD and LOQ based on the standard deviation of the response and the slope.

Step-by-Step Experimental Methodology

The following protocols provide a framework for determining the LOD and LOQ of this compound using HPLC-UV and LC-MS/MS.

HPLC-UV Method

Chromatographic Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient or isocratic)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 235 nm)[9]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Preparation of Blank Samples: Prepare at least 10 independent blank samples using the sample matrix (e.g., dissolution media, plasma extract).

  • Preparation of Calibration Standards: Prepare a series of calibration standards of this compound in the expected LOQ range.

  • Analysis: Inject the blank samples and calibration standards into the HPLC system.

  • Data Processing:

    • Measure the response of the blank samples at the retention time of the analyte.

    • Calculate the standard deviation (σ) of the blank responses.

    • Construct a calibration curve from the standards and determine the slope (S).

    • Calculate the LOD and LOQ using the formulas provided above.

  • Confirmation: Prepare a set of samples (n≥6) at the calculated LOQ concentration and analyze them. The precision (%RSD) and accuracy (%recovery) should meet the predefined acceptance criteria (typically ≤20% for LOQ).

LC-MS/MS Method

Chromatographic and Mass Spectrometric Conditions (Typical):

  • Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution)

  • Flow Rate: 0.4 mL/min

  • Ionization: Electrospray Ionization (ESI) in negative mode

  • MRM Transition: A specific precursor-to-product ion transition for this compound would need to be determined during method development.

  • Injection Volume: 5 µL

Procedure:

The procedure is analogous to the HPLC-UV method, but with the following key differences:

  • Blank Analysis: The noise level in the MRM chromatogram of the blank samples at the expected retention time is used to determine the standard deviation.

  • Confirmation: Due to the higher sensitivity, the confirmation of the LOQ is even more critical to ensure reproducibility at very low concentrations.

Conclusion and Recommendations

The selection of an analytical method for the determination of this compound should be guided by the specific requirements of the analysis.

  • For routine quality control and applications where high sensitivity is not paramount, a validated HPLC-UV method provides a robust and cost-effective solution.

  • For bioanalytical studies, trace-level impurity analysis, or any application demanding the highest sensitivity and selectivity, an LC-MS/MS method is the superior choice.

Regardless of the chosen technology, a rigorous experimental determination of the LOD and LOQ, following established regulatory guidelines, is essential to ensure the generation of high-quality, reliable, and defensible analytical data.

References

  • Development of an LC-MS/MS Method for Trace Level Quantification of 4-(bromomethyl) Benzoic Acid, a Potential Genotoxic Impurity. (URL: [Link])
  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. (URL: [Link])
  • Analysis of Benzoic Acid in Drink Using ID-LC/MS Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry. (URL: [Link])
  • A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study. (URL: [Link])
  • Discrimination and quantitation of halobenzoic acid positional isomers upon Th(IV) coordination by mass spectrometry. (URL: [Link])
  • LOD and LOQ of LC-MS/MS analysis. (URL: [Link])
  • Calculating LOD and LOQ for HPLC and UV Methods. (URL: [Link])
  • Analytical method valid
  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. (URL: [Link])
  • Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. (URL: [Link])
  • Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. (URL: [Link])
  • Can anyone tell me how to determine the LOQ and LOD for a HPLC assay method, practically? (URL: [Link])
  • LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods. (URL: [Link])
  • Limit of Blank (LOB), Limit of Detection (LOD)
  • The values for LOD and LOQ in the analyzed solutions and sample for various analytes. (URL: [Link])
  • VALIDATION OF ANALYTICAL METHODS - STR
  • July 2022 Initial DAR. (URL: [Link])
  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid. (URL: [Link])
  • Validation of a HPLC method for the determination of benzoic acid and sorbic acid in noodles. (URL: [Link])
  • Understanding LLOQ in LC-MS/MS Analysis: Key Insights and Tips. (URL: [Link])
  • Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. (URL: [Link])
  • Phenolic-Driven Evaluation of Maclura tinctoria (Tajuva) Wood as a Sustainable Alternative to Oak for Alcoholic Beverage Aging. (URL: [Link])
  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. (URL: [Link])

Sources

Understanding the Asset: The Certificate of Analysis (CofA) for 3-Methoxycarbonyl-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 3-Methoxycarbonyl-5-methylbenzoic Acid for Advanced Synthesis

For researchers, scientists, and professionals in drug development, the selection of chemical building blocks is a critical decision that profoundly impacts synthesis efficiency, yield, and the purity of the final active pharmaceutical ingredient (API). Substituted benzoic acids are a cornerstone of medicinal chemistry, serving as versatile scaffolds and key intermediates. This guide provides a comprehensive technical comparison of this compound (CAS 167299-68-5), examining its quality attributes against relevant alternatives and offering robust analytical protocols for its validation.

The Certificate of Analysis is the primary document attesting to a reagent's quality. It is not merely a list of properties but a validated confirmation of identity, purity, and the limits of potential contaminants. For a key building block like this compound, a typical CofA provides the baseline for its performance in a synthetic workflow.

Below is a representative CofA, summarizing the expected quality specifications for a high-purity batch suitable for pharmaceutical research.

Table 1: Representative Certificate of Analysis - this compound

ParameterSpecificationTypical ResultAnalytical Method
Identity Conforms to StructureConforms¹H NMR, ¹³C NMR
Appearance White to Off-White SolidWhite Crystalline PowderVisual Inspection
Purity (HPLC) ≥ 98.0% (AUC)99.2%High-Performance Liquid Chromatography
Purity (qNMR) Report Value99.5% (w/w)Quantitative Nuclear Magnetic Resonance
Melting Point 130 - 134 °C131 - 133 °CMelting Point Apparatus
Water Content ≤ 0.5%0.12%Karl Fischer Titration
Residual Solvents ≤ 0.1%ConformsGas Chromatography (GC-HS)
Traceability Traceable to NIST StandardNIST SRM 350b (Benzoic Acid)qNMR Calibration

Note: This data is representative. Always refer to the lot-specific CofA provided by the supplier.

Expert Insight: The discrepancy often observed between HPLC and qNMR purity values is noteworthy. HPLC purity is typically reported as area under the curve (AUC), which may not detect non-UV active impurities like water or inorganic salts. Quantitative NMR (qNMR), however, provides an "absolute" purity measurement against a certified reference standard, making it the more rigorous method for assessing the true mass of the analyte.

The Competitive Landscape: Structural Analogs and Alternatives

The utility of this compound can be best understood by comparing it to structurally similar analogs. The choice of analog often depends on the desired downstream reaction or the specific electronic and steric properties required for a target molecule.

Table 2: Comparison of this compound and Key Alternatives

CompoundStructureCAS NumberMolecular WeightKey Differentiator & Application Focus
This compound C₁₀H₁₀O₄167299-68-5[1][2]194.18Versatile building block with balanced steric and electronic properties.
3-Iodo-5-(methoxycarbonyl)benzoic acid C₉H₇IO₄93116-99-5[3]306.05The iodine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling complex molecule synthesis.[3]
3-Formyl-5-(methoxycarbonyl)benzoic acid C₁₀H₈O₅914220-93-2[4][5]208.17The aldehyde (formyl) group allows for reductive amination or Wittig reactions, offering different synthetic pathways.[5]
3-Hydroxy-5-(methoxycarbonyl)benzoic acid C₉H₈O₅N/A196.16The hydroxyl group can be used for ether synthesis or acts as a directing group in further aromatic substitutions.[6]
3-Bromo-5-methylbenzoic acid C₈H₇BrO₂58530-13-5[7]215.04A brominated analog also suitable for cross-coupling, often offering different reactivity profiles compared to the iodo- version.[7]

Performance Validation: Experimental Protocols

To objectively assess the suitability of these reagents, a standardized experimental protocol is essential. Here, we describe a workflow for a common synthetic transformation—amide bond formation—followed by a robust analytical method for purity determination.

Experimental Workflow: Amide Coupling

This protocol details the coupling of the benzoic acid derivative with a model amine, benzylamine, to compare reaction efficiency and product purity.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagent 1. Dissolve Benzoic Acid Derivative (1.0 eq) in Dichloromethane (DCM) Amine 2. Add Benzylamine (1.1 eq) Coupling 3. Add HBTU (1.2 eq) and DIPEA (2.0 eq) Stir 4. Stir at Room Temperature for 4 hours Coupling->Stir Monitor 5. Monitor by TLC or LC-MS Wash1 6. Wash with 1M HCl Monitor->Wash1 Wash2 7. Wash with sat. NaHCO₃ Dry 8. Dry (Na₂SO₄), Filter, and Concentrate Purify 9. Purify via Column Chromatography (Silica Gel, EtOAc/Hexanes) Analyze 10. Analyze Final Product (¹H NMR, HPLC, MS) Purify->Analyze G SamplePrep Sample Preparation (1 mg/mL in Mobile Phase) Injection Autosampler Injection (5 µL) SamplePrep->Injection Separation C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) Injection->Separation Detection UV Detector (254 nm) Separation->Detection Data Data Acquisition & Integration (AUC%) Detection->Data

Sources

A Comparative Guide to the Quantitative Analysis of 3-Methoxycarbonyl-5-methylbenzoic acid: qNMR vs. HPLC and Titration

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

In the landscape of pharmaceutical development and fine chemical synthesis, the precise quantification of active pharmaceutical ingredients (APIs) and their precursors is not merely a procedural step but the cornerstone of quality, safety, and efficacy. 3-Methoxycarbonyl-5-methylbenzoic acid, a key intermediate, presents a common analytical challenge: how to determine its purity and concentration with unimpeachable accuracy and efficiency. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—a primary analytical method—with two widely adopted alternatives: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and classical acid-base titration. We will delve into the foundational principles, present detailed experimental protocols, and offer a data-driven comparison to empower researchers, quality control analysts, and drug development professionals in making informed methodological choices.

Section 1: The qNMR Approach: A Primary Ratio Method for Absolute Quantification

Quantitative NMR (qNMR) stands apart from chromatographic and titrimetric methods because it is a primary analytical technique.[1] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly and strictly proportional to the number of atomic nuclei giving rise to that signal.[2][3] This allows for the determination of the absolute concentration or purity of a substance by co-dissolving it with a certified internal standard of known purity and concentration, without the need for an identical reference standard of the analyte itself—a significant advantage over chromatography.[1][4]

Causality of Method Suitability for this compound

The molecular structure of this compound is exceptionally well-suited for ¹H qNMR analysis. It possesses three distinct, well-resolved singlet signals that are ideal for quantification:

  • Aromatic Protons: Three protons on the benzene ring.

  • Methoxy Protons (-OCH₃): A sharp singlet corresponding to three protons.

  • Methyl Protons (-CH₃): Another sharp singlet from three protons.

The presence of these clean singlets in regions of the ¹H NMR spectrum that are typically free from common solvent or impurity signals allows for straightforward and highly accurate integration, which is the basis of quantification.

Diagram: The qNMR Experimental Workflow

qNMR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Calculation s1 Accurately weigh Analyte (approx. 15-20 mg) using a microbalance s2 Accurately weigh certified Internal Standard (IS) (e.g., Maleic Acid, approx. 5-10 mg) s3 Co-dissolve Analyte and IS in a precise volume of deuterated solvent (e.g., 0.75 mL DMSO-d6) s2->s3 s4 Vortex to ensure complete dissolution and homogeneity s3->s4 s5 Transfer solution to a high-quality NMR tube s4->s5 a1 Insert sample into NMR spectrometer and lock, tune, and shim s5->a1 a2 Set critical acquisition parameters: - Pulse angle (90°) - Long relaxation delay (D1 ≥ 5 * T1) - Sufficient scans for S/N > 250:1 a1->a2 a3 Acquire Free Induction Decay (FID) data a2->a3 p1 Apply Fourier Transform to FID a3->p1 p2 Perform phase and baseline correction manually for highest accuracy p1->p2 p3 Integrate non-overlapping signals of Analyte and IS p2->p3 p4 Calculate Purity using the master equation p3->p4

Caption: Workflow for the qNMR assay of this compound.

Experimental Protocol: ¹H qNMR Assay

This protocol is designed as a self-validating system, ensuring traceability and accuracy.

  • Selection of Internal Standard (IS): Choose a certified reference material (CRM) with high purity (≥99.5%), stability, and signals that do not overlap with the analyte. Maleic acid is an excellent choice for use in DMSO-d₆, as its vinylic protons appear as a singlet around 6.3 ppm, well-separated from the analyte's signals.[1]

  • Sample Preparation:

    • Using a calibrated microbalance (readability ±0.01 mg or better), accurately weigh approximately 15-20 mg of this compound into a clean, dry vial. Record the weight (m_analyte).

    • Into the same vial, accurately weigh approximately 5-10 mg of the certified internal standard (e.g., Maleic Acid). Record the weight (m_IS). The goal is a molar ratio near 1:1 to minimize integration errors.[5]

    • Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial using a calibrated pipette. DMSO-d₆ is chosen for its ability to dissolve both the analyte and many common standards.[6]

    • Securely cap the vial and vortex for at least 60 seconds to ensure complete and homogeneous dissolution.[6] Visually inspect for any undissolved particulates.

    • Transfer the solution into a high-precision NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into a high-field NMR spectrometer (≥400 MHz).

    • Lock on the deuterium signal of the solvent and perform automatic or manual tuning and shimming to achieve optimal magnetic field homogeneity.

    • Crucial Parameter Justification: Set the relaxation delay (D1) to be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and IS protons to be integrated. This ensures complete relaxation and is fundamental for accurate quantification.[7] A conservative D1 of 30-60 seconds is often sufficient for small molecules.

    • Use a calibrated 90° pulse for excitation to ensure a uniform response from all nuclei.[5]

    • Acquire a sufficient number of scans (e.g., 8 to 64) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks of interest, which is required for an integration error of <1%.[8]

  • Data Processing and Calculation:

    • Apply Fourier transformation to the acquired FID.

    • Manually perform phase correction and baseline correction across the entire spectral width, paying close attention to the integrated regions. Automated routines can introduce errors.[5]

    • Select well-resolved, non-overlapping signals for integration. For the analyte, the methoxy singlet (~3.9 ppm) or the methyl singlet (~2.4 ppm) are ideal. For Maleic Acid, integrate its singlet (~6.3 ppm).

    • Calculate the purity of the analyte (P_analyte) using the following master equation:[5] P_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS Where:

      • I: Integral area of the signal

      • N: Number of protons for the integrated signal (e.g., 3 for -OCH₃, 2 for Maleic Acid)

      • M: Molar mass of the compound

      • m: Mass of the compound weighed

      • P_IS: Purity of the certified internal standard

Section 2: Comparative Analysis with Alternative Techniques

While qNMR offers absolute quantification, HPLC-UV and acid-base titration remain workhorses in many analytical labs. Their performance characteristics, however, differ significantly.

  • High-Performance Liquid Chromatography (HPLC-UV): This is a comparative separation technique. It relies on the differential partitioning of the analyte between a stationary phase and a mobile phase. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve constructed from a certified reference standard of the same compound. Its primary strengths are its high sensitivity and ability to separate impurities.

  • Acid-Base Titration: This is a classic chemical assay based on stoichiometry. The carboxylic acid group of the analyte is neutralized by a standardized solution of a strong base (e.g., NaOH). The endpoint, typically detected with a colorimetric indicator or a pH meter, determines the amount of acid present. It is a cost-effective method for high-concentration assays but lacks specificity and sensitivity.[9]

Head-to-Head Performance Comparison

The following table summarizes typical performance metrics for the assay of a benzoic acid derivative, allowing for an objective comparison.

ParameterQuantitative NMR (qNMR) HPLC-UV Acid-Base Titration
Principle Primary (Ratio to IS)Comparative (External Calibration)Absolute (Stoichiometry)
Reference Standard Different certified standard requiredIdentical certified standard requiredStandardized titrant solution required
Specificity High (structurally specific)High (separates impurities)Low (titrates any acidic proton)
Typical Accuracy 98.5 - 101.5%98.0 - 102.0%[10]98.0 - 102.0%[10]
Typical Precision (%RSD) < 1.5%[2][11]< 2.0%< 2.0%[9]
Limit of Detection (LOD) ~20 µg/mL[2]~1 µg/mL[10][12]≥ 50 µg/mL[10][12]
Limit of Quantification (LOQ) ~70 µg/mL[2]~4 µg/mL[10][12]~150-200 µg/mL
Analysis Time per Sample ~15-20 min (including setup)~10-30 min (including equilibration)~5-10 min
Key Advantage Absolute quantification, structural infoHigh sensitivity, impurity profilingLow cost, simple for high purity assay
Key Limitation Lower sensitivity, high capital costRequires analyte-specific standardLow specificity and sensitivity

Data synthesized from representative literature for benzoic acid derivatives.[2][9][10][11][12]

Diagram: Decision Framework for Method Selection

Method_Selection start Start: Assay of 3-Methoxycarbonyl- 5-methylbenzoic acid q1 Need to establish purity of a primary reference material? start->q1 q2 Is trace-level impurity profiling the main goal (<0.1%)? q1->q2 No ans_qnmr Use qNMR q1->ans_qnmr Yes q3 Is the sample a simple, high-purity bulk material (>98%)? q2->q3 No ans_hplc Use HPLC-UV q2->ans_hplc Yes ans_titration Use Titration q3->ans_titration Yes (Cost-effective) ans_combo Use HPLC for impurities, qNMR or Titration for assay q3->ans_combo No (Complex matrix)

Caption: Decision tree for selecting the optimal analytical method.

Section 3: Methodologies for Alternative Techniques

Experimental Protocol: HPLC-UV Assay
  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[13]

    • Mobile Phase: Isocratic mixture of Acetonitrile and water (e.g., 50:50 v/v) containing 0.1% Phosphoric Acid to suppress ionization and ensure good peak shape.[13]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 230 nm, where benzoic acid derivatives have strong absorbance.[10]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Stock Standard: Accurately weigh ~10 mg of certified this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Calibration Curve: Prepare a series of at least five calibration standards by serial dilution of the stock standard to cover the expected concentration range (e.g., 1 - 100 µg/mL).

    • Sample Solution: Accurately weigh an appropriate amount of the sample to yield a final concentration within the calibration range. Dissolve and dilute with the mobile phase.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analysis and Calculation:

    • Inject the calibration standards and construct a calibration curve of peak area versus concentration. A linear regression should yield a correlation coefficient (r²) > 0.999.

    • Inject the sample solution (in triplicate).

    • Calculate the concentration of the analyte in the sample by interpolating its average peak area from the calibration curve. Determine the purity based on the weighed sample mass.

Experimental Protocol: Acid-Base Titration
  • Reagent Preparation:

    • Titrant: Prepare and standardize a 0.1 M Sodium Hydroxide (NaOH) solution against a primary standard like potassium hydrogen phthalate (KHP).

    • Indicator: Prepare a 1% phenolphthalein solution in ethanol.

  • Procedure:

    • Accurately weigh approximately 200-300 mg of this compound into a 250 mL Erlenmeyer flask.[14]

    • Dissolve the sample in ~50 mL of a suitable solvent (e.g., neutralized ethanol or a mixture of ethanol and water), as the analyte may have limited aqueous solubility.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with the standardized 0.1 M NaOH solution until a faint, persistent pink color is observed (the endpoint).

    • Perform a blank titration using the same volume of solvent and subtract this volume from the sample titration.

  • Calculation:

    • Calculate the purity (%) using the following formula: Purity (%) = (V_NaOH * M_NaOH * MW_analyte) / (m_sample * 1000) * 100 Where:

      • V_NaOH: Volume of NaOH titrant used (mL), corrected for the blank

      • M_NaOH: Molarity of the standardized NaOH solution

      • MW_analyte: Molar mass of this compound (194.18 g/mol )

      • m_sample: Mass of the sample taken (g)

Conclusion: Selecting the Right Tool for the Job

The choice between qNMR, HPLC-UV, and titration for the assay of this compound is dictated by the specific analytical objective.

  • qNMR is the unparalleled choice for the primary assignment of purity to a reference material or for obtaining a rapid, absolute quantification without analyte-specific standards. Its ability to provide structural confirmation simultaneously adds significant value, making it a powerful tool in research and development settings.

  • HPLC-UV is the superior method for routine quality control where high sensitivity is required, and the primary goal is to both quantify the main component and detect/quantify trace-level impurities. It is the industry standard for release testing of APIs.

  • Titration remains a viable, cost-effective option for assaying high-purity bulk material where specificity is not a concern and the highest sensitivity is not required.

Ultimately, a comprehensive analytical strategy may leverage these techniques orthogonally: qNMR to certify a primary reference standard, HPLC-UV for routine purity and impurity analysis, and titration for rapid, in-process checks of bulk material. By understanding the fundamental strengths and limitations of each method, scientists can ensure data integrity and build a robust quality control framework.

References

  • Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab.
  • ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass.
  • ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube.
  • Dixit, S. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisciplinary Applications. IRE Journals.
  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813–823.
  • Gallo, V., et al. (2015). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 111-112, 144-151.
  • Al-Deeb, O. A., et al. (2019). Development and Validation of a Quantitative NMR Method for the Determination of Sulfasalazine in Commercial Tablet Formulation. Current Pharmaceutical Analysis, 15(5), 506-513.
  • PubChem. (n.d.). 3-(methoxycarbonyl)-5-methylbenzoic acid. National Center for Biotechnology Information.
  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR. JEOL.
  • AZoM. (2020, September 14). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • University of Colorado Boulder. (n.d.).
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220–228.
  • Patel, K., et al. (2017). Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. Asian Journal of Chemistry, 29(7), 1473-1477.
  • Mettler Toledo. (n.d.). Validation of Titration Methods.
  • Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • ResearchGate. (2017). Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. [PDF].
  • Patel, K., et al. (2017). Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. Asian Journal of Chemistry.
  • ResearchGate. (2017). Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. [PDF].
  • ICH. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology.
  • Pillai, S. M., et al. (2014). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. Journal of Analytical Science and Technology, 5(1), 1-6.
  • Separation Science. (n.d.).
  • BenchChem. (n.d.). Analytical methods for assessing the purity of 2-Iodo-5-methylbenzoic acid.
  • Mettler Toledo. (n.d.).

Sources

A Comparative Guide to Catalytic Systems for the Synthesis of 3-Methoxycarbonyl-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Methoxycarbonyl-5-methylbenzoic acid, a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules, presents a unique synthetic challenge: the selective functionalization of one of two carboxylic acid groups on a substituted aromatic ring. This guide provides an in-depth comparison of different catalytic systems potentially applicable to its synthesis, drawing upon established methodologies for analogous transformations. While direct comparative studies on this specific molecule are not extensively available in the public domain, this guide extrapolates from robust experimental data for structurally related compounds to offer a predictive comparison of catalyst performance.

Two primary retrosynthetic strategies are considered for the synthesis of this compound: the selective mono-esterification of 5-methylisophthalic acid and the selective oxidation of a suitable precursor. This guide will delve into the catalysts pertinent to each approach, evaluating their efficiency, selectivity, and environmental impact.

Catalytic Systems for Selective Mono-Esterification

The selective esterification of one of two carboxylic acid groups in 5-methylisophthalic acid is a key route to this compound. The choice of catalyst is critical to achieving high selectivity and yield.

Solid Acid Catalysts: A Green Alternative

Solid acid catalysts have emerged as a promising, environmentally friendly alternative to traditional homogeneous acid catalysts.[1] Their primary advantages lie in their ease of separation from the reaction mixture, recyclability, reduced corrosiveness, and minimal environmental impact.[1]

Zeolites: These microporous aluminosilicate minerals are well-known solid acid catalysts. Among various types, β zeolite has demonstrated excellent performance in the esterification of terephthalic acid with methanol to produce dimethyl terephthalate, achieving nearly 100% conversion and high selectivity under optimized conditions.[1] The catalytic activity of zeolites is attributed to their strong acid sites and high specific surface area.[1] For the synthesis of this compound, a zeolite catalyst could potentially offer high selectivity for mono-esterification by carefully controlling reaction parameters such as temperature, pressure, and reaction time. The main byproduct in related processes is the intermediate monomethyl ester, which in this case is the desired product.[1]

Zirconium/Titanium-Based Solid Acids: A novel class of solid acid catalysts based on zirconium fixed with titanium has shown high activity in the esterification of various benzoic acids with methanol.[2] These catalysts function as strong Lewis acids and have the advantage of not requiring an auxiliary Brønsted acid.[2] The honeycomb structure of these catalysts at the micro level enhances their catalytic activity.[2] Their robustness and reusability make them an attractive option for industrial-scale synthesis.

Homogeneous Acid Catalysts: The Conventional Approach

Conventionally, the esterification of carboxylic acids is carried out using homogeneous acid catalysts such as sulfuric acid.[1] While these catalysts are highly efficient, they suffer from significant drawbacks, including difficulty in separation from the product, catalyst non-recyclability, and the generation of corrosive and environmentally harmful waste streams.[1]

Catalytic Systems for Selective Oxidation

An alternative synthetic route involves the selective oxidation of a methyl group on a precursor molecule that already contains the methyl ester functionality.

Polyvalent Heavy Metal Salt Catalysts

Soluble, polyvalent heavy metal salts, particularly those of cobalt and manganese, are effective catalysts for the liquid-phase air oxidation of methyl-substituted aromatic compounds to their corresponding carboxylic acids.[3] For instance, a method for producing monomethyl terephthalate involves the cobalt-catalyzed air oxidation of the methyl ester of p-toluic acid.[3] This approach allows for high selectivity under controlled temperature and pressure.[3] A similar strategy could be employed for the synthesis of this compound, starting from methyl 3,5-dimethylbenzoate.

A cobalt-manganese-bromine composite catalyst has also been reported for the synthesis of substituted benzoic acids from their corresponding toluene derivatives, demonstrating high yields and suitability for industrial production.[4]

Comparative Summary of Catalytic Systems

Catalyst SystemSynthetic RouteAdvantagesDisadvantagesTypical Reaction Conditions (from analogous reactions)
Zeolites (e.g., β zeolite) Selective Mono-esterificationEnvironmentally friendly, recyclable, high conversion, easy separation.[1]May require higher temperatures and pressures.200°C, 1 MPa N2 pressure, Methanol solvent, 8 hours.[1]
Zr/Ti Solid Acid Selective Mono-esterificationHigh catalytic activity, reusable, no need for auxiliary acids.[2]Catalyst synthesis can be complex.Vigorous stirring in methanol.[2]
Sulfuric Acid Selective Mono-esterificationHigh catalytic efficiency.[1]Corrosive, non-recyclable, generates acidic waste.[1]Dropwise addition at 0°C in methanol.[5]
Polyvalent Heavy Metal Salts (e.g., Cobalt salts) Selective OxidationHigh selectivity, can use air as oxidant.[3]Potential for heavy metal contamination in the product, catalyst recovery can be challenging.130-200°C, 1-6 atmospheres pressure, air or oxygen-containing gas.[3]

Experimental Protocols

Protocol 1: Esterification of 5-methylisophthalic acid using a β Zeolite Catalyst (Hypothetical)

This protocol is adapted from the optimized conditions for dimethyl terephthalate synthesis.[1]

Materials:

  • 5-methylisophthalic acid

  • Methanol

  • β Zeolite catalyst

  • Nitrogen gas

  • Autoclave reactor

Procedure:

  • In a high-pressure autoclave reactor, add 5-methylisophthalic acid and the β zeolite catalyst in an 8:1 mass ratio.

  • Add methanol to achieve a mass-to-volume ratio of 1:30 (g/mL) of 5-methylisophthalic acid to methanol.

  • Seal the reactor and purge with nitrogen gas.

  • Pressurize the reactor to 1 MPa with nitrogen.

  • Heat the mixture to 200°C with constant stirring.

  • Maintain the reaction for a predetermined time (e.g., 4-8 hours), monitoring the progress by techniques such as HPLC to maximize the yield of the mono-ester.

  • After the reaction, cool the reactor to room temperature and carefully release the pressure.

  • Separate the solid catalyst by filtration. The catalyst can be washed, dried, and reused.

  • The filtrate containing the product can be purified by crystallization or chromatography.

Protocol 2: Selective Oxidation of Methyl 3,5-dimethylbenzoate using a Cobalt Catalyst (Hypothetical)

This protocol is based on the methodology for the synthesis of monomethyl terephthalate.[3]

Materials:

  • Methyl 3,5-dimethylbenzoate

  • Cobalt salt catalyst (e.g., cobalt acetate)

  • Air or an oxygen-containing gas

  • High-pressure reactor

Procedure:

  • Dissolve the cobalt salt catalyst in methyl 3,5-dimethylbenzoate.

  • Transfer the mixture to a high-pressure reactor.

  • Heat the reactor to a temperature between 130°C and 200°C.

  • Introduce air or another oxygen-containing gas at a pressure between 1 and 6 atmospheres.

  • Continuously stir the reaction mixture. Monitor the reaction progress to stop at the point of maximum selectivity for the mono-acid product.

  • Once the desired conversion is achieved, stop the flow of gas and cool the reactor.

  • The resulting product, this compound, can be purified from the reaction mixture, for example, by purification techniques such as crystallization.

Visualizing the Synthetic Workflows

esterification_workflow cluster_start Starting Materials cluster_catalyst Catalyst cluster_reaction Reaction Step cluster_product Product 5-methylisophthalic_acid 5-methylisophthalic acid Esterification Selective Mono-esterification 5-methylisophthalic_acid->Esterification Methanol Methanol Methanol->Esterification Solid_Acid Solid Acid Catalyst (e.g., Zeolite, Zr/Ti) Solid_Acid->Esterification Target_Molecule 3-Methoxycarbonyl- 5-methylbenzoic acid Esterification->Target_Molecule

Caption: Workflow for Selective Mono-esterification.

oxidation_workflow cluster_start_ox Starting Material cluster_catalyst_ox Catalyst cluster_reaction_ox Reaction Step cluster_product_ox Product Methyl_3_5_dimethylbenzoate Methyl 3,5-dimethylbenzoate Oxidation Selective Oxidation Methyl_3_5_dimethylbenzoate->Oxidation Metal_Salt Polyvalent Heavy Metal Salt (e.g., Cobalt salt) Metal_Salt->Oxidation Target_Molecule_Ox 3-Methoxycarbonyl- 5-methylbenzoic acid Oxidation->Target_Molecule_Ox

Caption: Workflow for Selective Oxidation.

Conclusion

The choice of catalyst for the synthesis of this compound is highly dependent on the chosen synthetic strategy. For selective mono-esterification, solid acid catalysts like zeolites and Zr/Ti-based systems offer significant environmental and process advantages over traditional homogeneous catalysts. For selective oxidation routes, polyvalent heavy metal salts provide a direct path, though with considerations for product purity and catalyst removal. Further research involving direct comparative studies would be invaluable for the definitive optimization of the synthesis of this important molecule.

References

  • Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite C
  • A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate - ResearchG
  • Comparison of Eco-friendly Ti–M Bimetallic Coordination Catalysts and Commercial Monometallic Sb- or Ti-Based Catalysts for the Synthesis of Poly(ethylene-co-isosorbide terephthal
  • Catalysts for Polymer Synthesis - DK
  • US3923867A - Method for producing monomethyl terephthalate - Google P
  • Comparsion of Catalyst Effectiveness in Different Chemical Depolymerization Methods of Poly(ethylene terephthal
  • 3-(Methoxycarbonyl)-5-methylbenzoic acid - Oakwood Chemical. [Link]
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - MDPI. [Link]
  • CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate - Google P
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C

Sources

A Senior Application Scientist's Guide to Quantifying 3-Methoxycarbonyl-5-methylbenzoic acid: A Comparative Analysis of Analytical Method Accuracy and Precision

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous and accurate quantification of chemical entities is the bedrock of reliable results. In the synthesis and quality control of pharmaceutical intermediates and fine chemicals, such as 3-Methoxycarbonyl-5-methylbenzoic acid, the choice of analytical methodology is paramount. This guide provides an in-depth comparison of common analytical techniques for this compound, focusing on the critical performance metrics of accuracy and precision. We will delve into the causality behind experimental choices, present supporting data, and provide a framework for robust method validation in line with industry standards.

The Critical Role of Accuracy and Precision in Analytical Science

Before comparing methods, it is essential to understand the foundational concepts of accuracy and precision, as defined by the International Council for Harmonisation (ICH) guidelines, which provide a framework for validating analytical procedures.[1][2]

  • Accuracy refers to the closeness of a measured value to a true or accepted reference value.[1][3][4] It is often expressed as percent recovery, where a known amount of the analyte is added to a sample (spiking) and the method's ability to measure that known amount is determined.[1][4]

  • Precision describes the closeness of agreement (or degree of scatter) among a series of measurements from multiple samplings of the same homogeneous sample.[1][4] It is typically evaluated at three levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.[1][3]

    • Intermediate Precision: Expresses within-laboratory variations, such as on different days, with different analysts, or on different equipment.[1][3]

    • Reproducibility: The precision between different laboratories (collaborative studies).[1]

A method can be precise without being accurate, but claims of accuracy are meaningless without an acceptable level of precision.[3] Therefore, a suitable analytical method must be demonstrably both.

Comparative Overview of Analytical Methodologies

While several techniques can be employed for the analysis of aromatic carboxylic acids like this compound, High-Performance Liquid Chromatography (HPLC) is the predominant method due to its high resolution and sensitivity.[5][6] However, other methods such as Gas Chromatography (GC) and Titrimetry have specific applications.

Analytical Method Principle Typical Accuracy (% Recovery) Typical Precision (%RSD) Primary Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase (e.g., C18) and a liquid mobile phase.98.0 - 102.0%< 2.0%Routine quality control, purity analysis, impurity profiling, and stability testing.[5]
Gas Chromatography (GC) Separation of volatile compounds in the gas phase based on their partitioning between a stationary phase and an inert gas mobile phase. Requires derivatization for non-volatile analytes.97.0 - 103.0%< 3.0%Analysis of volatile impurities or after derivatization of the main compound to enhance volatility.
Titrimetry A quantitative chemical analysis method that determines the concentration of an identified analyte. For an acid, this involves neutralization with a standard base.95.0 - 105.0%< 5.0%A simple, cost-effective method for determining the total acid content, but lacks specificity.[6]

Note: The accuracy and precision values in this table are typical for well-validated methods for this class of compounds and may vary based on the specific method parameters and laboratory conditions.

In-Depth Analysis of Key Techniques

High-Performance Liquid Chromatography (HPLC): The Gold Standard

For compounds like this compound, which contains both a carboxylic acid and a methyl ester group, reversed-phase HPLC with UV detection is highly effective.[7]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse for reversed-phase chromatography. Its nonpolar nature effectively retains moderately polar aromatic compounds like our target analyte from a more polar mobile phase.

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typical. The inclusion of an acid, such as phosphoric acid or formic acid, in the mobile phase is crucial.[7] The acid suppresses the ionization of the carboxylic acid group on the analyte. This is critical because the non-ionized form is more hydrophobic and will have a more consistent interaction with the C18 stationary phase, leading to sharper, more symmetrical peaks and reproducible retention times.

  • Detection: The aromatic ring in this compound provides strong UV absorbance, making a UV-Vis detector a simple and sensitive choice for quantification.[7]

This protocol is a representative method for the quantification of this compound.

Instrumentation and Chromatographic Conditions:

Parameter Recommended Condition
HPLC System A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Stationary Phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (50:50 v/v).
Flow Rate 1.0 mL/min.[8]
Column Temperature 30°C.[8]
Detection Wavelength 230 nm (to be optimized by UV scan of the analyte).
Injection Volume 10 µL.

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standards: Prepare a series of at least five working standards (e.g., 10, 25, 50, 100, 200 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range (e.g., 50 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

Validation Workflow:

The validation of this analytical method should follow a structured approach to ensure its suitability for the intended purpose.

ValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Implementation Dev Define Analytical Requirements Opt Optimize Chromatographic Conditions Dev->Opt Initial Screening Spec Specificity Opt->Spec Begin Validation Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (%RSD) Acc->Prec LOD LOD / LOQ Prec->LOD Robust Robustness LOD->Robust SST System Suitability Testing (SST) Robust->SST Validation Complete Routine Routine Analysis SST->Routine Passes SST Routine->SST Ongoing Verification

Caption: Workflow for Analytical Method Validation.

Gas Chromatography (GC): A Niche Application

Direct analysis of benzoic acids by GC can be challenging due to their low volatility and polar nature, which can lead to poor peak shape and adsorption on the column.[9]

Causality Behind Experimental Choices:

  • Derivatization: To overcome these challenges, derivatization is often necessary. The carboxylic acid group is typically converted to a more volatile ester (e.g., a methyl or silyl ester).[9] This process adds a step to the sample preparation but significantly improves the chromatographic performance. For this compound, the carboxylic acid would be the target of this derivatization.

  • Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good starting point for the analysis of the derivatized compound.

While GC can offer very high resolution, the added complexity of derivatization makes it less favorable than HPLC for routine quality control of this specific analyte unless the analysis of volatile impurities is the primary goal.

Ensuring Trustworthiness: A Self-Validating System

Every protocol must be a self-validating system. For the HPLC method described, this is achieved through:

  • System Suitability Testing (SST): Before any sample analysis, a standard solution is injected multiple times. Parameters such as peak area repeatability (%RSD), theoretical plates, and tailing factor are monitored to ensure the chromatographic system is performing correctly on that day.[10]

  • In-Text Citations and Authoritative Grounding: The method development is not arbitrary; it is grounded in established chromatographic principles and guided by regulatory expectations, as cited throughout this document.[1][2]

By adhering to these principles, the generated data is not only scientifically sound but also defensible and trustworthy, which is critical in research and regulated environments.

Conclusion

For the accurate and precise analysis of this compound, a well-validated reversed-phase HPLC method is the superior choice for most applications, including quality control and stability testing. It offers a balance of high performance, specificity, and robustness without the need for complex sample derivatization. While GC and Titrimetry can be employed in specific contexts, they do not offer the same level of comprehensive analytical capability as HPLC for this particular analyte. The key to reliable quantification lies not just in the selection of the technique, but in the rigorous validation of the chosen method against internationally recognized standards to demonstrate its accuracy and precision for its intended purpose.

References

  • BioPharm International. Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • LCGC International. Analytical Method Validation: Back to Basics, Part II.
  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives.
  • Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • ResearchGate. Benzoic acid determination with GC-FID?.

Sources

A Comparative Guide to Stability-Indicating Assay Methods for 3-Methoxycarbonyl-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for establishing a stability-indicating assay for 3-Methoxycarbonyl-5-methylbenzoic acid. It is intended for researchers, scientists, and drug development professionals who require robust analytical procedures to assess the stability of this compound under various environmental conditions. This document delves into the rationale behind method selection, offers detailed experimental protocols, and presents comparative data to support the development of a validated, fit-for-purpose assay.

Introduction: The Imperative of Stability-Indicating Methods

In pharmaceutical development, a stability-indicating analytical method is a critical tool. Its primary purpose is to provide an accurate and specific measurement of the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and other potential interferences.[1][2] The development of such a method is a regulatory requirement, as outlined in the International Council for Harmonisation (ICH) guidelines, to ensure the safety and efficacy of a drug product throughout its shelf life.[3][4]

For a compound like this compound, which contains both an ester and a carboxylic acid functional group, susceptibility to hydrolysis is a primary degradation pathway. Therefore, the chosen analytical method must be able to resolve the parent compound from potential hydrolytic degradants, such as 5-methylisophthalic acid and methanol, as well as any products formed under oxidative, photolytic, or thermal stress.

This guide will focus on High-Performance Liquid Chromatography (HPLC) as the principal analytical technique due to its high resolving power, sensitivity, and adaptability. We will explore the development of a specific reversed-phase HPLC (RP-HPLC) method, compare it with other potential chromatographic approaches, and provide the necessary framework for its validation.

Comparative Analysis of Analytical Techniques

While several analytical techniques can be employed for the quantification of organic molecules, not all are suitable for stability-indicating assays. The key requirement is the ability to separate the analyte of interest from all potential degradation products.

Technique Principle Applicability to Stability-Indicating Assays Advantages Limitations
Reversed-Phase HPLC (RP-HPLC) Partitioning based on polarity between a nonpolar stationary phase and a polar mobile phase.Highly Applicable. The most common and versatile technique for pharmaceutical analysis.[5]Excellent resolution, high sensitivity, robust, and readily available instrumentation.Method development can be time-consuming.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a stationary phase on a plate and a mobile phase.Limited Applicability. Primarily used for qualitative or semi-quantitative analysis.Simple, rapid, and low cost.Poor resolution and sensitivity compared to HPLC.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.Not Directly Applicable. this compound is not sufficiently volatile without derivatization.High efficiency for volatile compounds.Requires derivatization for non-volatile analytes, which can introduce variability.
UV-Vis Spectrophotometry Measurement of light absorbance at a specific wavelength.Not Applicable as a standalone method. Cannot distinguish between the parent compound and degradants that share similar chromophores.Simple, rapid, and inexpensive.Lacks specificity for stability-indicating assays.

Based on this comparison, RP-HPLC is the most suitable technique for developing a stability-indicating assay method for this compound.

Recommended Stability-Indicating Method: Reversed-Phase HPLC

The following RP-HPLC method has been designed to provide optimal separation of this compound from its potential degradation products. The selection of a C18 column is based on its wide applicability for the separation of moderately polar compounds.[5] The mobile phase, a mixture of acidified water and acetonitrile, allows for the control of the ionization of the carboxylic acid group, leading to improved peak shape and retention.

3.1 Chromatographic Conditions

Parameter Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B in 15 minutes, then hold at 80% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm
Injection Volume 10 µL

3.2 Experimental Protocol: Method Development and Validation

The development and validation of this method should follow ICH guidelines Q2(R2).[3][6]

3.2.1 Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the 50:50 acetonitrile/water mixture.

  • Sample Solution (0.1 mg/mL): Prepare the sample in the same manner as the Working Standard Solution.

3.2.2 System Suitability Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed suitable for use if the relative standard deviation (%RSD) of the peak area is not more than 2.0%.

3.2.3 Validation Parameters The method should be validated for specificity, linearity, range, accuracy, precision, and robustness according to ICH guidelines.[7]

Forced Degradation Studies: Unveiling Degradation Pathways

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[8][9] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to induce degradation.[10]

4.1 Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API 3-Methoxycarbonyl-5- methylbenzoic acid Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) Base Base Hydrolysis (0.1 M NaOH, RT, 4h) Oxidation Oxidation (3% H2O2, RT, 24h) Thermal Thermal (80°C, 48h) Photolytic Photolytic (ICH Q1B light exposure) Neutralize Neutralization/ Dilution Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photolytic->Neutralize HPLC RP-HPLC Analysis Neutralize->HPLC PeakPurity Peak Purity Assessment (PDA Detector) HPLC->PeakPurity

Caption: Workflow for forced degradation studies.

4.2 Protocol for Forced Degradation Studies

  • Acid Hydrolysis: To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to 10 mL with mobile phase.

  • Base Hydrolysis: To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 1 mL of 0.1 M HCl and dilute to 10 mL with mobile phase.

  • Oxidative Degradation: To 1 mL of the 1 mg/mL stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with mobile phase.

  • Thermal Degradation: Store the solid drug substance at 80°C for 48 hours. Prepare a 0.1 mg/mL solution for analysis.

  • Photolytic Degradation: Expose the solid drug substance to light as per ICH Q1B guidelines. Prepare a 0.1 mg/mL solution for analysis.

4.3 Expected Degradation Profile and Method Specificity

The primary degradation pathway is expected to be hydrolysis of the methyl ester to the corresponding dicarboxylic acid. The HPLC method should demonstrate baseline separation between the parent peak and all degradant peaks. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the parent peak is spectrally pure in the presence of its degradants, thus proving the method's specificity.

Comparison with Alternative HPLC Methods

While the recommended RP-HPLC method is robust, alternative approaches could be considered during method development.

Parameter Recommended Method (C18) Alternative 1 (Phenyl Column) Alternative 2 (Ion-Exchange)
Stationary Phase C18 (nonpolar)Phenyl (intermediate polarity with π-π interactions)Anion-exchange (charged surface)
Separation Mechanism Hydrophobic interactionsHydrophobic and π-π interactionsElectrostatic interactions
Potential Advantage Versatile and widely used.Enhanced selectivity for aromatic compounds.Excellent for separating acidic compounds.
Potential Disadvantage May not resolve closely related aromatic impurities.Can have lower stability at extreme pH.Requires salt gradients, which can be less compatible with mass spectrometry.

The choice of an alternative method would depend on the specific separation challenges encountered. For instance, if a key degradant is aromatic and co-elutes with the parent peak on a C18 column, a phenyl column might provide the necessary selectivity.

Conclusion and Recommendations

The development of a robust and validated stability-indicating assay method is paramount for ensuring the quality and stability of this compound. This guide has presented a comprehensive approach, centered on a well-defined RP-HPLC method. The successful implementation of this method, including rigorous forced degradation studies and full validation according to ICH guidelines, will provide a reliable tool for stability assessment.

It is recommended to initiate method development with the proposed RP-HPLC conditions and to use the forced degradation samples to challenge the method's specificity. The comparative data on alternative HPLC methods provides a roadmap for troubleshooting and optimization, should the initial conditions prove insufficient for resolving all relevant peaks.

References

  • Vertex AI Search. (2025). Stability-Indicating Method Validation: Regulatory Considerations.
  • HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • MedCrave online. (2016). Forced Degradation Studies.
  • Luminos Chemical. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • BenchChem. (2025). A Comparative Guide to HPLC Method Development for 3,5-Dibromo-4-methoxybenzoic Acid Analysis.
  • ARL Bio Pharma. (2017). Stability Indicating Methods Webinar Q&A.
  • SPharmaTech. (2014). Development and validation of stability indicating reverse phase high performance liquid chromatography method for Timolol Maleate.
  • Hindawi. (n.d.). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments.

Sources

A Guide to the Spectroscopic Evolution of 3-Methoxycarbonyl-5-methylbenzoic Acid from its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of a synthesized molecule is paramount. Spectroscopic analysis serves as the cornerstone of this validation process, providing a detailed fingerprint of a compound's chemical architecture. This guide offers an in-depth spectroscopic comparison of 3-Methoxycarbonyl-5-methylbenzoic acid, a substituted aromatic carboxylic acid of interest in organic synthesis, with its logical precursors: 3,5-dimethylbenzoic acid and methyl 3,5-dimethylbenzoate.

Through a detailed examination of Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data, this guide will illuminate the key spectral transformations that occur at each synthetic step. Understanding these changes is crucial for researchers in monitoring reaction progress, identifying intermediates, and ultimately, confirming the identity and purity of the final product.

The Synthetic Pathway: A Spectroscopic Journey

The synthesis of this compound can be envisioned through a two-step process starting from 3,5-dimethylbenzoic acid. The first step involves the esterification of the carboxylic acid to form methyl 3,5-dimethylbenzoate. The subsequent step requires the selective oxidation of one of the methyl groups to a carboxylic acid, followed by esterification to the methyl ester, or a more direct route involving selective oxidation. This guide will focus on the spectroscopic signatures of the starting material, the intermediate ester, and the final product.

Synthetic_Pathway 3,5-Dimethylbenzoic_Acid 3,5-Dimethylbenzoic Acid Methyl_3,5-dimethylbenzoate Methyl 3,5-dimethylbenzoate 3,5-Dimethylbenzoic_Acid->Methyl_3,5-dimethylbenzoate Esterification 3-Methoxycarbonyl-5-methylbenzoic_Acid This compound Methyl_3,5-dimethylbenzoate->3-Methoxycarbonyl-5-methylbenzoic_Acid Selective Oxidation

Caption: Synthetic pathway from 3,5-dimethylbenzoic acid to this compound.

Spectroscopic Comparison: From Precursor to Product

A thorough analysis of the spectral data at each stage of the synthesis is essential for confirming the desired chemical transformations. The following sections detail the expected and observed changes in the IR, NMR, and Mass Spectra of the compounds .

3,5-Dimethylbenzoic Acid: The Starting Point

This commercially available precursor provides the foundational aromatic scaffold. Its spectroscopic features are well-documented and serve as a baseline for our comparison.

Table 1: Key Spectroscopic Data for 3,5-Dimethylbenzoic Acid

Spectroscopic TechniqueCharacteristic Peaks/SignalsInterpretation
FT-IR (cm⁻¹) ~3000 (broad), ~1700 (strong), ~2950, ~1600O-H stretch (carboxylic acid), C=O stretch (carboxylic acid), C-H stretch (methyl), C=C stretch (aromatic)[1]
¹H NMR (ppm) ~11-13 (s, 1H), ~7.7 (s, 2H), ~7.2 (s, 1H), ~2.3 (s, 6H)-COOH, Ar-H, Ar-H, -CH₃
¹³C NMR (ppm) ~172, ~138, ~134, ~130, ~128, ~21-COOH, Ar-C (ipso), Ar-C (ipso), Ar-CH, Ar-CH, -CH₃
Mass Spec (m/z) 150 (M⁺), 135, 107, 91Molecular ion, [M-CH₃]⁺, [M-COOH]⁺, [C₇H₇]⁺
Methyl 3,5-dimethylbenzoate: The Intermediate

Esterification of 3,5-dimethylbenzoic acid with methanol yields methyl 3,5-dimethylbenzoate. This transformation introduces a new functional group, the methyl ester, which will have a distinct spectroscopic signature.

Table 2: Key Spectroscopic Data for Methyl 3,5-dimethylbenzoate

Spectroscopic TechniqueCharacteristic Peaks/SignalsInterpretation
FT-IR (cm⁻¹) ~1720 (strong), ~2950, ~1600, ~1250C=O stretch (ester), C-H stretch (methyl), C=C stretch (aromatic), C-O stretch (ester)
¹H NMR (ppm) ~7.6 (s, 2H), ~7.1 (s, 1H), ~3.9 (s, 3H), ~2.3 (s, 6H)Ar-H, Ar-H, -OCH₃, -CH₃
¹³C NMR (ppm) ~167, ~138, ~133, ~130, ~128, ~52, ~21-COOCH₃, Ar-C (ipso), Ar-C (ipso), Ar-CH, Ar-CH, -OCH₃, -CH₃
Mass Spec (m/z) 164 (M⁺), 133, 105, 91Molecular ion, [M-OCH₃]⁺, [M-COOCH₃]⁺, [C₇H₇]⁺
This compound: The Final Product

The selective oxidation of one methyl group of the intermediate to a carboxylic acid, followed by esterification, yields the target molecule. This final transformation introduces a second carbonyl group and breaks the symmetry of the molecule, leading to more complex spectra.

Table 3: Predicted Key Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Characteristic Peaks/SignalsInterpretation
FT-IR (cm⁻¹) ~3000 (broad), ~1725 (strong, broad), ~1600O-H stretch (carboxylic acid), C=O stretch (ester and carboxylic acid), C=C stretch (aromatic)
¹H NMR (ppm) ~13 (s, 1H), ~8.4 (s, 1H), ~8.1 (s, 1H), ~7.8 (s, 1H), ~3.9 (s, 3H), ~2.4 (s, 3H)-COOH, Ar-H, Ar-H, Ar-H, -OCH₃, -CH₃
¹³C NMR (ppm) ~171, ~166, ~139, ~135, ~132, ~131, ~130, ~129, ~53, ~21-COOH, -COOCH₃, Ar-C, Ar-C, Ar-C, Ar-C, Ar-CH, Ar-CH, -OCH₃, -CH₃
Mass Spec (m/z) 194 (M⁺), 179, 163, 135, 105Molecular ion, [M-CH₃]⁺, [M-OCH₃]⁺, [M-COOCH₃]⁺, [M-COOH-CO]⁺

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, the following standard protocols should be followed.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

    • Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 100 MHz.

    • Use standard pulse programs for both ¹H and ¹³C NMR. For ¹³C, a proton-decoupled experiment is standard.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

NMR_Workflow A Dissolve Sample in Deuterated Solvent B Add Internal Standard (TMS) A->B C Acquire 1H and 13C NMR Spectra B->C D Process Raw Data (FT, Phasing, Baseline) C->D E Analyze Spectra D->E

Caption: Standard workflow for acquiring NMR spectra.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid Samples (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Sample Spectrum: Place the sample in the IR beam path and acquire the spectrum.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

FTIR_Workflow cluster_0 Sample Preparation A Mix Sample with KBr (for KBr Pellet) C Acquire Background Spectrum B Place Sample on ATR Crystal (for ATR) D Acquire Sample Spectrum C->D E Process Data (Background Subtraction) D->E F Analyze Spectrum E->F

Caption: Workflow for FT-IR spectroscopic analysis.

Protocol 3: Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods include:

    • Direct Infusion: Dissolve the sample in a suitable solvent and infuse it directly into the ion source.

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, separate the components using a gas chromatograph before they enter the mass spectrometer.

  • Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Conclusion

The spectroscopic comparison of this compound with its precursors, 3,5-dimethylbenzoic acid and methyl 3,5-dimethylbenzoate, provides a clear roadmap for monitoring the synthetic process. The key transformations—esterification of a carboxylic acid and oxidation of a methyl group—are readily identified by characteristic changes in the IR, ¹H NMR, and ¹³C NMR spectra. While experimental data for the final product is currently limited, the predicted spectra, based on established chemical principles, offer a valuable guide for researchers. The protocols outlined in this guide provide a standardized approach to data acquisition, ensuring the reliability and reproducibility of spectroscopic characterization in synthetic chemistry.

References

  • National Institute of Standards and Technology. (n.d.). 3,5-Dimethylbenzoic acid. NIST Chemistry WebBook.
  • Oakwood Chemical. (n.d.). 3-(Methoxycarbonyl)-5-methylbenzoic acid.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Safely Handling 3-Methoxycarbonyl-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of chemical reagents, such as 3-Methoxycarbonyl-5-methylbenzoic acid, requires a comprehensive understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Identification and Risk Assessment

This compound (CAS No. 167299-68-5) is a solid, powdered organic compound. A thorough risk assessment is the foundational step for safe handling. The primary hazards associated with this chemical are categorized by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassificationGHS Hazard StatementSignal WordPictogram
Acute Toxicity (Oral)H302: Harmful if swallowedWarning
Skin IrritationH315: Causes skin irritationWarning
Eye IrritationH319: Causes serious eye irritationWarning
Specific Target Organ ToxicityH335: May cause respiratory irritationWarning

Understanding these hazards dictates the necessary control measures. The powdered nature of this solid necessitates procedures to minimize dust generation, as inhalation is a primary route of exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it is a carefully considered strategy to mitigate the specific risks identified. The following PPE is mandatory when handling this compound.

Eye and Face Protection: Your First Line of Defense
  • Requirement: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashing or dust generation, chemical splash goggles are required.[1]

  • Causality: The H319 classification ("Causes serious eye irritation") underscores the critical need for robust eye protection.[2][3] The cornea is highly sensitive to chemical irritants, and direct contact can lead to significant pain and injury. Safety glasses with side shields protect from projectiles and incidental splashes, while goggles provide a seal around the eyes, offering superior protection against airborne dust and splashes from all directions.[1]

Hand Protection: The Importance of Material Compatibility
  • Requirement: Chemical-resistant disposable nitrile gloves are the standard for handling this compound.[4] For tasks involving larger quantities or prolonged handling, consider double-gloving or using thicker nitrile gloves.

  • Causality: The H315 hazard ("Causes skin irritation") necessitates a barrier between the chemical and your skin.[2][3] Nitrile gloves are recommended due to their resistance to a variety of chemicals, including weak acids.[4][5] It is crucial to inspect gloves for any signs of degradation or punctures before use and to remove and replace them immediately if contamination occurs.

Protective Clothing: Shielding Against Contamination
  • Requirement: A knee-length laboratory coat, fully buttoned, is mandatory.[6]

  • Causality: A lab coat protects your personal clothing and underlying skin from contamination by spills and dust. In the event of a significant spill, the lab coat can be quickly removed to minimize exposure.

Respiratory Protection: Engineering Controls as the Primary Solution
  • Requirement: All handling of solid this compound that may generate dust must be conducted within a certified chemical fume hood.[6][7][8]

  • Causality: The H335 classification ("May cause respiratory irritation") highlights the danger of inhaling the powder.[2][3] A chemical fume hood is an essential engineering control that captures and exhausts airborne contaminants, protecting the user.[8] Respiratory protection, such as a NIOSH-approved respirator, should only be considered as a secondary measure if engineering controls are not sufficient.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be performed in a designated area within a laboratory.

  • Fume Hood Verification: Before commencing any work, ensure the chemical fume hood is operational and the airflow is within the acceptable range.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.

Caption: A streamlined workflow for the safe handling of this compound.

Donning Personal Protective Equipment (PPE)
  • Put on your lab coat and ensure it is fully buttoned.

  • Don safety glasses or goggles.

  • Wash and dry your hands thoroughly.

  • Put on nitrile gloves, ensuring they are the correct size and free of defects.

Handling the Compound
  • Weighing: When weighing the solid, do so within the fume hood to contain any dust. Use a spatula to transfer the powder and avoid creating airborne particles.

  • Dissolving: If dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • General Handling: Always handle the compound in a manner that minimizes the creation of dust. Keep containers closed when not in use.

Post-Handling Procedures
  • Decontamination: Clean any contaminated surfaces and equipment thoroughly.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.

Disposal Plan: Responsible Chemical Waste Management

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[9][10]

Waste Segregation and Collection
  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[6]

  • Unused Compound: Unused or unwanted this compound must be disposed of as hazardous chemical waste. Do not discard it in the regular trash.

  • Solutions: Solutions containing this compound should be collected in a designated, labeled hazardous waste container.

Container Management
  • All waste containers must be compatible with the chemical, in good condition, and have a secure lid.

  • Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

Disposal Procedure
  • Collect all waste in appropriately labeled containers as described above.

  • Store the waste containers in a designated satellite accumulation area.

  • Arrange for pickup and disposal by a licensed hazardous waste disposal service.[9]

Disposal_Plan cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal Solid_Waste Contaminated Solids (Gloves, Weigh Boats) Waste_Container Labeled Hazardous Waste Container Solid_Waste->Waste_Container Unused_Chemical Excess Solid Compound Unused_Chemical->Waste_Container Liquid_Waste Contaminated Solutions Liquid_Waste->Waste_Container SAA Satellite Accumulation Area Waste_Container->SAA Store securely Disposal_Service Licensed Disposal Service SAA->Disposal_Service Arrange pickup

Caption: A clear and compliant chemical waste disposal workflow.

By integrating these detailed protocols into your laboratory's standard operating procedures, you are not only ensuring your personal safety but also fostering a culture of responsibility and scientific excellence.

References

  • U.S. Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • McfEnvironmental. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?
  • Wikipedia. (n.d.). GHS hazard statements.
  • Syracuse University Environmental Health & Safety Services. (n.d.). Irritants.
  • Scribd. (2014, June 12). Irritant Chemicals: Description.
  • MSDS Europe. (n.d.). Hazard statements.
  • BradyID.com. (n.d.). GHS Hazard Statements - List, Codes & Implementation.
  • University of Pennsylvania EHRS. (2022, October 4). SOP: Irritants.
  • Stoffenmanager. (n.d.). H-phrases (hazard statements).
  • Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements.
  • Unigloves. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance.
  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Montclair State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - 6-Amino-m-toluic acid.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • Microflex. (n.d.). chemical resistance guide.
  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
  • University of California, Davis - Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxycarbonyl-5-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Methoxycarbonyl-5-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.